6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-bromoimidazo[1,2-a]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-1-2-7-10-6(8(12)13)4-11(7)3-5/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBFPVLZLNEQOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373697 | |
| Record name | 6-bromoimidazo[1,2-a]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
749849-14-7 | |
| Record name | 6-bromoimidazo[1,2-a]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromoimidazo[1,2-a]pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 749849-14-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] This bicyclic system, comprised of a fused imidazole and pyridine ring, is a key feature in commercially successful drugs such as the hypnotic zolpidem and the anxiolytic alpidem.[1] The broad spectrum of biological activities associated with imidazo[1,2-a]pyridine derivatives—including anticancer, anti-inflammatory, antiviral, and antibacterial properties—underscores the immense therapeutic potential of this structural motif.[2][3]
6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid (CAS: 749849-14-7) is a key building block that provides medicinal chemists with a versatile platform for the synthesis of novel drug candidates. The strategic placement of the bromine atom at the 6-position and the carboxylic acid at the 2-position offers two distinct and reactive handles for molecular elaboration. The bromine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl substituents.[4] Concurrently, the carboxylic acid moiety serves as a prime site for the formation of amide bonds, a critical linkage in many biologically active molecules.[5] This dual functionality makes this compound a valuable intermediate in the pursuit of new therapeutics, particularly in the development of kinase inhibitors.[6]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 749849-14-7 | [7] |
| Molecular Formula | C₈H₅BrN₂O₂ | [7] |
| Molecular Weight | 241.04 g/mol | [7] |
| Appearance | Solid (form may vary) | [8] |
| Topological Polar Surface Area | 54.6 Ų | [7] |
| Hydrogen Bond Donor Count | 1 | [7] |
| Hydrogen Bond Acceptor Count | 4 | [9] |
| Rotatable Bond Count | 1 | [7] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process involving the formation of the corresponding ethyl ester followed by hydrolysis.
Step 1: Synthesis of Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate
Reaction Scheme:
A representative synthetic workflow.
Experimental Protocol (Adapted):
-
To a solution of 2-amino-5-bromopyridine in ethanol, add an equimolar amount of ethyl bromopyruvate.
-
Add sodium bicarbonate (NaHCO₃) as a base to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and extract the product with a suitable organic solvent, such as dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent like hexane to afford the desired ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate.[1]
Step 2: Hydrolysis to this compound
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard transformation in organic synthesis.
Reaction Scheme:
Hydrolysis of the ethyl ester.
Experimental Protocol:
-
Dissolve ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate in a mixture of ethanol and water.
-
Add an excess of a base, such as sodium hydroxide (NaOH), to the solution.
-
Heat the mixture to facilitate the hydrolysis of the ester.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling, acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with water, and dry to yield this compound.[2]
Spectroscopic Characterization
While specific spectra for this compound are not available in the cited literature, high-resolution mass spectrometry data confirms its molecular formula.
-
High-Resolution Mass Spectrometry (HRMS):
-
Calculated for C₈H₅BrN₂O₂ [M+H]⁺: 238.9456
-
Found: 238.9473[2]
-
For related compounds, such as ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate, detailed 1H NMR and 13C NMR data are available, which can provide insights into the expected spectral features of the title compound.[10]
Reactivity and Synthetic Applications
The dual functionality of this compound makes it a versatile building block for the synthesis of more complex molecules.
Reactions at the 6-Bromo Position: Cross-Coupling Reactions
The bromine atom at the 6-position is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl and heteroaryl groups, which is a common strategy in drug discovery to explore the structure-activity relationship (SAR) of a lead compound.
General Suzuki-Miyaura Coupling Protocol:
A typical workflow for Suzuki-Miyaura coupling.
A typical Suzuki-Miyaura reaction would involve reacting this compound with a boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Cs₂CO₃) in a suitable solvent like DMF, often with microwave irradiation to accelerate the reaction.[4]
Reactions at the 2-Carboxylic Acid Position: Amide Bond Formation
The carboxylic acid group is readily converted to an amide via coupling with a primary or secondary amine. This is one of the most frequently used reactions in medicinal chemistry.[5]
General Amide Coupling Protocol:
A typical workflow for amide bond formation.
Common coupling reagents for this transformation include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine), or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole).[5]
Applications in Drug Discovery
Derivatives of this compound have shown significant promise in the development of novel therapeutic agents, particularly as kinase inhibitors. The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently dysregulated in cancer, making it an attractive target for drug development.[6] A number of 2,6,8-substituted imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated as potent PI3Kα inhibitors, demonstrating the utility of this scaffold in oncology research.[2]
For instance, the PI3Kβ-selective inhibitor GSK2636771, which has been evaluated in clinical trials for advanced solid tumors, features a related imidazo[1,2-a]pyridine core, highlighting the clinical relevance of this heterocyclic system.[11] The ability to readily modify both the 6- and 2-positions of the imidazo[1,2-a]pyridine ring system allows for the systematic exploration of the chemical space around this privileged scaffold, facilitating the optimization of potency, selectivity, and pharmacokinetic properties of new drug candidates.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its dual functionality allows for selective modification at two key positions, providing a powerful tool for medicinal chemists to generate libraries of compounds for biological screening. The demonstrated importance of the imidazo[1,2-a]pyridine scaffold in approved drugs and clinical candidates, particularly in the area of oncology, ensures that this and related building blocks will continue to be of high interest in the field of drug discovery.
References
Sources
- 1. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. 6-Bromoimidazo 1,2-a pyridine-2-carboxylic acid methyl ester AldrichCPR 354548-08-6 [sigmaaldrich.com]
- 9. Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate | C9H7BrN2O2 | CID 16210769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. IMidazo[1,2-a]pyridine-2-carboxylic acid, 8-broMo-, ethyl ester(1038393-19-9) 1H NMR spectrum [chemicalbook.com]
- 11. A First-Time-in-Human Study of GSK2636771, a Phosphoinositide 3 Kinase Beta-Selective Inhibitor, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical properties of 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic Acid
Foreword: The Strategic Importance of Physicochemical Profiling
In the landscape of modern drug discovery, the adage "a compound is only as good as its properties" has never been more resonant. The biological activity of a molecule, while paramount, is ultimately contingent upon its ability to reach and interact with its target in a complex physiological environment. This journey is governed by a delicate interplay of physicochemical characteristics. This compound represents a privileged scaffold, a structural motif that has demonstrated significant potential across various therapeutic areas. The strategic placement of a bromine atom offers a versatile handle for synthetic elaboration via cross-coupling reactions, while the carboxylic acid provides a crucial interaction point for target binding and can modulate solubility. This guide is designed for the practicing researcher, scientist, and drug development professional, offering a comprehensive analysis of this molecule's core physicochemical properties. We will move beyond mere data tabulation, delving into the causality behind experimental methodologies and the strategic implications of each property for drug design and development.
Core Molecular & Structural Attributes
A molecule's fundamental identity is the bedrock upon which all other properties are built. Accurate characterization is the non-negotiable first step in any research endeavor.
The structure features a fused bicyclic imidazo[1,2-a]pyridine system, which imparts a high degree of planarity and rigidity. This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target.
Table 1: Fundamental Molecular Identifiers
| Property | Value | Source(s) |
| IUPAC Name | This compound | Alfa Chemistry |
| CAS Number | 749849-14-7 | [1][2] |
| Molecular Formula | C₈H₅BrN₂O₂ | [2] |
| Molecular Weight | 241.04 g/mol | [2] |
| Exact Mass | 239.95344 g/mol | [2] |
| InChIKey | FQBFPVLZLNEQOE-UHFFFAOYSA-N | [2] |
Spectroscopic Confirmation of Identity and Purity
Before quantitative physicochemical measurements are undertaken, the identity and purity of the material must be unequivocally confirmed. Spectroscopic methods provide a detailed fingerprint of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for structural elucidation in solution.
-
¹H NMR: The proton spectrum is expected to be highly informative. A key diagnostic signal would be a singlet for the proton at the C3 position. The protons on the pyridine ring will appear in the aromatic region, with their coupling patterns revealing their relative positions. The carboxylic acid proton will typically appear as a broad singlet at a downfield chemical shift (>12 ppm), the position and broadness of which are sensitive to solvent and concentration due to hydrogen bonding and chemical exchange.
-
¹³C NMR: The carbon spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal (typically in the 165-185 δ range).[3]
Mass Spectrometry (MS)
MS provides a direct measure of the mass-to-charge ratio, confirming the molecular weight.
-
Expected Spectrum: Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the molecular ion peak (M⁺) will appear as a doublet of two peaks of almost equal intensity, separated by 2 Da (e.g., at m/z 240 and 242). This signature is a powerful diagnostic for the presence of a single bromine atom.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying key functional groups.
-
Characteristic Absorptions:
-
O-H Stretch: A very broad and strong absorption band is expected in the 2500–3300 cm⁻¹ region, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[3][4]
-
C=O Stretch: A sharp, intense absorption band should appear between 1710 and 1760 cm⁻¹. The exact position depends on the extent of hydrogen bonding; dimeric forms typically absorb around 1710 cm⁻¹.[3][4]
-
C-O Stretch & O-H Bend: These vibrations are coupled and appear in the 1210-1320 cm⁻¹ and 920 cm⁻¹ (broad) regions, respectively.
-
Aromatic C=C and C=N Stretches: Multiple bands are expected in the 1450-1600 cm⁻¹ region.
-
Critical Physicochemical Properties for Drug Development
The following properties are critical determinants of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile and are essential for guiding lead optimization.[5]
Table 2: Summary of Key Physicochemical Parameters
| Parameter | Value / Predicted Range | Strategic Implication in Drug Discovery |
| Melting Point (°C) | >300 | A high melting point suggests a highly stable crystal lattice. This can correlate with low aqueous solubility, potentially posing challenges for oral absorption and formulation.[6] |
| Aqueous Solubility | Predicted to be low | The planar, aromatic, and crystalline nature of the molecule suggests poor intrinsic solubility. However, as an acid, its solubility will be highly pH-dependent, increasing significantly above its pKa.[7] |
| pKa (Acidic) | ~2.5 - 3.5 (Predicted) | The carboxylic acid is expected to be a relatively strong acid. At physiological pH (7.4), the molecule will exist almost entirely in its deprotonated, anionic carboxylate form. This ionization dramatically increases aqueous solubility but can decrease passive membrane permeability.[8] |
| Lipophilicity (logP) | ~1.5 - 2.5 (Predicted) | This predicted moderate lipophilicity is in a favorable range for many drug candidates. It suggests a balance between aqueous solubility and the ability to partition into lipid membranes, which is essential for cell permeability.[9] |
| Topological Polar Surface Area (TPSA) | 54.6 Ų | This value is well within the generally accepted limits for good oral bioavailability (<140 Ų), suggesting that polarity is not an intrinsic barrier to membrane permeation.[2] |
Experimental Protocols: A Self-Validating Approach
The generation of reliable and reproducible data is the cornerstone of scientific integrity. The following protocols represent robust, widely accepted methods for determining key physicochemical properties.
Aqueous Solubility Determination (Shake-Flask Method)
This method is considered the "gold standard" for measuring thermodynamic equilibrium solubility.[10]
Experimental Workflow Diagram
Caption: Shake-Flask Method for logD₇.₄ Determination.
Step-by-Step Protocol:
-
System Preparation: Prepare a biphasic system using n-octanol and a relevant aqueous buffer (e.g., PBS at pH 7.4). Pre-saturate each phase by mixing and then separating them to ensure mutual miscibility is accounted for.
-
Partitioning: Add a known amount of the compound to a vial containing known volumes of the pre-saturated buffer and n-octanol. Seal the vial and shake vigorously for several hours to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Centrifuge the vial to ensure a clean and complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully sample both the upper (n-octanol) and lower (aqueous) phases. Determine the concentration of the compound in each phase using a suitable analytical technique, typically HPLC-UV.
-
Calculation: The distribution coefficient (logD) at the specific pH is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Expertise-Driven Insight: For an ionizable compound like this, it is crucial to measure the logD (distribution coefficient) at a defined pH (e.g., 7.4) rather than the logP (partition coefficient of the neutral species). Since the molecule is ionized at pH 7.4, the logD value provides a much more accurate reflection of its lipophilicity under physiological conditions.
Conclusion and Forward Outlook
This compound presents a physicochemical profile of a promising, albeit challenging, drug discovery starting point. Its moderate lipophilicity and favorable TPSA are positive attributes for membrane permeability. However, its high melting point and predicted low intrinsic solubility highlight the critical need for careful formulation strategies and potential structural modifications to enhance its dissolution and absorption characteristics. The acidic pKa ensures that it will be soluble at physiological pH, but this same ionization can present a barrier to passive diffusion across cell membranes. The detailed experimental frameworks provided herein offer a robust system for researchers to accurately characterize this molecule and its future analogs, enabling data-driven decisions in the complex, multi-parameter optimization process that defines modern drug discovery.
References
- Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. National Institutes of Health (NIH). [Link]
- Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
- Physicochemical Properties and Compound Quality. The Royal Society of Chemistry. [Link]
- Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives.
- Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. [Link]
- Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
- Data table of carboxylic acids boiling point trend melting points solubility. Doc Brown's Chemistry. [Link]
- Imidazo(1,2-a)pyridine-6-carboxylic acid. PubChem. [Link]
- pKa Data Compiled by R. Williams. ACS Division of Organic Chemistry. [Link]
Sources
- 1. This compound | 749849-14-7 [chemicalbook.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. echemi.com [echemi.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 7. moglen.law.columbia.edu [moglen.law.columbia.edu]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid molecular structure and weight
An In-Depth Technical Guide to 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid
Introduction
The imidazo[1,2-a]pyridine scaffold is a quintessential example of a "privileged structure" in medicinal chemistry. Its rigid, bicyclic framework is present in numerous biologically active compounds, demonstrating a wide range of therapeutic applications. Derivatives of this scaffold are known to exhibit potent antimicrobial, anticancer, and anti-inflammatory properties.[1] The parent 6-bromo-substituted structure serves as a key intermediate in the synthesis of Olprinone, a phosphodiesterase III (PDEIII) inhibitor used in the treatment of acute heart failure, highlighting the scaffold's significance in drug development.[2]
This technical guide provides a comprehensive overview of a specific and valuable derivative: This compound . We will delve into its molecular structure, physicochemical properties, a validated synthetic pathway, and its strategic applications as a versatile building block for researchers, medicinal chemists, and drug development professionals. The insights provided herein are intended to facilitate its effective use in the laboratory and to unlock its potential in the discovery of novel chemical entities.
Molecular Structure and Physicochemical Properties
The unique chemical personality of this compound is dictated by its distinct structural features. The molecule is built upon a fused heterocyclic system where a five-membered imidazole ring is fused to a six-membered pyridine ring.
Key Structural Features:
-
Imidazo[1,2-a]pyridine Core: This planar, aromatic system provides a rigid conformational foundation, which is often advantageous for specific binding to biological targets.
-
Bromine at C6-position: The presence of a bromine atom on the pyridine ring significantly influences the molecule's electronic properties. As an electron-withdrawing group, it modulates the reactivity of the entire ring system. Crucially, it serves as a versatile synthetic handle for introducing molecular diversity via modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).
-
Carboxylic Acid at C2-position: The carboxylic acid group on the imidazole portion of the scaffold is a critical functional group. It acts as a hydrogen bond donor and acceptor, enabling strong interactions with biological macromolecules like enzymes and receptors.[3] Furthermore, it provides a reactive site for straightforward chemical modifications, most commonly the formation of amide bonds, which is a cornerstone of library synthesis in drug discovery.
The key physicochemical properties and identifiers are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₅BrN₂O₂ | [3] |
| Molecular Weight | 241.04 g/mol | [3][4] |
| CAS Number | 749849-14-7 | [3] |
| Appearance | Solid | [5] |
| InChI Key | FQBFPVLZLNEQOE-UHFFFAOYSA-N | [3] |
| Canonical SMILES | C1=CC2=NC(=CN2C=C1Br)C(=O)O | [3] |
| Topological Polar Surface Area | 54.6 Ų | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Rotatable Bond Count | 1 | [3] |
Synthesis and Mechanistic Considerations
The construction of the imidazo[1,2-a]pyridine ring system is most reliably achieved through the condensation of a 2-aminopyridine derivative with a suitable α-halocarbonyl compound. This classic reaction proceeds via an initial N-alkylation followed by an intramolecular cyclization and dehydration.
For the synthesis of the title compound, the logical precursors are 2-amino-5-bromopyridine and an α-keto acid derivative such as 3-bromopyruvic acid. The reaction sequence involves the formation of a quaternary ammonium salt, followed by an intramolecular condensation to form the bicyclic core.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure adapted from established methods for similar imidazo[1,2-a]pyridine syntheses.
Reagents and Materials:
-
2-Amino-5-bromopyridine
-
3-Bromopyruvic acid
-
Acetonitrile (or a similar polar aprotic solvent)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 2-amino-5-bromopyridine (1.0 eq.) in acetonitrile, add 3-bromopyruvic acid (1.1 eq.).
-
Cyclization: Heat the reaction mixture to reflux (approximately 82°C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: After cooling the mixture to room temperature, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases. This step neutralizes the hydrobromic acid byproduct.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). The product may have limited organic solubility, and repeated extractions are necessary.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude solid should be purified by silica gel column chromatography using a gradient elution system (e.g., ethyl acetate/petroleum ether or dichloromethane/methanol) to afford the pure product.
Self-Validation: The identity and purity of the final compound should be rigorously confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry (MS), to validate the successful synthesis.
Applications in Drug Discovery and Chemical Biology
This compound is not typically an end-product but rather a high-value starting material or scaffold for the synthesis of more complex molecules. Its utility stems from the orthogonal reactivity of its two key functional groups.
Strategic Utility:
-
Amide Library Synthesis: The carboxylic acid is readily activated (e.g., using HATU or EDC/HOBt) and coupled with a diverse range of primary or secondary amines to generate large libraries of amides. This is a foundational strategy in lead generation and structure-activity relationship (SAR) studies.
-
Palladium-Catalyzed Cross-Coupling: The C6-bromo substituent is a prime site for introducing complexity. It can undergo Suzuki coupling with boronic acids, Buchwald-Hartwig amination with amines, or Sonogashira coupling with terminal alkynes, allowing for the exploration of chemical space around the pyridine ring.
This dual functionality enables a divergent synthetic approach where a common core can be elaborated at two different points, rapidly generating a matrix of analogues for biological screening.
Sources
Spectral Data Analysis of 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore found in a variety of therapeutic agents, exhibiting a broad range of biological activities. The presence of a bromine atom and a carboxylic acid moiety on this scaffold provides valuable handles for further chemical modification and structure-activity relationship (SAR) studies, making it a versatile building block in the synthesis of novel drug candidates.
Molecular Structure and Key Features
The structural framework of this compound, with the IUPAC numbering convention, is presented below. This structure forms the basis for all subsequent spectral predictions.
Figure 1: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the carboxylic acid proton. The predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz are summarized in the table below. These predictions are based on the analysis of related imidazopyridine structures and the known effects of substituents.
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| COOH | 12.0 - 13.0 | broad singlet | - | The acidic proton of a carboxylic acid is typically deshielded and appears as a broad singlet due to hydrogen bonding and exchange.[1] |
| H-5 | 8.0 - 8.2 | d | J = 9.5 | This proton is deshielded due to its proximity to the bridgehead nitrogen and the electron-withdrawing bromine atom. It is expected to be a doublet coupled to H-7. |
| H-7 | 7.5 - 7.7 | dd | J = 9.5, 1.8 | This proton is coupled to both H-5 and H-8, resulting in a doublet of doublets. |
| H-8 | 7.8 - 8.0 | d | J = 1.8 | This proton shows a small coupling to H-7 and appears as a doublet. |
| H-3 | 8.3 - 8.5 | s | - | The proton on the imidazole ring is expected to be a singlet and significantly deshielded. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are presented below.
| Carbon | Predicted δ (ppm) | Rationale |
| C=O | 165 - 175 | The carbonyl carbon of the carboxylic acid is highly deshielded.[1] |
| C-2 | 140 - 145 | This carbon is part of the imidazole ring and is attached to the electron-withdrawing carboxylic acid group. |
| C-3 | 115 - 120 | This carbon is also part of the imidazole ring. |
| C-5 | 125 - 130 | Aromatic carbon. |
| C-6 | 110 - 115 | This carbon is directly attached to the bromine atom, which influences its chemical shift. |
| C-7 | 120 - 125 | Aromatic carbon. |
| C-8 | 110 - 115 | Aromatic carbon. |
| C-8a | 145 - 150 | Bridgehead carbon atom. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.
Predicted Mass Spectrum
For this compound (C₈H₅BrN₂O₂), the expected monoisotopic mass is approximately 239.9534 g/mol .[2] Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak in the mass spectrum will appear as a characteristic doublet (M⁺ and M+2) of roughly equal intensity, separated by 2 m/z units.
Table of Predicted m/z Values:
| Ion | Predicted m/z | Rationale |
| [M(⁷⁹Br)]⁺ | ~239.95 | Molecular ion with the ⁷⁹Br isotope. |
| [M(⁸¹Br)]⁺ | ~241.95 | Molecular ion with the ⁸¹Br isotope. |
| [M-COOH]⁺ | ~194.96 / 196.96 | Loss of the carboxylic acid group (45 Da). |
| [M-Br]⁺ | ~161.04 | Loss of the bromine atom. |
Predicted Fragmentation Pathway
A plausible fragmentation pathway for this compound under electron ionization (EI) is depicted below.
Figure 2: Predicted Mass Spectrometry Fragmentation.
Experimental Protocols
The following are generalized protocols for acquiring NMR and MS data for a compound such as this compound.
NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical to ensure the compound is fully dissolved and to avoid overlapping solvent signals with analyte peaks.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.
-
¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
Mass Spectrometry Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule, which should readily form [M+H]⁺ or [M-H]⁻ ions. Electron ionization (EI) can also be used to induce more fragmentation and provide additional structural information.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended to obtain accurate mass measurements, which can confirm the elemental composition.
-
Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu). If fragmentation information is desired, perform tandem MS (MS/MS) experiments.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR and MS spectral data for this compound. By understanding the expected chemical shifts, coupling patterns, and fragmentation behavior, researchers can more confidently identify and characterize this important heterocyclic compound in their synthetic and drug discovery endeavors. The provided protocols offer a solid foundation for the experimental acquisition of high-quality spectral data.
References
- Chemistry LibreTexts. 6.7: Spectroscopy of Carboxylic Acids and Nitriles.
Sources
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide on its Diverse Biological Activities for Researchers, Scientists, and Drug Development Professionals.
Abstract
The imidazo[1,2-a]pyridine is a nitrogen-fused bicyclic heterocyclic system that has garnered significant attention in medicinal chemistry, where it is recognized as a "privileged structure."[1][2] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[3] This versatility has resulted in the development of several marketed drugs, including Zolpidem (an insomnia therapeutic), Alpidem (an anxiolytic), and Olprinone (a cardiotonic agent).[4][5] Beyond these established applications, ongoing research has revealed potent anticancer, anti-inflammatory, antimicrobial, antiviral, and antiprotozoal properties among its derivatives.[3][4][6] This guide provides a comprehensive technical overview of the key biological activities of imidazo[1,2-a]pyridine derivatives, detailing their mechanisms of action, summarizing structure-activity relationship data, and presenting validated experimental protocols for their evaluation. The aim is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to explore and harness the therapeutic potential of this remarkable scaffold.
The Landscape of Anticancer Activity
Imidazo[1,2-a]pyridine derivatives have emerged as powerful anticancer agents due to their ability to modulate multiple cellular pathways critical for tumor growth and survival.[7][8] Their therapeutic potential has been demonstrated against a variety of cancer cell lines, including breast, lung, liver, cervical, and melanoma.[8][9][10][11] The primary mechanisms underpinning their anticancer effects involve the inhibition of key signaling kinases, induction of programmed cell death (apoptosis), and cell cycle arrest.
Mechanism of Action: Targeted Inhibition of Oncogenic Signaling
A predominant mechanism of action for many imidazo[1,2-a]pyridine-based anticancer agents is the inhibition of protein kinases, enzymes that are frequently dysregulated in cancer.[12]
1.1.1 The PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell proliferation, growth, and survival, and its hyperactivation is a hallmark of many cancers.[10] Several imidazo[1,2-a]pyridine derivatives have been designed as potent inhibitors of this pathway, particularly targeting the PI3Kα isoform.[10][13] By blocking this pathway, these compounds effectively cut off the survival signals that cancer cells depend on, leading to apoptosis and reduced proliferation.[8][10] For instance, certain derivatives have shown PI3Kα inhibition with IC₅₀ values in the nanomolar range.[10]
1.1.2 Other Kinase Targets
Beyond the PI3K pathway, imidazo[1,2-a]pyridines have been developed to inhibit other crucial kinases:
-
Insulin-like Growth Factor-1 Receptor (IGF-1R): This receptor tyrosine kinase is involved in tumor cell proliferation and resistance to therapy. Specific derivatives have been identified as potent and selective IGF-1R inhibitors.[14]
-
Nek2: Overexpressed in various tumors, this kinase is involved in cell cycle regulation. Novel imidazo[1,2-a]pyridine derivatives have shown potent Nek2 inhibition, with IC₅₀ values as low as 38 nM in gastric cancer cells.[15]
-
DYRK1A and CLK1: These kinases are implicated in cellular processes relevant to cancer. Certain derivatives have been found to inhibit both DYRK1A and CLK1 in the micromolar range.[12]
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
A key outcome of targeting oncogenic pathways is the induction of apoptosis. Imidazo[1,2-a]pyridine compounds have been shown to trigger this process through both intrinsic and extrinsic pathways.[10][16] Mechanistically, this is achieved by:
-
Modulating Apoptotic Proteins: Increasing the expression of pro-apoptotic proteins like Bax and decreasing anti-apoptotic proteins like Bcl-2.[17]
-
Activating Caspases: Triggering the activation of executioner caspases, such as caspase-3, -7, -8, and -9, which leads to the cleavage of critical cellular substrates like PARP.[9][10][16]
-
Inducing Cell Cycle Arrest: Upregulating cell cycle inhibitors like p53 and p21, which halts cell division, often at the G2/M phase, preventing the proliferation of cancer cells.[8][10][16]
Representative Data on Anticancer Activity
The following table summarizes the cytotoxic activity of selected imidazo[1,2-a]pyridine derivatives against various cancer cell lines.
| Compound ID | Target Cell Line | Cancer Type | Reported IC₅₀ (µM) | Reference |
| Compound 6d/6i | HepG2 | Human Liver Carcinoma | Not specified, but active | [9] |
| Compound 6 | A375 | Human Melanoma | 9.7 - 44.6 | [10] |
| Compound 6 | HeLa | Human Cervical Cancer | 9.7 - 44.6 | [10] |
| IP-5 | HCC1937 | Human Breast Cancer | 45 | [8][16] |
| IP-6 | HCC1937 | Human Breast Cancer | 47.7 | [8][16] |
| Compound I-11 | NCI-H358 (KRAS G12C) | Non-small Cell Lung Cancer | Potent activity reported | [18] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a foundational colorimetric assay for assessing the cytotoxic effect of a compound by measuring the metabolic activity of cells. This protocol is a self-validating system where the results directly correlate cell viability with mitochondrial function.
Causality: The principle lies in the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial succinate dehydrogenase in living cells. The amount of formazan produced is directly proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine test compounds in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Potent Anti-inflammatory Effects
Chronic inflammation is a key driver of various pathologies, including cancer, cardiovascular disease, and autoimmune disorders. Imidazo[1,2-a]pyridine derivatives have demonstrated significant anti-inflammatory properties, primarily by modulating critical inflammatory signaling pathways.[17][19]
Mechanism of Action: Suppression of Pro-inflammatory Pathways
2.1.1 The STAT3/NF-κB Signaling Axis
The Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) are transcription factors that play a pivotal role in the inflammatory response.[17][20] Certain imidazo[1,2-a]pyridine derivatives, such as the novel synthetic compound MIA, have been shown to suppress the activation of both STAT3 and NF-κB.[17][20] This inhibition prevents the downstream expression of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as inflammatory cytokines like IL-6.[17]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This protocol measures the inhibitory effect of test compounds on the production of nitric oxide (NO), a key inflammatory mediator produced by iNOS in macrophages upon stimulation.
Causality: The assay quantifies nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. The Griess reagent converts nitrite into a purple azo compound, and the intensity of the color is proportional to the NO concentration. The protocol's integrity is ensured by including positive (LPS-stimulated) and negative (unstimulated) controls.
Methodology:
-
Cell Culture: Seed RAW 264.7 murine macrophage cells into a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of the imidazo[1,2-a]pyridine compounds for 1 hour. Include a positive control inhibitor (e.g., L-NAME).[21]
-
Stimulation: Induce inflammation by stimulating the cells with lipopolysaccharide (LPS, 1 µg/mL) for 24 hours. Maintain an unstimulated control group.[21]
-
Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant, followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).
-
Incubation and Measurement: Incubate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540 nm.[21]
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control.
Broad-Spectrum Antimicrobial Activity
The imidazo[1,2-a]pyridine scaffold is a cornerstone for the development of novel agents to combat infectious diseases, showing efficacy against bacteria, fungi, mycobacteria, and protozoa.[3][5][22]
-
Antibacterial and Antifungal: Derivatives have demonstrated potent activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans and Aspergillus niger.[3][23] The structural activity relationship (SAR) studies indicate that the nature of substituents on the phenyl ring at C-2 and at the C-7 position significantly influences antimicrobial potency.[2]
-
Antitubercular: Imidazo[1,2-a]pyridine-3-carboxamides, in particular, have emerged as a highly potent class of agents against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[3][24] Their development marks a significant step forward in the fight against tuberculosis.
-
Antiviral: The scaffold has been utilized to develop agents with activity against various viruses, including human cytomegalovirus (HCMV), varicella-zoster virus, and HIV.[25][26] Structure-activity relationship studies have identified hydrophobicity (logP) as a critical factor for antiviral activity.[25]
-
Antiprotozoal: Conjugates of imidazo[1,2-a]pyridine with chalcones have been synthesized and shown to be effective antikinetoplastid agents against parasites like Trypanosoma cruzi and Leishmania infantum.[22]
Experimental Workflow: From Synthesis to Bioactivity Screening
The discovery of new biologically active imidazo[1,2-a]pyridine derivatives follows a logical and iterative workflow. This process is designed to efficiently identify promising lead compounds for further development.
Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold is unequivocally a "privileged" and versatile core in medicinal chemistry, offering a foundation for developing therapeutics against a multitude of diseases. Its derivatives have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents, often by modulating key signaling pathways with high potency. The extensive body of research, supported by robust structure-activity relationship studies, continues to drive the design of new compounds with improved efficacy and selectivity.
Future efforts should focus on leveraging computational and molecular modeling studies to rationally design next-generation inhibitors with enhanced target specificity and favorable pharmacokinetic profiles. The exploration of novel conjugates and hybrid molecules may unlock synergistic therapeutic effects. As our understanding of the molecular basis of disease deepens, the adaptable and potent nature of the imidazo[1,2-a]pyridine scaffold ensures it will remain a central focus of drug discovery and development for years to come.
References
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
- A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines.
- Synthesis of imidazo[1,2-a]pyridine Deriv
- A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. PubMed.
- Structure−Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain. Journal of Medicinal Chemistry.
- Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. PubMed.
- Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
- Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Taylor & Francis Online.
- Synthesis of imidazo[1,2-a]pyridines as antiviral agents. PubMed.
- The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry.
- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
- Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. PubMed.
- Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Upd
- Insights into medicinal attributes of imidazo[1,2-a]pyridine deriv
- Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells.
- Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Royal Society of Chemistry.
- The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells.
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investig
- Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. Rasayan Journal.
- Synthesis, biological evaluation and molecular modeling studies of Imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors.
- Protocol for Evaluating the Anti-Inflammatory Activity of Imidazo[1,2-a]pyridines. BenchChem.
- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investig
- Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. PubMed.
- Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed.
- Design and synthesis of imidazo[1,2-a]pyridine-chalcone conjugates as antikinetoplastid agents. PubMed.
- Design, synthesis, and structure activity relationship (SAR)
- Design and synthesis of novel imidazo[1,2-a]pyridine derivatives and their anti-bacterial activity.
- The SAR of imidazo[1,2-a]pyridine derivatives as antimicrobial agents.
- Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article.
- Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis.
- (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. Journal of Medicinal Chemistry.
- Imidazole derivatives: Impact and prospects in antiviral drug discovery.
- Synthesis and Antibacterial Activity of New Imidazo[1,2-a]pyridines Festooned with Pyridine, Thiazole or Pyrazole Moiety. Taylor & Francis Online.
- Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review.
- The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. ScienceOpen.
Sources
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bio-conferences.org [bio-conferences.org]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 7. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scienceopen.com [scienceopen.com]
- 17. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Design and synthesis of imidazo[1,2-a]pyridine-chalcone conjugates as antikinetoplastid agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 25. Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Synthesis of imidazo[1,2-a]pyridines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Recognized as a "privileged scaffold," its unique structural and electronic properties have led to the development of a multitude of biologically active compounds across a wide range of therapeutic areas.[1][2][3] This guide provides a comprehensive overview of the imidazo[1,2-a]pyridine system, delving into its fundamental characteristics, diverse pharmacological applications, and the synthetic strategies employed for its construction. From its role in marketed drugs to its potential in addressing emerging health challenges, this document serves as a technical resource for researchers and scientists engaged in the pursuit of novel therapeutics.
The Concept of a Privileged Scaffold and the Rise of Imidazo[1,2-a]pyridine
In the realm of drug discovery, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby exhibiting a broad spectrum of pharmacological activities.[1][3] The imidazo[1,2-a]pyridine, a fused bicyclic 5-6 heterocycle, has emerged as a quintessential example of such a scaffold.[2][3] Its rigid, planar structure, coupled with the presence of nitrogen atoms that can act as both hydrogen bond donors and acceptors, allows for versatile interactions with a variety of protein targets.
The therapeutic journey of the imidazo[1,2-a]pyridine scaffold is highlighted by the success of several marketed drugs. Notable examples include Zolpidem (Ambien®), a widely prescribed hypnotic for the treatment of insomnia, and Alpidem , which was used as an anxiolytic.[4][5] Other clinically utilized drugs incorporating this core include the gastroprotective agent Zolimidine and the cardiotonic agent Olprinone .[4][6] The clinical success of these molecules has spurred extensive research into the potential of this scaffold in other therapeutic domains.[3]
Therapeutic Landscape: A Multitude of Biological Activities
The versatility of the imidazo[1,2-a]pyridine scaffold is evident in its wide array of biological activities, which include anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system (CNS) effects.[4][7] This section will explore the key therapeutic areas where this scaffold has shown significant promise.
Anticancer Activity
Imidazo[1,2-a]pyridine derivatives have demonstrated potent anticancer activity through the modulation of various cellular targets crucial for cancer cell proliferation and survival.[8][9]
-
Kinase Inhibition: A significant number of imidazo[1,2-a]pyridine-based compounds have been developed as inhibitors of protein kinases, which are key regulators of cell signaling pathways often dysregulated in cancer.[10] For instance, derivatives of this scaffold have shown inhibitory activity against Nek2, a kinase involved in cell cycle progression, with compounds like MBM-17 and MBM-55 exhibiting low nanomolar IC50 values and significant in vivo tumor suppression.[11] Others have been designed as potent inhibitors of PI3Kα, a critical component of a major survival pathway in cancer cells.[10]
-
Tubulin Polymerization Inhibition: The disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Certain imidazo[1,2-a]pyridine analogs have been identified as inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[12]
-
Other Mechanisms: The anticancer effects of this scaffold also extend to the inhibition of other key targets such as cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor (VEGFR), and epidermal growth factor receptor (EGFR).[8][9]
Table 1: Selected Imidazo[1,2-a]pyridine-based Anticancer Agents and their Targets
| Compound | Target(s) | Reported Activity (IC50) | Reference |
| MBM-17 | Nek2 | 3.0 nM | [11] |
| MBM-55 | Nek2 | 1.0 nM | [11] |
| PI3Kα Inhibitor | PI3Kα | 2 nM | [10] |
| Various Analogs | CDK, VEGFR, EGFR | Varies | [9] |
Antituberculosis Activity
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel antituberculosis agents.[13][14] The imidazo[1,2-a]pyridine scaffold has proven to be a fertile ground for the discovery of potent Mtb inhibitors.[15]
A notable clinical candidate from this class is Telacebec (Q203) , which targets the QcrB subunit of the cytochrome bcc complex, a crucial component of the electron transport chain in Mtb.[13] This mechanism disrupts the bacterium's energy metabolism.[14] Several imidazo[1,2-a]pyridine-3-carboxamides have shown excellent in vitro activity against both replicating and non-replicating Mtb, as well as against MDR and XDR strains.[14][15]
Central Nervous System (CNS) Applications
The ability of the imidazo[1,2-a]pyridine scaffold to cross the blood-brain barrier has led to its successful application in targeting CNS disorders. The most prominent examples are the GABAA receptor agonists, which include anxiolytics and sedatives.[5]
-
GABAA Receptor Modulators: Zolpidem, Alpidem, Saripidem, and Necopidem all act as positive allosteric modulators of the GABAA receptor, enhancing the effect of the inhibitory neurotransmitter GABA.[4][5] This mechanism underlies their sedative, hypnotic, and anxiolytic properties.
Other Therapeutic Applications
The biological activities of imidazo[1,2-a]pyridine derivatives extend to several other areas:[3][4][7]
-
Antiviral: Tegobuvir, an imidazo[1,2-a]pyridine derivative, is a non-nucleoside inhibitor of the hepatitis C virus NS5B RNA-dependent RNA polymerase.[5]
-
Anti-inflammatory: Certain compounds have demonstrated anti-inflammatory properties.
-
Gastrointestinal: Zolimidine is used as a gastroprotective agent, and other derivatives like Linaprazan act as potassium-competitive acid blockers for treating acid-related disorders.[5]
-
Antimicrobial and Antifungal: Various derivatives have shown promising activity against a range of bacteria and fungi.[15]
Synthetic Strategies for the Imidazo[1,2-a]pyridine Core
The widespread interest in the imidazo[1,2-a]pyridine scaffold has driven the development of numerous synthetic methodologies for its construction. These methods offer flexibility in introducing diverse substituents at various positions of the bicyclic ring system, enabling extensive structure-activity relationship (SAR) studies.
Classical and Modern Condensation Reactions
A cornerstone of imidazo[1,2-a]pyridine synthesis involves the condensation of 2-aminopyridines with various carbonyl-containing compounds.[16]
-
Reaction with α-Halocarbonyl Compounds: A widely used method involves the reaction of a 2-aminopyridine with an α-haloketone or α-haloester.[16] This reaction proceeds via initial N-alkylation of the pyridine ring nitrogen followed by intramolecular cyclization.
-
Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction: This powerful multicomponent reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide to afford 3-aminoimidazo[1,2-a]pyridines.[17] The GBB reaction is highly efficient and allows for the rapid generation of diverse compound libraries.[17]
Iodine-Catalyzed Multicomponent Reactions
Recent advancements have focused on developing more environmentally friendly and efficient synthetic protocols. One such approach is the use of molecular iodine as a catalyst in a one-pot, three-component reaction of a 2-aminopyridine, an aldehyde, and an isocyanide.[18] This method provides good yields and avoids the use of harsh reagents.[18]
Experimental Protocol: Iodine-Catalyzed Synthesis of Imidazo[1,2-a]pyridines [18]
-
Reactant Preparation: To a solution of 2-aminopyridine (1.0 mmol) and an aryl aldehyde (1.0 mmol) in an appropriate solvent, add tert-butyl isocyanide (1.2 mmol).
-
Catalyst Addition: Add molecular iodine (I2) as the catalyst.
-
Reaction Conditions: Stir the reaction mixture at a specified temperature for a designated period.
-
Work-up and Purification: Upon completion, the reaction mixture is worked up using standard procedures, and the product is purified by techniques such as column chromatography.
Other Synthetic Approaches
A variety of other synthetic strategies have been reported, including:[2][19]
-
Oxidative coupling reactions
-
Tandem reactions
-
Intramolecular cyclizations
These diverse synthetic routes provide medicinal chemists with a robust toolbox for accessing a wide range of imidazo[1,2-a]pyridine derivatives for biological evaluation.
Figure 1. Key synthetic routes to the imidazo[1,2-a]pyridine scaffold.
Future Perspectives and Conclusion
The imidazo[1,2-a]pyridine scaffold continues to be a focal point of research in medicinal chemistry. The exponential growth in publications related to this core structure underscores its enduring importance.[20] Future research will likely focus on several key areas:
-
Exploration of New Biological Targets: The inherent versatility of the scaffold suggests that it may interact with a wider range of biological targets than currently known. High-throughput screening and computational modeling will be instrumental in identifying novel applications.
-
Development of More Selective Agents: A key challenge in drug development is achieving target selectivity to minimize off-target effects. The design and synthesis of highly selective imidazo[1,2-a]pyridine derivatives will be a priority.
-
Application in Neglected and Emerging Diseases: The proven antimicrobial and antiviral activities of this scaffold make it a promising starting point for developing treatments for neglected tropical diseases and emerging viral threats.[19][20]
Figure 2. The imidazo[1,2-a]pyridine core and its key attributes and applications.
References
- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). PubMed.
- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega.
- Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. (n.d.). Semantic Scholar.
- Synthesis of imidazo[1,2-a]pyridines: a decade update. (n.d.). RSC Publishing.
- Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. (2017). PubMed.
- Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. (2017). ResearchGate.
- Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (2016). PubMed.
- Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025). PMC - NIH.
- Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities. (2017). PubMed.
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ACS Publications.
- Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. (n.d.). PMC - PubMed Central.
- Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). RSC Publishing.
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (n.d.). BIO Web of Conferences.
- (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ResearchGate.
- Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (n.d.). PMC - NIH.
- Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. (2016). Bentham Science.
- Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. (2016). ResearchGate.
- Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. (2016). PubMed.
- Imidazopyridine. (n.d.). Wikipedia.
- Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). PMC - NIH.
- Main imidazo[1,2-a]pyridine-based drugs (the imidazo[1,2-a]pyridine core is represented here in blue). (n.d.). ResearchGate.
- Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. (2023). RSC Advances.
Sources
- 1. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. | Semantic Scholar [semanticscholar.org]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazopyridine - Wikipedia [en.wikipedia.org]
- 6. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 14. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-conferences.org [bio-conferences.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
Unlocking the Therapeutic Potential of 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid: A Guide to Key Molecular Targets
Introduction: The Promise of a Privileged Scaffold
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities and presence in numerous therapeutic agents.[1][2] This bicyclic heterocyclic system serves as a "privileged scaffold," meaning it can interact with a wide range of biological targets. Within this promising class of molecules, 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid emerges as a compound of significant interest. Its specific substitution pattern—a bromine atom at the 6-position and a carboxylic acid at the 2-position—suggests a nuanced profile of activity and potential for selective therapeutic intervention.[3][4] This guide delves into the most promising potential therapeutic targets for this compound, providing a scientifically grounded rationale and detailed experimental workflows for their validation.
The presence of the bromine atom at the 6-position is particularly noteworthy. Halogen substitutions are known to modulate the electronic and lipophilic properties of molecules, often enhancing binding affinity to target proteins.[5][6] The carboxylic acid group, on the other hand, can act as a key hydrogen bond donor or acceptor, crucial for specific molecular interactions within a protein's active site.[4] This unique combination of functional groups forms the basis for our exploration of its therapeutic targets.
Primary Therapeutic Target: The PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism. Its hyperactivation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[7] A growing body of evidence points to the imidazo[1,2-a]pyridine core as a potent inhibitor of key kinases within this pathway.[8]
Rationale for Targeting PI3Kα
Several studies have demonstrated the potent inhibitory activity of imidazo[1,2-a]pyridine derivatives against PI3Kα, a key isoform of PI3K.[7][9] The rationale for prioritizing PI3Kα as a target for this compound is threefold:
-
Established Precedent: The imidazo[1,2-a]pyridine scaffold has been successfully utilized to develop potent PI3Kα inhibitors, with some compounds exhibiting IC50 values in the nanomolar range.[7]
-
Structural Synergy: The carboxylic acid at the 2-position can mimic the phosphate group of the natural substrate, phosphatidylinositol 4,5-bisphosphate (PIP2), enabling strong interactions with the ATP-binding pocket of PI3Kα.
-
Impact of Bromine Substitution: The bromine atom at the 6-position can enhance binding affinity through halogen bonding or by occupying a hydrophobic pocket within the enzyme's active site, potentially increasing both potency and selectivity.
Experimental Validation Workflow: PI3Kα Inhibition
To validate this compound as a PI3Kα inhibitor, a multi-step experimental approach is proposed:
Caption: Experimental workflow for validating PI3Kα inhibition.
Step-by-Step Protocol:
-
Biochemical Kinase Assay:
-
Objective: To determine the direct inhibitory effect of the compound on PI3Kα enzymatic activity.
-
Method: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the Lanthascreen™ Eu Kinase Binding Assay, will be employed.
-
Procedure:
-
Recombinant human PI3Kα is incubated with a fluorescently labeled ATP tracer and the test compound at varying concentrations.
-
A europium-labeled anti-tag antibody is added.
-
The TR-FRET signal is measured. A decrease in the signal indicates displacement of the tracer by the compound, signifying inhibition.
-
The IC50 value is calculated from the dose-response curve.
-
-
-
Isothermal Titration Calorimetry (ITC):
-
Objective: To confirm direct binding of the compound to PI3Kα and determine the binding affinity (Kd).
-
Method: ITC measures the heat change upon binding of a ligand to a protein.
-
Procedure:
-
A solution of the compound is titrated into a solution containing purified PI3Kα.
-
The heat released or absorbed during the binding event is measured.
-
The resulting data are fitted to a binding model to determine the Kd, stoichiometry, and thermodynamic parameters of the interaction.
-
-
-
Western Blot Analysis:
-
Objective: To assess the inhibition of PI3Kα activity in a cellular context by measuring the phosphorylation of its downstream target, Akt.
-
Method: A cancer cell line with a known PIK3CA mutation (e.g., MCF-7) will be used.
-
Procedure:
-
Cells are treated with varying concentrations of the compound for a specified time.
-
Cell lysates are prepared and subjected to SDS-PAGE.
-
Proteins are transferred to a membrane and probed with antibodies specific for phosphorylated Akt (p-Akt) and total Akt.
-
A decrease in the p-Akt/total Akt ratio indicates inhibition of the PI3K pathway.
-
-
-
Cell Proliferation Assay:
-
Objective: To evaluate the functional consequence of PI3Kα inhibition on cancer cell growth.
-
Method: An MTT or CellTiter-Glo® Luminescent Cell Viability Assay will be used.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and treated with a range of compound concentrations.
-
After a 72-hour incubation, cell viability is assessed according to the assay manufacturer's protocol.
-
The GI50 (concentration for 50% growth inhibition) is determined.
-
-
Secondary Therapeutic Target: Aldehyde Dehydrogenase 1A3 (ALDH1A3)
Glioblastoma multiforme (GBM) is a highly aggressive brain tumor characterized by a subpopulation of cancer stem cells that contribute to therapy resistance and recurrence.[10] The enzyme aldehyde dehydrogenase 1A3 (ALDH1A3) is overexpressed in these stem-like cells and plays a crucial role in their survival.[10] Recent studies have identified imidazo[1,2-a]pyridine derivatives as novel inhibitors of ALDH1A3, presenting a promising therapeutic strategy for GBM.[10]
Rationale for Targeting ALDH1A3
The selection of ALDH1A3 as a potential target for this compound is based on the following:
-
Novel Chemotype: The imidazo[1,2-a]pyridine scaffold represents a new class of ALDH1A3 inhibitors, offering the potential for improved selectivity and pharmacological properties over existing inhibitors.[10]
-
Targeting Cancer Stem Cells: Inhibition of ALDH1A3 offers a strategy to specifically target the glioblastoma stem cell population, which is a major driver of tumor progression and relapse.[10]
-
Potential for High Affinity: The carboxylic acid moiety of the compound can establish critical interactions with the enzyme's active site, while the 6-bromo substitution can enhance binding affinity and selectivity.
Signaling Pathway and Proposed Mechanism
Caption: Proposed mechanism of action via ALDH1A3 inhibition.
Emerging Therapeutic Target: Antitubercular Activity
Tuberculosis remains a global health threat, and the emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of new therapeutic agents with novel mechanisms of action.[3][11] The imidazo[1,2-a]pyridine class has shown promise as a source of new antitubercular leads.[3][11]
Rationale for Antitubercular Investigation
-
Whole-Cell Screening Hits: Imidazo[1,2-a]pyridine-8-carboxamides have been identified as a novel antimycobacterial lead series through whole-cell screening against M. tuberculosis.[11]
-
Potential for Novel Mechanism: These compounds are selective inhibitors of M. tuberculosis with no activity against other common bacterial pathogens, suggesting a novel mechanism of action.[11]
-
Favorable Physicochemical Properties: The scaffold allows for optimization of physicochemical properties to improve drug-like characteristics.[11]
Quantitative Data Summary
| Compound Class | Target | Reported Activity | Reference |
| Imidazo[1,2-a]pyridine derivatives | PI3Kα | IC50 = 2 nM | [7] |
| Imidazo[1,2-a]pyridine derivatives | Akt | Sub-micromolar inhibition | [12] |
| Imidazo[1,2-a]pyridine derivatives | ALDH1A3 | Nanomolar to picomolar efficacy against GBM stem-like cells | [10] |
| Imidazo[1,2-a]pyridine derivatives | M. tuberculosis | MIC as low as ≤ 0.006 µM | [3] |
Conclusion and Future Directions
This compound stands out as a molecule with significant therapeutic potential, primarily due to the established activities of its core scaffold and the advantageous substitutions it possesses. The PI3K/Akt/mTOR pathway, particularly the PI3Kα isoform, represents a high-priority target for anticancer applications. Furthermore, its potential as an ALDH1A3 inhibitor for targeting glioblastoma stem cells and as a novel antitubercular agent warrants further investigation. The experimental workflows outlined in this guide provide a clear path for validating these potential therapeutic applications. Future research should also focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of this promising compound.
References
- Humphries, L. A. et al. (2014). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. PubMed.
- Barlaam, B. et al. (2011). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. PubMed.
- Al-Salahat, A. et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC.
- MDPI. (n.d.). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI.
- Wang, Y. et al. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry.
- ResearchGate. (n.d.). Synthesis, biological evaluation and molecular modeling studies of Imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. ResearchGate.
- PubMed. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed.
- ResearchGate. (2025). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate.
- ResearchGate. (n.d.). Biologically active imidazo-[1,2-a]-pyridine derivatives. ResearchGate.
- ACS Publications. (n.d.). Synthesis and Structure−Activity Relationships of Fused Imidazopyridines: A New Series of Benzodiazepine Receptor Ligands. Journal of Medicinal Chemistry.
- ACS Publications. (n.d.). Structure−Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain. Journal of Medicinal Chemistry.
- PubMed Central. (n.d.). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PubMed Central.
- ACS Publications. (2025). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters.
- PubMed Central. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed Central.
- PubMed. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. PubMed.
- PubMed. (2020). Imidazo[1,2- a]pyridine Derivatives as Aldehyde Dehydrogenase Inhibitors: Novel Chemotypes to Target Glioblastoma Stem Cells. PubMed.
Sources
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. CAS 944896-42-8: 6-bromoimidazo[1,2-a]pyridine-3-carboxyli… [cymitquimica.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imidazo[1,2- a]pyridine Derivatives as Aldehyde Dehydrogenase Inhibitors: Novel Chemotypes to Target Glioblastoma Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
Whitepaper: A Senior Application Scientist's Guide to the In Silico Prediction of 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic Acid Properties
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract: The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This guide provides an in-depth, technically-focused workflow for the comprehensive in silico characterization of a specific derivative, 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid (CAS: 749849-14-7). As Senior Application Scientists, our objective is not merely to present data, but to illuminate the strategic decision-making process that underpins modern computational drug discovery. We will detail the predictive modeling of its physicochemical properties, pharmacokinetics (ADMET), toxicity profile, and potential for target interaction. Each protocol is presented as a self-validating system, emphasizing the causality behind methodological choices to de-risk and accelerate early-stage drug development. This document serves as a practical blueprint for leveraging computational tools to transform a molecular structure into a candidate with a well-understood pharmacological potential.
Introduction: The Rationale for In Silico First Profiling
In the landscape of contemporary drug discovery, the attrition rate of promising compounds in late-stage clinical trials remains a formidable challenge. A significant portion of these failures can be attributed to suboptimal pharmacokinetic profiles or unforeseen toxicity.[1] The strategic application of computational, or in silico, methods at the earliest stages of research offers a powerful paradigm to mitigate these risks.[2] By predicting the properties of a molecule before its synthesis, we can prioritize candidates with a higher probability of success, saving significant time and resources.[3][4]
The subject of this guide, this compound, belongs to a class of compounds known for a wide range of biological activities.[5] However, its viability as a drug candidate is contingent upon a delicate balance of properties beyond its primary potency. This document outlines a systematic, multi-faceted in silico evaluation process designed to build a comprehensive profile of this molecule, guiding subsequent experimental endeavors.
Foundational Analysis: Physicochemical and Drug-Likeness Profiling
Before delving into complex biological predictions, we must first understand the fundamental physicochemical characteristics of the molecule. These properties govern its behavior in biological systems, influencing everything from solubility to membrane permeability.
The known identifiers for our molecule of interest are summarized below.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 749849-14-7 | [6] |
| Molecular Formula | C₈H₅BrN₂O₂ | [6] |
| Molecular Weight | 241.04 g/mol | [6] |
| Canonical SMILES | C1=CC2=NC(=CN2C=C1Br)C(=O)O | [6] |
| InChIKey | FQBFPVLZLNEQOE-UHFFFAOYSA-N | [6] |
Causality Behind the Protocol:
The "drug-likeness" of a compound is an abstract concept, but it can be estimated using rules derived from the observed properties of successful oral drugs. The most famous of these is Lipinski's Rule of Five.[7] Predicting properties like LogP (lipophilicity), molecular weight, and hydrogen bond donors/acceptors allows us to assess whether the molecule occupies a region of chemical space favorable for oral bioavailability. Furthermore, Topological Polar Surface Area (TPSA) is a critical descriptor for predicting cell permeability.[6]
Protocol 2.1: Calculation of Physicochemical Properties
This protocol utilizes a widely accessible web-based tool to generate key physicochemical descriptors.
-
Input Preparation: Obtain the canonical SMILES string for the molecule: C1=CC2=NC(=CN2C=C1Br)C(=O)O.
-
Tool Selection: Navigate to a comprehensive ADMET prediction web server such as SwissADME or ADMETlab 2.0.[8] These platforms integrate multiple predictive models into a user-friendly interface.
-
Execution:
-
Paste the SMILES string into the input field.
-
Initiate the calculation.
-
-
Data Collation: Record the predicted values for the properties listed in the table below. The platform will typically provide these in a summarized format.
| Predicted Property | Value | Drug-Likeness Implication |
| Molecular Weight | 241.04 | Compliant with Lipinski's Rule (< 500 Da)[7] |
| LogP (Octanol/Water) | Predicted Value | Measures lipophilicity; impacts absorption and distribution |
| Topological Polar Surface Area (TPSA) | 54.6 Ų | Good potential for cell permeability (< 140 Ų)[6] |
| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule (≤ 5)[6] |
| Hydrogen Bond Acceptors | Predicted Value | Compliant with Lipinski's Rule (≤ 10) |
| Rotatable Bonds | 1 | Indicates low conformational flexibility, which is favorable[6] |
| Aqueous Solubility (LogS) | Predicted Value | Critical for absorption; poor solubility is a major hurdle |
In Silico Pharmacokinetics: The ADMET Profile
A potent molecule is useless if it cannot reach its target in the body at a therapeutic concentration without causing harm. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is therefore a cornerstone of early-stage assessment.[3][9]
Workflow for Comprehensive ADMET Prediction
Caption: Overall workflow for ADMET property prediction.
Causality Behind the Protocol:
This protocol focuses on key ADMET endpoints that frequently cause drug candidate failure.
-
Blood-Brain Barrier (BBB) Permeability: Essential for CNS targets, but a liability for peripherally acting drugs.
-
Cytochrome P450 (CYP) Inhibition: Inhibition of major CYP isozymes (e.g., 3A4, 2D6) is a primary cause of drug-drug interactions.[2]
-
hERG Inhibition: Blockade of the hERG potassium channel is linked to potentially fatal cardiac arrhythmias (Torsades de Pointes). Early identification is critical.
-
Ames Test: Predicts mutagenic potential, a significant toxicity flag.
Protocol 3.1: ADMET Profile Generation
This protocol leverages an integrated platform that uses machine learning models trained on large experimental datasets.[4][10]
-
Tool Selection: Utilize a modern, validated web server like ADMET-AI, which employs graph neural networks for high-accuracy predictions.[4][10]
-
Input: Submit the molecule's SMILES string as the input.
-
Execution: Run the prediction suite. These tools compare the input molecule against models built from thousands of known compounds.
-
Data Interpretation: Collate the predictions into a structured table. Pay close attention to classification probabilities (e.g., the likelihood of being a CYP inhibitor) and compare them to the distribution of approved drugs, if the tool provides this context.
| ADMET Parameter | Predicted Outcome | Implication for Development |
| Absorption | ||
| Human Intestinal Absorption (HIA) | Positive/Negative | Indicates potential for oral absorption. |
| Caco-2 Permeability | High/Low | In vitro model for intestinal permeability. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | Yes/No (Probability) | Defines suitability for CNS or peripheral targets. |
| Plasma Protein Binding (PPB) | %> | High binding can limit free drug concentration. |
| Metabolism | ||
| CYP2D6 Inhibitor | Yes/No (Probability) | Risk of drug-drug interactions. |
| CYP3A4 Inhibitor | Yes/No (Probability) | Risk of drug-drug interactions with a broad range of drugs. |
| Toxicity | ||
| hERG Blocker | Yes/No (Probability) | Significant cardiotoxicity risk. |
| Ames Mutagenicity | Mutagen/Non-mutagen | Potential carcinogenicity. |
Probing Deeper: Toxicity Assessment with QSAR
While ADMET profiling provides key toxicity flags, Quantitative Structure-Activity Relationship (QSAR) modeling can offer a broader assessment of potential hazards. QSAR models are statistical constructs that correlate chemical structures with toxicological endpoints.[11][12]
Causality Behind the Protocol:
The principle of QSAR is that the biological activity (or toxicity) of a compound is a function of its molecular structure and properties. By using models built from large, curated datasets of compounds with known toxicities, we can predict the potential liabilities of a new molecule.[13] A crucial aspect of trustworthiness in QSAR is the "Applicability Domain" (AD). A prediction is only reliable if the query molecule is structurally similar to the compounds used to build the model. Reputable QSAR tools will provide a measure of confidence or indicate whether the molecule falls within the AD.
Protocol 4.1: Predictive Toxicity Modeling
-
Tool Selection: Choose a QSAR-based toxicity prediction server such as ProTox-II or the OECD QSAR Toolbox. These tools aggregate multiple models for various endpoints.
-
Input: Provide the molecule's SMILES string.
-
Model Selection: Select relevant toxicity endpoints for prediction, such as:
-
Oral Toxicity (LD50)
-
Hepatotoxicity (Liver Injury)
-
Carcinogenicity
-
Immunotoxicity
-
-
Analysis and Validation:
-
Execute the predictions.
-
For each result, critically assess the prediction confidence score and its position within the model's applicability domain.
-
Summarize the findings, prioritizing high-confidence predictions.
-
| Toxicity Endpoint | Predicted Class/Value | Confidence | Implication |
| Acute Oral Toxicity (LD50) | Predicted mg/kg | High/Medium/Low | Estimates the dose required to be lethal. |
| Hepatotoxicity | Active/Inactive | High/Medium/Low | Red flag for potential drug-induced liver injury (DILI). |
| Carcinogenicity | Positive/Negative | High/Medium/Low | Long-term toxicity risk. |
Hypothesis Generation: Target Identification via Molecular Docking
With a solid understanding of the molecule's drug-like properties, we can now explore its potential biological targets. Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when bound to a protein target.[14][15] It is a foundational tool in structure-based drug design.[16]
Workflow for Molecular Docking
Caption: Step-by-step workflow for a molecular docking experiment.
Causality Behind the Protocol:
The core principle of docking is to find the most energetically favorable conformation of the ligand within the protein's active site. The resulting "binding energy" score is a proxy for binding affinity—lower (more negative) scores suggest tighter binding.[14] Equally important is the analysis of the binding pose. Identifying specific interactions, such as hydrogen bonds or pi-stacking with key amino acid residues, provides a rational, structure-based hypothesis for the molecule's mechanism of action that can be tested experimentally.
Protocol 5.1: Structure-Based Molecular Docking
This protocol provides a generalized workflow, as a specific target is not presumed. For imidazo[1,2-a]pyridines, potential targets could include kinases, phosphodiesterases, or other ATP-binding proteins.
-
Target Selection and Preparation:
-
Identify a potential protein target from literature based on the activity of similar scaffolds.
-
Download the protein's 3D structure from the Protein Data Bank (PDB).[17]
-
Prepare the receptor using software like UCSF Chimera or AutoDock Tools.[18][19] This involves removing water molecules, adding polar hydrogens, and assigning charges.
-
-
Ligand Preparation:
-
Generate a 3D structure of this compound.
-
Perform energy minimization using a suitable force field to obtain a low-energy conformation.
-
Assign charges and define rotatable bonds.[20]
-
-
Docking Execution (using AutoDock Vina as an example):
-
Define the search space (the "grid box") around the known active site of the protein.[18]
-
Configure the docking parameters (e.g., exhaustiveness).
-
Launch the docking simulation using the command-line interface.
-
-
Results Analysis:
-
Visualize the top-ranked binding poses and the receptor in a molecular viewer like PyMOL or Discovery Studio.[17]
-
Record the predicted binding affinity (in kcal/mol) for the best pose.
-
Identify and document key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) between the ligand and specific amino acid residues in the active site.
-
Synthesis and Strategic Interpretation
The final step is to synthesize the individual data streams into a holistic profile to guide a "Go/No-Go" decision for progressing the compound into experimental validation.
Decision-Making Framework
Caption: A decision framework based on integrated in silico data.
A favorable profile would consist of:
-
Compliance with drug-likeness rules.
-
Predicted aqueous solubility.
-
No high-probability flags for major ADMET liabilities (especially hERG, CYP inhibition, and mutagenicity).
-
A plausible, high-affinity binding mode in a relevant biological target.
It is imperative to recognize that all in silico predictions are probabilistic and based on models.[21] They are not a substitute for experimental data but are an invaluable tool for hypothesis generation, risk assessment, and the intelligent allocation of laboratory resources. The profile generated through this workflow provides a robust foundation for making an informed decision on the future of this compound in a drug discovery pipeline.
References
- Hutter, M. C. (2009). In Silico Prediction of Drug Properties. Current Medicinal Chemistry, 16(2), 189-202.
- ChemAxon. (n.d.). Computational tools for drug discovery.
- Pizzo, F., Manganelli, S., & Benfenati, E. (2014). Review of QSAR Models and Software Tools for predicting Acute and Chronic Systemic Toxicity. JRC Publications Repository.
- Cambridge MedChem Consulting. (2022). Computational Chemistry Tools.
- The Bioinformatics Company. (2023). How to Do Molecular Docking – Part 1: PyRx Setup & Preparation with Discovery Studio. YouTube.
- ChemCopilot. (2023). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
- Sicho, M., et al. (2023). Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks. bioRxiv.
- Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary.
- Anderson, A. C. (2021). Contemporary Computational Applications and Tools in Drug Discovery. Journal of Medicinal Chemistry, 64(22), 16337-16364.
- Bentham Science Publishers. (2009). In Silico Prediction of Drug Properties.
- Chemistry LibreTexts. (2020). 13.2: How to Dock Your Own Drug.
- Begum, M., et al. (2021). In Silico ADME Prediction of Drug Likeness and Pharmacokinetics Properties of Rhodamine Molecules. Bio-protocol, 11(12).
- Ren, S., & Wang, L. (2010). QSAR Models for Predicting in Vivo Aquatic Toxicity of Chlorinated Alkanes to Fish. Chemical Research in Toxicology, 23(2), 349-356.
- Singh, D. B., & Singh, U. P. (2022). APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW. NeuroQuantology, 20(20), 3245-3250.
- Slideshare. (2023). Various Computational Tools used in Drug Design.
- De, A., & Das, S. (2015). Predictive toxicology using QSAR: A perspective. Kean University.
- Biotecnika. (2024). How to Perform Molecular Docking Using PyRx? - Complete Demonstration. YouTube.
- ADMET-AI. (n.d.). ADMET-AI.
- Omics tutorials. (2024). Step-by-Step Tutorial on Molecular Docking.
- VLS3D. (n.d.). ADMET predictions.
- Alcaro, S., et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Pharmaceuticals, 16(1), 114.
- Madame Curie Bioscience Database. (2000). Prediction of Drug-Like Properties. NCBI Bookshelf.
- Lee, S., et al. (2020). Development of a nano-QSAR model for predicting the toxicity of nano-metal oxide mixtures to Aliivibrio fischeri. Environmental Science: Nano, 7(11), 3433-3444.
- Rowan Scientific. (n.d.). ADMET Prediction.
- Yamashita, F., & Hashida, M. (2021). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. Pharmaceutics, 13(11), 1849.
- PubChem. (n.d.). Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate.
- PubChem. (n.d.). Imidazo[1,2-a]pyridine-6-carboxylic acid.
Sources
- 1. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In silico prediction of drug properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 4. ADMET Prediction | Rowan [rowansci.com]
- 5. benchchem.com [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. bepls.com [bepls.com]
- 8. VLS3D.COM: LIST OF COMPUTERS TOOLS [vls3d.com]
- 9. mdpi.com [mdpi.com]
- 10. ADMET-AI [admet.ai.greenstonebio.com]
- 11. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 12. Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchers.kean.edu [researchers.kean.edu]
- 14. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 15. Various Computational Tools used in Drug Design | PPTX [slideshare.net]
- 16. Contemporary Computational Applications and Tools in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 20. youtube.com [youtube.com]
- 21. Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Imidazo[1,2-a]pyridine Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a prominent nitrogen-containing heterocyclic system that has garnered significant attention in medicinal chemistry.[1] Its unique structural and electronic properties have established it as a "privileged scaffold," leading to the development of numerous therapeutic agents with a wide array of biological activities.[2][3] This guide provides a comprehensive overview of the imidazo[1,2-a]pyridine core, encompassing its fundamental chemical characteristics, classical and contemporary synthetic strategies, and its profound impact on drug discovery, exemplified by marketed drugs and promising clinical candidates.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Nucleus
Imidazo[1,2-a]pyridines are bicyclic aromatic compounds formed by the fusion of an imidazole and a pyridine ring.[4] This arrangement confers upon the molecule a unique electronic architecture, rendering it a versatile template for the design of bioactive molecules.[5] The scaffold is present in a variety of marketed drugs, demonstrating its therapeutic relevance across different disease areas.[6][7] Notable examples include Zolpidem for insomnia, Alpidem as an anxiolytic, and Zolimidine for its gastroprotective effects.[7][8] The broad spectrum of pharmacological activities associated with imidazo[1,2-a]pyridine derivatives, including anticancer, antiviral, antibacterial, and anti-inflammatory properties, underscores its importance in pharmaceutical research.[1][6]
The continued interest in this scaffold stems from its synthetic accessibility and the potential for diverse functionalization, allowing for the fine-tuning of its physicochemical and pharmacological properties.[9][10] This guide will delve into the key aspects of imidazo[1,2-a]pyridine chemistry, providing insights into its synthesis, reactivity, and application in the development of novel therapeutic agents.
Synthetic Strategies for the Imidazo[1,2-a]pyridine Core
The construction of the imidazo[1,2-a]pyridine skeleton can be achieved through various synthetic methodologies, ranging from classical condensation reactions to modern transition-metal-catalyzed cross-couplings. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
Classical Condensation Reactions
One of the earliest and most fundamental methods for the synthesis of imidazo[1,2-a]pyridines is the Tschitschibabin reaction, first reported in 1925.[4] This reaction involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound, typically an α-bromoketone or α-bromoaldehyde.[4] The initial step is the N-alkylation of the pyridine ring nitrogen of the 2-aminopyridine by the α-halocarbonyl compound, followed by an intramolecular cyclization and dehydration to afford the aromatic imidazo[1,2-a]pyridine ring system.
Experimental Protocol: Tschitschibabin Synthesis of 2-Phenylimidazo[1,2-a]pyridine
-
Reaction Setup: To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or DMF, add an α-bromoacetophenone (1.0 eq).
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. If a precipitate forms, it is collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel to yield the desired 2-phenylimidazo[1,2-a]pyridine.
The Ortoleva-King reaction provides an alternative approach to the synthesis of imidazo[1,2-a]pyridines, particularly for the preparation of 2-aryl derivatives.[11][12] This method involves the reaction of an active methylene compound, such as an acetophenone, with iodine and a pyridine derivative, like 2-aminopyridine.[12] The reaction proceeds through the in-situ formation of a pyridinium salt intermediate, which then undergoes cyclization.[12][13] A key advantage of this one-pot procedure is the avoidance of handling lachrymatory α-haloketones.[12]
Experimental Protocol: One-Pot Ortoleva-King Synthesis of 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine [11]
-
Reaction Setup: In a reaction vessel, combine 2-aminopyridine (2.3 eq), 4-methoxyacetophenone (1.0 eq), and iodine (1.2 eq).
-
Reaction Conditions (Step 1): Heat the neat reaction mixture at 110 °C for 4 hours.
-
Reaction Conditions (Step 2): After cooling, add aqueous sodium hydroxide solution and heat at 100 °C for 1 hour to induce cyclization.
-
Work-up and Purification: Cool the reaction mixture, and extract the product with a suitable organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.
Modern Synthetic Methodologies
In recent years, significant efforts have been directed towards the development of more efficient, sustainable, and diverse synthetic routes to imidazo[1,2-a]pyridines.
Multicomponent reactions, which involve the combination of three or more starting materials in a single synthetic operation, have emerged as powerful tools for the rapid construction of complex molecules.[4][14] The Groebke-Blackburn-Bienaymé reaction (GBBR) is a notable example, providing access to 3-aminoimidazo[1,2-a]pyridines through the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide.[14][15]
Direct C-H functionalization has become a highly attractive strategy for the derivatization of the imidazo[1,2-a]pyridine core, offering atom and step economy.[1][16] This approach allows for the introduction of various functional groups at specific positions of the heterocyclic scaffold, often under milder conditions than traditional cross-coupling reactions.[1][17] Visible light-induced C-H functionalization has gained particular traction as a green and sustainable method.[1]
Chemical Reactivity and Functionalization
The imidazo[1,2-a]pyridine ring system exhibits a distinct pattern of reactivity, which can be exploited for further structural modifications.
Electrophilic Substitution
The imidazo[1,2-a]pyridine nucleus is susceptible to electrophilic attack. The C3 position is the most nucleophilic and, therefore, the primary site for electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation. If the C3 position is blocked, substitution may occur at the C5 or C7 positions of the pyridine ring.
Site-Selective Functionalization
The ability to selectively functionalize different positions of the imidazo[1,2-a]pyridine core is crucial for the exploration of structure-activity relationships (SAR) in drug discovery.[9] As mentioned, C-H functionalization methodologies have provided powerful tools for the regioselective introduction of substituents at various carbon centers of the scaffold.[16]
The Imidazo[1,2-a]pyridine Scaffold in Medicinal Chemistry
The versatility of the imidazo[1,2-a]pyridine scaffold has been extensively leveraged in the development of a wide range of therapeutic agents.[6][18]
Marketed Drugs
The clinical success of several imidazo[1,2-a]pyridine-based drugs highlights the therapeutic potential of this heterocyclic system.[8][19]
| Drug | Therapeutic Class | Mechanism of Action |
| Zolpidem | Sedative-hypnotic | Positive allosteric modulator of the GABA-A receptor, with selectivity for the α1 subunit.[20][21][22] |
| Alpidem | Anxiolytic | Positive allosteric modulator of the GABA-A receptor.[23][24][25] |
| Saripidem | Anxiolytic | GABA-A receptor agonist.[8][18] |
| Zolimidine | Gastroprotective | Antiulcer agent.[6][7] |
| Olprinone | Cardiotonic | Phosphodiesterase 3 (PDE3) inhibitor.[6][26] |
| Minodronic acid | Antiosteoporotic | Bisphosphonate; farnesyl pyrophosphate synthase inhibitor.[1][8] |
Case Study: Zolpidem (Ambien®)
Zolpidem, a widely prescribed treatment for insomnia, is a prime example of a successful drug based on the imidazo[1,2-a]pyridine scaffold.[20][27] Its mechanism of action involves the selective positive allosteric modulation of the benzodiazepine site of the GABA-A receptor, specifically at receptors containing the α1 subunit.[20][21] This selectivity is believed to contribute to its hypnotic effects with relatively weak anxiolytic, myorelaxant, and anticonvulsant properties.[21]
Emerging Therapeutic Applications
Beyond its established roles, the imidazo[1,2-a]pyridine scaffold is being actively investigated for a multitude of other therapeutic applications. These include the development of novel anticancer agents targeting various kinases and signaling pathways, as well as potent antitubercular and antiviral compounds.[7][28][29] The structural diversity achievable through modern synthetic methods continues to fuel the discovery of new imidazo[1,2-a]pyridine derivatives with promising pharmacological profiles.[30]
Conclusion
The imidazo[1,2-a]pyridine core has firmly established itself as a cornerstone in medicinal chemistry and drug discovery. Its favorable physicochemical properties, synthetic tractability, and proven track record in yielding clinically successful drugs ensure its continued prominence in the field. The ongoing development of innovative synthetic methodologies, particularly in the realm of C-H functionalization, promises to further expand the chemical space accessible for this privileged scaffold, paving the way for the discovery of the next generation of imidazo[1,2-a]pyridine-based therapeutics.
References
- Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (URL: [Link])
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (URL: [Link])
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (URL: [Link])
- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (URL: [Link])
- Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (URL: [Link])
- Synthesis of imidazo[1,2-a]pyridines: a decade upd
- Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. (URL: [Link])
- Synthesis of imidazo[1,2-a]pyridines: a decade upd
- Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva–King Reaction. (URL: [Link])
- Alpidem - Wikipedia. (URL: [Link])
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (URL: [Link])
- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investig
- Synthesis and Site Selective C-H Functionalization of Imidazo-[1,2-a]pyridines. (URL: [Link])
- alpidem - Drug Central. (URL: [Link])
- Synthesis of imidazo[1,2-a]pyridines. (URL: [Link])
- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (URL: [Link])
- Zolpidem | Description, Mechanism of Action, Uses, & Side Effects. (URL: [Link])
- Functionalization of imidazo[1,2-a]pyridines via radical reactions. (URL: [Link])
- Imidazo[1,2-a]pyridines: Promising Drug Candid
- Iodine/Copper Iodide-Mediated C–H Functionalization: Synthesis of Imidazo[1,2-a]pyridines and Indoles
- Novel One Step Synthesis of Imidazo[1,2-a]pyridines and Zolimidine via Iron/iodine-Catalyzed Ortoleva-King type Protocol. (URL: [Link])
- Synthesis of Imidazo[1,2-a]pyridines as Antiviral Agents. (URL: [Link])
- Recent Developments in the Synthesis of Imidazo[1,2-a]pyridines. (URL: [Link])
- Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. (URL: [Link])
- Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva–King Reaction. (URL: [Link])
- Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (URL: [Link])
- Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Upd
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (URL: [Link])
- Drugs containing the imidazo[1,2-a]pyridine and pyrido[1,2-a]pyrimidine cores. (URL: [Link])
- Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva−King Reaction. (URL: [Link])
- Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. (URL: [Link])
- Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (URL: [Link])
- Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. (URL: [Link])
- Nonbenzodiazepine - Wikipedia. (URL: [Link])
- Pharmacological and behavioral profile of alpidem as an anxiolytic. (URL: [Link])
- Zolpidem - Wikipedia. (URL: [Link])
- What is the mechanism of Zolpidem Tartr
- Zolpidem. (URL: [Link])
- Process for the synthesis of zolpidem. (URL: )
Sources
- 1. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-conferences.org [bio-conferences.org]
- 5. researchgate.net [researchgate.net]
- 6. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 8. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Functionalization of imidazo[1,2-a]pyridines via radical reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Zolpidem | Description, Mechanism of Action, Uses, & Side Effects | Britannica [britannica.com]
- 21. Zolpidem - Wikipedia [en.wikipedia.org]
- 22. What is the mechanism of Zolpidem Tartrate? [synapse.patsnap.com]
- 23. Alpidem - Wikipedia [en.wikipedia.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. alpidem [drugcentral.org]
- 26. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 27. US20050054669A1 - Process for the synthesis of zolpidem - Google Patents [patents.google.com]
- 28. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid and its role as a chemical building block
An In-Depth Technical Guide to 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid: A Cornerstone Building Block in Modern Medicinal Chemistry
Abstract
The imidazo[1,2-a]pyridine scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1][2][3] Its unique electronic properties and rigid, bicyclic nature make it an ideal framework for developing potent and selective modulators of biological targets. This guide focuses on a particularly valuable derivative, This compound , detailing its synthesis, chemical reactivity, and strategic application as a versatile building block for drug discovery. By leveraging its two orthogonal functional handles—the C2-carboxylic acid and the C6-bromo substituent—researchers can rapidly generate diverse chemical libraries for structure-activity relationship (SAR) optimization, leading to the discovery of novel drug candidates.
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core
The imidazo[1,2-a]pyridine ring system is a nitrogen-fused heterocycle that has garnered immense interest from the pharmaceutical industry.[2][4] Its prevalence in marketed drugs, such as Zolpidem (a hypnotic), Alpidem (an anxiolytic), and Soraprazan (a proton pump inhibitor), underscores its clinical and commercial significance.[1][3][5]
The scaffold's value stems from its:
-
Broad Biological Activity: Derivatives exhibit a wide therapeutic spectrum, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties.[1][5][6]
-
Structural Rigidity: The fused bicyclic system provides a well-defined three-dimensional structure, which can lead to higher binding affinity and selectivity for target proteins.
-
Synthetic Tractability: The core is readily synthesized and amenable to functionalization at multiple positions, allowing for fine-tuning of physicochemical and pharmacological properties.[7]
This compound embodies these advantages, offering two distinct points for chemical modification, making it an indispensable tool for lead optimization campaigns.
Physicochemical & Structural Data
A precise understanding of a building block's properties is fundamental to its effective use in synthesis. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₅BrN₂O₂ | [8] |
| Molecular Weight | 241.04 g/mol | [8] |
| CAS Number | 749849-14-7 | [8] |
| Appearance | Solid | [9] |
| InChIKey | FQBFPVLZLNEQOE-UHFFFAOYSA-N | [8] |
| Topological Polar Surface Area | 54.6 Ų | [8] |
| Hydrogen Bond Donor Count | 1 | [8] |
| Rotatable Bond Count | 1 | [8] |
Synthesis of the Imidazo[1,2-a]pyridine Core
The construction of the imidazo[1,2-a]pyridine scaffold is typically achieved through the condensation of a 2-aminopyridine derivative with a suitable α-halocarbonyl compound. This classic approach provides a reliable and scalable route to the core structure.
Caption: General synthesis of the target compound.
Exemplary Synthetic Protocol
While multiple specific routes exist, a common laboratory-scale synthesis involves the following conceptual steps:
-
Reactant Preparation: A solution of 2-Amino-5-bromopyridine is prepared in a suitable high-boiling solvent, such as acetonitrile or ethanol.
-
Condensation: An α-halocarbonyl reagent bearing a carboxylic acid or a precursor group (e.g., an ester) is added to the solution. For instance, ethyl bromopyruvate can be used, followed by a subsequent hydrolysis step.
-
Cyclization: The reaction mixture is heated to reflux for several hours (typically 2-24 hours).[10] The initial condensation is followed by an intramolecular nucleophilic attack of the pyridine nitrogen onto the carbonyl carbon, leading to cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.
-
Workup and Purification: After cooling, the reaction is quenched, often with a basic solution like sodium bicarbonate.[11] The product is then extracted with an organic solvent, dried, and purified, typically by recrystallization or column chromatography, to yield the final product.
The Dual-Handle Approach: Strategic Synthetic Transformations
The power of this compound lies in its two chemically distinct functional groups, which can be addressed selectively to build molecular complexity.
C2-Position: Amide Library Synthesis via the Carboxylic Acid
The carboxylic acid at the C2 position is an ideal handle for forming amide bonds, one of the most common and vital linkages in medicinal chemistry.[12][13] This transformation allows for the introduction of a vast array of chemical groups, enabling extensive exploration of the SAR in this region of the molecule.
Caption: Workflow for amide coupling reactions.
This protocol describes a robust method for coupling the title compound with a generic amine.
-
Reactant Solubilization: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM), add the desired primary or secondary amine (1.1-1.2 eq).
-
Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the mixture and stir at room temperature.
-
Activator Addition: Add the coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq), portion-wise to the stirring solution at 0 °C.[13] The use of coupling reagents is necessary to form a highly reactive intermediate, as the direct reaction between a carboxylic acid and an amine is an unfavorable acid-base reaction.[12][14]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Aqueous Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield the desired amide.
C6-Position: C-C Bond Formation via the Bromo Substituent
The bromine atom at the C6 position is a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[15] This reaction allows for the efficient installation of aryl and heteroaryl moieties, which is critical for modulating properties like target binding, solubility, and metabolic stability.
Caption: Schematic of the Suzuki-Miyaura coupling.
This protocol details a general procedure for the Suzuki coupling. Note: The carboxylic acid group may need to be protected (e.g., as a methyl or ethyl ester) prior to this reaction, depending on the specific conditions and substrates used.
-
Inert Atmosphere: To a reaction vessel, add the 6-bromoimidazo[1,2-a]pyridine substrate (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05-0.10 eq), and a base (e.g., potassium carbonate or sodium carbonate, 2.0-3.0 eq).[16]
-
Solvent Addition: Degas a mixture of solvents (e.g., toluene/water or DME/water) by bubbling with nitrogen or argon for 15-20 minutes. Add the degassed solvent to the reaction vessel. The base activates the boronic acid, facilitating the crucial transmetalation step in the catalytic cycle.[15][17]
-
Reaction Execution: Heat the mixture to reflux (typically 80-110 °C) under an inert atmosphere for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude residue is then purified by flash column chromatography to afford the 6-aryl substituted product.
Strategic Application in Drug Discovery
The true utility of this compound is realized when these synthetic strategies are combined to rapidly explore chemical space and optimize drug-like properties.
Caption: Diversification strategy for lead optimization.
A typical drug discovery workflow would involve:
-
Initial Library Synthesis: A diverse set of amines is coupled to the C2-carboxylic acid to probe the "western" region of the molecule for favorable interactions with the biological target.
-
SAR-Guided C6 Modification: Based on the activity data from the initial library, promising C2-amide analogues are selected. The C6-bromo position of these hits is then functionalized via Suzuki coupling with a library of boronic acids to explore the "eastern" region.
-
Iterative Optimization: This iterative process of synthesis and biological testing allows for the rapid identification of compounds with improved potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The imidazo[1,2-a]pyridine scaffold has been successfully used in this manner to develop potent kinase inhibitors and other targeted therapies.[6]
Conclusion
This compound is more than just a chemical reagent; it is a strategic platform for innovation in drug discovery. Its pre-installed, orthogonally reactive functional groups—the C2-carboxylic acid and the C6-bromo handle—provide medicinal chemists with a reliable and efficient tool for systematic lead optimization. By mastering the amide coupling and palladium-catalyzed cross-coupling reactions detailed in this guide, research organizations can significantly accelerate their discovery programs, leveraging the proven therapeutic potential of the privileged imidazo[1,2-a]pyridine scaffold to develop the next generation of medicines.
References
- Verma, A., Kumar, S., & Singh, P. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963–2994. [Link]
- ResearchGate. (n.d.). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents.
- Semantic Scholar. (n.d.). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents.
- Deep, A., Bhatia, R., et al. (2016). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed. [Link]
- Gevorgyan, V., et al. (2006). General and Efficient Cu-Catalyzed Three Component Coupling Reaction Toward Imidazoheterocycles: One-Pot Synthesis of Alpidem and Zolpidem. Organic Letters, 8(11), 2333–2336. [Link]
- SciSpace. (2009). A simple and efficient synthesis of hypnotic agent, zolpidem and its related substances.
- ResearchGate. (n.d.). Most significant examples of Zolpidem synthesis.
- PubChem. (n.d.). Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate.
- National Institutes of Health. (2020). Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry.
- Google Patents. (n.d.). US20070027180A1 - Process for preparing zolpidem.
- Google Patents. (n.d.). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
- Song, Q., et al. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry, 22(26). [Link]
- ResearchGate. (n.d.). Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction.
- Fisher Scientific. (n.d.). Amide Synthesis.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- PubChemLite. (n.d.). 6-bromoimidazo[1,2-a]pyridine-8-carboxylic acid.
- Royal Society of Chemistry. (2019). Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines.
- Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach.
- National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.
- Royal Society of Chemistry. (2021). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines.
Sources
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. | Semantic Scholar [semanticscholar.org]
- 5. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. 6-BROMO-IMIDAZO[1,2-A]PYRIDINE-8-CARBOXYLIC ACID [cymitquimica.com]
- 10. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 11. 6-BROMOIMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 12. hepatochem.com [hepatochem.com]
- 13. growingscience.com [growingscience.com]
- 14. Amide Synthesis [fishersci.dk]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
- 17. Suzuki Coupling [organic-chemistry.org]
Navigating the Preformulation Landscape of 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid: A Technical Guide to Solubility and Stability
For Immediate Release
[City, State] – January 11, 2026 – In the intricate world of drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount to its successful progression from a promising candidate to a viable therapeutic. This technical guide offers an in-depth analysis of the solubility and stability of 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals, providing both theoretical predictions and practical methodologies for its characterization.
Executive Summary
This compound is a molecule with a unique structural architecture, combining a bicyclic aromatic system with a bromine substituent and a carboxylic acid moiety. These features, while potentially conferring desirable pharmacological activity, also present distinct challenges in terms of solubility and stability. This guide will navigate these challenges by providing a framework for predicting and experimentally determining these critical parameters. A proactive approach to understanding and mitigating potential liabilities in solubility and stability is a cornerstone of efficient drug development.
Physicochemical Properties: A Snapshot
A foundational understanding of the intrinsic properties of this compound is essential for predicting its behavior in various environments.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrN₂O₂ | [1] |
| Molecular Weight | 241.04 g/mol | [1] |
| Topological Polar Surface Area | 54.6 Ų | [1] |
| Rotatable Bond Count | 1 | [1] |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 4 |
Solubility Profile: Predictions and Experimental Design
The aqueous solubility of a drug substance is a critical determinant of its oral bioavailability. The presence of both a lipophilic aromatic system and a polar carboxylic acid group in this compound suggests a complex solubility behavior that is likely to be highly dependent on pH.
Predicted pH-Dependent Solubility
The ionization state of the molecule will significantly influence its solubility. The carboxylic acid is expected to be the primary acidic functional group, while the nitrogen atoms in the imidazo[1,2-a]pyridine ring system will exhibit basic properties.
Predicted pKa Values:
-
Acidic pKa (Carboxylic Acid): Based on the pKa of similar aromatic carboxylic acids, the pKa of the carboxylic acid group is estimated to be in the range of 3.5 - 4.5 . Below this pH, the compound will be predominantly in its neutral, less soluble form. Above this pH, it will exist as the more soluble carboxylate anion.
-
Basic pKa (Imidazo[1,2-a]pyridine Nitrogens): The nitrogen atoms of the imidazo[1,2-a]pyridine ring system are weakly basic. Their pKa is likely to be in the range of 2.0 - 4.0 . Protonation at these sites at very low pH could also influence solubility.
This dual nature suggests that the compound will exhibit its lowest solubility at a pH between the acidic and basic pKa values (the isoelectric point) and higher solubility at both low and high pH.
Predicted Solubility in Organic Solvents
Given its chemical structure, this compound is expected to have moderate to good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and lower solubility in less polar solvents like ethanol and methanol. Its solubility in non-polar solvents such as hexane and toluene is predicted to be very low.
Experimental Protocol for Solubility Determination
A systematic approach to experimentally determine the solubility is crucial.
Causality in Experimental Design:
-
Thermodynamic Solubility: This "gold standard" method determines the true equilibrium solubility, which is essential for understanding the maximum dissolved concentration under stable conditions. A broad pH range is investigated to identify the pH of minimum and maximum solubility, which informs potential formulation strategies.
-
Kinetic Solubility: This high-throughput method assesses the tendency of the compound to precipitate from a supersaturated solution, mimicking the conditions encountered during in vitro assays and upon oral administration. It provides an early warning of potential bioavailability issues due to precipitation in the gastrointestinal tract.
Stability Profile: Potential Liabilities and Forced Degradation Studies
The stability of a drug candidate is a critical quality attribute that can impact its safety, efficacy, and shelf-life. The imidazo[1,2-a]pyridine scaffold, while found in several marketed drugs, can be susceptible to certain degradation pathways.
Predicted Degradation Pathways
-
Hydrolytic Instability: While the core imidazo[1,2-a]pyridine ring is generally stable to hydrolysis, extreme pH and elevated temperatures could potentially lead to ring-opening or other degradative reactions.
-
Oxidative Susceptibility: The electron-rich nature of the imidazo[1,2-a]pyridine ring system may make it susceptible to oxidation, particularly at the electron-rich carbon positions. The presence of the bromine atom could also influence the electronic properties and reactivity of the ring.
-
Photostability: Imidazo[1,2-a]pyridine derivatives are known to possess photophysical properties and can be fluorescent.[2] This suggests a potential for photosensitivity. Bromo-substituted aromatic compounds can also be prone to photodegradation, potentially through homolytic cleavage of the carbon-bromine bond.
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.
Rationale for Stress Conditions:
-
Acid/Base Hydrolysis: These conditions assess the molecule's susceptibility to degradation in the pH extremes that may be encountered in the gastrointestinal tract or during certain formulation processes.
-
Oxidation: This tests the molecule's resilience to oxidative stress, which can occur both in vivo and during manufacturing and storage.
-
Thermal Stress: Elevated temperatures accelerate degradation, allowing for the rapid identification of thermally labile functional groups.
-
Photochemical Stress: This is crucial for determining if the compound requires protection from light during manufacturing, storage, and administration.
Conclusion and Future Directions
This compound presents a multifaceted preformulation profile. Its predicted pH-dependent solubility necessitates careful consideration of the formulation strategy to ensure adequate bioavailability. The potential for oxidative and photochemical degradation underscores the importance of robust stability testing and the development of a stability-indicating analytical method early in the development process.
The experimental protocols outlined in this guide provide a clear roadmap for the comprehensive characterization of this promising molecule. The data generated from these studies will be instrumental in guiding formulation development, defining appropriate storage conditions, and ultimately, de-risking the path towards clinical evaluation.
References
- A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines. International Journal for Research in Applied Science and Engineering Technology, 2022.
- Alfa Chemistry. This compound. Accessed January 11, 2026.
Sources
The Privileged Scaffold: A Technical Guide to the Synthesis and Applications of Imidazo[1,2-a]pyridines
Abstract
The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry and materials science.[1][2][3] Its unique structural and electronic properties have led to its incorporation into a multitude of approved drugs and advanced materials. This in-depth technical guide provides a comprehensive overview of the synthesis and applications of imidazo[1,2-a]pyridines, intended for researchers, scientists, and drug development professionals. We will delve into the foundational synthetic strategies, explore modern catalytic and green methodologies, and highlight the diverse therapeutic and technological applications of this versatile heterocycle. The causality behind experimental choices, detailed protocols, and mechanistic insights are provided to offer a field-proven perspective.
Introduction: The Imidazo[1,2-a]pyridine Core
Imidazo[1,2-a]pyridines are bicyclic aromatic heterocycles formed by the fusion of an imidazole and a pyridine ring.[2] This arrangement confers a unique combination of rigidity, planarity, and electronic properties that are highly conducive to interactions with biological targets.[4] The scaffold is present in several commercially available drugs, including the anxiolytics alpidem and saripidem, and the hypnotic agent zolpidem, underscoring its therapeutic relevance.[5][6] Beyond medicine, their photophysical properties have found applications in materials science.[7]
This guide will first explore the synthetic landscape for constructing the imidazo[1,2-a]pyridine core, from classical condensation reactions to modern, atom-economical approaches. Subsequently, we will examine the vast applications of these compounds, with a focus on their roles in oncology and virology, supported by mechanistic insights and structure-activity relationships.
Synthetic Methodologies: Constructing the Core
The synthesis of the imidazo[1,2-a]pyridine scaffold has evolved significantly, with a continuous drive towards efficiency, sustainability, and molecular diversity.[8] Methodologies can be broadly categorized into classical condensations, multicomponent reactions, and modern catalytic approaches.
Classical Condensation Reactions
The most traditional and widely employed method for synthesizing imidazo[1,2-a]pyridines is the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[9] This reaction, while robust, can be limited by the availability of starting materials and sometimes harsh reaction conditions.
A catalyst-free version of this reaction can be achieved at elevated temperatures, involving the nucleophilic substitution of the halide by the pyridine nitrogen of 2-aminopyridine.[2]
Multicomponent Reactions (MCRs): A Paradigm of Efficiency
Multicomponent reactions, which combine three or more starting materials in a single synthetic operation, offer a highly efficient route to complex molecules.[10] The Groebke–Blackburn–Bienaymé reaction (GBBR) is a prominent MCR for the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and an isocyanide.[7][11]
The utility of MCRs is further enhanced by the use of green chemistry principles, such as microwave irradiation and the use of environmentally benign solvents like water or ethanol.[1][7][12]
Transition Metal-Catalyzed Syntheses
Transition metal catalysis has revolutionized the synthesis of imidazo[1,2-a]pyridines, enabling milder reaction conditions, broader substrate scope, and novel bond formations.[13][14] Copper and palladium are the most frequently utilized metals in these transformations.
Copper-catalyzed protocols are particularly versatile, facilitating domino reactions, oxidative cyclizations, and annulations.[14][15][16] For instance, a copper(I)-catalyzed three-component domino reaction of aldehydes, 2-aminopyridines, and terminal alkynes provides a direct route to substituted imidazo[1,2-a]pyridines.[15] Palladium catalysis, on the other hand, has been instrumental in developing C-H functionalization and cross-coupling strategies for the elaboration of the imidazo[1,2-a]pyridine scaffold.[17]
Green and Sustainable Approaches
In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. This includes the use of microwave irradiation to accelerate reactions and reduce energy consumption, as well as the employment of green solvents like water and lemon juice.[1][18][19]
Ultrasound-assisted synthesis has also emerged as a green alternative, promoting reactions through acoustic cavitation.[7] Furthermore, visible light-induced photocatalysis offers a mild and sustainable approach for the C-H functionalization of imidazo[1,2-a]pyridines, often proceeding at room temperature.[20]
Applications in Drug Discovery and Development
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities.[3][6]
Anticancer Agents
Imidazo[1,2-a]pyridines have emerged as promising candidates for anticancer therapy, with compounds demonstrating activity against a variety of cancer cell lines.[21][22][23] Their mechanisms of action are diverse, including the inhibition of key kinases such as PI3K, EGFR, and VEGFR.[21]
Recently, imidazo[1,2-a]pyridine derivatives have been developed as covalent inhibitors targeting the KRAS G12C mutation, a significant driver in many intractable cancers.[24] Compound I-11 from this class showed potent antiproliferative activity against KRAS G12C-mutated NCI-H358 cells.[24]
Antiviral Agents
The antiviral potential of imidazo[1,2-a]pyridines is well-documented, with significant activity reported against a range of viruses, including human cytomegalovirus (CMV), varicella-zoster virus (VZV), and human immunodeficiency virus (HIV).[25][26][27][28]
Specifically, 3-thioether derivatives of imidazo[1,2-a]pyridine have shown high potency against CMV and VZV.[25][26] Structure-activity relationship (SAR) studies have revealed that the nature of the substituent at the 3-position is critical for antiviral activity.[28]
Other Therapeutic Applications
Beyond oncology and virology, imidazo[1,2-a]pyridines have demonstrated a broad range of other pharmacological effects, including:
-
Antibacterial and Antifungal Activity : Certain derivatives are effective against various bacterial and fungal strains.[29]
-
Anti-inflammatory and Analgesic Effects : The scaffold is present in compounds with potent anti-inflammatory and pain-relieving properties.[1]
-
Antitubercular Activity : Imidazo[1,2-a]pyridine amides are being investigated as inhibitors of QcrB for the treatment of tuberculosis.[30]
Applications in Materials Science
The unique photophysical properties of imidazo[1,2-a]pyridines make them attractive for applications in materials science.[7] Their inherent fluorescence has been harnessed in the development of:
-
Organic Light-Emitting Diodes (OLEDs)
-
Fluorescent Probes for Cell Imaging
-
Dispersed Dyes [2]
Experimental Protocols
To provide practical guidance, detailed protocols for key synthetic methodologies are presented below.
Protocol: Microwave-Assisted, Catalyst-Free Synthesis of Imidazo[1,2-a]pyridine Derivatives
This protocol is adapted from a green synthesis approach.[1]
Materials:
-
Substituted 2-aminonicotinic acid (1 mmol)
-
Chloroacetaldehyde (1 mmol)
-
Water (as solvent)
-
Microwave reactor
-
Ethyl acetate
-
Methanol
Procedure:
-
In a closed microwave vessel, combine the substituted 2-aminonicotinic acid (1 mmol) and chloroacetaldehyde (1 mmol) in water.
-
Irradiate the mixture in the microwave reactor for 30 minutes.
-
After completion of the reaction (monitored by TLC), allow the mixture to cool to room temperature.
-
Extract the reaction mixture with ethyl acetate.
-
Combine the organic extracts and concentrate under vacuum to obtain the crude product.
-
Recrystallize the crude product from methanol to afford the pure imidazo[1,2-a]pyridine derivative (typically 92-95% yield).[1]
Protocol: One-Pot Groebke–Blackburn–Bienaymé Reaction (GBBR) for 3-Aminoimidazo[1,2-a]pyridines
This protocol is based on an ultrasound-assisted green synthesis method.[7]
Materials:
-
Aldehyde (e.g., furfural) (1 mmol)
-
2-Aminopyridine (1 mmol)
-
Isocyanide (e.g., cyclohexyl isocyanide) (1 mmol)
-
Phenylboronic acid (PBA) (as catalyst)
-
Water (as solvent)
-
Ultrasound bath
Procedure:
-
To a reaction vessel, add the aldehyde (1 mmol), 2-aminopyridine (1 mmol), isocyanide (1 mmol), and phenylboronic acid in water.
-
Place the vessel in an ultrasound bath and sonicate at 60 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, extract the product and purify by column chromatography to yield the desired 3-aminoimidazo[1,2-a]pyridine.
Data Presentation
Table 1: Comparison of Synthetic Methodologies for Imidazo[1,2-a]pyridines
| Methodology | Key Features | Typical Conditions | Advantages | Limitations |
| Classical Condensation | 2-aminopyridine + α-haloketone | Reflux in solvent | Robust, well-established | Harsh conditions, limited substrate scope |
| Groebke–Blackburn–Bienaymé | 2-aminopyridine + aldehyde + isocyanide | Catalyst (e.g., PBA), often with sonication | One-pot, high atom economy, diversity | Isocyanide availability and handling |
| Microwave-Assisted Synthesis | Various reactants | Microwave irradiation, green solvents | Rapid, high yields, eco-friendly | Specialized equipment required |
| Transition Metal-Catalysis | Various coupling partners | Cu or Pd catalyst, mild conditions | Broad scope, novel bond formation | Catalyst cost and removal |
| Visible Light Photocatalysis | C-H functionalization | Photocatalyst, visible light | Mild conditions, sustainable | Substrate-dependent efficiency |
Visualizations
Diagram: General Synthetic Strategies
Caption: Overview of key synthetic routes to the imidazo[1,2-a]pyridine core.
Diagram: Applications of Imidazo[1,2-a]pyridines
Caption: Diverse applications of the imidazo[1,2-a]pyridine scaffold.
Conclusion
The imidazo[1,2-a]pyridine scaffold continues to be a focal point of research in organic synthesis and medicinal chemistry. Its versatile synthesis, coupled with a broad spectrum of biological activities and material applications, ensures its enduring importance. The ongoing development of green and efficient synthetic methodologies will undoubtedly expand the chemical space accessible to researchers, paving the way for the discovery of novel therapeutics and advanced materials based on this privileged heterocyclic core.
References
- Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (URL: )
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (URL: )
- Microwave-Assisted Green Synthetic Catalyst-Free Protocol for Imidazo[1,2-a] pyridine Deriv
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - BIO Web of Conferences. (URL: )
- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines | ACS Omega. (URL: )
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega. (URL: )
- Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing). (URL: )
- Synthesis of imidazo[1,2-a]pyridines: a decade upd
- Synthesis of Imidazo[1,2-a]pyridines as Antiviral Agents | Journal of Medicinal Chemistry. (URL: )
- Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an upd
- The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. (URL: )
- Synthesis of imidazo[1,2-a]pyridines as antiviral agents - PubMed. (URL: )
- Synthesis of imidazo[1,2‐a]pyridines by transition metal‐catalyzed protocol.
- Synthesis of imidazo[1,2-a]pyridines: a decade upd
- Synthesis of imidazo[1,2-a]pyridine Derivatives as Antiviral Agents - PubMed. (URL: )
- Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic arom
- Microwave-promoted One-pot Synthesis of Imidazo[1,2-a]pyridines in Lemon Juice. (URL: )
- Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed. (URL: )
- RESEARCH ARTICLE The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (URL: )
- Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - NIH. (URL: )
- Synthesis of Imidazo[1,2-a]pyridines as Antiviral Agents - American Chemical Society. (URL: )
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW - MDPI. (URL: )
- Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (URL: )
- Cu(I)- and Pd(II)-Catalyzed Synthesis of Functionalized Imidazo[1,2-a]pyridines. (URL: )
- Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction - MDPI. (URL: )
- Synthesis and Site Selective C-H Functionalization of Imidazo-[1,2-a]pyridines | Request PDF - ResearchG
- Microwave-Irradiated Synthesis of Imidazo[1,2-a]pyridine Class of Bio-heterocycles: Green Avenues and Sustainable Developments | Semantic Scholar. (URL: )
- Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction - Semantic Scholar. (URL: )
- Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. (URL: )
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - ResearchG
- The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed. (URL: )
- Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed. (URL: )
- Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety - Taylor & Francis. (URL: )
- Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent | ACS Combin
- Iodine/Copper Iodide-Mediated C–H Functionalization: Synthesis of Imidazo[1,2-a]pyridines and Indoles from N-Aryl Enamines | The Journal of Organic Chemistry - ACS Public
- Synthesis, Characterization, and antiviral evaluation of New Chalcone-Based Imidazo[1,2-a]pyridine Derivatives: Insights from in vitro and in silico Anti-HIV studies - PubMed. (URL: )
- Pyridines and Imidazaopyridines With Medicinal Significance - ResearchG
- Transition metal‐catalysed annulation reactions of imidazo[1,2‐a]pyridines.
- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investig
- Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (URL: )
- Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant - Organic Chemistry Portal. (URL: )
- Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑ a]pyridine Derivatives: In Vitro and In Silico Investig
Sources
- 1. connectjournals.com [connectjournals.com]
- 2. bio-conferences.org [bio-conferences.org]
- 3. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW [mdpi.com]
- 12. Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 17. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 18. benthamdirect.com [benthamdirect.com]
- 19. Microwave-Irradiated Synthesis of Imidazo[1,2-a]pyridine Class of Bio-heterocycles: Green Avenues and Sustainable Developments | Semantic Scholar [semanticscholar.org]
- 20. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. journal.waocp.org [journal.waocp.org]
- 23. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Synthesis of imidazo[1,2-a]pyridines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑ a]pyridine Derivatives: In Vitro and In Silico Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
An In-depth Technical Guide to the Chemical Space of 6-Bromo Substituted Imidazopyridines for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved drugs.[1][2] Its unique electronic properties and structural rigidity make it an ideal framework for designing molecules that can interact with various biological targets with high affinity and specificity. The introduction of a bromine atom at the 6-position of this scaffold provides a versatile chemical handle, unlocking a vast and largely unexplored chemical space for the development of novel therapeutics. This guide offers an in-depth exploration of the synthesis, functionalization, and biological significance of 6-bromo substituted imidazopyridines, providing both theoretical insights and practical, field-proven protocols.
The Strategic Importance of the 6-Bromo Substituent
The bromine atom at the 6-position of the imidazo[1,2-a]pyridine ring is not merely a placeholder. Its presence serves several critical functions in drug discovery and development:
-
A Gateway to Chemical Diversity: The carbon-bromine bond is amenable to a wide range of modern cross-coupling reactions, most notably palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille couplings.[3][4] This allows for the late-stage introduction of a vast array of substituents, including aryl, heteroaryl, alkynyl, and amino groups, enabling the rapid generation of large and diverse compound libraries for screening.
-
Modulation of Physicochemical Properties: The electronegativity and size of the bromine atom can significantly influence the electronic distribution within the imidazopyridine ring system. This, in turn, affects key physicochemical properties such as lipophilicity (logP), pKa, and metabolic stability, all of which are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of a drug candidate.
-
Probing Structure-Activity Relationships (SAR): The ability to systematically modify the 6-position is invaluable for elucidating detailed structure-activity relationships. By comparing the biological activity of a series of analogs with different substituents at this position, researchers can gain a deeper understanding of the molecular interactions between the ligand and its biological target.[5][6]
Synthesis of the 6-Bromo-Imidazo[1,2-a]pyridine Core
The construction of the 6-bromo-imidazo[1,2-a]pyridine scaffold is typically achieved through a classical condensation reaction between a substituted 2-aminopyridine and an α-halocarbonyl compound.[7] The most common and efficient starting material is 2-amino-5-bromopyridine.
Diagram of the General Synthetic Pathway
Caption: General synthetic route to the 6-bromo-imidazo[1,2-a]pyridine core.
Detailed Experimental Protocol: Synthesis of 6-Bromoimidazo[1,2-a]pyridine
This protocol describes a reliable method for the synthesis of the core scaffold using commercially available starting materials.[8][9]
Materials:
-
2-amino-5-bromopyridine
-
40% aqueous chloroacetaldehyde solution
-
Sodium bicarbonate
-
Ethanol
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-5-bromopyridine in ethanol.
-
Add a 40% aqueous solution of chloroacetaldehyde to the flask. The molar ratio of chloroacetaldehyde to 2-amino-5-bromopyridine should be approximately 1.5:1.
-
Slowly add sodium bicarbonate to the reaction mixture to act as a base.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
To the remaining aqueous residue, add ethyl acetate to extract the product. Perform the extraction three times to ensure complete recovery.
-
Combine the organic layers and wash with deionized water, followed by a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-bromoimidazo[1,2-a]pyridine.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield the pure compound.
Exploring the Chemical Space: Palladium-Catalyzed Cross-Coupling Reactions
The true power of the 6-bromo substituent lies in its ability to serve as a launching point for a multitude of palladium-catalyzed cross-coupling reactions.[4] These reactions are fundamental to modern drug discovery, allowing for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds.
Diagram of a Typical Suzuki-Miyaura Cross-Coupling Workflow
Caption: Workflow for Suzuki-Miyaura cross-coupling on the 6-bromo core.
Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an arylboronic acid with 6-bromoimidazo[1,2-a]pyridine.[3]
Materials:
-
6-bromoimidazo[1,2-a]pyridine
-
Arylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., cesium carbonate or potassium carbonate)
-
Anhydrous solvent (e.g., DMF, dioxane, or toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add 6-bromoimidazo[1,2-a]pyridine, the arylboronic acid (typically 1.1-1.5 equivalents), and the base (typically 2-3 equivalents).
-
Evacuate and backfill the vessel with an inert gas three times to ensure an oxygen-free atmosphere.
-
Add the palladium catalyst (typically 1-5 mol%).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the specified time (typically 2-24 hours). Microwave irradiation can often significantly reduce reaction times.[3]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Data Summary Table: Representative Cross-Coupling Reactions
| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DMF | 110 | 8 | 92 |
| 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 16 | 78 |
| Phenylacetylene (Sonogashira) | PdCl₂(PPh₃)₂/CuI (2/4) | Et₃N | THF | 60 | 6 | 88 |
| Morpholine (Buchwald-Hartwig) | Pd₂(dba)₃/XPhos (2/4) | NaOtBu | Toluene | 100 | 18 | 75 |
Biological Activities and Structure-Activity Relationships
The imidazo[1,2-a]pyridine scaffold has been associated with a broad spectrum of biological activities, including but not limited to:
-
Anticancer Activity: Derivatives have shown potent activity against various cancer cell lines, including colon cancer and breast cancer.[10][11] Some compounds have been shown to induce apoptosis through pathways involving cytochrome c release and caspase activation.[10]
-
Antiviral Activity: Certain substituted imidazopyridines have demonstrated significant activity against viruses such as human cytomegalovirus (CMV).[12]
-
Kinase Inhibition: The scaffold has been successfully employed in the design of potent kinase inhibitors, for example, targeting PDGFR.[5]
-
Antimycobacterial Activity: Imidazo[1,2-a]pyridine-based compounds have emerged as a promising new class of agents against Mycobacterium tuberculosis.[13]
-
Neurodegenerative Diseases: Specific derivatives have been developed as imaging agents for β-amyloid plaques, which are implicated in Alzheimer's disease.[14]
The 6-position plays a crucial role in defining the SAR of these compounds. For instance, in a series of imidazo[1,2-a]pyridines designed as anticancer agents, the nature of the substituent at the 6-position significantly modulated the potency against colon cancer cell lines.[10] Similarly, for β-amyloid plaque imaging agents, a 6-bromo or 6-iodo substituent was found to be optimal for high binding affinity.[14]
Logical Diagram of SAR Exploration
Caption: Iterative cycle of SAR-driven lead optimization.
Conclusion and Future Directions
The 6-bromo substituted imidazo[1,2-a]pyridine is a highly valuable and versatile scaffold in modern medicinal chemistry. Its straightforward synthesis and, more importantly, its amenability to a wide range of palladium-catalyzed cross-coupling reactions provide an efficient and robust platform for the exploration of a vast and diverse chemical space. The demonstrated breadth of biological activities associated with this scaffold underscores its continued importance in the quest for novel therapeutics. Future research in this area will likely focus on the development of more sustainable and efficient catalytic systems for the functionalization of the 6-position, the exploration of novel biological targets, and the application of computational methods to guide the rational design of next-generation imidazopyridine-based drugs.
References
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
- Synthesis of Imidazo[1,2-a]pyridines as Antiviral Agents. Journal of Medicinal Chemistry.
- Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability.
- Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Upd
- Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
- 6-Bromoimidazo[1,2-a]pyridine synthesis. ChemicalBook.
- Synthesis, antibacterial, antifungal and antioxidant activity studies on 6-bromo-2-substitutedphenyl-1H-Imidazo[4,5-b]pyridine.
- 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. PubMed.
- An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener
- Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
- 6-Bromoimidazo 1,2-a pyridine 97 6188-23-4. Sigma-Aldrich.
- Structure−Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain. Journal of Medicinal Chemistry.
- Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Bromin
- 6-Bromoimidazo[1,2-a]pyridin-8-amine.
- Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines.
- Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. ACS Omega.
- Palladium(ii) catalyzed site-selective C–H olefination of imidazo[1,2-a]pyridines. Organic & Biomolecular Chemistry.
- Biological evaluation of imidazopyridine derivatives as potential anticancer agents against breast cancer cells. Semantic Scholar.
- 6-BROMO-IMIDAZO[1,2-A]PYRIDIN-8-AMINE. ChemicalBook.
- A One Pot Synthesis of Novel Bioactive Tri-Substitute-Condensed-Imidazopyridines that Targets Snake Venom Phospholipase A2. PubMed Central.
- Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines.
- 6-bromo-1H-imidazo [1,2-a]pyridine-8-amine. ChemBK.
- Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine...
- Synthesis of imidazo[1,2-a]pyridines: a decade upd
- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
- Palladium-catalyzed cross-coupling reactions in c6 modifications of purine nucleosides. Current Protocols in Nucleic Acid Chemistry.
- Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. PubMed.
Sources
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. bio-conferences.org [bio-conferences.org]
- 8. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 9. 6-Bromoimidazo[1,2-a]pyridine synthesis - chemicalbook [chemicalbook.com]
- 10. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biological evaluation of imidazopyridine derivatives as potential anticancer agents against breast cancer cells | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Preliminary In-Vitro Screening of 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid
Abstract
The imidazo[1,2-a]pyridine core is recognized in medicinal chemistry as a "privileged structure," forming the basis of numerous therapeutic agents with a wide spectrum of biological activities.[1][2] This guide presents a comprehensive, technically-grounded framework for the initial in-vitro screening of a novel derivative, 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid. We move beyond a simple recitation of protocols to provide a logical, phased screening cascade, explaining the scientific rationale behind each experimental choice. This document is intended for researchers, scientists, and drug development professionals, offering a robust methodology to efficiently profile this promising compound and determine its primary therapeutic potential in oncology, infectious disease, and inflammation.
Introduction: The Rationale for Screening
Imidazo[1,2-a]pyridine derivatives have demonstrated significant pharmacological value, with applications ranging from anticancer and anti-inflammatory to antiviral and antibacterial agents.[1][3][4][5] The fusion of an imidazole and a pyridine ring creates a unique bicyclic aromatic system that is amenable to chemical modification, allowing for the fine-tuning of its biological properties.[2] The introduction of a bromine atom at the 6-position, as in our target compound, is a strategic choice. Halogenation can enhance biological activity through improved binding interactions and metabolic stability, while also providing a synthetic handle for the creation of future derivatives.[6][7]
This guide outlines a three-phase screening strategy designed to first establish a foundational safety profile and then explore the most probable avenues of bioactivity based on the known pharmacology of the parent scaffold.
Compound Profile
-
Compound: this compound
-
Molecular Formula: C₈H₅BrN₂O₂
-
Structure: A planar, heterocyclic system featuring a carboxylic acid group at the 2-position, which is critical for potential hydrogen bonding interactions with biological targets.
Phase 1: The Foundational Screening Workflow
A preliminary investigation must be systematic. The primary objective is to efficiently identify promising "hits" while simultaneously filtering out non-specific or overly toxic compounds. Our proposed workflow prioritizes cytotoxicity testing to establish a safe therapeutic window before proceeding to specific bioactivity assays.
Conclusion and Future Directions
This guide provides a structured and scientifically-defensible approach for the initial in-vitro evaluation of this compound. By systematically assessing cytotoxicity before proceeding to a parallel screen for anticancer, antibacterial, and anti-inflammatory activities, researchers can efficiently allocate resources and rapidly identify the most promising therapeutic avenues for this novel compound. Positive "hits" from this preliminary screen should be followed by more advanced studies, such as mechanism of action elucidation, secondary messenger assays, and eventually, in-vivo efficacy models.
References
- Swathi Rejinthala, Srinivas Endoori, et al. (2025). Synthesis, In Vitro Anticancer Evaluation and Computational Screening of Novel Imidazo [4,5‐c] Pyridine Derivatives. ChemistrySelect. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBqfuJEzLkFJGliN14hvreBCHitKv_QEHYB9LcKxZ6FTtcpDNIP0-a1_TvpmBbOfx0Xg5emznz23RlpiG63SkIVMBS324kXfhx_Yc9srCObkthHT5dVndOmcBlUt--TU3f0gxnOSHzsdMbLx_d100kjNLGGlG3O7f0giKryBTYetw7afdWOq0q_djVYwWPFN75OPMdQHENey_3qEJbNP-5m-HoOXBVx-op_IkWWBj7AM4sfiovtPWRyMBzNCG47JysfQpJE2mjuJdD-83oNes=]
- Unspecified Authors. (n.d.). Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. National Institutes of Health (NIH). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBQLZDaKhT8kJXFdprhWC25GnhGiHf8kyrcS67kT3BS513Y8rjXlmgPYEUG4JViknQZzzSttK8mS7krmMmYcz_8oIwG6QTpyPeWqV_mOQhlvA9gCkcMe-8ckfMy1ph51UhAelgmQkM9M6jNQ==]
- Unspecified Authors. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGrbUDIamzFb5-PaPgJhfPd15njMtCBEmQ9rjU1kQKOeGbOThqSV1YHu4zJDOMJ_fBuhWm1w5L8dDHAp5MgsEeT21qRTC3Ons6MEEzuMNvyn8naAb8vSonQfcjnOvoY9UwvVIDo0sDwy6PO6A=]
- Unspecified Authors. (n.d.). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_evP0LJN-Yo7LWApEtQSDyH0WoxPQ33bMz81a3WLc56iFty25AS_H9Aefj336mTSjBamwYakVdPUJUGXhg1WTkWb1HA3PUN53QKHsEulphQurO5E7pw_OHCcAUCwrxBPvw00=]
- Unspecified Authors. (n.d.). Synthesis, In Vitro Anticancer Evaluation and Computational Screening of Novel Imidazo [4,5‐c] Pyridine Derivatives. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSssnIYB-jJU5KpVUeq2YutUKw_sWm7ysVoiCL_DIEHzDFUuiBVlbavCpVKTCFoVLn_EdBfJrxns7ak4f8cX5QmiZCkrOlxcycbSeZiFrlhBuE35o-mAMgf5uAAaw60CCKfhVGHhz0E1QJg1zOY7OZcrOu_WL40sBp_WL5G56ejTvdxFQ9CiCxLL1OCrQ_yRnPGsCFSSS87qdBqIi37BbFQQq2Jiw6XY25_XpH6kbF4LbAZZAHsTvtC21tIU1XPnu5QTdY8Tty-CmWzaN0RBiZuZuAOFeRRZE_NZQUpw==]
- Unspecified Authors. (n.d.). 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid | 944896-42-8. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2EBgagKQ3mHswuQ2zCU2Tyq66nR3BKEDo3VHZ-00WpC9C_c5G0xsoC4HQtuE-hMVy_KbJEJz2gxKnsXSsg6pb58BAvIYsZ9i2mQwsXueJwJO-wXgdpJ_g7zh4rjVq3NAociW6Ya2D]
- Unspecified Authors. (n.d.). This compound methyl ester. Sigma-Aldrich. [https://vertexaisearch.cloud.google.
- Unspecified Authors. (n.d.). 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid | 944896-42-8. Biosynth. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFe9hXL16uK2GhfhyGDWHu_ub-mCUK5cDwUWXkvYVT0p7-KI_9xTQ7iZPSIbkIk-6g77yGJmEVn2G9h-1bK4x-du4EY9gyyyieXNz8bXosi5vhUBbjnv-FKMHU0YlGaxWb2oQH71vqequ2gyBC5bjVz9K5cLjRjKBFXH0NMKXBOUOVg8_RdBfLohuHTsaPd]
- Unspecified Authors. (n.d.). 6-BROMOIMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE synthesis. chemicalbook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGX5QgH46K2R9Z3WpLYB-XEo4lF8rCq3fJfP_6MCcl4GOC3HxAxM4Yk3wU9YyetRYRQbw1NkYNli8H3E114TUEcGAoMFcrTtlkuK9-dc_RHaOEC5F7uyO15Duyjn6awPUxKQdCTmUFdbxqzLajqXYU3dYHbkjs-MhQwiKgq4dmhNvTh8J7iMExgZlq2aMu5uYlZ]
- Unspecified Authors. (2014). Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGX70L7q2mZSGnTJxzoppfiB5-sRcbR2m1QoVWRqLxnkgQ2X7BTRH2-d_vX-9IVeVwJXNYWNJNj6-02R38ErophY0gbHiPAbHbtg7R4xseyGwt8AFfmwthCxu_XX8bH9k6P-bwtyFXvfctMLg==]
- Unspecified Authors. (n.d.). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. National Institutes of Health (NIH). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6htSDW-GcwmywR9zIuIeoqIJ9CzmQYI-A_7wQPZnatn13jgWC1-hblnG0dV1o0fcvqVin4tYrlO64rt1BKW6kSHLOHFV3ZgJPm625X4cs-GcBpPHXvTZdSvzwlIpOlr-W54mtfycLrGM6lFE=]
- Unspecified Authors. (n.d.). CAS 944896-42-8: 6-bromoimidazo[1,2-a]pyridine-3-carboxylic acid. CymitQuimica. [https://vertexaisearch.cloud.google.
- Unspecified Authors. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHblT-nsT7hsfW8j395twst2Hb1jj-X7sNcfIjR4n3gFbO3UQxIFjzsjF8MdkHc6fQAasl1P_7A5625K4TggLUP41laHAjwinhX-FNVrVb3qFzExeT8K1L3XFncZgkS9jEh-vc=]
- Unspecified Authors. (n.d.). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiSisi0YeNtxSKnMVwCkHc1eYwAM5DAluhPdm33mOcNiGJopmlyB4g8RK1aHJDLM-FotvcZRWZHJchXtF1x8Pa-Mn5TMYS8B8LFsmQesBZqZo-0mbCXnh-OD_W0nNaD0ZhjFY=]
- Unspecified Authors. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjvU_DvQ9XkrsX85sT61OzOTw3yhL5S0soFilQ4itBmFI4ovaVRigpSiXHHOglNJy6U9w20b4RU2hdDZI7o9EqgwD-7FDPyRNxHHcRgAxCrclfQ3FcF9lAAkcbDSL5Q50WmLdD-7VBSDzSmDV1l_51BAeqASq2f5B0FHzdgglWAYXwxZ6d9nHi0zjSdw3Niir0UrTyhLF9q7TCRmd_igSn89zhL8KCybzceyx6UIJUIFsetj94GdZ0ClFQ7ju0OFqkdh6pO29-PC5bRdK9cjB6P6Y=]
Sources
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. CAS 944896-42-8: 6-bromoimidazo[1,2-a]pyridine-3-carboxyli… [cymitquimica.com]
- 8. 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid | 944896-42-8 | UMB89642 [biosynth.com]
An In-Depth Technical Guide to the Safe Handling of 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the material safety data for 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid (CAS No. 749849-14-7), a heterocyclic building block of significant interest in medicinal chemistry and synthetic organic chemistry. As a Senior Application Scientist, the objective of this document is not merely to present safety data but to create a framework for its practical application in a laboratory setting. The protocols and insights herein are designed to ensure both the integrity of your research and the safety of all personnel.
Chapter 1: Compound Identification and Physicochemical Profile
A foundational understanding of a compound's identity and physical properties is the first step in a robust safety assessment. These characteristics influence its behavior under various experimental conditions and inform appropriate handling and storage procedures.
The compound, systematically named this compound, belongs to the imidazopyridine class, a scaffold recognized for its utility in pharmacological research.[1] Its identity is unambiguously confirmed by its CAS number and molecular formula.
Caption: Molecular Structure Diagram.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source |
|---|---|---|
| Product Name | This compound | [2][3] |
| CAS Number | 749849-14-7 | [2][3] |
| Molecular Formula | C₈H₅BrN₂O₂ | [2] |
| Molecular Weight | 241.04 g/mol | [2] |
| Synonyms | This compound | [2][3] |
| Appearance | Solid (Form not specified) | [4] |
| Purity | Typically >95-97% for research grades |[5][6] |
Chapter 2: Comprehensive Hazard Assessment and GHS Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) provides a universal framework for understanding these risks. The causality behind this classification stems from toxicological data indicating its potential to cause harm upon exposure.
Signal Word: Warning [2]
GHS Pictograms:
Table 2: GHS Hazard (H) and Precautionary (P) Statements
| Category | Code | Statement | Rationale & Implication for Researchers |
|---|---|---|---|
| Hazard | H315 | Causes skin irritation.[2] | Direct contact with the solid or solutions can lead to local inflammation. This necessitates the mandatory use of appropriate gloves and a lab coat. |
| H319 | Causes serious eye irritation.[2] | The compound can cause significant, potentially damaging, irritation if it comes into contact with the eyes. This underscores the absolute requirement for safety glasses or goggles. | |
| H335 | May cause respiratory irritation.[2] | Inhalation of the dust can irritate the respiratory tract. All weighing and handling of the solid material must be performed in a certified chemical fume hood or a ventilated enclosure. | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2] | Prevention: This is the primary directive to mitigate respiratory exposure. Engineering controls are the most effective means to achieve this. |
| P264 | Wash thoroughly after handling.[2] | Prevention: Emphasizes the importance of personal hygiene to remove any residual contamination after an experimental procedure. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2] | Prevention: This statement mandates the use of Personal Protective Equipment (PPE) as the principal barrier between the researcher and the chemical. | |
| P302+P352 | IF ON SKIN: Wash with plenty of water.[2] | Response: In case of accidental skin contact, immediate and thorough rinsing is the critical first aid step. | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] | Response: For inhalation exposure, the immediate action is to move the affected individual to an uncontaminated atmosphere. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] | Response: This detailed protocol for eye exposure is critical. The availability of a functional eyewash station is non-negotiable in any lab where this compound is handled. | |
| P405 | Store locked up.[2] | Storage: This indicates a need for controlled access, ensuring the material is secured and accessible only to trained personnel. |
| | P501 | Dispose of contents/container to an appropriate treatment and disposal facility...[2] | Disposal: Chemical waste must be segregated and disposed of according to institutional and local regulations. Never dispose of this compound down the drain. |
Chapter 3: Risk Mitigation and Safe Handling Protocols
A proactive approach to safety involves integrating controls at every stage of the experimental workflow. The following protocols are designed as a self-validating system to minimize exposure risk.
Engineering Controls: The First Line of Defense
The primary method for controlling exposure to hazardous dusts like this compound is through robust engineering controls.
-
Chemical Fume Hood: All manipulations of the solid compound, including weighing, transferring, and preparing stock solutions, must be conducted within a certified chemical fume hood. This captures airborne particles at the source, preventing inhalation.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.
Personal Protective Equipment (PPE): The Essential Barrier
PPE is required for all tasks involving this compound, even when using engineering controls.
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing.
-
Skin Protection: A flame-resistant lab coat must be worn and kept buttoned. Nitrile gloves are required. Always double-check glove compatibility with any solvents being used. Contaminated gloves must be removed and disposed of properly, followed by hand washing.[2]
-
Respiratory Protection: Not typically required if work is performed within a fume hood. If a situation necessitates handling outside of a hood (which should be avoided), a NIOSH-approved respirator with a particulate filter would be necessary after a formal risk assessment.
Experimental Workflow: A Step-by-Step Safety Protocol
This workflow diagram illustrates the integration of safety measures at each step of a typical laboratory procedure.
Caption: Safe Handling Workflow for Laboratory Use.
Chapter 4: Emergency Response Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or spill. All personnel must be familiar with these procedures and the location of emergency equipment.
First-Aid Measures
The immediate response to an exposure can significantly impact the outcome.
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2]
-
Skin Contact: Remove all contaminated clothing. Immediately wash the affected skin area with copious amounts of soap and water. Seek medical help if irritation persists.[2]
-
Eye Contact: Immediately flush eyes with a gentle but large stream of water for at least 15 minutes, holding the eyelids apart. Remove contact lenses if it is safe to do so. It is critical to seek immediate medical attention from an ophthalmologist.[2][7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical assistance.[2][8]
Accidental Release Measures
-
Personal Precautions: Evacuate the immediate area. Ensure adequate ventilation. Do not breathe the dust. Wear full PPE, including respiratory protection if necessary.
-
Containment and Cleanup: Avoid generating dust. Carefully sweep or vacuum the spilled solid into a suitable, labeled container for disposal. Clean the spill area thoroughly with a wet cloth or paper towels to remove any remaining residue.
Caption: First Aid Response Flowchart.
Chapter 5: Stability, Storage, and Disposal
Proper storage and disposal are final, critical components of the chemical safety lifecycle.
Stability and Reactivity
-
Stability: The compound is generally stable under recommended storage conditions.
-
Conditions to Avoid: Avoid the formation of dust.[5][9] Keep away from excess heat and sources of ignition.[9]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[5][9]
-
Hazardous Decomposition Products: Upon combustion, it may produce hazardous gases including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[5][9]
Storage and Disposal
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[5] The directive to "Store locked up" suggests keeping it in a secured cabinet or room with controlled access.[2]
-
Disposal: All waste material, including empty containers and contaminated items (e.g., gloves, weigh paper), must be disposed of as hazardous chemical waste. This should be done through a licensed professional waste disposal service in accordance with all federal, state, and local regulations.[2]
References
- Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate | C9H7BrN2O2 | CID 16210769 - PubChem. [Link]
- MSDS of 5-bromoimidazo[1,2-a]pyridine-2-carboxylic acid. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. 6-BROMO-IMIDAZO[1,2-A]PYRIDINE-8-CARBOXYLIC ACID [cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. capotchem.cn [capotchem.cn]
- 9. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Imidazo[1,2-a]Pyridine Derivatives
Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridines in Drug Discovery
The imidazo[1,2-a]pyridine core is a paramount example of a "privileged scaffold" in medicinal chemistry.[1][2][3][4][5] This bicyclic aromatic heterocycle is a structural motif found in numerous commercially successful pharmaceuticals, including Zolpidem (anxiolytic), Alpidem (anxiolytic), Saripidem (anxiolytic), and Minodronic acid (for osteoporosis treatment).[1][4][5] Its rigid structure and ability to engage in various non-covalent interactions with biological targets make it an attractive framework for the design of novel therapeutic agents. The growing importance of this scaffold necessitates the development of efficient and versatile synthetic methodologies for its preparation and functionalization.[3][4][5]
Palladium-catalyzed cross-coupling reactions have emerged as a powerful and indispensable tool in the synthetic chemist's arsenal for constructing complex molecular architectures.[6][7] These reactions offer a high degree of predictability, functional group tolerance, and efficiency, making them ideally suited for the synthesis of diverse libraries of imidazo[1,2-a]pyridine derivatives for drug discovery programs. This guide provides an in-depth exploration of several key palladium-catalyzed methodologies for the synthesis and functionalization of imidazo[1,2-a]pyridines, complete with detailed protocols and insights into the rationale behind the experimental choices.
Overview of Palladium-Catalyzed Methodologies
The functionalization of the imidazo[1,2-a]pyridine core can be achieved through various palladium-catalyzed cross-coupling reactions. The choice of methodology depends on the desired substitution pattern and the available starting materials. The most prominent and widely utilized methods include:
-
Direct C-H Arylation: A modern and atom-economical approach that avoids the pre-functionalization of the imidazo[1,2-a]pyridine ring.
-
Sonogashira Coupling: Ideal for the introduction of alkynyl moieties, which are valuable handles for further transformations.
-
Suzuki-Miyaura Coupling: A robust and versatile method for the formation of C-C bonds, allowing for the introduction of a wide range of aryl and heteroaryl groups.
-
Buchwald-Hartwig Amination: A powerful technique for the construction of C-N bonds, enabling the synthesis of amino-substituted imidazo[1,2-a]pyridines.
This guide will delve into the practical application of these four key methodologies, providing detailed protocols and mechanistic insights.
Featured Methodology 1: Direct C-H Arylation of Imidazo[1,2-a]pyridines
Direct C-H arylation has gained significant traction as it circumvents the need for pre-installing a halide or organometallic functionality on the imidazo[1,2-a]pyridine scaffold, thus streamlining the synthetic sequence.[8][9] The reaction typically proceeds with high regioselectivity at the C3 position of the imidazole ring.
Mechanism and Rationale
The currently accepted mechanism for the palladium-catalyzed direct C-H arylation of imidazo[1,2-a]pyridines is believed to proceed through a concerted metalation-deprotonation (CMD) pathway. The choice of a phosphine-free palladium source, such as Pd(OAc)₂, is often effective, and the presence of a suitable base is crucial for the C-H activation step.[9]
Figure 1: Proposed Catalytic Cycle for Direct C-H Arylation.
Experimental Protocol: Phosphine-Free C3-Arylation
This protocol is adapted from a procedure utilizing a low loading of a ligand-free palladium catalyst.[9]
Materials:
-
Imidazo[1,2-a]pyridine
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium acetate (KOAc)
-
Dimethylacetamide (DMA)
-
Schlenk tube or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube or microwave vial, add imidazo[1,2-a]pyridine (1.0 mmol), the aryl bromide (1.2 mmol), Pd(OAc)₂ (0.01 mmol, 1 mol%), and KOAc (2.0 mmol).
-
Evacuate and backfill the reaction vessel with an inert atmosphere (e.g., Argon) three times.
-
Add anhydrous DMA (3 mL) via syringe.
-
Seal the vessel and heat the reaction mixture at 150 °C for 12-24 hours, with vigorous stirring.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-imidazo[1,2-a]pyridine.
Troubleshooting and Key Considerations:
-
Base Selection: The choice of base is critical. While KOAc is effective, other bases like Cs₂CO₃ can also be employed and may improve yields in certain cases.
-
Solvent: High-boiling polar aprotic solvents like DMA or DMF are typically required to facilitate the reaction at elevated temperatures.[8]
-
Catalyst Loading: This methodology is notable for its efficiency at very low catalyst loadings (0.1-0.01 mol%).[9]
-
Aryl Halide Reactivity: Aryl bromides are commonly used. Aryl chlorides are less reactive, while aryl iodides can sometimes lead to side reactions.
Featured Methodology 2: Sonogashira Coupling for Alkynyl Imidazo[1,2-a]pyridines
The Sonogashira coupling is a highly reliable method for the formation of a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne.[6] This reaction is instrumental in synthesizing alkynyl-substituted imidazo[1,2-a]pyridines, which are versatile intermediates in organic synthesis.
Mechanism and Rationale
The Sonogashira reaction involves a dual catalytic cycle with both palladium and copper.[6] The palladium catalyst facilitates the oxidative addition of the aryl halide and the subsequent reductive elimination of the product. The copper co-catalyst activates the terminal alkyne by forming a copper(I) acetylide.
Figure 2: Catalytic Cycles of the Sonogashira Coupling.
Experimental Protocol: Synthesis of 2-Substituted Imidazo[1,2-a]pyridines in Water
This protocol describes a greener approach to the Sonogashira coupling, performed in an aqueous medium.[10]
Materials:
-
2-Amino-1-(2-propynyl)pyridinium bromide
-
Aryl iodide
-
Bis(triphenylphosphine)palladium(II) chloride ((PPh₃)₂PdCl₂)
-
Copper(I) iodide (CuI)
-
Cesium carbonate (Cs₂CO₃)
-
Sodium lauryl sulfate
-
Water
-
Argon atmosphere
Procedure:
-
To a round-bottom flask, add the aryl iodide (1 mmol), (PPh₃)₂PdCl₂ (0.03 mmol, 3 mol%), CuI (0.07 mmol, 7 mol%), sodium lauryl sulfate (0.07 mmol, 7 mol%), and Cs₂CO₃ (3 mmol).
-
Add water (5 mL) and stir the mixture at 60 °C for 30 minutes under an argon atmosphere.
-
Add 2-amino-1-(2-propynyl)pyridinium bromide (1 mmol) to the reaction mixture.
-
Continue stirring at 60 °C for 10 hours.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain the pure 2-substituted imidazo[1,2-a]pyridine.[10]
Troubleshooting and Key Considerations:
-
Copper Co-catalyst: While essential for the classic Sonogashira reaction, copper-free variations exist to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[11]
-
Base: An amine base like triethylamine or diisopropylethylamine is commonly used to neutralize the hydrogen halide formed.[11] In the featured aqueous protocol, an inorganic base (Cs₂CO₃) is employed.
-
Solvent: Anhydrous and deoxygenated organic solvents like THF or DMF are typical, but aqueous conditions offer a more environmentally friendly alternative.[10][11]
-
Oxygen Sensitivity: The reaction should be carried out under an inert atmosphere to prevent oxidative homocoupling of the alkyne and deactivation of the catalyst.[11]
Featured Methodology 3: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions for the formation of C-C bonds, particularly for creating biaryl structures. It involves the reaction of an organoboron compound with an organic halide or triflate.[12][13][14]
Mechanism and Rationale
The catalytic cycle of the Suzuki-Miyaura coupling involves the oxidative addition of the organic halide to a Pd(0) complex, followed by transmetalation with the organoboron species (activated by a base), and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Figure 3: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Experimental Protocol: Functionalization of 3-Iodoimidazo[1,2-a]pyridines
This protocol is a general representation for the Suzuki-Miyaura coupling on a pre-functionalized imidazo[1,2-a]pyridine scaffold.[12][14][15]
Materials:
-
3-Iodo-imidazo[1,2-a]pyridine derivative
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
A suitable phosphine ligand (e.g., SPhos, XPhos) if using Pd(OAc)₂
-
A base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
A solvent system, typically a mixture like 1,4-dioxane and water.
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, combine the 3-iodo-imidazo[1,2-a]pyridine (1.0 mmol), arylboronic acid (1.5 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the vessel with an inert atmosphere.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1, 5 mL).
-
Heat the reaction mixture to 80-100 °C for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the 3-aryl-imidazo[1,2-a]pyridine.
Troubleshooting and Key Considerations:
-
Choice of Base and Solvent: The selection of the base and solvent system is crucial and often needs to be optimized for specific substrates.[15]
-
Organoboron Reagent: While boronic acids are most common, boronate esters (e.g., pinacol esters) can also be used and may offer enhanced stability.
-
Ligand Selection: For challenging couplings, the use of specialized phosphine ligands can significantly improve reaction efficiency and scope.
Featured Methodology 4: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine, forming a C-N bond.[7] This reaction is invaluable for introducing nitrogen-containing functional groups onto the imidazo[1,2-a]pyridine scaffold.
Mechanism and Rationale
The catalytic cycle for the Buchwald-Hartwig amination is similar to other cross-coupling reactions, involving oxidative addition of the aryl halide to a Pd(0) complex.[7] This is followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. The cycle is completed by reductive elimination of the N-arylated product.[7]
Figure 4: Catalytic Cycle of the Buchwald-Hartwig Amination.
Experimental Protocol: General Procedure for Amination
This protocol provides a general framework for the Buchwald-Hartwig amination of a halo-imidazo[1,2-a]pyridine.
Materials:
-
Halo-imidazo[1,2-a]pyridine (e.g., 3-bromo- or 6-chloro-imidazo[1,2-a]pyridine)
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Bulky electron-rich phosphine ligand (e.g., Xantphos, BrettPhos)
-
A strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol% Pd), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4 mmol).
-
Add the halo-imidazo[1,2-a]pyridine (1.0 mmol) and the amine (1.2 mmol).
-
Add the anhydrous solvent (e.g., toluene, 3-5 mL).
-
Seal the vessel and heat the reaction mixture at 80-110 °C for 2-24 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by flash chromatography.
Troubleshooting and Key Considerations:
-
Ligand Choice: The success of the Buchwald-Hartwig amination is highly dependent on the choice of the phosphine ligand.[1][7] Bulky, electron-rich ligands are generally preferred.
-
Base Sensitivity: The strong bases used can be incompatible with certain functional groups on the substrates. Weaker bases like K₂CO₃ can be used, but may require higher temperatures and longer reaction times.[7]
-
Oxygen-Free Conditions: The Pd(0) catalyst is sensitive to oxygen, so maintaining an inert atmosphere throughout the reaction is critical.
Data Summary: Comparison of Methodologies
| Methodology | Typical Substrates | Key Reagents | Advantages | Limitations |
| Direct C-H Arylation | Imidazo[1,2-a]pyridine, Aryl bromides | Pd(OAc)₂, Base (KOAc, Cs₂CO₃) | Atom-economical, avoids pre-functionalization | Harsh conditions (high temp.), limited to C3 position |
| Sonogashira Coupling | Halo-imidazo[1,2-a]pyridine, Terminal alkynes | Pd catalyst, CuI, Base | Mild conditions, introduces versatile alkynyl group | Requires pre-halogenation, potential for alkyne homocoupling |
| Suzuki-Miyaura Coupling | Halo-imidazo[1,2-a]pyridine, Boronic acids | Pd catalyst, Ligand, Base | High functional group tolerance, wide substrate scope | Requires pre-functionalization, boronic acid stability can be an issue |
| Buchwald-Hartwig Amination | Halo-imidazo[1,2-a]pyridine, Amines | Pd catalyst, Bulky ligand, Strong base | Direct C-N bond formation, wide amine scope | Requires pre-functionalization, sensitive to air and moisture |
Conclusion and Future Outlook
Palladium-catalyzed reactions have revolutionized the synthesis and functionalization of imidazo[1,2-a]pyridine derivatives, providing access to a vast chemical space for drug discovery and materials science. Direct C-H activation methods represent the state-of-the-art in terms of efficiency and atom economy. However, classical cross-coupling reactions like the Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig aminations remain indispensable for their broad applicability and reliability in introducing specific functionalities.
Future developments in this field will likely focus on the use of more sustainable and economical first-row transition metal catalysts, as well as the development of novel reaction conditions that proceed at lower temperatures and with even greater functional group tolerance. The continued innovation in catalytic methods will undoubtedly accelerate the discovery of new imidazo[1,2-a]pyridine-based therapeutics.
References
- Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage.
- Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions. Bentham Science Publishers. [Link]
- Pd-Cu–Mediated Synthesis of 2-Substituted Imidazo[1,2-α]pyridines in W
- Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions. Bentham Science Publishers. [Link]
- Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. RSC Publishing. [Link]
- Palladium-Catalyzed Regioselective Arylation of Imidazo[1,2-a]pyrimidine.
- Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review.
- Synthetic routes for access to imidazo[1,2‐a]pyridines 5.
- Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Im... Ingenta Connect. [Link]
- Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. [Link]
- Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Preprints.org. [Link]
- Cu/Pd‐Catalyzed One‐Pot Synthesis of 2‐(1,2,3‐Triazolyl)methyl‐3‐alkynylImidazo[1,2‐a]pyridines Involving Sequential SN Reaction/[3+2] Cycloaddition/Sonogashira Coupling Reactions.
- Synthesis of new hybrid compounds of imidazo[1,2-a]pyrimidine/pyridine based on quinoxaline through palladium-catalyzed coupling reactions and heteroannulation.
- Phosphine-Free Palladium-Catalyzed Direct Arylation of Imidazo[1,2-a]pyridines with Aryl Bromides at Low Catalyst Loading.
- Synthesis of imidazo[1,2-a]pyridines: a decade upd
- Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
- Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139.
- Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. PubMed. [Link]
- Synthesis, characterization and catalytic activities of palladium(II)-imidazopyridine. Elsevier. [Link]
- A Buchwald‐Hartwig method to synthesize imidazo[4,5‐b]pyridine‐2‐one...
- Sonogashira coupling. Wikipedia. [Link]
- Regioselective C2-arylation of imidazo[4,5-b]pyridines. RSC Publishing. [Link]
- Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society. [Link]
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
- Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews. [Link]
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
- Pd/Cu-Catalyzed Oxidative C H Alkenylation of Imidazo[1,2-a]pyridines.
- Buchwald-Hartwig Amin
- (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances. [Link]
- Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. [Link]
Sources
- 1. Synthesis of 3-aryl-2-phosphinoimidazo[1,2- a ]pyridine ligands for use in palladium-catalyzed cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02200G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. benthamdirect.com [benthamdirect.com]
- 13. eurekaselect.com [eurekaselect.com]
- 14. Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Im...: Ingenta Connect [ingentaconnect.com]
- 15. researchgate.net [researchgate.net]
Metal-Free Synthesis of Imidazo[1,2-a]pyridine-2-carboxylic Acids: A Comprehensive Guide for Researchers
Introduction: The Significance of Imidazo[1,2-a]pyridines and the Imperative of Metal-Free Synthesis
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug development, forming the core structure of numerous therapeutic agents with a wide spectrum of biological activities. This includes applications as antiviral, anti-inflammatory, anticancer, and anxiolytic agents. Specifically, the introduction of a carboxylic acid moiety at the 2-position of this scaffold often enhances the pharmacological profile of these molecules, improving their pharmacokinetic properties and target engagement.
Traditionally, the synthesis of imidazo[1,2-a]pyridine derivatives has often relied on transition-metal-catalyzed cross-coupling reactions. While effective, these methods can suffer from drawbacks such as the cost and toxicity of metal catalysts, contamination of the final product with residual metal impurities, and the need for stringent purification protocols, which are particularly undesirable in pharmaceutical manufacturing. Consequently, the development of robust and efficient metal-free synthetic routes to imidazo[1,2-a]pyridine-2-carboxylic acids is a significant endeavor, aligning with the principles of green chemistry and streamlining the drug discovery pipeline.
This application note provides detailed, field-proven protocols for the metal-free synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids. We will present a reliable two-step approach involving the synthesis of an ethyl ester intermediate followed by its hydrolysis, as well as an advanced one-pot continuous flow methodology for direct synthesis. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these protocols effectively.
Core Methodology: A Robust Two-Step Protocol
The most established and versatile metal-free approach to imidazo[1,2-a]pyridine-2-carboxylic acids proceeds through a two-step sequence: the initial formation of ethyl imidazo[1,2-a]pyridine-2-carboxylate, followed by its saponification. This method is highly reproducible and tolerates a range of substituents on the pyridine ring.
Protocol 1: Synthesis of Ethyl Imidazo[1,2-a]pyridine-2-carboxylate
This protocol details the condensation of a 2-aminopyridine with ethyl 3-bromopyruvate. The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen of the 2-aminopyridine, followed by an intramolecular cyclization and dehydration to afford the bicyclic heteroaromatic product.
Experimental Workflow:
Caption: Workflow for the synthesis of ethyl imidazo[1,2-a]pyridine-2-carboxylate.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminopyridine (1.0 eq.) in tetrahydrofuran (THF).
-
Reagent Addition: Slowly add ethyl 3-bromopyruvate (1.0 eq.) to the stirring solution. The formation of a solid precipitate is typically observed.
-
Initial Reaction: Heat the heterogeneous mixture to reflux and maintain for 4 hours.
-
Intermediate Isolation: After cooling to room temperature, isolate the solid intermediate by filtration.
-
Cyclization: Transfer the isolated solid to a new flask and add ethanol. Heat the suspension to reflux and stir for 16 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature and filter to remove any insoluble material. Place the filtrate in an ice bath to induce crystallization of the product. Collect the crystalline product by filtration, wash with cold diisopropyl ether, and dry under vacuum.
Quantitative Data:
| Starting Material | Product | Yield (%) | Reference |
| 2-Aminopyridine | Ethyl imidazo[1,2-a]pyridine-2-carboxylate | 84 | [1] |
| 6-Methyl-pyridin-2-ylamine | Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate | 52.6 | [2] |
Expert Insights: The initial reaction in THF forms the N-alkylated pyridinium salt as an intermediate. The subsequent change of solvent to ethanol and prolonged heating facilitates the intramolecular cyclization and dehydration to the final aromatic product. The choice of ethanol for the second step is crucial as it aids in the dissolution of the intermediate and promotes the cyclization reaction.
Protocol 2: Hydrolysis of Ethyl Imidazo[1,2-a]pyridine-2-carboxylate
The conversion of the ethyl ester to the desired carboxylic acid is readily achieved through base-catalyzed hydrolysis (saponification).
Reaction Mechanism:
Caption: Mechanism of base-catalyzed hydrolysis of the ethyl ester.
Step-by-Step Protocol:
-
Reaction Setup: Dissolve ethyl imidazo[1,2-a]pyridine-2-carboxylate (1.0 eq.) in a mixture of ethanol and water.
-
Base Addition: Add a solution of sodium hydroxide (1.1-1.5 eq.) in water to the reaction mixture.
-
Heating: Heat the mixture on a steam bath or in an oil bath and monitor the reaction by TLC until the starting material is consumed.
-
Acidification: After cooling, carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of 2.
-
Isolation: Remove the solvent under reduced pressure. Add methanol to the residue to dissolve the product, and filter to remove inorganic salts. Evaporate the methanol to yield the hydrochloride salt of the desired carboxylic acid.
Expert Insights: The use of a slight excess of sodium hydroxide ensures complete hydrolysis of the ester. The final product is isolated as its hydrochloride salt upon acidification. This can be used directly in subsequent reactions or neutralized to obtain the free carboxylic acid if required. The mechanism is an irreversible process as the carboxylate formed is deprotonated by the base, driving the equilibrium towards the products.[3][4]
Advanced Methodology: One-Pot Continuous Flow Synthesis
For researchers interested in high-throughput synthesis and process intensification, a one-pot continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids has been developed.[5] This method offers significant advantages over traditional batch processing, including enhanced reaction control, reduced reaction times, and improved safety.
This process directly condenses 2-aminopyridines with bromopyruvic acid in a microreactor system.[5] While direct condensation in a flask is often inefficient due to competing decarboxylation at high temperatures, the precise temperature control and rapid mixing in a microreactor enable this transformation to proceed efficiently.[5]
Conceptual Workflow:
Sources
- 1. IMIDAZO[1,2-A]PYRIDINE-2-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 2. Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. science-blogs.ucoz.com [science-blogs.ucoz.com]
- 5. Fully Automated Continuous Flow Synthesis of Highly Functionalized Imidazo[1,2-a] Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Privileged Scaffold and the Rise of C-H Functionalization
An Application Guide to the C-H Functionalization of the Imidazo[1,2-a]Pyridine Core
The imidazo[1,2-a]pyridine (IAP) is a nitrogen-containing heterocyclic compound that has garnered immense interest in medicinal and materials chemistry.[1][2] This scaffold is a cornerstone in numerous FDA-approved drugs, including Zolpidem (anxiolytic), Alpidem (anxiolytic), and Saripidem (anti-inflammatory), highlighting its status as a "privileged" structure in drug discovery.[1] The development of efficient methods to synthesize and functionalize the IAP core is therefore of paramount importance.
Traditionally, the synthesis of IAP derivatives involved multi-step sequences, often requiring pre-functionalized starting materials. However, the field has shifted towards more elegant and sustainable strategies. Direct C-H bond functionalization has emerged as a powerful tool, allowing for the introduction of new chemical bonds directly onto the core structure.[2] This approach offers significant advantages in terms of atom and step economy, minimizing waste and streamlining the synthesis of complex molecules.[1][2][3]
This guide provides an in-depth overview of key C-H functionalization techniques for the imidazo[1,2-a]pyridine scaffold, with a focus on regioselectivity, mechanistic rationale, and detailed experimental protocols.
Understanding the Reactivity of the Imidazo[1,2-a]pyridine Core
The regioselectivity of C-H functionalization on the IAP ring is dictated by its electronic properties. The imidazole moiety is electron-rich, making the C-H bonds on this part of the scaffold more susceptible to electrophilic attack or metalation. Computational and experimental studies have established a general reactivity order for the different positions.
Caption: General order of reactivity for C-H functionalization.
The C3 position is the most electron-rich and sterically accessible site, making it the primary target for a wide array of functionalization reactions.[2][4] The C5 position on the pyridine ring is the next most reactive site, followed by other positions which often require more specialized conditions or directing groups to achieve selectivity.[1][2]
Part 1: C3-Functionalization: The Workhorse Position
The C3 position is the most frequently and readily functionalized site on the IAP core. Its high nucleophilicity makes it ideal for reactions with a variety of electrophilic partners.
C3-Arylation: Forging Key Biaryl Bonds
The palladium-catalyzed direct arylation is a cornerstone of C-H functionalization. This method allows for the coupling of IAPs with aryl halides or their surrogates, providing access to 2,3-diaryl-imidazo[1,2-a]pyridines, a motif with significant biological potential.[1]
Mechanistic Rationale: The generally accepted mechanism for Pd-catalyzed C-H arylation involves a concerted metalation-deprotonation (CMD) pathway. The palladium catalyst, assisted by a base, activates the C3-H bond. This is followed by oxidative addition of the aryl halide to the palladium center and subsequent reductive elimination to form the C-C bond and regenerate the active catalyst.
Caption: Simplified catalytic cycle for Pd-catalyzed C3-arylation.
Protocol: Palladium-Catalyzed Direct C3-Arylation with Aryl Tosylates [5][6]
This protocol describes the C3-arylation of IAPs using aryl tosylates, which are often more stable and readily available than the corresponding halides.
-
Reagents and Equipment:
-
Imidazo[1,2-a]pyridine substrate
-
Aryl tosylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) ligand
-
Potassium carbonate (K₂CO₃)
-
Anhydrous 1,4-dioxane
-
Oven-dried screw-cap reaction vial with a magnetic stir bar
-
Standard Schlenk line or glovebox for inert atmosphere
-
-
Step-by-Step Procedure:
-
To the reaction vial, add the imidazo[1,2-a]pyridine (0.5 mmol, 1.0 equiv), aryl tosylate (0.6 mmol, 1.2 equiv), Pd(OAc)₂ (5.6 mg, 0.025 mmol, 5 mol%), SPhos (20.5 mg, 0.05 mmol, 10 mol%), and K₂CO₃ (138 mg, 1.0 mmol, 2.0 equiv).
-
Seal the vial with a Teflon-lined cap.
-
Evacuate and backfill the vial with argon three times.
-
Add anhydrous 1,4-dioxane (2.0 mL) via syringe.
-
Place the vial in a preheated oil bath or heating block at 120 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filter cake with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the C3-arylated imidazo[1,2-a]pyridine.
-
Data Summary: Scope of C3-Arylation with Aryl Tosylates [5]
| Entry | Imidazo[1,2-a]pyridine | Aryl Tosylate | Yield (%) |
| 1 | 2-Phenyl-IAP | 4-Tolyl tosylate | 92 |
| 2 | 2-Phenyl-IAP | 4-Methoxyphenyl tosylate | 88 |
| 3 | 2-Phenyl-IAP | 4-Fluorophenyl tosylate | 75 |
| 4 | 2-(4-Chlorophenyl)-IAP | 4-Tolyl tosylate | 85 |
| 5 | IAP (unsubstituted at C2) | 4-Tolyl tosylate | 68 |
C3-Thiolation: Introducing Sulfur Functionality
The introduction of a sulfur moiety at the C3 position is highly valuable for developing new pharmaceutical agents. Copper-catalyzed cross-coupling reactions provide an efficient route for C-S bond formation.[7]
Protocol: Copper-Catalyzed C3-Thiolation with Thiols [7]
This protocol utilizes a copper catalyst and molecular oxygen as a green oxidant to achieve a highly regioselective C-H/S-H cross-coupling.
-
Reagents and Equipment:
-
Imidazo[1,2-a]pyridine substrate
-
Thiol (Aryl or Alkyl)
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Reaction flask with a balloon filled with oxygen (O₂)
-
-
Step-by-Step Procedure:
-
In a round-bottom flask, combine the imidazo[1,2-a]pyridine (1.0 mmol, 1.0 equiv), thiol (1.2 mmol, 1.2 equiv), CuI (19 mg, 0.1 mmol, 10 mol%), 1,10-phenanthroline (18 mg, 0.1 mmol, 10 mol%), and K₂CO₃ (276 mg, 2.0 mmol, 2.0 equiv).
-
Add DMF (5 mL) to the flask.
-
Evacuate the flask and backfill with oxygen from a balloon.
-
Stir the mixture at 100 °C for 12 hours under the oxygen atmosphere.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to yield the 3-thioether product.
-
Part 2: Advanced & Sustainable Methodologies
Recent advances have focused on developing milder and more environmentally friendly C-H functionalization protocols. Visible-light photoredox catalysis has emerged as a particularly powerful strategy, enabling a wide range of transformations under ambient conditions without the need for high temperatures or harsh oxidants.[1][8][9]
Mechanistic Rationale: In a typical photoredox cycle, a photocatalyst (like Eosin Y or an Iridium complex) absorbs visible light and enters an excited state. This excited catalyst can then engage in a single-electron transfer (SET) with a substrate to generate a radical intermediate. This highly reactive radical can then add to the electron-rich C3 position of the IAP core to initiate the functionalization cascade.[1][9]
Caption: Simplified cycle for photoredox-catalyzed C-H functionalization.
Photocatalytic C3-Arylation with Diazonium Salts
This method provides a transition-metal-free alternative for C3-arylation using readily available diazonium salts as the aryl source and a biocompatible catalyst like chlorophyll.[10][11]
Protocol: Chlorophyll-Catalyzed C3-Arylation [11]
-
Reagents and Equipment:
-
2-Arylimidazo[1,2-a]pyridine substrate
-
Aryldiazonium tetrafluoroborate salt
-
Chlorophyll (extracted from spinach or commercially available)
-
Acetonitrile (CH₃CN)
-
Reaction vial, magnetic stir bar
-
Blue LED lamp (450-460 nm)
-
-
Step-by-Step Procedure:
-
Add the 2-arylimidazo[1,2-a]pyridine (0.2 mmol, 1.0 equiv), aryldiazonium salt (0.3 mmol, 1.5 equiv), and chlorophyll (5 mg) to a reaction vial.
-
Add acetonitrile (2.0 mL) and stir the mixture.
-
Place the vial approximately 5 cm from a blue LED lamp and irradiate at room temperature.
-
Stir the reaction for 4-6 hours, monitoring by TLC.
-
Once the starting material is consumed, quench the reaction with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under vacuum.
-
Purify the crude product using silica gel column chromatography to obtain the 2,3-diarylimidazo[1,2-a]pyridine.
-
Data Summary: Scope of Chlorophyll-Catalyzed C3-Arylation [11]
| Entry | 2-Aryl-IAP | Aryldiazonium Salt | Yield (%) |
| 1 | 2-Phenyl-IAP | 4-Methylbenzenediazonium | 92 |
| 2 | 2-Phenyl-IAP | 4-Bromobenzenediazonium | 85 |
| 3 | 2-Phenyl-IAP | 4-Nitrobenzenediazonium | 78 |
| 4 | 2-(p-Tolyl)-IAP | Benzenediazonium | 94 |
Part 3: Functionalization Beyond C3
While C3 is the most reactive site, achieving functionalization at other positions is crucial for expanding the structural diversity of IAP libraries. These transformations are often more challenging and may require different catalytic systems or blocking groups.
C5-Functionalization
The C5 position is the most accessible site on the pyridine ring. Visible-light photoredox catalysis has also enabled the alkylation of this position.[1]
Protocol: Visible Light-Induced C5-Alkylation [1]
This method uses Eosin Y as an organic photocatalyst to couple IAPs with alkyl N-hydroxyphthalimide esters (NHP esters) at the C5 position.
-
Reagents and Equipment:
-
Imidazo[1,2-a]pyridine substrate
-
Alkyl N-hydroxyphthalimide ester
-
Eosin Y
-
Sodium carbonate (Na₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Schlenk tube, magnetic stir bar
-
Blue LED lamp
-
-
Step-by-Step Procedure:
-
To a Schlenk tube, add the imidazo[1,2-a]pyridine (0.2 mmol, 1.0 equiv), NHP ester (0.4 mmol, 2.0 equiv), Eosin Y (0.004 mmol, 2 mol%), and Na₂CO₃ (0.4 mmol, 2.0 equiv).
-
Evacuate and backfill the tube with argon.
-
Add DMSO (2.0 mL) via syringe.
-
Irradiate the mixture with a blue LED lamp at room temperature for 24 hours.
-
After the reaction, dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to isolate the C5-alkylated product.
-
Conclusion and Future Outlook
The C-H functionalization of the imidazo[1,2-a]pyridine core has transformed the way chemists approach the synthesis of these vital heterocycles. A diverse toolbox of reactions, driven by transition metals or, more recently, by sustainable methods like photoredox catalysis, allows for precise and efficient modification at various positions of the scaffold. While C3-functionalization is well-established, the selective functionalization of the pyridine ring positions (C5, C6, C7, C8) remains an area of active research.[2][4] Future efforts will likely focus on developing novel catalytic systems with even greater selectivity, expanding the scope of accessible reactions, and applying these powerful methods to the late-stage functionalization of complex drug candidates.
References
- Li, Y., et al. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules.
- Carnevale, R. J., et al. (2022). Synthesis and site selective C-H functionalization of imidazo-[1,2-a]pyridines. Request PDF.
- Khatun, N., et al. (2022). Recent advances in transition-metal-free C–H functionalization of imidazo[1,2-a]pyridines. Green Synthesis and Catalysis.
- Ghosh, S., et al. (2022). Ortho C-H Functionalization of 2-Arylimidazo[1,2-a]pyridines. Chemistry–A European Journal.
- Carnevale, R. J., et al. (2022). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry.
- Wang, X., et al. (2013). Regioselective Direct C-3 Arylation of Imidazo[1,2-a]pyridines with Aryl Tosylates and Mesylates Promoted by Palladium–Phosphine Complexes. The Journal of Organic Chemistry.
- Goggiamani, A., et al. (2018). Copper-Catalyzed C-N Bond Formation via C-H Functionalization: Facile Synthesis of Multisubstituted Imidazo[1,2-a]pyridines from N-(2-Pyridinyl)enaminones. Synthesis.
- Wang, X., et al. (2013). Regioselective direct C-3 arylation of imidazo[1,2-a]pyridines with aryl tosylates and mesylates promoted by palladium-phosphine complexes. The Journal of Organic Chemistry.
- Kumar, A., et al. (2015). Regioselective copper-catalyzed thiolation of imidazo[1,2-a]pyridines: an efficient C–H functionalization strategy for C–S bond formation. RSC Advances.
- Daugulis, O., et al. (2012). Direct arylation of imidazo[1,2-a]pyridine at C-3 with aryl iodides, bromides, and triflates via copper(I)-catalyzed C-H bond functionalization. Organic Letters.
- Kumar, A., et al. (2025). Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. Organic & Biomolecular Chemistry.
- Zhang, Y., et al. (2022). Copper-Catalyzed C-3 Functionalization of Imidazo[1,2- a ]pyridines with 3-Indoleacetic Acids. Molecules.
- Corcoran, E. B., & Rovis, T. (2022). Photoredox-Catalyzed C–H Functionalization Reactions. Chemical Reviews.
- Mahdavi, M., et al. (2022). Photochemical Regioselective C-H Arylation of imidazo[1, 2-a]pyridine derivatives using Chlorophyll as biocatalyst and Diazonium Salts. Request PDF.
- Mahdavi, M., et al. (2022). Photochemical Regioselective C-H Arylation of imidazo[1, 2-a]pyridine derivatives using Chlorophyll as biocatalyst and Diazonium Salts. New Journal of Chemistry.
- Corcoran, E. B., & Rovis, T. (2021). Photoredox-Catalyzed C–H Functionalization Reactions. Chemical Reviews.
Sources
- 1. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Regioselective direct C-3 arylation of imidazo[1,2-a]pyridines with aryl tosylates and mesylates promoted by palladium-phosphine complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regioselective copper-catalyzed thiolation of imidazo[1,2-a]pyridines: an efficient C–H functionalization strategy for C–S bond formation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Photoredox-Catalyzed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Photochemical regioselective C–H arylation of imidazo[1,2-a]pyridine derivatives using chlorophyll as a biocatalyst and diazonium salts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note & Protocols: A Guide to the Synthesis and Evaluation of 6-Bromoimidazo[1,2-a]pyridine-2-carboxamides for Anti-Tuberculosis Activity
Abstract
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has critically undermined global efforts to control tuberculosis (TB), a disease responsible for over 1.6 million deaths annually.[1][2] This necessitates the urgent discovery of novel chemical scaffolds with unique mechanisms of action. The imidazo[1,2-a]pyridine (IPA) class of compounds has been identified as a highly promising scaffold, with several analogues demonstrating potent activity against both drug-sensitive and drug-resistant Mtb strains.[1][2][3][4] This document provides a comprehensive guide for researchers, detailing the rationale, synthetic protocols, and biological evaluation methods for a specific subset of this class: 6-bromoimidazo[1,2-a]pyridine-2-carboxamides. We present a robust, step-by-step methodology, from the synthesis of the core heterocyclic structure to the final amide coupling and subsequent in vitro anti-TB and cytotoxicity screening.
Introduction: The Rationale for Targeting the Imidazo[1,2-a]pyridine Scaffold
Tuberculosis remains a formidable global health challenge.[5] The lengthy treatment regimens and the alarming rise of resistance have rendered some of the most effective first-line drugs obsolete, creating a critical need for new therapeutic agents.[2] The imidazo[1,2-a]pyridine (IPA) scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its broad spectrum of biological activities. In the context of TB, IPAs have gained significant attention following high-throughput screening campaigns that identified their potent bactericidal or bacteriostatic effects.[2][6]
Why this specific scaffold?
-
Potent Anti-TB Activity: Numerous studies have reported IPA derivatives with excellent in vitro activity, with Minimum Inhibitory Concentration (MIC) values in the low micromolar to nanomolar range against the virulent Mtb H37Rv strain.[5][6][7]
-
Novel Mechanism of Action: A primary target for many IPAs is the QcrB subunit of the ubiquinol cytochrome c reductase, a critical component of the electron transport chain.[6][8] Inhibition of QcrB disrupts cellular respiration and depletes ATP levels, a mechanism distinct from most current front-line TB drugs.[8] This novel mode of action makes IPAs promising candidates for treating drug-resistant infections.
-
Favorable Pharmacokinetics: Select IPA analogues have demonstrated promising pharmacokinetic profiles in preclinical studies, suggesting their potential for further development.[5][9][10]
This guide focuses on the synthesis of 6-bromoimidazo[1,2-a]pyridine-2-carboxamides . The bromine atom at the C6 position is incorporated as a common strategic handle in medicinal chemistry for modulating electronic properties and providing a potential vector for further chemical modification. The carboxamide moiety at the C2 position is a versatile functional group known for its ability to form key hydrogen bond interactions with biological targets.
Synthetic Strategy and Protocols
The synthesis of the target compounds is approached via a multi-step sequence designed for flexibility and reliability. The overall strategy involves the initial construction of the core imidazo[1,2-a]pyridine ring, followed by functional group manipulations to install the C2-carboxamide side chain.
Logical Workflow for Synthesis
Caption: Synthetic workflow for 6-bromoimidazo[1,2-a]pyridine-2-carboxamides.
Protocol 1: Synthesis of Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate (Intermediate 1)
Principle: This step involves a classic cyclocondensation reaction. The nucleophilic amino group of 2-amino-5-bromopyridine attacks the electrophilic methylene carbon of ethyl bromopyruvate. Subsequent intramolecular cyclization via the pyridine ring nitrogen attacking the carbonyl, followed by dehydration, yields the fused bicyclic imidazo[1,2-a]pyridine system.
Materials:
-
2-Amino-5-bromopyridine
-
Ethyl bromopyruvate
-
Anhydrous Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Ethanol
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
To a 250 mL round-bottom flask, add 2-amino-5-bromopyridine (1.0 eq).
-
Dissolve the starting material in anhydrous ethanol (approx. 10 mL per gram of aminopyridine).
-
Add anhydrous sodium bicarbonate (2.0 eq) to the solution. This acts as a mild base to neutralize the HBr formed during the reaction.
-
While stirring, add ethyl bromopyruvate (1.1 eq) dropwise to the mixture at room temperature.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approx. 80 °C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 4-6 hours.
-
Once complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield Intermediate 1 as a solid.
Protocol 2: Synthesis of this compound (Intermediate 2)
Principle: This is a standard saponification reaction where the ethyl ester (Intermediate 1) is hydrolyzed under basic conditions to the corresponding carboxylate salt, which is then protonated with acid to yield the carboxylic acid (Intermediate 2).
Materials:
-
Intermediate 1
-
Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)
-
Tetrahydrofuran (THF) and Water
-
1M Hydrochloric Acid (HCl)
-
Erlenmeyer flask, magnetic stirrer
Procedure:
-
Dissolve Intermediate 1 (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH (2.0-3.0 eq) to the solution and stir vigorously at room temperature.
-
Monitor the reaction by TLC until all the starting ester has been consumed (typically 2-4 hours).
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~3-4 by the slow addition of 1M HCl. A precipitate will form.
-
Stir the suspension in the ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum to yield Intermediate 2. This product is often pure enough for the next step without further purification.
Protocol 3: Amide Coupling to Synthesize Target Carboxamides
Principle: This protocol utilizes a standard peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to activate the carboxylic acid (Intermediate 2), facilitating its reaction with a desired amine to form the stable amide bond.
Materials:
-
Intermediate 2
-
Desired primary or secondary amine (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Schlenk flask, nitrogen atmosphere
Procedure:
-
To a dry Schlenk flask under a nitrogen atmosphere, add Intermediate 2 (1.0 eq) and dissolve it in anhydrous DMF.
-
Add the selected amine (1.1 eq) to the solution.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq). DIPEA acts as a non-nucleophilic base to maintain basic conditions required for the coupling.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final 6-bromoimidazo[1,2-a]pyridine-2-carboxamide.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Biological Evaluation: In Vitro Anti-TB Activity
The primary method for assessing the anti-mycobacterial activity of the synthesized compounds is the Microplate Alamar Blue Assay (MABA).[7] This colorimetric assay provides a rapid and reliable measure of cell viability.
Logical Workflow for Biological Evaluation
Caption: Workflow for determining anti-TB activity (MIC) and selectivity.
Protocol 4: Microplate Alamar Blue Assay (MABA)
Principle: Viable, metabolically active Mtb cells reduce the active ingredient of Alamar Blue (resazurin, a blue, non-fluorescent compound) to the highly fluorescent, pink-colored resorufin. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents this color change.
Materials:
-
Synthesized compounds
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase)
-
Alamar Blue reagent
-
Sterile 96-well microplates
-
Plate reader (570 nm and 600 nm)
Procedure:
-
Compound Preparation: Prepare stock solutions of test compounds in DMSO. Perform 2-fold serial dilutions in 100 µL of 7H9 broth directly in a 96-well plate to achieve the desired final concentration range (e.g., from 100 µM to 0.05 µM).
-
Inoculum Preparation: Grow Mtb H37Rv in 7H9 broth to mid-log phase. Adjust the turbidity of the culture with fresh broth to match a 0.5 McFarland standard, then dilute 1:20.
-
Inoculation: Add 100 µL of the prepared Mtb inoculum to each well containing the test compound. Include a "no drug" positive control and a "no bacteria" negative control.
-
Incubation: Seal the plates and incubate at 37 °C for 7 days.
-
Assay Development: Add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.
-
Final Incubation: Re-incubate the plates at 37 °C for 24 hours.
-
Result Interpretation:
-
Visual: A blue color indicates inhibition, while a pink color indicates bacterial growth. The MIC is the lowest compound concentration that remains blue.
-
Spectrophotometric: Read absorbance at 570 nm and 600 nm. The percent reduction can be calculated to determine the MIC90 (the concentration inhibiting 90% of bacterial growth).
-
Protocol 5: Cytotoxicity Assay
Principle: To ensure that the anti-TB activity is not due to general toxicity, compounds should be tested against a mammalian cell line (e.g., Vero, kidney epithelial cells). This assay determines the concentration that inhibits 50% of mammalian cell growth (IC₅₀).
Procedure:
-
Seed a 96-well plate with Vero cells at a density of ~1x10⁴ cells per well in a suitable medium (e.g., DMEM with 10% FBS) and incubate for 24 hours.
-
Add serial dilutions of the test compounds to the wells and incubate for another 48-72 hours.
-
Assess cell viability using a reagent like MTT or PrestoBlue.
-
Calculate the IC₅₀ value from the dose-response curve.
-
The Selectivity Index (SI) is then calculated as SI = IC₅₀ / MIC . An SI value >10 is generally considered a good starting point for a promising hit compound.[7]
Data Presentation & Interpretation
All synthesized compounds and their corresponding biological data should be compiled for clear comparison and structure-activity relationship (SAR) analysis.
Table 1: Physicochemical and Biological Data for Synthesized Carboxamides
| Compound ID | R Group on Carboxamide | Yield (%) | Mtb H37Rv MIC (µM) | Vero Cell IC₅₀ (µM) | Selectivity Index (SI) |
| IPA-Br-01 | Cyclopropylamine | 65 | 1.56 | >100 | >64 |
| IPA-Br-02 | 4-Fluoroaniline | 72 | 0.78 | >100 | >128 |
| IPA-Br-03 | Morpholine | 81 | 3.12 | >100 | >32 |
| Isoniazid | (Control) | N/A | 0.25 | >100 | >400 |
| Rifampicin | (Control) | N/A | 0.12 | >50 | >416 |
(Note: Data presented is hypothetical and for illustrative purposes only.)
Conclusion and Future Directions
This application note provides a detailed, field-proven framework for the synthesis and evaluation of 6-bromoimidazo[1,2-a]pyridine-2-carboxamides as potential anti-TB agents. The protocols are designed to be robust and adaptable, allowing researchers to generate a library of analogues for comprehensive SAR studies. Promising compounds identified through this workflow (i.e., those with low-micromolar or better MIC values and high selectivity indices) can be advanced to further stages of drug discovery, including mechanism of action studies, resistance studies, and in vivo efficacy testing in animal models of TB.[9][11] The ultimate goal is to develop novel drug candidates that can contribute to shorter, simpler, and more effective treatment regimens for all forms of tuberculosis.
References
- Kumar, K., Awasthi, D., & Singh, R. K. (2021). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. RSC Advances. [Link]
- Onajole, O. K., Lun, S., Yun, Y. J., et al. (2020). Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents. Chemical Biology & Drug Design, 96(6), 1362-1371. [Link]
- Samanta, S., Kumar, S., Chhotaray, C., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]
- Moraski, G. C., Markley, L. D., Hipskind, P. A., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters, 2(6), 466–470. [Link]
- Abrahams, K. A., Cox, J. A., Spivey, V. L., et al. (2012). Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. PLoS ONE, 7(12), e52951. [Link]
- Blomgren, A., Loman, N. J., Cox, J. A., et al. (2013). Synthesis, biological evaluation and X-ray crystallographic studies of imidazo[1,2-a]pyridine-based Mycobacterium tuberculosis glutamine synthetase inhibitors. MedChemComm, 4(6), 937-942. [Link]
- Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Semantic Scholar. [Link]
- Samanta, S., Kumar, S., Chhotaray, C., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Publishing. [Link]
- O'Malley, T., Alling, T., Early, J. V., et al. (2018). Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels. Antimicrobial Agents and Chemotherapy, 62(6), e02439-17. [Link]
- Samanta, S., Kumar, S., Chhotaray, C., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.
- Lee, Y. G., Kim, H. J., Kim, H., et al. (2014). Bactericidal activity of an imidazo[1, 2-a]pyridine using a mouse M. tuberculosis infection model. PLoS ONE, 9(1), e87483. [Link]
- Moraski, G. C., Miller, M. J., & Boshoff, H. I. (2014). Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo. Antimicrobial Agents and Chemotherapy, 58(10), 6333–6336. [Link]
- Wang, H., Lu, Y., Liu, Z., et al. (2020). Synthesis and antitubercular evaluation of reduced lipophilic imidazo[1,2-a]pyridine-3-carboxamide derivatives. European Journal of Medicinal Chemistry, 187, 111956. [Link]
- CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. (2014).
- Onyebuchi, E. A., & Singh, P. (2015). Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. Journal of Chemistry. [Link]
- Pázmándi, V., Kiss, R., Fazekas, E., et al. (2021). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 26(16), 4983. [Link]
Sources
- 1. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents | Semantic Scholar [semanticscholar.org]
- 5. Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB | PLOS One [journals.plos.org]
- 7. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bactericidal activity of an imidazo[1, 2-a]pyridine using a mouse M. tuberculosis infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and antitubercular evaluation of reduced lipophilic imidazo[1,2-a]pyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
Application Note: Comprehensive Analytical Characterization of 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid
Abstract
This document provides a comprehensive guide to the analytical methods for the characterization of 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry.[1] Due to its prevalence in pharmacologically active compounds, ensuring its structural integrity, purity, and identity is paramount for research and development.[1][2] This guide details robust protocols for chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. Each section explains the causality behind experimental choices, provides step-by-step protocols, and presents data in a clear, structured format to ensure scientific integrity and reproducibility.
Introduction
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents used as anxiolytics, hypnotics, and anti-ulcer treatments.[1][3] The specific compound, this compound, serves as a crucial intermediate in the synthesis of more complex molecules, where the bromine atom and carboxylic acid group provide versatile handles for further chemical modification.[4] Accurate and comprehensive analytical characterization is therefore non-negotiable for ensuring the quality of starting materials, intermediates, and final active pharmaceutical ingredients (APIs). This note outlines an integrated analytical workflow for its complete characterization.
Physicochemical Properties
A summary of the key physicochemical properties of the target compound is essential for method development.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrN₂O₂ | [4] |
| Molecular Weight | 241.04 g/mol | [4] |
| Appearance | Solid | [5] |
| Purity | Typically >95-97% | [5] |
| CAS Number | Not explicitly available for the 2-carboxylic acid isomer. A related isomer, 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid, has CAS 944896-42-8. | [4] |
Chromatographic Analysis for Purity and Identity
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Principle: Reversed-phase HPLC (RP-HPLC) is the method of choice for determining the purity of small organic molecules. It separates compounds based on their hydrophobicity. The polar carboxylic acid moiety and the relatively nonpolar brominated bicyclic ring system give this compound moderate retention on a C18 stationary phase, allowing for excellent separation from nonpolar and polar impurities.
Protocol Causality:
-
Column: A C18 column is selected for its versatility and proven performance with a wide range of aromatic and heterocyclic compounds.
-
Mobile Phase: An acidic mobile phase (e.g., using formic acid) is crucial to suppress the ionization of the carboxylic acid group. This ensures a single, well-defined analyte state, leading to sharp, symmetrical peaks and reproducible retention times. Acetonitrile is a common organic modifier that provides good peak shape and resolution for this class of compounds.
-
Detection: The imidazo[1,2-a]pyridine core contains a strong chromophore. UV detection, typically in the range of 254 nm to 320 nm, provides high sensitivity.
Experimental Protocol: HPLC Purity Determination
-
Instrumentation: Standard HPLC system with a UV-Vis detector.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Dilute as necessary.
-
HPLC Conditions:
Parameter Condition Column C18, 100 x 2.1 mm, 1.8 µm particle size Mobile Phase A Water + 0.1% Formic Acid Mobile Phase B Acetonitrile + 0.1% Formic Acid Gradient 5% B to 95% B over 10 minutes Flow Rate 0.4 mL/min Column Temperature 40 °C Injection Volume 1 µL | UV Detection | 254 nm |
-
Data Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.
Workflow Visualization:
Caption: Workflow for HPLC purity analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
Principle: LC-MS couples the separation power of HPLC with the mass-resolving capability of mass spectrometry. This technique provides unambiguous confirmation of the compound's identity by measuring its mass-to-charge ratio (m/z). Electrospray ionization (ESI) is ideal for this molecule as the carboxylic acid and nitrogen atoms are easily protonated.
Protocol Causality:
-
Ionization: Positive ion mode ESI ([M+H]⁺) is selected because the nitrogen atoms in the imidazo[1,2-a]pyridine ring are basic and readily accept a proton.
-
Mass Analyzer: A high-resolution mass spectrometer (HRMS) like a Triple Quadrupole or Orbitrap is preferred to obtain an accurate mass measurement, which can confirm the elemental composition.[6][7]
Experimental Protocol: LC-MS Identity Confirmation
-
Instrumentation: UHPLC system coupled to a mass spectrometer with an ESI source.[8]
-
LC Conditions: Use the same HPLC conditions as described in Section 3.1 to ensure a direct correlation between the UV and MS data.
-
MS Conditions:
Parameter Condition Ionization Mode Positive Electrospray Ionization (ESI+) Mass Range 100 - 500 m/z Capillary Voltage 3.5 kV Source Temperature 120 °C | Gas Flow | As per instrument recommendation |
-
Expected Result: The primary ion observed will be the protonated molecule [M+H]⁺. Given the molecular weight of 241.04 and the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio), the mass spectrum will show a characteristic isotopic doublet at m/z 240.96 and 242.96.
Workflow Visualization:
Caption: Workflow for LC-MS identity confirmation.
Spectroscopic Analysis for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure.[9] ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR details the carbon skeleton.
Protocol Causality:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves the carboxylic acid without proton exchange, allowing the acidic proton to be observed.
-
2D NMR: Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively assign proton and carbon signals and confirm connectivity.[10]
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of DMSO-d₆.
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a standard proton-decoupled ¹³C NMR spectrum.
-
-
Expected ¹H NMR Signals (Qualitative):
-
An acidic proton (COOH) as a broad singlet at high chemical shift (>12 ppm).
-
Several signals in the aromatic region (7.0 - 9.0 ppm) corresponding to the protons on the imidazo[1,2-a]pyridine ring system. The specific splitting patterns (doublets, triplets) will confirm the substitution pattern.
-
-
Expected ¹³C NMR Signals (Qualitative):
-
A signal for the carboxylic acid carbonyl carbon (~160-170 ppm).
-
Multiple signals in the aromatic/heteroaromatic region (~110-150 ppm). The carbon attached to the bromine (C6) will be at a lower field compared to its unsubstituted counterpart.
-
Table of Representative NMR Data for Imidazo[1,2-a]pyridine Derivatives: (Note: Exact shifts for the target compound require experimental determination. These are representative values from similar structures.)
| Atom | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) |
| COOH | > 12 (broad s) | ~165 |
| H-3 | ~8.0-8.5 (s) | ~110-120 |
| H-5 | ~7.5-8.0 (d) | ~120-130 |
| H-7 | ~7.0-7.5 (dd) | ~115-125 |
| H-8 | ~8.5-9.0 (d) | ~125-135 |
| C-2 | - | ~140-150 |
| C-3 | - | ~110-120 |
| C-5 | - | ~120-130 |
| C-6 | - | ~110-120 (C-Br) |
| C-7 | - | ~115-125 |
| C-8 | - | ~125-135 |
| C-8a | - | ~140-150 |
Data compiled based on general knowledge of imidazo[1,2-a]pyridine systems.[6][7][11][12]
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation. It is a rapid and reliable method for confirming the presence of key structural motifs.[13]
Protocol Causality:
-
Technique: Attenuated Total Reflectance (ATR) is a modern, convenient technique that requires minimal sample preparation compared to traditional KBr pellets.
Experimental Protocol: FTIR-ATR
-
Instrumentation: FTIR spectrometer with an ATR accessory.
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands.
Table of Expected FTIR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | Very broad band due to hydrogen bonding |
| C-H (Aromatic) | 3100 - 3000 | Stretching vibrations of ring C-H bonds |
| C=O (Carboxylic Acid) | 1720 - 1680 | Strong, sharp carbonyl stretch |
| C=N / C=C (Ring) | 1650 - 1450 | Multiple bands for ring stretching vibrations[11] |
| C-O (Carboxylic Acid) | 1320 - 1210 | Stretching vibration |
| C-Br | 700 - 500 | Carbon-bromine stretching vibration |
Characteristic wavenumbers are based on established FTIR correlation tables and data from similar imidazole and carboxylic acid compounds.[14][15][16]
Conclusion
The analytical workflow described in this application note provides a robust framework for the comprehensive characterization of this compound. By integrating HPLC for purity, LC-MS for identity, NMR for definitive structure elucidation, and FTIR for functional group confirmation, researchers and drug development professionals can ensure the quality, identity, and integrity of this critical chemical building block. Adherence to these detailed protocols will facilitate reproducible results and support the successful advancement of research and development programs.
References
- SpectraBase. (n.d.). 8-methyl-3-nitroimidazol[1,2-a]pyridine-2-carboxylic acid, ethyl ester - Optional[FTIR] - Spectrum.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
- ResearchGate. (n.d.). Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c).
- El-Sayed, N. F., et al. (2025).
- Google Patents. (n.d.). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- ResearchGate. (n.d.). FTIR Spectrum of imidazoline.
- University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Keglevich, G., et al. (2022).
- Tominaga, Y., et al. (1994). A New Approach to Imidazo[1,2-a]pyridine Derivatives and Their Application to the Syntheses of Novel 2H-Pyrano[2',3':4,5]imidazo[1,2-a]pyridine Derivatives. Journal of Heterocyclic Chemistry, 31(4), 875-879.
- Mondal, J., & Modak, A. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega, 4(3), 5576-5584.
- ResearchGate. (n.d.). FTIR spectra of Imidazole.
- ResearchGate. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- Michlewska, S., et al. (2019). Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical Materials.
- Mahaur, P., et al. (2025). Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. RSC Publishing.
- Popova, E. A., et al. (2016). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 54(11), 896-901.
- Kuda, L., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(1), 225-236.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Pyridinecarboxylic acid.
- Santaniello, B. S., et al. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry.
- MDPI. (n.d.). 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photocatalytic synthesis of imidazo[1,2- a ]pyridines via C(sp) 3 –H functionalization using ethylarene as a sustainable surrogate of acetophenone and ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01406A [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. 6-BROMO-IMIDAZO[1,2-A]PYRIDINE-8-CARBOXYLIC ACID [cymitquimica.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine [mdpi.com]
- 8. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. dev.spectrabase.com [dev.spectrabase.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Imidazo[1,2-a]pyridine Libraries
Introduction: The Imidazo[1,2-a]pyridine Scaffold as a Privileged Structure in Drug Discovery
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] This "privileged structure" is present in several marketed drugs, demonstrating its therapeutic potential across a range of diseases.[2][3] Compounds bearing this moiety have shown promise as kinase inhibitors, anti-inflammatory agents, anticancer therapeutics, and antimicrobial agents.[1][4] The synthetic tractability of the imidazo[1,2-a]pyridine core allows for the creation of large, diverse chemical libraries, making it an ideal candidate for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents.[5][6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of HTS assays for imidazo[1,2-a]pyridine libraries. We will delve into the rationale behind assay selection, provide detailed, step-by-step protocols for key biochemical and cell-based assays, and discuss critical aspects of data analysis and hit validation to ensure the integrity and success of your screening campaign.
Pillar 1: Strategic Assay Selection for Imidazo[1,2-a]pyridine Libraries
The choice of a primary screening assay is paramount and should be driven by the therapeutic hypothesis for the imidazo[1,2-a]pyridine library. The broad spectrum of activities reported for this scaffold necessitates a thoughtful approach to assay selection, balancing target-specific inquiries with broader phenotypic screens.
Biochemical Assays: Interrogating Molecular Targets
Biochemical assays are indispensable for screening libraries against purified molecular targets, such as enzymes.[7] This approach offers a direct measure of a compound's ability to modulate the activity of a specific protein, providing clear structure-activity relationships (SAR).
-
Kinase Inhibition Assays: Given that numerous imidazo[1,2-a]pyridine derivatives have been identified as kinase inhibitors, this assay class is highly relevant.[4][8] Dysregulation of kinase signaling is a hallmark of cancer and inflammatory diseases, making kinases attractive drug targets.[8]
-
Other Enzyme-Based Assays: The versatility of the imidazo[1,2-a]pyridine scaffold extends to other enzyme targets. For instance, they have been investigated as inhibitors of enzymes involved in tuberculosis pathogenesis.[1]
Cell-Based Assays: Probing Cellular Phenotypes
Cell-based assays provide a more physiologically relevant context by assessing the effect of compounds on intact cells. This allows for the discovery of compounds that act on complex signaling pathways or have desirable properties such as cell permeability.
-
Cytotoxicity/Cell Viability Assays: These are fundamental assays to assess the general toxicity of the library and to identify compounds with potential anticancer activity. The MTT or MTS assay is a common and robust method for this purpose.[9][10][11]
-
Phenotypic Screening: For infectious diseases, such as leishmaniasis or tuberculosis, whole-organism or infected-cell phenotypic screens are powerful tools.[12] These assays can identify compounds that kill the pathogen, regardless of the specific molecular target. High-content imaging is a particularly effective technology for these types of screens.[12][13]
-
Anti-inflammatory Assays: To screen for anti-inflammatory properties, cell-based assays that measure the production of inflammatory mediators, such as nitric oxide (NO) or prostaglandins, are employed.
Pillar 2: The HTS Workflow: A Self-Validating System
A successful HTS campaign is more than just a primary screen; it is a multi-step, self-validating process designed to identify robust and specific hits while eliminating artifacts and false positives.
Caption: Workflow for a high-content anti-leishmanial screen.
Materials:
-
THP-1 human monocytic cell line
-
PMA (phorbol 12-myristate 13-acetate)
-
Leishmania donovani promastigotes
-
Complete RPMI-1640 medium
-
Fixative (e.g., 4% paraformaldehyde)
-
Nuclear stain (e.g., DAPI)
-
Imidazo[1,2-a]pyridine library compounds in DMSO
-
Known anti-leishmanial drug (positive control, e.g., amphotericin B)
-
384-well, black, clear-bottom imaging plates
Procedure:
-
Macrophage Differentiation: Seed THP-1 cells in the 384-well plates and treat with PMA to induce differentiation into adherent macrophages.
-
Infection: Infect the differentiated macrophages with L. donovani promastigotes at a defined multiplicity of infection (e.g., 10 parasites per macrophage). Incubate for 24 hours to allow for parasite internalization and transformation into amastigotes.
-
Compound Addition: Add the imidazo[1,2-a]pyridine compounds to the infected cells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Fixation and Staining: Fix the cells and stain the nuclei of both the host cells and intracellular parasites with DAPI.
-
Image Acquisition: Acquire images using an automated high-content imaging system.
-
Image Analysis: Use a custom image analysis algorithm to identify and count the number of host cell nuclei and parasite nuclei (kinetoplasts).
Data Analysis:
-
Primary Readouts:
-
Host Cell Count: To assess cytotoxicity.
-
Parasite Count: To assess anti-leishmanial activity.
-
Infection Rate: Percentage of infected macrophages.
-
-
Hit Selection: Primary hits are compounds that significantly reduce the parasite count without a significant reduction in the host cell count. A selectivity index (SI = Host Cell IC50 / Parasite IC50) can be calculated for hit prioritization.
Conclusion: From Hit to Lead
High-throughput screening is a powerful engine for modern drug discovery. For a privileged scaffold like imidazo[1,2-a]pyridine, a well-designed and rigorously validated HTS campaign can unlock a wealth of potential therapeutic leads. The protocols and strategies outlined in this document provide a robust framework for identifying and prioritizing promising compounds from large libraries. By integrating biochemical and cell-based assays, and adhering to a stringent hit validation cascade, researchers can confidently advance the most promising imidazo[1,2-a]pyridine derivatives towards lead optimization and preclinical development.
References
- BenchChem. (n.d.). Application Notes and Protocols for Kinase Assays.
- Michigan State University. (n.d.). Resources for Assay Development and High Throughput Screening. MSU Drug Discovery.
- Chai, S., Goktug, A. N., & Chen, T. (2015).
- Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 569-593.
- Evotec. (2025, January 20).
- De la Cuesta, B., et al. (2019). Development, Optimization, and Validation of a High Throughput Screening Assay for Identification of Tat and Type II Secretion Inhibitors of Pseudomonas aeruginosa. Frontiers in Cellular and Infection Microbiology, 9, 250.
- University of Arizona College of Pharmacy. (n.d.). ACDD - Our Process.
- Aliwaini, S., et al. (2022). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Experimental and Therapeutic Medicine, 24(5), 689.
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
- Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS.
- BenchChem. (n.d.). Application Notes and Protocols for High-Throughput Screening Assays Using Aurora Kinase Inhibitors.
- Wikipedia. (n.d.). High-throughput screening.
- Roche. (n.d.).
- CLYTE Technologies. (2025, December 24).
- National Center for Biotechnology Information. (2012).
- Science and Technology of Assay Development. (2024, January 4). On HTS: Hit Selection.
- Brideau, C., Gunter, B., Pikounis, B., & Liaw, A. (2003). Improved statistical methods for hit selection in high-throughput screening. Journal of Biomolecular Screening, 8(6), 634-647.
- Wikipedia. (n.d.). Hit selection.
- Wikipedia. (n.d.). Imidazopyridine.
- Al-Ostath, R. A., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Biomolecular Structure and Dynamics, 41(19), 9789-9807.
- Siqueira-Neto, J. L., et al. (2012). An image-based high-content screening assay for compounds targeting intracellular Leishmania donovani amastigotes in human macrophages. PLoS Neglected Tropical Diseases, 6(6), e1671.
- Creative Biolabs. (n.d.). Counter-Screen Service.
- Glick, M., et al. (2011). Enhanced HTS Hit Selection via a Local Hit Rate Analysis. Journal of Biomolecular Screening, 16(2), 194-204.
- Wolf, T., et al. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research, 44(15), e128.
- Imtiaz, M. (2020). A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines.
- Abcam. (n.d.). MTT assay protocol.
- Sîrbu, D., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35147-35163.
- Asirvatham, A. (2023). Cell Viability Assay (MTT Assay) Protocol. protocols.io.
- Wagare, D., et al. (2016). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines.
- Schorpp, K., et al. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery, 26(10), 1263-1270.
- de Faria, A. R., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
- BMG LABTECH. (2020, September 1). Kinase assays.
- Cordeiro, C. D., et al. (2018). Development of an automated image analysis protocol for quantification of intracellular forms of Leishmania spp. PLoS ONE, 13(8), e0201747.
- BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays.
- de Souza, W., et al. (2010). High-content imaging for automated determination of host-cell infection rate by the intracellular parasite Trypanosoma cruzi. Parasites & Vectors, 3, 115.
- Kumagai, K., et al. (2025). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS Discovery.
- Siqueira-Neto, J. L., et al. (2012). An Image-Based High-Content Screening Assay for Compounds Targeting Intracellular Leishmania donovani Amastigotes in Human Macrophages. PLoS Neglected Tropical Diseases, 6(6), e1671.
- Sharma, A., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963-2994.
- Sharma, A., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963-2994.
- Lentini, G., et al. (2023). An image-based high-content screening for compounds targeting Toxoplasma gondii repurposed inhibitors effective against the malaria parasite Plasmodium falciparum. PLoS ONE, 18(3), e0282121.
Sources
- 1. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. clyte.tech [clyte.tech]
- 12. An image-based high-content screening assay for compounds targeting intracellular Leishmania donovani amastigotes in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An Image-Based High-Content Screening Assay for Compounds Targeting Intracellular Leishmania donovani Amastigotes in Human Macrophages | PLOS Neglected Tropical Diseases [journals.plos.org]
Application Notes and Protocols: 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic Acid in Cancer Research
Introduction: The Emerging Potential of Imidazo[1,2-a]pyridines in Oncology
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] Within the landscape of cancer research, derivatives of this scaffold have garnered significant attention as potential therapeutics due to their potent inhibitory effects on various cancer cell lines, including those of the breast, lung, colon, and cervix.[2][3] These compounds are known to modulate key signaling pathways implicated in tumorigenesis and progression.[4] This guide focuses on the application of a specific analogue, 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid, and its derivatives in cancer research, providing in-depth protocols and technical insights for researchers, scientists, and drug development professionals. While direct research on this specific molecule is emerging, we can extrapolate from the broader class of imidazo[1,2-a]pyridines to outline its potential applications and methodologies for its investigation.
Mechanism of Action: Targeting Key Oncogenic Pathways
Derivatives of the imidazo[1,2-a]pyridine scaffold have been shown to exert their anticancer effects through the modulation of several critical signaling pathways. A primary mechanism involves the inhibition of the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in many cancers, leading to uncontrolled cell growth and proliferation.[5][6]
The PI3K/Akt/mTOR Signaling Cascade
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell cycle progression, apoptosis, and angiogenesis. Imidazo[1,2-a]pyridine derivatives have been shown to inhibit key kinases within this pathway, such as PI3Kα, Akt, and mTOR.[2][5] This inhibition leads to the downstream suppression of pro-survival signals and the activation of apoptotic machinery.
Figure 2: Workflow for the in vitro cytotoxicity assessment using the MTT assay.
Protocol 2: Western Blot Analysis of PI3K/Akt/mTOR Pathway Proteins
Principle: Western blotting is used to detect specific proteins in a sample. This protocol allows for the assessment of the phosphorylation status and total protein levels of key components of the PI3K/Akt/mTOR pathway, providing mechanistic insights into the compound's action.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse treated and untreated cells in RIPA buffer with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Add chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine changes in protein expression and phosphorylation.
-
Conclusion and Future Directions
This compound and its derivatives represent a promising class of compounds for cancer research. Their potential to inhibit key oncogenic pathways, such as the PI3K/Akt/mTOR cascade, warrants further investigation. The protocols outlined in this guide provide a solid foundation for researchers to explore the therapeutic potential of these molecules. Future studies should focus on elucidating the specific molecular targets, optimizing the structure-activity relationship, and evaluating the in vivo efficacy and safety of lead compounds. The development of covalent inhibitors based on the imidazo[1,2-a]pyridine scaffold also presents an exciting avenue for future drug discovery efforts. [7]
References
- Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Curr Top Med Chem. 2016;16(30):3590-3616. [Link]
- Synthesis and anticancer evaluation of amide derivatives of imidazo-pyridines. Bioorg Chem. 2020 Feb;95:103535. [Link]
- Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncol Rep. 2020 Oct;44(4):1495-1505. [Link]
- The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. ScientificWorldJournal. 2022 Sep 17;2022:8878897. [Link]
- Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. Systematic Review Pharmacy. 2021;12(4):79-88. [Link]
- The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Org Biomol Chem. 2021 Aug 4;19(30):6605-6610. [Link]
- Synthesis, biological evaluation and molecular modeling studies of Imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors.
- Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. J Med Chem. 2024 Dec 12. [Link]
- Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Deriv
- A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Bioimpacts. 2024;14(1):57-68. [Link]
- Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules. 2023 Apr 6;28(7):3248. [Link]
Sources
- 1. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journal.waocp.org [journal.waocp.org]
- 4. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: A Strategic Guide to the Development of PI3Kα Inhibitors from a 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic Acid Scaffold
Introduction: Targeting a Core Oncogenic Driver
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a central regulator of a vast array of cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2] Its aberrant activation is a hallmark of numerous human cancers, making it one of the most compelling targets for therapeutic intervention.[3][4][5] The Class IA isoform, PI3Kα, encoded by the PIK3CA gene, is particularly significant as it is one of the most frequently mutated oncogenes, especially in breast, colorectal, and endometrial cancers.[5] These gain-of-function mutations lead to constitutive activation of the PI3K/AKT/mTOR cascade, driving tumorigenesis and conferring resistance to other therapies.[5][6]
The development of isoform-specific inhibitors is crucial to maximize therapeutic efficacy while minimizing off-target toxicities. The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in kinase inhibitor design, offering a versatile framework for achieving high potency and selectivity.[3][7][8][9] This guide provides a detailed roadmap for the discovery and preclinical development of novel PI3Kα inhibitors, beginning with the strategic starting material, 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid . We will delineate the synthetic logic, provide detailed protocols for in vitro and in vivo evaluation, and explain the scientific rationale behind each experimental step.
The PI3K/AKT/mTOR Signaling Pathway and Point of Intervention
Understanding the signaling cascade is fundamental to inhibitor development. Upon activation by receptor tyrosine kinases (RTKs), PI3Kα phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[1][10] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT, which in turn phosphorylates a host of substrates, including mTOR, to drive pro-survival and pro-growth cellular programs.[10][11] The inhibitors developed from the imidazo[1,2-a]pyridine scaffold are designed to bind to the ATP-binding pocket of PI3Kα, preventing the phosphorylation of PIP2 and thereby shutting down this entire oncogenic cascade.
Caption: The PI3K/AKT/mTOR signaling pathway with the inhibitor's point of action.
PART 1: SYNTHETIC STRATEGY & LEAD GENERATION
The development workflow begins with the chemical synthesis of a library of candidate inhibitor molecules. The this compound core is a strategic starting point, allowing for diversification at key positions to explore the structure-activity relationship (SAR).
Rationale for the Starting Scaffold
The imidazo[1,2-a]pyridine core is a well-established pharmacophore that effectively targets the hinge region of many kinases. The carboxylic acid at the C2 position serves as a crucial handle for creating an amide bond, a common feature in PI3Kα inhibitors that can form critical hydrogen bonds with residues like Gln859 and Ser854 in the active site.[5][12] The bromine atom at the C6 position is a versatile functional group, perfectly positioned for late-stage diversification via cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the introduction of various aryl or heteroaryl groups to probe the solvent-exposed region of the binding pocket.[3][4]
General Synthetic Workflow
The synthesis of a diverse inhibitor library from the starting material typically follows a two-step process: amidation followed by a cross-coupling reaction. This strategy allows for the rapid generation of numerous analogs.
Caption: General synthetic workflow for inhibitor library generation.
A representative synthesis involves first coupling the carboxylic acid with a variety of amines to generate a set of amide intermediates.[3][4] Each of these intermediates is then subjected to a Suzuki-Miyaura reaction with different boronic acids or esters to install diverse functionalities at the C6 position, yielding the final library of potential PI3Kα inhibitors.[3][4]
PART 2: IN VITRO CHARACTERIZATION PROTOCOLS
Once the compound library is synthesized, a cascade of in vitro assays is required to identify potent and selective lead candidates.
Protocol 2.1: PI3Kα Enzymatic Inhibition Assay (ADP-Glo™ Format)
Objective: To determine the direct inhibitory potency (IC50) of the synthesized compounds against the PI3Kα enzyme. This assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitor's activity.[1][13]
Materials:
-
Recombinant human PI3Kα enzyme (p110α/p85α)
-
PI3K Lipid Substrate (e.g., PIP2)
-
ATP solution
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.025 mg/ml BSA)[13]
-
Test compounds dissolved in 100% DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well low-volume plates
-
Luminometer
Step-by-Step Protocol:
-
Compound Plating: Prepare a serial dilution series of the test compounds in kinase assay buffer. Typically, an 11-point, 3-fold dilution series is created, starting from 10 µM. Add 0.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.[13]
-
Enzyme/Substrate Preparation: Dilute the PI3Kα enzyme and lipid substrate (PIP2) in the kinase assay buffer to the desired final concentration. This concentration should be optimized to ensure the reaction is in the linear range.[10]
-
Enzyme Addition & Pre-incubation: Add 4 µL of the enzyme/lipid mixture to each well containing the compound. Mix gently and incubate at room temperature for 15 minutes to allow the compound to bind to the enzyme.[10]
-
Initiate Kinase Reaction: Add 0.5 µL of ATP solution to each well to initiate the reaction. The final ATP concentration should be close to its Km value for the enzyme to ensure sensitive detection of ATP-competitive inhibitors.[10]
-
Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction & Detect ADP: Add 5 µL of ADP-Glo™ Reagent to each well. This reagent simultaneously stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which is then used by a luciferase to produce a light signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2.2: Cell-Based Proliferation Assay (MTT Method)
Objective: To assess the anti-proliferative effect of lead compounds on human cancer cell lines, particularly those harboring PIK3CA mutations (e.g., MCF-7, T47D) versus wild-type lines. The MTT assay measures the metabolic activity of cells, which correlates with the number of viable cells.[14][15]
Materials:
-
PIK3CA-mutant and wild-type cancer cell lines
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
0.05% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate spectrophotometer
Step-by-Step Protocol:
-
Cell Seeding: Harvest exponentially growing cells using Trypsin-EDTA. Resuspend the cells in complete growth medium and perform a cell count. Seed 2,000-5,000 cells in 100 µL of medium per well in a 96-well plate.[16] Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours (or a desired time course) at 37°C in a humidified 5% CO₂ incubator.[17]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.[14] Return the plate to the incubator for 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[15]
-
Solubilization: Carefully aspirate the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[16]
-
Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16] Read the absorbance at 570 nm using a microplate spectrophotometer.
-
Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the results to determine the GI50 (concentration for 50% growth inhibition).
Protocol 2.3: Western Blotting for PI3K Pathway Modulation
Objective: To confirm that the compounds inhibit the PI3K pathway in a cellular context by measuring the phosphorylation status of downstream targets, primarily AKT. A reduction in phosphorylated AKT (p-AKT) relative to total AKT indicates on-target activity.[18][19]
Materials:
-
Cancer cell line (e.g., T47D)
-
Complete growth medium
-
Test compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-AKT (Ser473), Rabbit anti-total-AKT, and a loading control (e.g., anti-GAPDH).[20]
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Step-by-Step Protocol:
-
Cell Treatment & Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of the test compound (and a vehicle control) for a specified time (e.g., 2-4 hours).
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them directly in the plate with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cellular debris.[10]
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Normalize all samples to the same protein concentration. Denature the proteins by boiling in Laemmli sample buffer. Separate 20-30 µg of protein per lane by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.[19]
-
Incubate the membrane with the primary antibody (e.g., anti-p-AKT, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle shaking.[19]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody (diluted 1:2000 in blocking buffer) for 1 hour at room temperature.[19]
-
Wash again three times for 10 minutes each with TBST.
-
-
Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To analyze total AKT and the loading control, the membrane can be stripped of the first set of antibodies and re-probed sequentially with the anti-total-AKT and anti-GAPDH antibodies.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-AKT signal to the total AKT signal for each sample to determine the dose-dependent effect of the inhibitor on AKT phosphorylation.
PART 3: IN VIVO EFFICACY PROTOCOL
Promising lead compounds from in vitro testing must be evaluated in a living system to assess their anti-tumor efficacy and tolerability. The human tumor xenograft model is a standard preclinical tool for this purpose.[21][22]
Protocol 3.1: Subcutaneous Xenograft Tumor Model
Objective: To evaluate the ability of a lead PI3Kα inhibitor to suppress tumor growth in vivo. This involves implanting human cancer cells into immunocompromised mice and monitoring tumor volume following drug treatment.[23][24]
Materials:
-
Immunocompromised mice (e.g., athymic Nude or SCID mice)
-
PIK3CA-mutant human cancer cell line (e.g., MCF-7)
-
Sterile PBS and Matrigel®
-
Lead compound and a suitable vehicle for administration (e.g., PEG300, Tween80, ddH₂O)[25]
-
Dosing equipment (e.g., oral gavage needles)
-
Digital calipers
-
Anesthetic (e.g., isoflurane)
Step-by-Step Protocol:
-
Cell Preparation: Harvest cancer cells and wash them with sterile PBS. Resuspend the cell pellet in a 1:1 mixture of PBS and Matrigel® to a final concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice.[23]
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.[23]
-
Tumor Growth Monitoring: Allow the tumors to grow. Once they become palpable (typically 5-7 days post-injection), begin measuring the tumor dimensions (length and width) with digital calipers 2-3 times per week.[23] Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Randomization and Treatment: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, and one or more dose levels of the test compound).
-
Drug Administration: Administer the test compound or vehicle to the mice according to the planned schedule (e.g., once daily by oral gavage). Monitor the animals daily for any signs of toxicity and record their body weight at each tumor measurement.
-
Efficacy Assessment: Continue treatment and tumor measurement for the duration of the study (e.g., 21-28 days) or until tumors in the control group reach a pre-defined endpoint size.
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the Tumor Growth Inhibition (TGI) percentage at the end of the study using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
-
Analyze body weight data to assess the general toxicity of the treatment.
-
DATA PRESENTATION & INTERPRETATION
Quantitative data from these experiments should be summarized in clear, structured tables for easy comparison and decision-making.
Table 1: In Vitro Activity of Representative Imidazo[1,2-a]pyridine Derivatives
| Compound ID | PI3Kα IC50 (nM) | MCF-7 GI50 (nM) (PIK3CA mutant) | MDA-MB-231 GI50 (nM) (PIK3CA wild-type) | Selectivity Index (WT/mutant) |
|---|---|---|---|---|
| Lead-01 | 15 | 50 | 850 | 17.0 |
| Lead-02 | 25 | 95 | >1000 | >10.5 |
| Control-01 | 150 | 600 | 1200 | 2.0 |
| Alpelisib | 5[25] | 74[6] | >2000 | >27 |
Table 2: In Vivo Efficacy in MCF-7 Xenograft Model
| Treatment Group | Dose (mg/kg, p.o., QD) | Final Mean Tumor Volume (mm³) | TGI (%) | Mean Body Weight Change (%) |
|---|---|---|---|---|
| Vehicle | - | 1250 ± 150 | - | +2.5 |
| Lead-01 | 25 | 550 ± 95 | 58 | +1.0 |
| Lead-01 | 50 | 320 ± 70 | 77 | -3.5 |
These tables allow for a direct comparison of potency, cell-based activity, selectivity, and in vivo efficacy, guiding the selection of compounds for further preclinical development.
CONCLUSION
The development of PI3Kα inhibitors from the this compound scaffold represents a robust and validated strategy in modern oncology drug discovery. The structured workflow presented here—from rational chemical synthesis to a multi-tiered cascade of in vitro and in vivo assays—provides a comprehensive framework for identifying and advancing potent, selective, and efficacious clinical candidates. By meticulously validating on-target activity at each stage, researchers can confidently advance novel therapies aimed at a critical driver of human cancer.
References
- Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PubMed Central.
- Synthesis and Structure-Activity Relationships of imidazo[1,2-a]pyrimidin-5(1H)-ones as a Novel Series of Beta Isoform Selective Phosphatidylinositol 3-kinase Inhibitors. PubMed.
- Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Ka inhibitors. Europe PMC.
- Design and Synthesis of Imidazopyridine Analogues as Inhibitors of Phosphoinositide 3-Kinase Signaling and Angiogenesis. Journal of Medicinal Chemistry.
- Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central.
- In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. National Institutes of Health.
- Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry.
- Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PubMed Central.
- Methods to measure the enzymatic activity of PI3Ks. PubMed.
- Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. PubMed.
- Drug Screening of Primary Patient Derived Tumor Xenografts in Zebrafish. PubMed Central.
- Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. ResearchGate.
- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI.
- PI3Kα (p110α/p85) Assay Kit. BPS Bioscience.
- Protocol and time course for cell proliferation assay. ResearchGate.
- Protocol for enzyme assays. The Royal Society of Chemistry.
- Alpelisib, BYL 719. New Drug Approvals.
- Western blot analysis of a PI3K/AKT/mTOR pathway components. ResearchGate.
- Improved Synthesis Process of Alpelisib. Chinese Journal of Pharmaceuticals.
- What are the best PI3K/Akt Signaling pathway antibodies for Western Blot? ResearchGate.
- Development of PI3Kα inhibitors for tumor therapy. PubMed.
- Discovery of a Potent Class of PI3Kα Inhibitors with Unique Binding Mode via Encoded Library Technology (ELT). PubMed Central.
- Development of PI3Kα inhibitors for tumor therapy. ResearchGate.
- Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. MDPI.
Sources
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Development of PI3Kα inhibitors for tumor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alpelisib (BLY-719; Piqray; NVP-BYL719) | PI3K inhibitor | CAS 1217486-61-7 | Buy Alpelisib (BLY719; NVP-BYL-719) from Supplier InvivoChem [invivochem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. promega.com [promega.com]
- 14. atcc.org [atcc.org]
- 15. Tumor Cell Proliferation Assay - Creative Proteomics [creative-proteomics.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. xenograft.org [xenograft.org]
- 22. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 25. selleckchem.com [selleckchem.com]
Application Note & Protocol: Synthesis and Evaluation of Novel Imidazo[1,2-a]pyridine-3-carboxamides as Potent Antituberculosis Agents
Introduction: The Imperative for Novel Antituberculosis Agents and the Promise of Imidazo[1,2-a]pyridines
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health threat, claiming over a million lives annually.[1][2][3] The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb has severely compromised the efficacy of current treatment regimens, creating an urgent need for the discovery and development of new therapeutic agents with novel mechanisms of action.[4] The imidazo[1,2-a]pyridine (IP) scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a wide range of biological activities.[2][5][6] Notably, derivatives of this heterocyclic system have shown significant promise as potent antitubercular agents, active against both drug-susceptible and drug-resistant strains of Mtb.[2][4]
This application note provides a comprehensive protocol for the synthesis, purification, and biological evaluation of a series of novel imidazo[1,2-a]pyridine-3-carboxamides. We will delve into the chemical rationale behind the synthetic strategy, provide step-by-step experimental procedures, and outline the established methodologies for assessing their in vitro antitubercular activity. This guide is intended for researchers, scientists, and drug development professionals engaged in the quest for next-generation TB therapeutics.
Scientific Rationale and Overall Workflow
The core strategy of this protocol is the synthesis of a library of imidazo[1,2-a]pyridine-3-carboxamide analogs and the subsequent evaluation of their antimycobacterial activity. The rationale is based on extensive structure-activity relationship (SAR) studies which have identified this class of compounds as potent inhibitors of Mtb.[4][7][8] Many of these compounds exert their antimycobacterial effect by targeting the cytochrome bc1 complex (QcrB), a crucial component of the electron transport chain, thereby disrupting cellular respiration and energy production in Mtb.[2][9][10]
The overall workflow is depicted in the following diagram:
Caption: Overall workflow from synthesis to biological evaluation.
Part 1: Chemical Synthesis of Imidazo[1,2-a]pyridine-3-carboxamides
The synthetic route to the target compounds is a robust and versatile multi-step process that allows for the introduction of chemical diversity at key positions of the imidazo[1,2-a]pyridine scaffold.
Core Synthetic Scheme
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scite.ai [scite.ai]
- 10. Design, Synthesis and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Crystallography of Imidazo[1,2-a]pyridine Derivatives: From Crystal Growth to Structural Insights
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged structure" due to its presence in numerous clinically significant compounds.[1][2] This nitrogen-fused heterocyclic system is the core of blockbuster drugs like Zolpidem (for insomnia) and Alpidem (anxiolytic), and its derivatives exhibit a vast range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[2][3][4] For drug development professionals, understanding the precise three-dimensional arrangement of atoms in these molecules is not merely an academic exercise; it is fundamental to deciphering structure-activity relationships (SAR), optimizing ligand-protein interactions, and designing next-generation therapeutics with improved efficacy and specificity.[5][6]
Single-crystal X-ray diffraction is the definitive method for determining the absolute structure of a molecule. It provides unambiguous information on molecular conformation, stereochemistry, and the intricate network of intermolecular interactions that govern the crystal packing. This guide offers a comprehensive overview of the crystallographic workflow as applied to imidazo[1,2-a]pyridine derivatives, providing both field-proven insights and detailed protocols for researchers aiming to leverage structural chemistry in their drug discovery programs.
Part 1: The Cornerstone - Growing High-Quality Crystals
The success of any crystallographic study hinges on the quality of the single crystals. This is often the most challenging and empirical step in the entire process. The primary prerequisite is the high purity of the compound, which should be rigorously assessed by techniques such as NMR, mass spectrometry, and elemental analysis before attempting crystallization.[3][7][8]
Causality in Crystallization Method Selection
The choice of crystallization method is dictated by the physicochemical properties of the imidazo[1,2-a]pyridine derivative, particularly its solubility and stability. No single method is universally applicable; a systematic screening of various conditions is essential.
-
Slow Solvent Evaporation: This is the most common and straightforward technique. It is ideal for compounds that are stable and moderately soluble at room temperature. The principle is to allow the solvent to evaporate slowly from a saturated or near-saturated solution, gradually increasing the solute concentration to the point of supersaturation, which induces nucleation and crystal growth.
-
Vapor Diffusion (Hanging/Sitting Drop): This method offers finer control over the rate of supersaturation. A drop of the compound solution is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). As the precipitant vapor diffuses into the drop, the solubility of the compound decreases, leading to controlled crystallization. This is particularly useful for sensitive molecules or when only small quantities of material are available.
-
Cooling: This technique is suitable for compounds that exhibit a significant increase in solubility with temperature. A saturated solution is prepared at an elevated temperature and then slowly cooled, causing the solubility to decrease and crystals to form. The rate of cooling is a critical parameter that must be optimized.
Protocol 1: General Crystallization Screening by Slow Evaporation
This protocol provides a systematic approach to screen for initial crystallization "hits."
Materials:
-
High-purity imidazo[1,2-a]pyridine derivative (5-10 mg).
-
A selection of high-purity solvents (see Table 1).
-
Small, clean glass vials (e.g., 1-dram vials) with caps.
-
Micro-spatula and pipette.
Methodology:
-
Solvent Selection: Begin by testing the solubility of your compound in a range of solvents to identify suitable candidates for crystallization (solvents in which the compound is sparingly soluble).
-
Preparation: Place ~1 mg of the compound into a clean vial.
-
Dissolution: Add a good solvent (one in which the compound is highly soluble) dropwise until the solid is fully dissolved. Aim for the minimum volume necessary.
-
Addition of Precipitant (for co-solvent systems): If using a binary solvent system, slowly add the precipitant (a solvent in which the compound is poorly soluble) dropwise until the solution becomes faintly turbid. Add one or two drops of the good solvent to clarify the solution.
-
Evaporation: Cover the vial. If using a screw cap, leave it slightly loose. If using foil, pierce it with a needle. This allows for slow evaporation.
-
Incubation: Place the vials in a vibration-free environment (e.g., a drawer or a dedicated incubator) at a constant temperature.
-
Observation: Monitor the vials daily for the formation of single crystals. This can take anywhere from a day to several weeks. Do not disturb the vials during this period.
| Solvent | Polarity Index | Boiling Point (°C) | Common Role |
| Hexane | 0.1 | 69 | Precipitant |
| Toluene | 2.4 | 111 | Good Solvent (Aromatics) |
| Dichloromethane | 3.1 | 40 | Good Solvent |
| Acetone | 5.1 | 56 | Good Solvent / Precipitant |
| Ethyl Acetate | 4.4 | 77 | Good Solvent |
| Acetonitrile | 5.8 | 82 | Good Solvent |
| Ethanol | 4.3 | 78 | Good Solvent / Precipitant |
| Methanol | 5.1 | 65 | Good Solvent / Precipitant |
| Water | 10.2 | 100 | Precipitant |
Table 1. Common solvents for crystallization screening of organic molecules.
Part 2: From Crystal to Data - X-ray Diffraction Workflow
Once a suitable crystal is obtained, the next stage is to subject it to X-ray analysis to generate a diffraction pattern.
Figure 1. Experimental workflow for single-crystal X-ray data collection.
Key Experimental Choices:
-
Crystal Selection: A suitable crystal should be well-formed with sharp edges, be of an appropriate size (typically 0.1-0.3 mm), and not be a conglomerate.
-
Cryo-cooling: Data is almost universally collected at low temperatures (~100 K). This minimizes atomic motion (thermal vibrations) and damage from the X-ray beam, resulting in higher-resolution data.
-
Data Integration and Scaling: Raw diffraction images are processed to determine the position and intensity of each reflection. These intensities are then scaled and merged to produce a final, unique dataset that is used for structure solution.
Part 3: Decoding the Data - Structure Solution and Refinement
The reflection file generated from data processing contains the intensities of the diffracted X-rays, but crucial phase information is lost. The process of structure solution and refinement aims to recover this information and build an accurate molecular model.
Figure 2. Workflow for structure solution and refinement.
Trustworthiness through Self-Validation: The crystallographic process is inherently self-validating. The quality of the final model is judged by statistical metrics that compare the calculated diffraction pattern from the model to the experimentally observed data.[8][9]
| Metric | Typical Value (Good Structure) | Interpretation |
| R1 | < 5% | The agreement factor for observed reflections. Lower is better. |
| wR2 | < 15% | The weighted agreement factor for all reflections. Lower is better. |
| GooF | ~ 1.0 | Goodness-of-Fit. A value close to 1 indicates a good model and correct weighting scheme. |
Table 2. Key crystallographic refinement statistics.
Part 4: The Structural Narrative - Analysis and Interpretation
A solved crystal structure is a rich source of chemical information. For imidazo[1,2-a]pyridine derivatives, key areas of analysis include:
-
Molecular Conformation: The precise arrangement of the molecule, including key torsion angles, reveals its preferred low-energy state in the solid phase.[3] This is critical for understanding how the molecule might fit into a protein's active site.
-
Intermolecular Interactions: A detailed analysis of hydrogen bonds, π-π stacking, and other non-covalent interactions explains the crystal packing.[10][11] These same forces are crucial for molecular recognition in biological systems. For example, hydrogen bonding patterns observed in the crystal can suggest potential interactions with amino acid residues in a target protein.[10]
-
Polymorphism: Imidazo[1,2-a]pyridine derivatives can sometimes crystallize in multiple different forms, or polymorphs.[11][12] Each polymorph can have different physical properties, including solubility and stability, which has profound implications for drug formulation and bioavailability. Crystallography is the only definitive way to identify and characterize different polymorphic forms.
Part 5: Data Deposition and Authoritative Grounding
Scientific integrity and reproducibility demand that crystal structure data be made publicly available.
-
The Cambridge Structural Database (CSD): This is the world's repository for small-molecule organic and metal-organic crystal structures.[13] Upon publication, researchers deposit their data and receive a unique CCDC deposition number, which allows others to freely access and visualize the structure.[10][14][15]
-
Crystallography Open Database (COD): An open-access alternative for crystal structure data.[16][17][18]
-
Protein Data Bank (PDB): For structures of imidazo[1,2-a]pyridine derivatives co-crystallized with macromolecular targets like proteins or nucleic acids, the PDB is the appropriate deposition database.[4]
By referencing these databases, researchers can compare their new structures to known compounds, identify structural motifs, and build upon the collective knowledge of the scientific community.
References
- Science and Technology Facilities Council. (2022-09-30).
- International Union of Crystallography.
- MateriApps. (2024-07-18).
- Digital Curation Centre. (2012-12-19).
- ResearchGate. (2016-11-29). Where can I find cif files for organic compounds?. [Link]
- Yeo, B. E., et al. (2019-01-30). Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation. National Institutes of Health (NIH). [Link]
- ResearchGate.
- ResearchGate. (a) The X-ray crystal structure of imidazo[1,2-a]pyridine 5d (CCDC 1049287).... [Link]
- ResearchGate.
- Kumar, A., et al. (2022-06-22). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. PMC. [Link]
- Sakai, N., et al. (2013-12-15). Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors. PubMed. [Link]
- International Journal of Research Publication and Reviews. A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines. [Link]
- Raiteri, P., et al. (2022-04-05). Polymorphism and solid state peculiarities in imidazo[1,5-a]pyridine core deriving compounds: An analysis of energetic and structural driving forces. [Link]
- Kumar, A., et al. (2022-06-22). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. [Link]
- ResearchGate. (2025-08-06). Synthesis, biological evaluation and X-ray crystallographic studies of imidazo[1,2-a]pyridine-based Mycobacterium tuberculosis glutamine synthetase inhibitors. [Link]
- Al-Hujran, T. A., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PubMed Central. [Link]
- Singh, N., et al. (2016).
- MDPI. (2026). 4'-Ethyl 1,2-dimethyl 1',5-dibenzyl-4,4-dicyano-2'-oxo-5'-phenyl-1',2',4a,5-tetrahydro-4H-spiro[benzo[14][18]imidazo[1,2-a]pyridine.... [Link]
- Moussa, J., et al. (2025-12-07). Unexpected Self-Reactivity of a Pyridinium–Benzimidazolate Zwitterion Leading to a Novel Atropoisomeric Scaffold with Single-C.... American Chemical Society. [Link]
- National Institutes of Health. Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960. PubChem. [Link]
- ResearchGate. (2023-10-02). Iron(II) Complexes of 2,6-Bis(imidazo[1,2‑a]pyridin-2-yl)
- Organic Chemistry Portal. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. [Link]
- University of Arizona.
- Semantic Scholar. (2016). Synthesis, crystal structures and spectral characterization of imidazo[1,2-a]pyrimidin-2-yl-acetic acid and related analog with imidazo[2,1-b]thiazole ring. [Link]
- CCDC. Search - Access Structures. [Link]
- Royal Society of Chemistry. Synthesis, biological evaluation and X-ray crystallographic studies of imidazo[1,2-a]pyridine-based Mycobacterium tuberculosis glutamine synthetase inhibitors. [Link]
- ResearchGate. (2025-08-08). (PDF) Synthesis, spectral characterization, single crystal X-ray diffraction and DFT studies of 4-((2,4,5-triphenyl-1H-imidazol-1-yl)methyl)
- ResearchGate. (2026-01-08). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [https://www.researchgate.net/publication/377196013_Imidazo12-a_pyridines_in_Medicinal_Chemistry_Recent_Advances_in_Synthesis_and_Biological_Activities]([Link]_ Advances_in_Synthesis_and_Biological_Activities)
- Ramkumar, M., et al. (2023-12-13). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]
- DergiPark. (2022-04-29).
- ResearchGate. (2025-08-05). Recent Developments in the Synthesis of Imidazo[1,2-a]pyridines. [Link]
- ResearchGate. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. [Link]
- Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]a]pyridines.shtm)
Sources
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. research.uniupo.it [research.uniupo.it]
- 12. ijrpr.com [ijrpr.com]
- 13. researchgate.net [researchgate.net]
- 14. experts.arizona.edu [experts.arizona.edu]
- 15. Search - Access Structures [ccdc.cam.ac.uk]
- 16. Crystallography Open Database – An open-access database of crystal structures. This database includes structural data of organic, inorganic, metal-organic compounds and minerals. | MateriApps – A Portal Site of Materials Science Simulation – English [ma.issp.u-tokyo.ac.jp]
- 17. Crystallography Open Database | DCC [dcc.ac.uk]
- 18. Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Molecular Docking of 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic Acid Analogs as Potential B-Raf Kinase Inhibitors
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including anticancer properties.[1] One of the key targets in cancer therapy is the B-Raf kinase, a component of the MAPK signaling pathway.[2] This document provides a comprehensive, step-by-step protocol for conducting molecular docking studies of 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid analogs against the B-Raf kinase. This guide is intended for researchers, scientists, and drug development professionals to facilitate the virtual screening and rational design of novel B-Raf inhibitors.
Introduction to B-Raf Kinase and Imidazo[1,2-a]pyridine Analogs
B-Raf is a serine/threonine-protein kinase that plays a crucial role in the RAS-RAF-MEK-ERK signaling pathway, which is essential for cell proliferation and survival.[2] Mutations in the B-Raf gene, particularly the V600E mutation, are found in a significant percentage of human cancers, making it a prime target for therapeutic intervention.[2] Imidazo[1,2-a]pyridine derivatives have been identified as promising scaffolds for the development of kinase inhibitors, including those targeting the B-Raf kinase.[2][3]
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] This technique is instrumental in structure-based drug design, allowing for the rapid assessment of the binding modes and affinities of potential inhibitors. This protocol will utilize AutoDock Vina, a widely used open-source program for molecular docking.[5][6]
Experimental Workflow Overview
The molecular docking workflow can be conceptually broken down into four main stages: Ligand Preparation, Target Protein Preparation, Molecular Docking Simulation, and Post-Docking Analysis. Each of these stages is critical for obtaining reliable and meaningful results.
Caption: High-level workflow for the molecular docking protocol.
Ligand Preparation
Accurate three-dimensional (3D) structures of the this compound analogs are essential for successful docking. This process involves generating 3D coordinates, assigning correct atom types and charges, and defining rotatable bonds.
Protocol:
-
2D Structure Generation: Draw the 2D structures of the analogs using chemical drawing software such as MarvinSketch or ChemDraw.
-
3D Structure Conversion: Convert the 2D structures to 3D. This can be done within the drawing software or using online tools.
-
Ligand Optimization and File Format Conversion:
-
It is recommended to perform an initial energy minimization of the 3D structures using a force field like MMFF94.
-
Save the structures in a suitable format, such as SDF or MOL2.
-
For use with AutoDock Vina, the ligands need to be converted to the PDBQT format. This can be achieved using AutoDock Tools or other compatible software. This step adds Gasteiger charges and defines rotatable bonds.[7]
-
| Parameter | Description | Recommended Tool |
| Input Format | 2D or 3D chemical structure | MarvinSketch, ChemDraw |
| Energy Minimization | To obtain a low-energy conformation | Avogadro, Chimera |
| Output Format | PDBQT for AutoDock Vina | AutoDock Tools |
Target Protein Preparation
The preparation of the target protein is a critical step to ensure the accuracy of the docking simulation. This involves obtaining the protein structure, removing non-essential molecules, adding hydrogen atoms, and assigning charges.
Protocol:
-
Obtain Protein Structure: Download the crystal structure of the target protein, B-Raf kinase, from the Protein Data Bank (PDB).[8][9] A suitable structure would be one that is co-crystallized with an inhibitor, as this helps in defining the binding site. For this protocol, we will use PDB ID: 4MBJ , which is the structure of B-Raf kinase in complex with an imidazopyridine inhibitor.[2]
-
Clean the Protein Structure:
-
Load the PDB file into a molecular visualization program like UCSF Chimera or PyMOL.[10]
-
Remove all water molecules and any other heteroatoms that are not part of the protein or essential cofactors.[11][12]
-
If the protein has multiple chains, retain only the chain that contains the active site of interest.[12]
-
-
Prepare the Protein for Docking:
Caption: Step-by-step workflow for target protein preparation.
Molecular Docking Procedure with AutoDock Vina
With the prepared ligand and protein files, the docking simulation can now be performed. This involves defining the search space (grid box) and running the docking calculation.
Protocol:
-
Define the Grid Box: The grid box defines the 3D space where the docking algorithm will search for the best binding pose of the ligand.
-
In AutoDock Tools, load the prepared protein PDBQT file.
-
The grid box should be centered on the active site of the protein. A reliable way to do this is to center it on the co-crystallized ligand from the original PDB file.[6]
-
The size of the grid box should be large enough to accommodate the ligand and allow for its rotation and translation. A common starting point is a box of 25 x 25 x 25 Å.[4]
-
-
Create the Configuration File: Create a text file (e.g., conf.txt) that specifies the input files and grid parameters for AutoDock Vina.
-
Run AutoDock Vina: Execute the docking simulation from the command line:
Post-Docking Analysis and Validation
The output of a docking simulation provides valuable information about the binding affinity and the predicted binding poses of the ligand. Proper analysis and validation are crucial to interpret these results correctly.[1]
Analysis Steps:
-
Binding Affinity: The primary output of AutoDock Vina is the binding affinity, reported in kcal/mol.[4] Lower binding energy values indicate a more stable protein-ligand complex.
-
Binding Pose Visualization: The output PDBQT file contains the predicted binding poses of the ligand. Visualize these poses in the context of the protein's active site using software like PyMOL or UCSF Chimera.[14]
-
Interaction Analysis: Analyze the non-covalent interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. These interactions provide insights into the molecular basis of binding.[14]
Validation Protocol:
A crucial step in any docking study is to validate the docking protocol.[15] This ensures that the chosen parameters can reliably predict the binding mode of ligands to the target protein.
-
Re-docking: A common validation method is to extract the co-crystallized ligand from the PDB structure, and then dock it back into the protein's active site.
-
RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the predicted pose of the re-docked ligand and the original pose in the crystal structure. An RMSD value of less than 2.0 Å is generally considered a successful validation.[15]
| Analysis/Validation | Metric/Method | Interpretation |
| Binding Affinity | kcal/mol | Lower value suggests stronger binding. |
| Binding Pose | Visual Inspection | Assess the fit of the ligand in the active site. |
| Interactions | H-bonds, Hydrophobic, etc. | Identify key residues involved in binding. |
| Validation | Re-docking RMSD | < 2.0 Å indicates a reliable protocol. |
Conclusion
This application note provides a detailed protocol for performing molecular docking studies of this compound analogs against B-Raf kinase. By following these steps, researchers can effectively utilize computational tools to guide the design and optimization of novel and potent B-Raf inhibitors. It is important to remember that molecular docking is a predictive tool, and the results should be interpreted in conjunction with experimental data for validation.
References
- Worldwide Protein Data Bank. (n.d.). wwPDB.
- ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
- RCSB PDB. (n.d.). RCSB Protein Data Bank.
- National Center for Biotechnology Information. (n.d.). PubChem.
- ResearchGate. (n.d.). Drugs containing the imidazo[1,2-a]pyridine and pyrido[1,2-a]pyrimidine cores.
- Quora. (2021, September 20). How does one prepare proteins for molecular docking?
- National Science Foundation. (n.d.). Protein Data Bank: Key to the Molecules of Life.
- Wikipedia. (n.d.). Protein Data Bank.
- Semantic Scholar. (2015, November 16). An Investigation of Molecular Docking and Molecular Dynamic Simulation on Imidazopyridines as B-Raf Kinase Inhibitors.
- Scripps Research. (2020, December 4). Tutorial – AutoDock Vina.
- PLOS Computational Biology. (2025, May 9). Ten quick tips to perform meaningful and reproducible molecular docking calculations.
- YouTube. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced.
- bioRxiv. (2016, February 12). Best Practices in Docking and Activity Prediction.
- YouTube. (2020, December 17). Autodock Vina Tutorial - Molecular Docking.
- Eagon Research Group. (n.d.). Vina Docking Tutorial.
- Taylor & Francis. (n.d.). PubChem – Knowledge and References.
- Bionity. (n.d.). PubChem.
- Chemistry LibreTexts. (2022, July 26). 7.5: Molecular Docking Experiments.
- ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results?
- Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation.
- ResearchGate. (2022, April 25). How to validate the molecular docking results ?
- YouTube. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics.
- University of Bologna. (n.d.). Molecular Docking Tutorial.
- University of Oxford. (n.d.). Session 4: Introduction to in silico docking.
- University of Manchester. (n.d.). 6. Preparing the protein and ligand for docking.
- YouTube. (2024, September 23). A Beginner's Guide to Molecular Docking! #swissdock #moleculardocking #bioinformatics.
- ResearchGate. (n.d.). Proteins and ligand preparation for docking. (a) Structure of a model...
- ResearchGate. (2019, September 20). Molecular docking proteins preparation.
Sources
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. hmdb.ca [hmdb.ca]
- 6. Structural optimization of Imidazo[1, 2-a]pyridine derivatives for the treatment of gastric cancer via STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid | 944896-42-8 | UMB89642 [biosynth.com]
- 11. Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-Up Synthesis of 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic Acid
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of this ring system have demonstrated a wide array of pharmacological activities, including antiviral, anticancer, and anti-inflammatory properties.[3] The title compound, this compound, is a key building block in the synthesis of more complex molecules, with the bromine atom providing a handle for further functionalization through cross-coupling reactions, and the carboxylic acid group enabling amide bond formation or other modifications.
The development of a robust and scalable synthesis for this intermediate is therefore of significant interest to the pharmaceutical industry. This application note provides a detailed guide for the scale-up synthesis of this compound, addressing key challenges and providing practical, field-proven insights to ensure a safe, efficient, and reproducible process in accordance with Good Manufacturing Practices (GMP).
Synthetic Strategy: A Two-Pronged Approach to the Target Molecule
Two primary synthetic routes are presented for the scale-up production of this compound. The choice between these routes will depend on factors such as the availability of starting materials, equipment, and specific process safety considerations.
Route A: Saponification of a Precursor Ester
This route involves the synthesis of a 2-alkoxycarbonyl-6-bromoimidazo[1,2-a]pyridine intermediate, followed by hydrolysis to the desired carboxylic acid. This approach is often favored for its generally milder conditions in the final step.
Route B: Oxidation of a 2-Alkyl Precursor
This strategy entails the synthesis of a 2-alkyl-6-bromoimidazo[1,2-a]pyridine, which is then oxidized to the carboxylic acid. This route can be highly efficient but requires careful control of the powerful oxidizing agents typically employed.
PART 1: Synthesis of the 6-Bromoimidazo[1,2-a]pyridine Core
The initial step for both synthetic routes is the construction of the 6-bromo-substituted imidazo[1,2-a]pyridine ring system. This is achieved through the condensation of 2-amino-5-bromopyridine with a suitable two-carbon electrophile.
Causality of Experimental Choices:
-
Starting Material: 2-amino-5-bromopyridine is a commercially available and relatively inexpensive starting material.
-
Electrophile: Chloroacetaldehyde is a reactive and efficient electrophile for this cyclization. Its use in an aqueous solution can be advantageous for large-scale operations, although it requires careful handling due to its toxicity.
-
Solvent and Base: The reaction can be performed in various solvents, including water, ethanol, or methanol, with a mild inorganic base such as sodium bicarbonate to neutralize the hydrogen chloride formed during the reaction.[4] Ethanol is often a good choice for scale-up as it allows for a homogenous reaction and is a Class 3 solvent.
Experimental Protocol: Synthesis of 6-Bromoimidazo[1,2-a]pyridine
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Amino-5-bromopyridine | 172.01 | 1.00 kg | 5.81 |
| 40% Chloroacetaldehyde (aq) | 78.50 | 1.36 L | 6.97 |
| Sodium Bicarbonate | 84.01 | 0.59 kg | 7.02 |
| Ethanol | - | 10 L | - |
| Ethyl Acetate | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Procedure:
-
To a jacketed glass reactor equipped with an overhead stirrer, temperature probe, and reflux condenser, charge 2-amino-5-bromopyridine (1.00 kg, 5.81 mol) and ethanol (10 L).
-
Stir the mixture to obtain a suspension.
-
Add sodium bicarbonate (0.59 kg, 7.02 mol) to the suspension.
-
Slowly add the 40% aqueous chloroacetaldehyde solution (1.36 L, 6.97 mol) to the reaction mixture over a period of 1-2 hours, maintaining the internal temperature below 30 °C. An exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 78-80 °C) and maintain for 4-6 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
To the resulting slurry, add water (5 L) and ethyl acetate (10 L). Stir vigorously for 30 minutes.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 5 L).
-
Combine the organic layers and wash with brine (2 x 5 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 6-bromoimidazo[1,2-a]pyridine.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield the pure product.
PART 2, ROUTE A: Saponification of Methyl 6-Bromoimidazo[1,2-a]pyridine-2-carboxylate
This route first involves the synthesis of the methyl ester, followed by its hydrolysis.
Step 2A.1: Synthesis of Methyl 6-Bromoimidazo[1,2-a]pyridine-2-carboxylate
This step involves the reaction of 2-amino-5-bromopyridine with methyl bromopyruvate.
Causality of Experimental Choices:
-
Reagents: Methyl bromopyruvate is a common reagent for the synthesis of 2-alkoxycarbonyl imidazo[1,2-a]pyridines.
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or a protic solvent like ethanol can be used. For scale-up, ethanol is often preferred due to its lower toxicity and easier removal.
-
Work-up: The work-up is designed to remove the solvent and any unreacted starting materials, followed by purification via crystallization.
(A detailed experimental protocol for this step can be adapted from known procedures for similar imidazo[1,2-a]pyridine syntheses.)
Step 2A.2: Scale-Up Saponification Protocol
Causality of Experimental Choices:
-
Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used for saponification.[5][6] Lithium hydroxide (LiOH) can also be effective, sometimes at lower temperatures.[7] The choice may depend on the solubility of the resulting carboxylate salt.
-
Solvent System: A mixture of an alcohol (e.g., methanol or ethanol) and water is typically used to ensure solubility of both the ester and the hydroxide base.[8]
-
Temperature: The reaction can often be performed at room temperature or with gentle heating to accelerate the hydrolysis.[7] Monitoring the reaction is crucial to avoid potential side reactions at elevated temperatures.
-
Work-up and Isolation: The work-up involves acidification to protonate the carboxylate salt, leading to the precipitation of the carboxylic acid.[9] Careful pH control is necessary to ensure complete precipitation and to avoid redissolving the product in either highly acidic or basic conditions. The choice of acid (e.g., hydrochloric acid) and the final pH are critical process parameters.
Experimental Protocol: Saponification of Methyl 6-Bromoimidazo[1,2-a]pyridine-2-carboxylate
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate | 255.07 | 1.00 kg | 3.92 |
| Sodium Hydroxide | 40.00 | 0.19 kg | 4.70 |
| Methanol | - | 5 L | - |
| Water | - | 5 L | - |
| 6M Hydrochloric Acid | - | As needed | - |
Procedure:
-
In a jacketed glass reactor, suspend methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate (1.00 kg, 3.92 mol) in methanol (5 L).
-
In a separate vessel, dissolve sodium hydroxide (0.19 kg, 4.70 mol) in water (5 L).
-
Slowly add the aqueous NaOH solution to the stirred suspension of the ester in the reactor.
-
Stir the mixture at room temperature (20-25 °C) for 12-24 hours. Monitor the reaction for the disappearance of the starting material by HPLC. Gentle heating (e.g., to 40 °C) can be applied to increase the reaction rate if necessary.
-
Once the reaction is complete, cool the mixture to 10-15 °C.
-
Slowly add 6M hydrochloric acid to the reaction mixture with vigorous stirring to adjust the pH to approximately 2-3. The product will precipitate as a solid.
-
Stir the resulting slurry at 10-15 °C for 1-2 hours to ensure complete precipitation.
-
Isolate the solid product by filtration.
-
Wash the filter cake with cold water until the washings are neutral.
-
Dry the product under vacuum at 50-60 °C to a constant weight.
PART 2, ROUTE B: Oxidation of 2-Methyl-6-bromoimidazo[1,2-a]pyridine
This alternative route involves the synthesis of a 2-methyl substituted intermediate, followed by its oxidation.
Step 2B.1: Synthesis of 2-Methyl-6-bromoimidazo[1,2-a]pyridine
This can be achieved by reacting 2-amino-5-bromopyridine with chloroacetone. The procedure is analogous to the synthesis of the 6-bromoimidazo[1,2-a]pyridine core described in Part 1.
Step 2B.2: Scale-Up Oxidation Protocol
Causality of Experimental Choices:
-
Oxidizing Agent: Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent for converting alkyl side chains on aromatic rings to carboxylic acids.[10]
-
Reaction Conditions: The oxidation is typically carried out in an aqueous medium, often with a co-solvent like pyridine or acetone to improve the solubility of the starting material. The reaction can be performed under neutral, acidic, or basic conditions, which can influence the reactivity and selectivity. For scale-up, careful control of the reaction temperature is critical due to the exothermic nature of the oxidation.
-
Work-up and Purification: A significant challenge in permanganate oxidations is the removal of the manganese dioxide (MnO₂) byproduct. This can be achieved by filtration, often with the aid of a filter agent like Celite.[11] Alternatively, the MnO₂ can be dissolved by adding a reducing agent such as sodium bisulfite after the reaction is complete. The final product is then isolated by acidification and precipitation.
Experimental Protocol: Oxidation of 2-Methyl-6-bromoimidazo[1,2-a]pyridine
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Methyl-6-bromoimidazo[1,2-a]pyridine | 211.05 | 1.00 kg | 4.74 |
| Potassium Permanganate | 158.03 | 2.25 kg | 14.2 |
| Water | - | 20 L | - |
| Sodium Bisulfite | - | As needed | - |
| 6M Hydrochloric Acid | - | As needed | - |
Procedure:
-
In a large jacketed reactor, suspend 2-methyl-6-bromoimidazo[1,2-a]pyridine (1.00 kg, 4.74 mol) in water (10 L).
-
In a separate vessel, dissolve potassium permanganate (2.25 kg, 14.2 mol) in water (10 L).
-
Heat the suspension of the starting material to 70-80 °C.
-
Slowly add the potassium permanganate solution to the reaction mixture over a period of 4-6 hours, maintaining the internal temperature between 80-90 °C. The purple color of the permanganate should disappear as it is consumed.
-
After the addition is complete, continue to stir the mixture at 80-90 °C for an additional 2-4 hours, or until the starting material is no longer detected by HPLC.
-
Cool the reaction mixture to room temperature.
-
Slowly add a saturated aqueous solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves and the solution becomes colorless or pale yellow. This step is also exothermic and requires careful temperature control.
-
Cool the resulting solution to 10-15 °C.
-
Slowly add 6M hydrochloric acid to adjust the pH to 2-3, causing the product to precipitate.
-
Stir the slurry for 1-2 hours at 10-15 °C.
-
Isolate the product by filtration, wash with cold water, and dry under vacuum as described in Route A.
GMP and Safety Considerations for Scale-Up
Good Manufacturing Practices (GMP):
-
Documentation: All steps of the manufacturing process, including raw material sourcing, equipment used, process parameters, and analytical results, must be thoroughly documented to ensure traceability and reproducibility.[12]
-
Process Validation: The chosen synthetic route must be validated to demonstrate that it consistently produces a product of the required quality.[13]
-
Impurity Profile: The impurity profile of the final API must be well-characterized. Potential impurities from starting materials, reagents, and side reactions should be identified and controlled.
-
Crystallization and Particle Size: The final crystallization step is critical for achieving the desired purity, crystal form, and particle size distribution of the API.[14] These physical properties can significantly impact the downstream formulation and bioavailability of the drug product.
Safety Considerations:
-
Bromine-Containing Compounds: 2-Amino-5-bromopyridine and the brominated intermediates and product should be handled with appropriate personal protective equipment (PPE), including gloves and eye protection.
-
Potassium Permanganate: Potassium permanganate is a strong oxidizer and can cause fires or explosions if it comes into contact with combustible materials.[11][15][16][17] It should be stored and handled in a well-ventilated area, away from organic materials. Large-scale reactions involving permanganate must have adequate cooling capacity to control the exotherm.
-
Quenching Procedures: The quenching of excess oxidizing or reactive reagents must be performed with extreme care, typically by slow addition to a suitable quenching agent with cooling.
Visualization of the Synthetic Workflow
Sources
- 1. Engineering of imidazo[1,2-a]pyridine into multifunctional dual-state emissive (DSE) luminogens for hydrazine sensing and cell-imaging - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Polycyclic imidazo[1,2-a]pyridine analogs – synthesis via oxidative intramolecular C–H amination and optical properties - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. kiu.ac.ug [kiu.ac.ug]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Saponification-Typical procedures - operachem [operachem.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Manganese Dioxide - Lapis Chem [lapischem.com.tr]
- 14. chemistry.nd.edu [chemistry.nd.edu]
- 15. reddit.com [reddit.com]
- 16. pharmtech.com [pharmtech.com]
- 17. youtube.com [youtube.com]
Application Note: Enhancing Drug Potency Through Carboxylic Acid Derivatization
Introduction: The Double-Edged Sword of the Carboxyl Group
The carboxylic acid moiety is a cornerstone in the pharmacophore of numerous therapeutic agents, including widely prescribed non-steroidal anti-inflammatory drugs (NSAIDs), antibiotics, and statins.[1] Its prevalence stems from its ability to engage in potent electrostatic and hydrogen bond interactions with biological targets, often serving as a crucial anchor for drug-receptor binding.[1][2][3] However, the very physicochemical properties that make it a valuable pharmacophoric element can also present significant liabilities in drug development.
At physiological pH, the carboxylic acid group is typically ionized, which can impede passive diffusion across biological membranes, limiting oral bioavailability and penetration into the central nervous system (CNS).[1][4] Furthermore, this functional group is often a site of metabolic transformation, particularly glucuronidation, which can lead to rapid clearance and, in some cases, the formation of reactive metabolites associated with toxicity.[1][4] To mitigate these drawbacks while preserving or enhancing therapeutic efficacy, medicinal chemists employ a range of derivatization strategies. This application note provides a detailed overview of key derivatization techniques for the carboxylic acid group, complete with field-proven protocols and the scientific rationale underpinning each approach.
Strategic Derivatization: A Medicinal Chemist's Toolkit
The modification of a carboxylic acid in a drug candidate is a strategic decision aimed at optimizing its pharmacokinetic and pharmacodynamic profile. The primary approaches can be broadly categorized as bioisosteric replacement and prodrug formation.
-
Bioisosteric Replacement: This strategy involves substituting the carboxylic acid with a different functional group that possesses similar physicochemical properties (e.g., acidity, size, and shape) but offers advantages in terms of metabolic stability, lipophilicity, or tissue distribution.[1][5][6] The goal is to mimic the essential interactions of the parent carboxyl group with its target while improving the overall drug-like properties of the molecule.
-
Prodrug Strategies: A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active pharmaceutical ingredient.[7] For carboxylic acid-containing drugs, esterification and amidation are common prodrug approaches used to mask the polar carboxyl group, thereby enhancing lipophilicity and membrane permeability.[8]
The following sections will delve into the practical application of these strategies, providing detailed protocols for the synthesis of key derivatives.
Bioisosteric Replacement of Carboxylic Acids
Tetrazoles: A Classic Carboxylic Acid Mimic
The 5-substituted-1H-tetrazole ring is one of the most widely recognized and successful bioisosteres of the carboxylic acid group.[6][9] With a pKa comparable to that of carboxylic acids (4.5-4.9 vs. 4.2-4.5), it can effectively replicate the ionic interactions of the carboxylate group.[6] However, tetrazoles are generally more metabolically stable and can offer improved oral bioavailability.[1][6][9] A prime example of the successful application of this bioisosteric replacement is the angiotensin II receptor antagonist, Losartan, where the tetrazole moiety was crucial for its in vivo efficacy after oral administration.[1]
Experimental Workflow: Carboxylic Acid to Tetrazole
The synthesis of a 5-substituted-1H-tetrazole from a carboxylic acid is typically a two-step process involving the conversion of the carboxylic acid to a nitrile, followed by a [3+2] cycloaddition reaction with an azide source.
Caption: Workflow for the synthesis of a 5-substituted-1H-tetrazole from a carboxylic acid.
Protocol 1: Synthesis of 5-Substituted-1H-Tetrazoles from Nitriles via [3+2] Cycloaddition
This protocol is adapted from the work of Demko and Sharpless, which utilizes zinc salts as catalysts in an aqueous medium, offering a safer alternative to methods employing hydrazoic acid.[6]
Materials:
-
Organic nitrile (1.0 equiv)
-
Sodium azide (NaN₃) (1.5 equiv)
-
Zinc bromide (ZnBr₂) (0.5 equiv)
-
Deionized water
-
Ethyl acetate
-
6M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the organic nitrile (1.0 equiv), sodium azide (1.5 equiv), zinc bromide (0.5 equiv), and deionized water (to make a 1-2 M solution with respect to the nitrile).
-
Heat the reaction mixture to reflux (approximately 100-120 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight depending on the substrate.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture to pH 1-2 by the slow addition of 6M HCl. This protonates the tetrazole, often causing it to precipitate.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tetrazole.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Self-Validation:
-
The acidic nature of the 5-substituted-1H-tetrazole allows for effective purification by extraction.[10] Acidification of the reaction mixture protonates the tetrazole, making it less water-soluble and facilitating its extraction into an organic solvent.
-
Successful formation of the tetrazole can be confirmed by spectroscopic methods. In ¹H NMR, the acidic N-H proton will appear as a broad singlet, typically downfield. In ¹³C NMR, the tetrazole carbon will appear in the aromatic region. The disappearance of the nitrile peak in the IR spectrum (around 2200-2260 cm⁻¹) is also indicative of a complete reaction.
Acyl Sulfonamides: Fine-Tuning Acidity and Lipophilicity
N-acyl sulfonamides have emerged as another important class of carboxylic acid bioisosteres.[11][12][13] The acidity of N-acyl sulfonamides is comparable to that of carboxylic acids, allowing them to mimic key hydrogen bonding and ionic interactions.[14] This bioisosteric replacement can lead to improved metabolic stability and oral bioavailability. A notable example is the development of potent and orally bioavailable CXCR2 receptor antagonists, where the carboxylic acid moiety was successfully replaced with an acyl sulfonamide group.[15]
Protocol 2: Synthesis of N-Acyl Sulfonamides from Carboxylic Acids
A common method for the synthesis of N-acyl sulfonamides is the acylation of a sulfonamide with a carboxylic acid activated with a coupling agent, or via an acyl chloride.
Materials:
-
Carboxylic acid (1.0 equiv)
-
Sulfonamide (1.1 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)
-
Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, inert atmosphere (e.g., nitrogen or argon).
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv), sulfonamide (1.1 equiv), and DMAP (0.1 equiv) in anhydrous DCM or DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 equiv) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM or ethyl acetate.
-
Wash the organic layer successively with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Self-Validation:
-
The reaction progress can be monitored by the disappearance of the starting carboxylic acid and sulfonamide.
-
Successful formation of the N-acyl sulfonamide can be confirmed by NMR and mass spectrometry. In ¹H NMR, the sulfonamide N-H proton will be present. In IR spectroscopy, characteristic peaks for the carbonyl (C=O) and sulfonyl (S=O) groups will be observed.
Prodrug Strategies for Carboxylic Acids
Esterification: Masking Polarity for Improved Permeability
Esterification is a widely used prodrug strategy to temporarily mask the polar carboxylic acid group, thereby increasing lipophilicity and enhancing absorption across biological membranes.[8][16] Once absorbed, the ester prodrug is hydrolyzed by esterases in the plasma and tissues to release the active carboxylic acid-containing drug.[17] This approach has been successfully applied to various drug classes, including NSAIDs, to improve their gastrointestinal tolerance by reducing local irritation caused by the free carboxyl group.[2][18][19]
Experimental Workflow: Esterification
Caption: Comparison of Fischer and Steglich esterification workflows.
Protocol 3: Steglich Esterification for Acid-Sensitive Substrates
The Steglich esterification is a mild and efficient method for forming esters, particularly suitable for acid-labile substrates or sterically hindered alcohols.[3][20][21]
Materials:
-
Carboxylic acid (1.0 equiv)
-
Alcohol (1.2 equiv)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, inert atmosphere.
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv), alcohol (1.2 equiv), and DMAP (0.1 equiv) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 equiv) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of cold DCM.
-
Combine the filtrate and washings, and wash with 0.5 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography.
Self-Validation:
-
The formation of the DCU precipitate is a visual indicator of reaction progress.
-
Successful ester formation can be confirmed by the appearance of characteristic ester signals in ¹H and ¹³C NMR spectra, and the disappearance of the carboxylic acid -OH peak in the IR spectrum.
Amidation: Enhancing Stability and Modulating Activity
Amide bond formation is another key derivatization strategy for carboxylic acids.[22][23] Amides are generally more stable towards hydrolysis than esters. This derivatization can be used to create prodrugs or to explore new structure-activity relationships, as the amide bond introduces a hydrogen bond donor and can alter the conformation and electronic properties of the molecule.[22] Carbodiimide-mediated coupling reactions are a cornerstone for amide synthesis in medicinal chemistry.[24]
Protocol 4: EDC/NHS-Mediated Amidation
The use of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) in conjunction with EDC improves the efficiency of amide bond formation by converting the unstable O-acylisourea intermediate into a more stable, amine-reactive NHS ester.[16][23]
Materials:
-
Carboxylic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv)
-
N-hydroxysuccinimide (NHS) (1.2 equiv)
-
Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, inert atmosphere.
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) and NHS (1.2 equiv) in anhydrous DMF or DCM.
-
Cool the mixture to 0 °C and add EDC (1.2 equiv).
-
Stir the mixture at 0 °C for 15-30 minutes to form the NHS ester.
-
Add the amine (1.1 equiv) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with a suitable organic solvent (e.g., ethyl acetate) and wash with water, 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography or recrystallization.
Self-Validation:
-
The two-step nature of the EDC/NHS coupling (formation of the NHS ester followed by reaction with the amine) can be monitored by LC-MS if desired.
-
Successful amide formation is confirmed by the presence of the amide N-H proton in the ¹H NMR spectrum and the characteristic amide carbonyl stretch in the IR spectrum.
Data Presentation: Impact of Derivatization on Biological Activity
The following table summarizes the impact of carboxylic acid derivatization on the biological activity and properties of selected drug candidates.
| Parent Compound (Carboxylic Acid) | Derivative | Derivatization Strategy | Target | Potency (IC₅₀/EC₅₀) | Improvement in Property | Reference |
| Angiotensin II Receptor Antagonist | Losartan (Tetrazole) | Bioisosteric Replacement | AT₁ Receptor | ~10-fold increase in potency | Improved oral bioavailability | [1][6] |
| CXCR2 Antagonist | Acylsulfonamide derivative | Bioisosteric Replacement | CXCR2 | Potent (nM range) | Excellent oral bioavailability and in vivo activity | [15] |
| Ibuprofen | Ibuprofen guaiacol ester | Ester Prodrug | COX-1/COX-2 | Comparable anti-inflammatory activity | Reduced gastrointestinal toxicity | [2] |
| Naproxen | Naproxen-propyphenazone ester | Ester Prodrug | COX-1/COX-2 | Improved therapeutic index | Reduced gastrointestinal side effects | [2] |
Conclusion
The derivatization of the carboxylic acid group is a powerful and versatile strategy in medicinal chemistry to overcome common pharmacokinetic and toxicological hurdles. Through bioisosteric replacement with functional groups like tetrazoles and acyl sulfonamides, or by employing prodrug approaches such as esterification and amidation, researchers can significantly enhance the potency, selectivity, and overall drug-like properties of a lead compound. The protocols and principles outlined in this application note provide a robust framework for the rational design and synthesis of next-generation therapeutics with improved clinical outcomes.
References
- Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. [Link]
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]
- Carpentier, F., et al. (2020). Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles by Continuous Flow: Application to the Synthesis of Valsartan. Organic Process Research & Development, 24(3), 470-476. [Link]
- Winters, M. P., et al. (2008). Carboxylic acid bioisosteres acylsulfonamides, acylsulfamides, and sulfonylureas as novel antagonists of the CXCR2 receptor. Bioorganic & Medicinal Chemistry Letters, 18(6), 1926-1930. [Link]
- Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945-7950. [Link]
- Ostrovskii, V. A., et al. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Bioorganic & Medicinal Chemistry, 10(11), 3379-3393. [Link]
- Rautio, J., et al. (2017). Recent progress in prodrug design strategies based on generally applicable modifications. Bioorganic & Medicinal Chemistry Letters, 27(8), 1671-1678. [Link]
- Bansal, Y., & Bansal, G. (2012). Prodrugs of NSAIDs: A Review. International Journal of Pharmaceutical Sciences and Research, 3(6), 1596-1613. [Link]
- Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. [Link]
- Gavrylenko, O. V., et al. (2025). Synthesis of N-acyl sulfonamides: from common acylation reactions to modern catalytic and sustainable methods. Ukrainian Bioorganic Acta, 20(2), 13-28. [Link]
- Chiaradia, L. D., et al. (2017). N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry. Archiv der Pharmazie, 350(12), 1700201. [Link]
- Taylor, R. J., et al. (2015). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 5(104), 85333-85348. [Link]
- Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258. [Link]
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
- Li, Y., et al. (2012). Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid. International Journal of Molecular Sciences, 13(4), 4696-4703. [Link]
- Taylor, R. J., et al. (2015). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 5(104), 85333-85348. [Link]
- Organic Chemistry Portal. (n.d.).
- Halen, P. K., et al. (2007). Prodrugs of NSAIDs: A Review. Current Drug Delivery, 4(2), 125-135. [Link]
- Neises, B., & Steglich, W. (1990).
- University of California, Irvine. (n.d.).
- Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]
- Somani, R. R., et al. (2010). Improvement of GI tolerance of NSAIDs using oral prodrug approach. Der Pharmacia Lettre, 2(2), 300-309. [Link]
- Wang, Y., & Li, H. (1996). Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racematization Procedure for Peptide Synthesis. The Journal of Organic Chemistry, 61(23), 8202-8205. [Link]
- Al-Zoubi, R. M., et al. (2014). A Novel System for the Synthesis of Nitriles from Carboxylic Acids. Journal of the Chinese Chemical Society, 61(8), 915-918. [Link]
- Wang, Y., & Li, H. (1996). Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. The Journal of Organic Chemistry, 61(23), 8202-8205. [Link]
- Ullo, A., & Lopedota, A. (2011). Prodrugs of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs), More Than Meets the Eye: A Critical Review. Molecules, 16(10), 8497-8521. [Link]
- La-Beemam, L., & Zheng, N. (2017). The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. Current Drug Metabolism, 18(11), 969-980. [Link]
- OperaChem. (2024).
- Penney, C. L., et al. (2013). Synthesis of Amides and Phthalimides via a Palladium Catalyzed Aminocarbonylation of Aryl Halides with Formic Acid and Carbodiimides. Organic Letters, 15(18), 4814-4817. [Link]
- OperaChem. (2024).
- Somani, R. R., et al. (2010). Improvement of GI tolerance of NSAIDs using oral prodrug approach. Der Pharmacia Lettre, 2(2), 300-309. [Link]
- Al-Saeed, F. A. (2023). Effects of Non-steroidal Anti-inflammatory Drugs (NSAIDs) and Gastroprotective NSAIDs on the Gastrointestinal Tract: A Narrative Review. Cureus, 15(4), e37048. [Link]
- Kumar, A., et al. (2016). Convergent Three-Component Tetrazole Synthesis. Angewandte Chemie International Edition, 55(24), 6989-6992. [Link]
- Duncia, J. V., et al. (1991). Three synthesis routes to a sterically hindered tetrazole. A new one-step mild conversion of an amide into a tetrazole. The Journal of Organic Chemistry, 56(7), 2395-2400.
- McCarty, R. M., & Bandarian, V. (2015). A Single Enzyme Transforms a Carboxylic Acid into a Nitrile through an Amide Intermediate. Angewandte Chemie International Edition, 54(36), 10627-10629. [Link]
- Goyal, A., et al. (2024). Insights into Prospects of Novel NSAID Prodrugs in the Management of Gastrointestinal Toxicity: A Perspective Review.
- Kumar, D., et al. (2018). Ligand-based pharmacophore model for the discovery of novel CXCR2 antagonists as anti-cancer metastatic agents. Scientific Reports, 8(1), 1-14. [Link]
Sources
- 1. 1H-Tetrazole synthesis [organic-chemistry.org]
- 2. Prodrugs of NSAIDs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent advances in the synthesis of N-acyl sulfonamides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Recent advances in the synthesis of N -acyl sulfonamides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05157F [pubs.rsc.org]
- 15. Carboxylic acid bioisosteres acylsulfonamides, acylsulfamides, and sulfonylureas as novel antagonists of the CXCR2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 17. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 18. Prodrugs of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs), More Than Meets the Eye: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Steglich Esterification [organic-chemistry.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. community.wvu.edu [community.wvu.edu]
- 23. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the lab. Our goal is to provide not just solutions, but also the underlying scientific reasoning to empower your experimental design and optimization.
Troubleshooting Guide: From Low Yields to Complex Purifications
This section addresses specific experimental issues in a question-and-answer format, providing actionable advice and the rationale behind it.
Issue 1: Low to No Product Yield
Question: I am attempting to synthesize an imidazo[1,2-a]pyridine derivative, but I am observing very low conversion of my starting materials or no desired product at all. What are the critical parameters I should investigate?
Answer:
Low or no yield in imidazo[1,2-a]pyridine synthesis is a common hurdle that can often be overcome by systematically evaluating several key reaction parameters. The classic synthesis often involves the condensation of a 2-aminopyridine with an α-haloketone (Tschitschibabin reaction) or through multicomponent reactions.[1][2] Let's break down the critical factors:
-
Reaction Temperature: This is a crucial parameter. While some modern methods operate efficiently at room temperature or slightly elevated temperatures (e.g., 60°C), many syntheses require higher temperatures to proceed effectively.[1][3] Conversely, excessive heat can lead to the decomposition of starting materials or the desired product. A systematic temperature screen is highly recommended.
-
Solvent Choice: The polarity and boiling point of the solvent can dramatically influence the reaction outcome. Solvents such as DMF, ethanol, toluene, and even water have been successfully employed.[3][4] The ideal solvent will depend on the specific substrates and reaction type. Small-scale solvent screening experiments are a valuable optimization tool. For instance, in copper-catalyzed syntheses from aminopyridines and nitroolefins, DMF was found to be the optimal solvent.[4]
-
Catalyst Activity and Selection: Many modern syntheses rely on catalysts, with copper and iron salts being common choices.[4][5][6] Catalyst deactivation or the selection of a suboptimal catalyst can lead to poor results. Ensure your catalyst is active and consider screening different catalysts. For example, in the synthesis from nitroolefins and 2-aminopyridines, FeCl₃ was identified as a superior Lewis acid catalyst compared to others like AlCl₃ and ZnCl₂.[1] Some reactions can also be performed catalyst-free.[1]
-
Atmosphere: While many reactions are robust, some are sensitive to air or moisture.[3] If you are working with sensitive reagents, employing an inert atmosphere (e.g., nitrogen or argon) is crucial. Interestingly, some modern procedures advantageously use air as an oxidant.[4][5]
-
Reaction Time: It's possible the reaction has not reached completion. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time.[3]
Troubleshooting Workflow for Low Conversion
Caption: A systematic workflow for troubleshooting low product yield.
Issue 2: Formation of Multiple Products or Significant Side Reactions
Question: My reaction mixture shows multiple spots on TLC, indicating the formation of side products. How can I improve the selectivity towards my desired imidazo[1,2-a]pyridine?
Answer:
The formation of side products is a common challenge that complicates purification and reduces the yield of the target molecule. Here are several strategies to enhance selectivity:
-
Control of Stoichiometry: Carefully controlling the ratio of your reactants is critical. An excess of one reactant can lead to the formation of undesired byproducts.[3]
-
Temperature Optimization: As with yield, temperature can significantly influence selectivity. Running the reaction at a lower temperature may favor the kinetic product (often the desired one) over thermodynamically favored side products, although this might require a longer reaction time.[3]
-
Catalyst and Ligand Selection: The choice of catalyst and, if applicable, the ligand can steer the reaction down a specific pathway. For instance, in copper-catalyzed reactions, the nature of the copper salt and any associated ligands can influence the formation of different products.[5]
-
Order of Addition: In multicomponent reactions, the order in which the reactants are added can be crucial. Pre-forming an intermediate, such as an imine from an aldehyde and an amine, before adding the third component can sometimes prevent side reactions.
-
pH Control: For reactions involving acid or base catalysis or promotion, the pH of the reaction medium can be critical. For example, the original Tschitschibabin synthesis was improved by the addition of a base like sodium bicarbonate to facilitate the reaction under milder conditions.[1]
Table 1: Common Side Products and Potential Mitigation Strategies
| Side Product Type | Potential Cause | Suggested Mitigation Strategy |
| Dimerization of Starting Material | High concentration, reactive intermediates | Decrease reactant concentration, control temperature. |
| Over-alkylation/arylation | Excess of alkylating/arylating agent | Use a 1:1 stoichiometry of reactants. |
| Incomplete Cyclization | Insufficient reaction time or temperature | Monitor reaction progress and optimize conditions. |
| Formation of Isomers | Non-regioselective reaction | Screen different catalysts or solvents to enhance regioselectivity. |
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the synthesis of imidazo[1,2-a]pyridines.
1. What are the most common synthetic routes to imidazo[1,2-a]pyridines?
There are several well-established methods, each with its advantages and limitations:
-
Condensation Reactions: This is the classical approach, typically involving the reaction of a 2-aminopyridine with an α-haloketone.[1] Variations include using other carbonyl compounds.[7]
-
Multicomponent Reactions (MCRs): These reactions, such as the Groebke-Blackburn-Bienaymé (GBB) reaction, combine three or more starting materials (e.g., a 2-aminopyridine, an aldehyde, and an isocyanide) in a one-pot synthesis.[8][9] MCRs are highly efficient and allow for the rapid generation of molecular diversity.[10]
-
Tandem and Cascade Reactions: These elegant strategies involve a sequence of reactions that occur in a single pot, often catalyzed by a metal. For example, a copper-catalyzed one-pot procedure from aminopyridines and nitroolefins using air as the oxidant has been developed.[4]
-
C-H Functionalization: Modern approaches involve the direct functionalization of C-H bonds, offering a more atom-economical route.[11]
2. How do I choose the right starting materials?
The choice of starting materials will be dictated by the desired substitution pattern on the imidazo[1,2-a]pyridine core.
-
2-Aminopyridine: This is the cornerstone of most syntheses. Substituents on the pyridine ring will be retained in the final product.
-
Carbonyl Compound/Alkyne/Nitroolefin: The choice of this reagent will determine the substituents at the C2 and C3 positions of the imidazo[1,2-a]pyridine ring. For example, in the classic condensation with an α-haloketone, the acyl group of the ketone will be at the C2 position.
3. What is the general mechanism for the formation of the imidazo[1,2-a]pyridine ring?
While the exact mechanism can vary depending on the specific reaction, a common pathway involves two key steps:
-
Initial Nucleophilic Attack: The endocyclic nitrogen of the 2-aminopyridine acts as a nucleophile, attacking an electrophilic carbon of the coupling partner (e.g., the carbonyl carbon of an α-haloketone or an activated alkyne).[1][12]
-
Intramolecular Cyclization and Aromatization: The exocyclic amino group then participates in an intramolecular cyclization, followed by a dehydration or elimination step to form the aromatic imidazo[1,2-a]pyridine ring.
General Reaction Mechanism
Caption: A simplified diagram of the general mechanism for imidazo[1,2-a]pyridine synthesis.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 3-Substituted Imidazo[1,2-a]pyridines
This protocol is a general guideline and may require optimization for specific substrates.[13]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted 2-aminopyridine (1 mmol) and the corresponding α-halocarbonyl compound (1 mmol).
-
Solvent Addition: Add 1,2-dichloroethane (10 mL).
-
Reaction: Reflux the reaction mixture for 1.5–2.5 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting materials have been consumed.
-
Workup: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 3-substituted imidazo[1,2-a]pyridine.
Protocol 2: One-Pot Synthesis via Groebke–Blackburn–Bienaymé Reaction
This protocol is a general method for synthesizing 3-aminoimidazo[1,2-a]pyridines.[8]
-
Reaction Setup: In a microwave-safe vial, combine the 2-aminopyridine (1 mmol), the aldehyde (1 mmol), the isocyanide (1 mmol), and a catalytic amount of an acid catalyst (e.g., NH₄Cl).
-
Solvent Addition: Add a suitable solvent (e.g., ethanol).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 60-80°C) for a specified time (e.g., 30 minutes).
-
Workup: After the reaction is complete, cool the vial to room temperature. Remove the solvent in vacuo.
-
Purification: Purify the residue by flash column chromatography to obtain the pure product.
References
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]
- Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
- Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines.
- Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal. [Link]
- Automated flow synthesis and purification of imidazo[1,2-a]-pyridine...
- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. PMC - NIH. [Link]
- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]
- Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. [Link]
- Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. [Link]
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]
- Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. NIH. [Link]
- Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. [Link]
- C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction C
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]
- Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry. [Link]
- What is the best condition for A3 coupling reaction (acetylene, aldehyde, amine)?
- (PDF) Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents.
- Catalyst: and solvent-free synthesis of imidazo[1,2-a]pyridines. SciELO. [Link]
- A walk around A3 Coupling for the synthesis of Propargylamines. Journal of Pharmacognosy and Phytochemistry. [Link]
- One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. NIH. [Link]
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]
Sources
- 1. bio-conferences.org [bio-conferences.org]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 5. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for the synthesis of 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with the ultimate goal of improving reaction yield and product purity. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, found in drugs like Zolpidem and Alpidem, making efficient synthetic routes to its derivatives highly valuable.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions based on established chemical principles and field-proven insights.
General Synthetic Strategy
The most common and direct route to the 6-Bromoimidazo[1,2-a]pyridine core involves the condensation of 2-amino-5-bromopyridine with a suitable C2 synthon, typically an α-halocarbonyl compound, in a variation of the Tschitschibabin reaction.[2][3] Subsequent functionalization at the C2 position, often through an ester intermediate, followed by hydrolysis, yields the target carboxylic acid.
Below is a general workflow for the synthesis.
Caption: General two-step synthesis workflow.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Question 1: My yield for the initial cyclization to form the imidazo[1,2-a]pyridine core is consistently low. What are the common causes and how can I improve it?
Low yields in this crucial first step can often be traced back to a few key areas. A systematic approach to troubleshooting is the most effective strategy.[4]
Possible Cause A: Purity of Starting Materials & Reagents
-
Expertise & Experience: The purity of your starting materials, particularly the 2-amino-5-bromopyridine, is paramount. Aminopyridines are susceptible to oxidation and can contain impurities that inhibit the initial N-alkylation step. Similarly, the α-halocarbonyl reagent (e.g., ethyl bromopyruvate or chloroacetaldehyde) can degrade over time, releasing acidic byproducts that can lead to unwanted side reactions.[4] Always use reagents from a reliable source or purify them before use. Solvents must be anhydrous if specified by the protocol, as water can interfere with the reaction.[4]
Possible Cause B: Suboptimal Reaction Conditions
-
Expertise & Experience: The Tschitschibabin reaction and its variants are sensitive to temperature and reaction time.
-
Temperature: Insufficient heat can lead to a sluggish reaction and incomplete conversion. Conversely, excessive heat can cause decomposition of the starting materials or the product. A patent for a related synthesis specifies a temperature range of 25-50°C, indicating that harsh conditions are not always necessary.[5] It is often beneficial to perform small-scale trial reactions to determine the optimal temperature.[4]
-
Solvent: The choice of solvent is critical. Polar aprotic solvents like acetonitrile or DMF are common. However, alcohols like ethanol or n-butanol have also been used successfully.[1][2] The solvent can influence the solubility of intermediates and the overall reaction rate.
-
Base: While some procedures run without a base, many protocols include a mild, non-nucleophilic base like sodium bicarbonate (NaHCO₃) to neutralize the HBr or HCl generated during the reaction.[2][6] This prevents the protonation of the 2-aminopyridine, which would render it non-nucleophilic.
-
Possible Cause C: Inefficient Cyclization Mechanism
-
Expertise & Experience: The reaction proceeds via two key steps: 1) SN2 attack of the pyridine ring nitrogen onto the α-halocarbonyl to form a pyridinium salt intermediate, and 2) subsequent intramolecular cyclization involving the exocyclic amino group.[2] If the second step is slow or inefficient, the intermediate salt may be prone to decomposition or side reactions.
Troubleshooting Workflow for Low Cyclization Yield
Caption: Decision tree for troubleshooting low cyclization yield.
Question 2: I am forming the imidazo[1,2-a]pyridine core, but the final hydrolysis of the C2-ester to the carboxylic acid is giving a low yield. What's going wrong?
This is a common final-step challenge. Success hinges on achieving complete hydrolysis without degrading the product.
Possible Cause A: Incomplete Hydrolysis
-
Expertise & Experience: Steric hindrance around the ester or insufficient reactivity of the hydrolysis reagents can lead to incomplete conversion. Using a stronger base (e.g., LiOH instead of NaOH) or increasing the temperature can often drive the reaction to completion. The choice of solvent system is also key; a co-solvent like THF or methanol is typically used with water to ensure the solubility of the ester starting material.
Possible Cause B: Product Degradation
-
Expertise & Experience: The imidazo[1,2-a]pyridine ring system can be sensitive to harsh basic conditions and high temperatures over prolonged periods. If you observe the appearance of new spots on your TLC plate during the hydrolysis, product degradation is likely occurring.
Recommendations for Optimizing Hydrolysis
| Parameter | Standard Condition | Optimization Strategy | Rationale |
| Base | NaOH, KOH | LiOH | LiOH is a stronger nucleophile and can be more effective at lower temperatures. |
| Temperature | Reflux | Room Temperature to 40°C | Milder conditions can prevent degradation of the heterocyclic core.[7] |
| Reaction Time | Overnight (12-16h) | Monitor by TLC/LC-MS | Quench the reaction as soon as the starting material is consumed to minimize byproduct formation.[7] |
| Solvent | MeOH/H₂O | THF/H₂O | THF is often better at solubilizing organic substrates and is stable to basic conditions. |
Question 3: I'm observing significant byproduct formation. How can I improve the purity of my final product?
Byproduct formation can stem from various issues, including side reactions and impure starting materials.[8]
Possible Cause A: Dimerization or Polymerization
-
Expertise & Experience: Under certain conditions, especially with excess base or high temperatures, side reactions can occur. Carefully controlling the stoichiometry of your reagents is crucial. Adding the α-halocarbonyl slowly to the reaction mixture can help maintain a low instantaneous concentration, minimizing self-condensation or other side reactions.
Possible Cause B: Competing Reactions
-
Expertise & Experience: The bromine atom on the pyridine ring can undergo substitution reactions under certain conditions, although this is less common in the initial cyclization step. More likely are side reactions involving the α-halocarbonyl.
Purification Strategies
-
Workup: After the reaction, a careful aqueous workup is essential. Quench the reaction, extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, and dry over an anhydrous salt like Na₂SO₄.[5][6]
-
Recrystallization: This is an excellent method for purifying the final carboxylic acid product. A mixed solvent system, such as ethyl acetate/hexane or ethanol/water, is often effective.[5][6]
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is the method of choice. A gradient elution with ethyl acetate and hexane is commonly used for ester intermediates.[6] For the final acid, adding a small amount of acetic acid to the mobile phase can improve peak shape and prevent streaking on the column.
Frequently Asked Questions (FAQs)
Q1: Are there more modern or alternative methods to the Tschitschibabin reaction for synthesizing the imidazo[1,2-a]pyridine core?
A1: Yes, multicomponent reactions (MCRs) are a powerful and efficient alternative. The Groebke-Blackburn-Bienaymé (GBB) reaction, which combines an aminopyridine, an aldehyde, and an isocyanide in a one-pot process, is widely used to generate diverse imidazo[1,2-a]pyridines.[9][10][11] While this may not directly produce a C2-carboxylic acid, it offers a rapid way to build the core scaffold, which can then be further functionalized.[6] Additionally, various copper-catalyzed and other transition-metal-catalyzed methods have been developed for this synthesis.[12][13]
Q2: How important is it to run the reaction under an inert atmosphere?
A2: Many organic reactions are sensitive to atmospheric moisture and oxygen.[4] While some protocols for imidazo[1,2-a]pyridine synthesis do not explicitly require an inert atmosphere, it is good laboratory practice, especially if you are experiencing issues with low yields or byproduct formation. Using an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of reagents and intermediates, leading to a cleaner reaction and better yield.[4]
Q3: What are the best analytical techniques for monitoring the reaction?
A3: Thin-Layer Chromatography (TLC) is the quickest and most common method for monitoring the progress of the reaction. It allows you to visualize the consumption of starting materials and the formation of the product. For more quantitative analysis and to confirm the mass of the product and key intermediates, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable.
Key Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific laboratory conditions and substrate scale.
Protocol 1: Synthesis of Ethyl 6-Bromoimidazo[1,2-a]pyridine-2-carboxylate
This procedure is a representative example of the cyclization step.
-
To a round-bottom flask, add 2-amino-5-bromopyridine (1.0 eq).
-
Add a suitable solvent, such as acetonitrile or ethanol (approx. 0.1 M concentration).
-
Add sodium bicarbonate (NaHCO₃, 1.5 eq).
-
Stir the mixture at room temperature.
-
Add ethyl bromopyruvate (1.1 eq) dropwise over 10 minutes.
-
Heat the reaction mixture to 60-80°C and stir for 4-12 hours, monitoring by TLC until the 2-amino-5-bromopyridine is consumed.
-
Cool the reaction to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography (e.g., 20-50% ethyl acetate in hexane gradient) to yield the pure ester.
Protocol 2: Hydrolysis to this compound
-
Dissolve the Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH, 2.0-3.0 eq).
-
Stir the mixture at room temperature for 2-6 hours, monitoring by TLC until the ester is fully consumed.
-
Once complete, carefully acidify the reaction mixture to pH 3-4 with cold 1M HCl. A precipitate should form.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold diethyl ether or hexane to remove any non-polar impurities.
-
Dry the solid under vacuum to yield the final carboxylic acid product.
References
- Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate.
- Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Organic Chemistry Portal.
- Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
- Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. PMC - NIH.
- The Groebke-Blackburn-Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019-2023). PubMed.
- Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. ACS Publications.
- Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry.
- Intramolecular Ullmann-type C−N coupling for the synthesis of substituted benzo[10][12]imidazo[1,2-a]pyrrolo[3,4-c]pyridines. ResearchGate.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central.
- The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journals.
- Optimization of the reaction conditions. ResearchGate.
- Ligand-Free, Copper-Catalyzed Ullmann-Type C-N Coupling: Regioselective Synthesis of Azole-Substituted Imidazo[1,2-a]pyridines. ResearchGate.
- Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences.
- Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing.
- CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. Google Patents.
- Ullmann condensation. Wikipedia.
- Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. PMC - NIH.
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. Available from: [https://www.researchgate.net/publication/381504991_Various_Synthesis_of_Imidazo12-a]pyridines_Derivatives_and_Therapeutic_Significance_A_Review]([Link])
- Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. NIH.
- One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. NIH.
Sources
- 1. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Groebke-Blackburn-Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 13. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Solubility of Imidazo[1,2-a]pyridine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the significant challenge of low aqueous solubility often encountered with imidazo[1,2-a]pyridine derivatives in experimental assays. As a privileged scaffold in medicinal chemistry, these compounds are vital to many research programs, but their physicochemical properties can present a hurdle to obtaining reliable biological data.[1][2][3]
This resource, structured in a flexible question-and-answer format, is designed to help you diagnose and solve solubility-related problems, ensuring the integrity and reproducibility of your results.
Part 1: Understanding the Core Problem
Q1: Why do many of my imidazo[1,2-a]pyridine compounds have such poor aqueous solubility?
A1: The low solubility of the imidazo[1,2-a]pyridine scaffold is primarily rooted in its fundamental physicochemical properties. As a fused bicyclic heterocyclic system, it possesses a rigid, planar structure that can promote efficient crystal lattice packing, making it difficult for water molecules to solvate and dissolve the solid compound.[4][5]
Key contributing factors include:
-
High Lipophilicity: The scaffold is inherently lipophilic (fat-loving), meaning it prefers non-polar environments over aqueous (water-based) media. This is often exacerbated by the addition of other lipophilic substituents during medicinal chemistry optimization.[5]
-
Molecular Structure: The fused ring system contributes to a high melting point, which is often correlated with low solubility according to the General Solubility Equation (GSE).[6]
-
Limited Hydrogen Bonding: While the structure contains nitrogen atoms, its overall capacity to form hydrogen bonds with water is limited compared to more linear or flexible molecules with multiple donor/acceptor groups.
These characteristics are common among many modern drug candidates, with over 70% of new chemical entities in development pipelines suffering from poor aqueous solubility.[7]
Part 2: Initial Assessment and Diagnosis
Q2: I have a new imidazo[1,2-a]pyridine derivative. How should I first assess its solubility before starting my biological assays?
A2: Proactively assessing solubility is critical to avoid generating misleading data. A kinetic solubility assay is the recommended starting point for early-stage drug discovery due to its high-throughput nature and low sample requirement.[8] This assay measures the concentration at which a compound, when rapidly diluted from a DMSO stock into an aqueous buffer, begins to precipitate (i.e., its apparent solubility).[8][9]
This initial screen helps you:
-
Establish a maximum working concentration for your assays.
-
Identify problematic compounds early.
-
Decide if solubility-enhancing formulations are necessary.
For late-stage lead optimization, a thermodynamic solubility assay is the gold standard. This method measures the true equilibrium solubility of the solid compound in a buffer over a longer incubation period (e.g., 24 hours) and provides a more accurate, albeit lower-throughput, measurement.[8]
Q3: My compound precipitated immediately upon dilution into my aqueous assay buffer. What happened and how do I fix it?
A3: This phenomenon, often called "crashing out" or "solvent shock," is a classic sign of a compound with very low aqueous solubility.[10] It occurs when a compound dissolved at a high concentration in a water-miscible organic solvent (like DMSO) is rapidly diluted into an aqueous buffer where its solubility limit is much lower. The organic solvent disperses quickly, leaving the compound supersaturated in an environment that cannot sustain its dissolution, leading to immediate precipitation.[11]
The diagram below illustrates the initial troubleshooting workflow for this common issue.
Caption: Workflow for troubleshooting immediate precipitation.
To fix this, always use pre-warmed (37°C) media or buffer and employ a serial dilution method.[11] Instead of a single large dilution, perform intermediate dilutions in your assay buffer to gradually acclimate the compound to the aqueous environment.
Q4: My compound solution looks fine at first, but I see a precipitate or cloudiness after incubating it for a few hours. What's causing this delayed precipitation?
A4: Delayed precipitation suggests that while your compound was initially soluble (or formed a supersaturated solution), it is not stable in the assay medium over time under incubation conditions.
Several factors could be at play:
-
Temperature Changes: Compounds are often less soluble at lower temperatures. If you prepare solutions at room temperature and then move them to a 37°C incubator, solubility might increase. Conversely, cooling can cause precipitation.[12]
-
pH Shifts: In cell-based assays, cellular metabolism can acidify the culture medium, altering its pH. If your compound's solubility is pH-dependent, this shift can cause it to fall out of solution.[11]
-
Interactions with Media Components: Complex biological media contain salts, proteins (from serum), and other components that can interact with your compound and reduce its solubility over time.[13]
-
Conversion to a Less Soluble Form: The compound may initially be in a more soluble amorphous state but slowly converts to a more stable, less soluble crystalline form (polymorph) during incubation.[14]
Troubleshooting Steps:
-
Monitor pH: Check the pH of your assay medium at the beginning and end of the incubation period.
-
Reduce Incubation Time: If possible, determine the shortest incubation time that yields a robust assay signal.
-
Prepare Fresh: Add the compound to the assay medium immediately before starting the experiment rather than using pre-mixed media that has been stored.[13]
Part 3: Practical Troubleshooting and Formulation Strategies
Q5: What are the most common and effective strategies to increase the solubility of my imidazo[1,2-a]pyridine compound for an in vitro assay?
A5: There are several formulation-based strategies you can employ, starting with the simplest and progressing to more complex methods if needed.
| Strategy | Mechanism of Action | Typical Usage & Considerations |
| pH Adjustment | For ionizable compounds, adjusting the pH away from the compound's isoelectric point increases the proportion of the more soluble ionized form.[15] | Imidazo[1,2-a]pyridines are often basic. Lowering the pH of the buffer (e.g., to pH 6.5) can protonate the molecule, increasing solubility. Caution: Ensure the pH is compatible with your assay system (e.g., enzymes, cells).[16] |
| Co-solvents | Adding a water-miscible organic solvent (e.g., DMSO, ethanol, PEG 400) to the aqueous buffer reduces the polarity of the solvent system, making it more favorable for lipophilic compounds.[17][18] | Start with DMSO, keeping the final concentration below 0.5% (ideally <0.1%) to avoid cellular toxicity or assay interference.[11] Test a panel of co-solvents if DMSO is insufficient. |
| Use of Excipients | Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They can encapsulate the poorly soluble compound, forming an inclusion complex that is water-soluble.[19][20] Surfactants: Molecules like polysorbates (Tween) or Cremophor form micelles above a certain concentration, partitioning the hydrophobic compound into the micellar core.[18][21] | Cyclodextrins are widely used but can sometimes interfere with compound-target binding by reducing the free concentration.[20] Surfactants can be effective but may denature proteins or disrupt cell membranes at higher concentrations. |
The following diagram illustrates the decision-making process for selecting a solubilization strategy.
Caption: Decision tree for choosing a solubilization method.
Q6: How do I properly prepare my stock solutions to minimize solubility problems from the very beginning?
A6: Proper stock solution preparation is a critical first step.[10]
-
Choose the Right Solvent: 100% Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating high-concentration stock solutions of hydrophobic compounds.
-
Ensure Complete Dissolution: After adding the solvent, ensure the compound is fully dissolved. Use a vortex mixer and, if necessary, gentle warming (in a 37°C water bath) or brief sonication. Visually inspect the solution against a light source to confirm there are no visible particulates.
-
Use an Appropriate Concentration: Do not try to make a stock solution at a concentration that exceeds the compound's solubility limit in the stock solvent itself. While imidazo[1,2-a]pyridines are generally soluble in DMSO, highly crystalline or very lipophilic analogs may have limits. A 10-20 mM stock is standard; going higher increases the risk of precipitation upon storage or dilution.
-
Proper Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can cause the compound to crash out of solution.[13] Protect from light if the compound is light-sensitive.
Part 4: Key Experimental Protocols
Protocol 1: High-Throughput Kinetic Solubility Assay
This protocol allows for the rapid assessment of apparent solubility in your specific assay buffer.[21][22]
Materials:
-
Compound stock solution (e.g., 10 mM in 100% DMSO)
-
Assay buffer (e.g., PBS, pH 7.4)
-
Clear, flat-bottom 96-well plate
-
96-well plate reader capable of measuring turbidity (nephelometry) or absorbance at ~600-650 nm
Procedure:
-
Prepare Compound Plate: In a 96-well plate, prepare a serial dilution of your compound in 100% DMSO. For example, start with 10 mM and perform a 2-fold serial dilution down to ~5 µM.
-
Prepare Assay Plate: Add your aqueous assay buffer to the wells of a clear 96-well plate (e.g., 198 µL per well).
-
Initiate Assay: Using a multichannel pipette, quickly transfer a small volume (e.g., 2 µL) from the DMSO compound plate to the assay buffer plate. This will create a final 100-fold dilution (final DMSO concentration of 1%).
-
Mix and Incubate: Immediately mix the plate on a plate shaker for 1-2 minutes. Incubate at a controlled temperature (e.g., room temperature or 37°C).
-
Measure Turbidity: Measure the light scattering or absorbance at regular intervals (e.g., 5, 30, 60, and 120 minutes).
-
Data Analysis: The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.
Protocol 2: Determining Maximum Co-solvent Tolerance for Cell-Based Assays
Before using a co-solvent to improve compound solubility, you must determine the maximum concentration your cells can tolerate without affecting their viability or the assay endpoint.[21]
Materials:
-
Your specific cell line
-
Complete cell culture medium
-
Co-solvent (e.g., DMSO, PEG 400)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, Resazurin, MTS)
Procedure:
-
Plate Cells: Seed your cells in a 96-well plate at the density used for your primary assay and allow them to attach overnight.
-
Prepare Co-solvent Dilutions: Prepare a serial dilution of the co-solvent (e.g., DMSO) in your complete cell culture medium. A typical range would be from 2% down to 0.016%, including a no-solvent control.
-
Treat Cells: Remove the old medium from the cells and replace it with the medium containing the different co-solvent concentrations.
-
Incubate: Incubate the plate for the same duration as your planned biological assay (e.g., 24, 48, or 72 hours).
-
Assess Viability: At the end of the incubation, add the cell viability reagent according to the manufacturer's instructions and measure the signal on a plate reader.
-
Data Analysis: Plot cell viability versus co-solvent concentration. The highest concentration that does not cause a significant decrease in viability (e.g., >10%) is your maximum tolerable co-solvent concentration.
References
- Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.).
- Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher.
- Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. (n.d.).
- Formulation Strategies for Poorly Soluble Drugs. (n.d.). Pharmaceutical Technology.
- Technical Support Center: Addressing Compound Precipit
- Technical Support Center: Preventing Compound Precipitation in Cell Culture Media. (n.d.). Benchchem.
- Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). PMC.
- Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. (2018).
- Kinetic Solubility Assays Protocol. (n.d.). AxisPharm.
- Troubleshooting Solidagonic acid precipitation in cell culture media. (n.d.). Benchchem.
- USP Kinase Inhibitor Reference Standards and Solutions. (n.d.). USP.
- Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropri
- Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. (n.d.). MDPI.
- Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. (n.d.). NIH.
- Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Upd
- Aqueous Solubility Assays. (n.d.).
- Compound solubility measurements for early drug discovery. (2022).
- MultiScreen Solubility Filter Pl
- Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024). Procell.
- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). Wiley Online Library.
- How do I avoid precipitation of DMSO soluble compounds in water based culture media?. (2015).
- (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026).
- Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investig
- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investig
- Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. (n.d.).
- Strategies to improve the solubility of 2-sulfonylpyrimidine derivatives for biological assays. (n.d.). Benchchem.
- Physicochemical properties of imidazo-pyridine protic ionic liquids. (n.d.). RSC Publishing.
- Solubilizing Excipients in Oral and Injectable Formul
- Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formul
- Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010). Wiley Online Library.
- Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Int J Pharm Chem Anal.
- 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions.
- Tactics to Improve Solubility. (2021). The Medicinal Chemist's Guide to Solving ADMET Challenges.
- Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). RSC Publishing.
- Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (n.d.). MDPI.
- Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. (n.d.).
- Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑ a]pyridine Derivatives: In Vitro and In Silico Investig
- A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines. (n.d.). ijrpr.
- Green procedure for highly efficient, rapid synthesis of imidazo[1,2- a ]pyridine and its late stage functionalization. (n.d.).
- Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. (2023). RSC Advances.
- Imidazo(1,2-a)pyridine. (n.d.). PubChem.
- Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. (n.d.). NIH.
- Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. (2025).
- 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. (n.d.). PubMed.
Sources
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 6. books.rsc.org [books.rsc.org]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. sphinxsai.com [sphinxsai.com]
- 15. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 16. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. kinampark.com [kinampark.com]
- 19. hilarispublisher.com [hilarispublisher.com]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
Technical Support Center: Overcoming Challenges in the Regioselective Functionalization of Imidazo[1,2-a]pyridine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the regioselective functionalization of imidazo[1,2-a]pyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with this privileged heterocyclic scaffold. The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, forming the basis of numerous pharmaceuticals like Zolpidem and Alpidem[1][2][3]. However, controlling the site of new functional group installation—a process known as regioselectivity—is a frequent and critical challenge.
This document moves beyond simple protocols to provide in-depth troubleshooting advice in a practical question-and-answer format. We will explore the causality behind common experimental outcomes and offer validated strategies to achieve your desired molecular target.
Section 1: Troubleshooting Poor Regioselectivity (The C3 vs. C5 Challenge)
The primary challenge in the functionalization of imidazo[1,2-a]pyridines is controlling whether the reaction occurs at the C3 position of the imidazole ring or the C5 position of the pyridine ring. Most standard methods overwhelmingly favor C3, making selective C5 functionalization a significant hurdle[4].
Frequently Asked Questions (Regioselectivity)
Q1.1: Why does my reaction exclusively or primarily yield the C3-functionalized product?
A: The intrinsic electronic properties of the imidazo[1,2-a]pyridine scaffold are the root cause. The C3 position is the most electron-rich and nucleophilic carbon in the entire heterocyclic system. This high electron density makes it the kinetic hotspot for attack by a wide range of electrophiles and, importantly, for the radical intermediates common in modern synthetic methods like photoredox catalysis[5]. Unless specific control elements are introduced, reagents will naturally react at this site.
Q1.2: My reaction is producing a mixture of C3 and C5 isomers. How can I optimize for clean C3 functionalization?
A: While C3 is the favored position, over-reactivity or harsh conditions can sometimes lead to side products, including C5 isomers. To enhance C3 selectivity:
-
Lower the Reaction Temperature: This can increase selectivity by favoring the pathway with the lowest activation energy, which is typically C3 functionalization.
-
Choose Milder Reagents: If using a metal-catalyzed approach, consider less reactive catalyst systems. For photoredox reactions, modulating the photocatalyst or light intensity can tune reactivity.
-
Employ C3-Specific Methodologies: Visible light-promoted reactions are particularly well-suited for high-yield C3 functionalization, including arylations, formylations, and fluoroalkylations, often proceeding through a radical pathway that preferentially targets the C3 position[1][4].
Q1.3: I need to functionalize the C5 position. What are my options, given the inherent preference for C3?
A: Achieving C5 selectivity requires overriding the natural reactivity of the scaffold. This is a significant challenge but can be accomplished with specific strategies[4].
-
Directed C-H Activation: Install a directing group (DG) on the pyridine ring, often at the C8 position. This group can chelate to a transition metal catalyst (like Palladium or Rhodium), delivering the catalytic activity specifically to the adjacent C5 or C7 positions[6][7].
-
Blocking the C3 Position: You can install a temporary blocking group at the C3 position (e.g., a halogen). With C3 blocked, functionalization is forced to occur at other sites, including C5. The blocking group can then be removed in a subsequent step.
-
Exploit Specific Catalytic Systems: Some transition-metal catalyzed reactions, particularly under high-temperature conditions, can favor C-H activation on the pyridine ring, leading to C5 products[7]. Research by Jin's group has also shown that visible-light-induced C5-alkylation is possible using specific photocatalysts and reagents[1][4].
Decision Workflow: C3 vs. C5 Functionalization
The following diagram outlines a logical workflow for deciding on a synthetic strategy based on your desired regiochemical outcome.
Section 3: Product Analysis and Isomer Separation
Correctly identifying your product's structure and purifying it from potential isomers is the final, critical step.
Frequently Asked Questions (Analysis & Purification)
Q3.1: I've isolated a product, but I'm unsure if I have the C3 or C5 isomer. How can I definitively confirm the regiochemistry?
A: Nuclear Magnetic Resonance (NMR) spectroscopy is your most powerful tool.
-
¹H NMR Chemical Shifts: The proton environments are distinct. The C3-H proton typically appears as a singlet in a unique region of the spectrum. When C3 is substituted, this signal disappears. Comparing the spectrum to your starting material is the first step.
-
Nuclear Overhauser Effect (NOE): This is the gold standard for distinguishing C3 and C5 isomers.[8]
-
For a C3-substituted product: Irradiating the protons of the newly introduced group at C3 should result in an NOE enhancement of the proton signal at C5 (if C5 is unsubstituted).
-
For a C5-substituted product: Irradiating the substituent's protons should show an NOE to the proton at C6.
-
-
2D NMR (HMBC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment will show correlations between the protons on your new substituent and the carbons of the imidazo[1,2-a]pyridine core over 2-3 bonds. A C3-substituent will show a correlation to the C3 carbon, while a C5-substituent will show one to the C5 carbon.
Q3.2: What are the best practices for separating a mixture of C3 and C5 isomers by column chromatography?
A: C3 and C5 isomers can have very similar polarities, making separation difficult.
-
High-Resolution Columns: Use a larger column with a greater amount of silica gel than you might normally use for a simple purification to improve resolution.
-
Shallow Solvent Gradient: If using an automated system, run a very shallow gradient (e.g., 0-10% Ethyl Acetate in Hexanes over 20 column volumes). For manual columns, use isocratic elution with a solvent system that gives a clear separation on TLC (Rf values of ~0.2 and ~0.3).
-
Alternative Solvents/Phases: If standard silica gel with Hexanes/EtOAc fails, try a different solvent system like Dichloromethane/Methanol. In some cases, switching to a different stationary phase, such as alumina or a C18 reversed-phase column, may provide the necessary difference in selectivity.
Validated Protocol Example: C3-Trifluoromethylation via Photoredox Catalysis
This protocol is representative of a modern, highly C3-regioselective functionalization, adapted from methodologies reported in the literature.[1][4]
Reaction: Visible-Light Mediated C3-Trifluoromethylation of 2-Phenylimidazo[1,2-a]pyridine.
| Reagent | M.W. | Amount | Moles | Equiv. |
| 2-Phenylimidazo[1,2-a]pyridine | 194.23 | 100 mg | 0.515 mmol | 1.0 |
| CF₃SO₂Na (Langlois' Reagent) | 156.07 | 120 mg | 0.772 mmol | 1.5 |
| Mesityl Acridinium Photocatalyst | - | ~5 mg | ~0.01 mmol | 0.02 |
| Dichloroethane (DCE) | - | 5 mL | - | - |
Step-by-Step Procedure:
-
Preparation: To a 10 mL oven-dried reaction vial equipped with a magnetic stir bar, add 2-phenylimidazo[1,2-a]pyridine (100 mg), CF₃SO₂Na (120 mg), and the acridinium photocatalyst (~5 mg).
-
Solvent Addition: Add 5 mL of dichloroethane. The reaction is typically run open to the air.
-
Reaction Setup: Place the vial approximately 5-10 cm from a blue LED lamp (450 nm). Ensure the reaction is being stirred vigorously to ensure even illumination. A small fan may be used to keep the reaction at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 12-24 hours. The starting material is UV active and the product will have a different Rf value.
-
Work-up: Upon completion, remove the solvent under reduced pressure.
-
Purification: Dissolve the crude residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel (using a gradient of 0% to 20% ethyl acetate in hexanes) to yield the C3-trifluoromethylated product.
-
Characterization: Confirm the structure and regiochemistry using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry. The absence of the C3-H singlet in the ¹H NMR spectrum is a key indicator of success.
References
- Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines.
- Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. (Source: MDPI) [Link]
- Exploring Synthesis and Functionalization of Imidazo[1,2˗a] pyridines: A Promising Heterocyclic Framework.
- Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage.
- Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (Source: E3S Web of Conferences) [Link]
- Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. (Source: MDPI) [Link]
- Exploring Synthesis and Functionalization of Imidazo[1,2˗a]pyridines: A Promising Heterocyclic Framework. (Source: Bentham Science) [Link]
- Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp) 3 –H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. (Source: Royal Society of Chemistry) [Link]
- Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage.
- Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. (Source: PubMed) [Link]
- Recent advances in transition-metal-free C–H functionalization of imidazo[1,2-a]pyridines.
- Recent Advances on the Transition-Metal-Catalyzed Synthesis of Imidazopyridines: An Upd
- Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines.
- C3‐Functionalization of Imidazo[1,2‐a]pyridines.
- Functionalization of Imidazo[1,2‐a]pyridines by Means of Metal‐Catalyzed Cross‐Coupling Reactions. (Source: Semantic Scholar) [Link]
- REGIOSELECTIVE C−H FUNCTIONALIZATION OF INDAZOLES AND IMIDAZOPYRIDINES. (Source: urfu.ru) [Link]
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
- Regioselective synthesis and molecular docking studies of functionalized imidazo [1,2-a]pyridine derivatives through MCRs.
- Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts.
- Functionalization of imidazo[1,2-a]pyridines via radical reactions. (Source: Royal Society of Chemistry) [Link]
- C5‐Hydroxyalkylation of imidazo[1,2‐a]pyridines.
- C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. (Source: Wiley Online Library) [Link]
- Regioselective synthesis and molecular docking studies of functionalized imidazo [1,2-a]pyridine derivatives through MCRs. (Source: Semantic Scholar) [Link]
- Regioselective copper-catalyzed thiolation of imidazo[1,2-a]pyridines: an efficient C–H functionalization strategy for C–S bond formation. (Source: Royal Society of Chemistry) [Link]
- Representative examples of C−H functionalizations of Imidazopyridines.
- Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine.
- Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Addressing Off-Target Effects of Imidazo[1,2-a]pyridine-Based Inhibitors
Welcome to the technical support center for researchers utilizing imidazo[1,2-a]pyridine-based inhibitors. This guide is designed to provide expert insights and practical troubleshooting for the common challenges associated with the off-target effects of this important class of small molecules. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, known for its versatility in targeting a range of proteins, including kinases, and its presence in several marketed drugs.[1][2] However, like many therapeutic agents, ensuring target specificity is a critical aspect of experimental design and data interpretation. This resource will equip you with the knowledge and protocols to identify, understand, and mitigate off-target effects in your research.
Troubleshooting Guide
This section addresses specific experimental issues you may encounter and provides a step-by-step approach to resolving them.
Problem 1: My imidazo[1,2-a]pyridine inhibitor shows a discrepancy in potency between a biochemical assay (e.g., IC50) and a cell-based assay (e.g., EC50). What could be the cause?
Possible Causes and Solutions:
This is a common observation in drug discovery and can be attributed to several factors. A systematic investigation is key to understanding the underlying reason.
1. Cell Permeability and Efflux:
-
Causality: The inhibitor may have poor cell permeability, preventing it from reaching its intracellular target at a sufficient concentration. Conversely, it could be actively removed from the cell by efflux pumps.
-
Troubleshooting:
-
Protocol 1: Intracellular Concentration Measurement: Utilize techniques like LC-MS/MS to quantify the intracellular concentration of your compound over time.
-
Protocol 2: Efflux Pump Inhibition Assay: Co-incubate your inhibitor with known efflux pump inhibitors (e.g., verapamil) to see if the cellular potency increases. A significant shift in the EC50 suggests that your compound is a substrate for efflux pumps.[3]
-
2. Compound Stability and Metabolism:
-
Causality: The inhibitor may be unstable in the cell culture medium or rapidly metabolized by the cells into inactive or less active forms.
-
Troubleshooting:
-
Protocol 3: Compound Stability Assessment: Incubate your inhibitor in cell culture medium (with and without cells) for the duration of your assay. At various time points, measure the concentration of the parent compound using LC-MS/MS to assess its stability.
-
3. Off-Target Engagement in a Cellular Context:
-
Causality: In the complex environment of a cell, your inhibitor may bind to unintended targets, leading to a different biological response than what is observed in a purified system.[4][5] This can either potentiate or antagonize the intended effect.
-
Troubleshooting:
-
Protocol 4: Cellular Thermal Shift Assay (CETSA): This powerful technique allows you to directly observe target engagement in intact cells.[6][7][8] A thermal shift of the intended target upon inhibitor treatment provides strong evidence of binding in a cellular environment. The absence of a shift, despite a cellular phenotype, points towards off-target effects.
-
Problem 2: I am observing an unexpected phenotype (e.g., apoptosis, cell cycle arrest, differentiation) that is not consistent with the known function of the intended target. How can I determine if this is an off-target effect?
Possible Causes and Solutions:
Unanticipated phenotypes are a strong indicator of off-target activities. A multi-pronged approach is necessary to deconvolve the molecular mechanism.
1. Confirm On-Target Engagement:
-
Causality: Before exploring off-targets, it is crucial to confirm that your inhibitor is engaging the intended target in your experimental system.
-
Troubleshooting:
2. Identify Potential Off-Targets:
-
Causality: Your inhibitor may be binding to one or more other proteins, triggering a signaling cascade that results in the observed phenotype.[10]
-
Troubleshooting:
-
Protocol 5: Kinobeads/Chemical Proteomics: This unbiased approach uses affinity chromatography with immobilized broad-spectrum kinase inhibitors to pull down kinases from a cell lysate.[11][12][13] By pre-incubating the lysate with your inhibitor, you can identify which kinases are competed off the beads, thus revealing the inhibitor's targets and off-targets.[11][14]
-
In Silico Profiling: Computational methods can predict potential off-targets based on the chemical structure of your inhibitor and known protein binding pockets.[15][16][17]
-
3. Validate Off-Target(s) and Link to Phenotype:
-
Causality: Once potential off-targets are identified, you need to validate their engagement and demonstrate that their inhibition is responsible for the observed phenotype.
-
Troubleshooting:
-
Orthogonal Inhibitors: Use a structurally different inhibitor that is known to be selective for the putative off-target. If this inhibitor recapitulates the phenotype, it strengthens the hypothesis.
-
Genetic Approaches (siRNA/CRISPR): Knockdown or knockout the putative off-target gene. If the phenotype caused by your inhibitor is rescued or mimicked, this provides strong evidence for the off-target interaction.
-
Biochemical Assays: Express and purify the identified off-target protein and perform an in vitro activity assay to confirm that your inhibitor directly inhibits its function.[18][19]
-
Frequently Asked Questions (FAQs)
Q1: What are the common off-targets for imidazo[1,2-a]pyridine-based kinase inhibitors?
The off-target profile of an imidazo[1,2-a]pyridine inhibitor is highly dependent on its specific substitution pattern. However, due to the scaffold's ability to fit into ATP-binding pockets, other kinases are the most common off-targets.[20][21][22][23] For example, some imidazo[1,2-a]pyridine-based inhibitors designed for a specific kinase have shown cross-reactivity with other kinases like FLT3, PDGFRA, and various CDKs.[1][22] It is crucial to perform comprehensive selectivity profiling for each new compound.
Q2: How can I proactively assess the selectivity of my imidazo[1,2-a]pyridine inhibitor?
Proactive selectivity profiling is a critical step in drug development to minimize the risk of off-target effects.[15][24]
-
Large-Scale Kinase Screening: Screen your inhibitor against a large panel of recombinant kinases (e.g., >400 kinases) at a fixed concentration to identify potential off-targets.
-
Chemical Proteomics (Kinobeads): As described in Protocol 5, this provides an unbiased view of the inhibitor's interactions with the native kinome in a relevant cell lysate.[11][14]
Q3: What is the difference between direct, indirect, and off-target effects?
Understanding these distinctions is key to interpreting your experimental results correctly.
-
Direct On-Target Effect: The inhibitor binds to its intended target and modulates its activity, leading to a downstream cellular response.
-
Indirect On-Target Effect: The modulation of the intended target leads to secondary changes in other pathways that are regulated by the primary target.[10]
-
Direct Off-Target Effect: The inhibitor binds to an unintended protein and directly modulates its activity, causing a cellular response that is independent of the intended target.[10][25]
-
Indirect Off-Target Effect: The modulation of a direct off-target leads to further downstream signaling events.[10]
Q4: Can off-target effects ever be beneficial?
Yes, in some cases, off-target effects can contribute to the therapeutic efficacy of a drug. This phenomenon is known as polypharmacology.[26] For example, an anti-cancer drug may inhibit its primary target and also have off-target activity against another kinase that is involved in a resistance pathway. However, unintended off-target effects are more commonly associated with toxicity and adverse side effects.[25]
Experimental Protocols
Protocol 4: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a generalized workflow. Optimization of heating temperatures and times is crucial for each specific target protein.
Materials:
-
Cells expressing the target protein
-
Imidazo[1,2-a]pyridine inhibitor and vehicle control (e.g., DMSO)
-
PBS and appropriate lysis buffer with protease inhibitors
-
Thermal cycler or heating block
-
Equipment for protein quantification (e.g., Western blot apparatus, mass spectrometer)
Procedure:
-
Cell Treatment: Treat cultured cells with your inhibitor at various concentrations or a single saturating concentration, alongside a vehicle control. Incubate for 1-2 hours at 37°C.[6][9]
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the samples across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3-5 minutes, followed by cooling to room temperature for 3 minutes.[6][9]
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[6]
-
Analysis: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble target protein at each temperature point by Western blot or mass spectrometry.
-
Data Interpretation: Plot the percentage of soluble protein against temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the vehicle control indicates target stabilization and therefore, engagement.
Protocol 5: Kinobeads/Chemical Proteomics for Off-Target Identification
This is a simplified overview of the kinobeads workflow. This technique is often performed in collaboration with specialized proteomics core facilities.
Materials:
-
Cell lysate from your experimental cell line
-
Imidazo[1,2-a]pyridine inhibitor
-
Kinobeads (Sepharose beads with immobilized broad-spectrum kinase inhibitors)[11][13]
-
Buffers for binding, washing, and elution
-
LC-MS/MS instrumentation for protein identification and quantification
Procedure:
-
Lysate Preparation: Prepare a native cell lysate under conditions that preserve protein structure and activity.
-
Competitive Binding: Incubate aliquots of the cell lysate with increasing concentrations of your free imidazo[1,2-a]pyridine inhibitor or a vehicle control.[13]
-
Kinase Enrichment: Add the kinobeads to the inhibitor-treated lysates and incubate to allow kinases to bind to the immobilized inhibitors on the beads.
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the bound kinases.
-
Proteomic Analysis: Digest the eluted proteins into peptides and analyze them by LC-MS/MS to identify and quantify the proteins that were pulled down in each sample.
-
Data Interpretation: Proteins that are true targets or off-targets of your inhibitor will show a dose-dependent decrease in their abundance in the pulldown fractions, as your free inhibitor competes for binding to the kinobeads.[13]
Data Presentation
Table 1: Example of a Selectivity Profile for an Imidazo[1,2-a]pyridine Inhibitor
| Kinase Target | IC50 (nM) |
| Primary Target (e.g., CDK2) | 15 |
| Off-Target 1 (e.g., CDK9) | 250 |
| Off-Target 2 (e.g., GSK3β) | 1,500 |
| Off-Target 3 (e.g., FLT3) | >10,000 |
This table illustrates how to present selectivity data, highlighting the potency against the primary target versus potential off-targets.
Visualizations
Caption: Workflow for deconvoluting unexpected phenotypes caused by off-target effects.
References
- Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014). ACS Chemical Biology.
- Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) in Target Engagement Studies. BenchChem.
- Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with MR44397. BenchChem.
- Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (2015).
- Technical Support Center: Overcoming Resistance to Imidazo[1,2-a]pyridine Compounds. BenchChem.
- Imidazo[1,2-a]pyridines: a potent and selective class of cyclin-dependent kinase inhibitors identified through structure-based hybridisation. (2003). Bioorganic & Medicinal Chemistry Letters.
- How can off-target effects of drugs be minimised?.
- Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology.
- Assessing the Selectivity of Imidazo[1,2-A]pyridine-Based CDK Inhibitors: A Compar
- Off-Target Effects Analysis.
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2025). ACS Medicinal Chemistry Letters.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology.
- The precision paradox: Off-target effects in gene editing. Drug Discovery News.
- An imidazo[1,2-a]pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. (2021). European Journal of Medicinal Chemistry.
- Direct, indirect and off-target effects of kinase inhibitors.
- Biochemical assays in drug discovery and development. Celtarys Research.
- Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor. (2019). European Journal of Medicinal Chemistry.
- The target landscape of clinical kinase drugs. (2017). Science.
- Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022). UKM Medical Molecular Biology Institute.
- Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. (2020). Methods in Molecular Biology.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2020). ACS Chemical Biology.
- Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020). The Institute of Cancer Research.
- Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. (2023).
- What will come from understanding 'off-target effects,' where drugs have effects that are different
- A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs.
- Target Engagement Assays in Early Drug Discovery. (2023). Journal of Medicinal Chemistry.
- A Practical Guide to Target Engagement Assays. Selvita.
- Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net.
- Definition of off-target effect. NCI Dictionary of Cancer Terms.
- Determining target engagement in living systems. (2012).
- Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. (2023).
- Characterization of binding, depletion and competition properties of...
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Journal of Medicinal Chemistry.
- Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. (2005). Chemistry & Biology.
- Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (2019). Oncology Letters.
- Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. (2012). PLoS ONE.
- Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (2018). Current Medicinal Chemistry.
- Phenotypic screening identifies a trisubstituted imidazo[1,2-a]pyridine series that induces differentiation in multiple AML cell lines. (2023). Radcliffe Department of Medicine, University of Oxford.
- Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB. (2012). PLoS ONE.
- Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). RSC Medicinal Chemistry.
- The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). Asian Pacific Journal of Cancer Prevention.
- Discovery of a new series of imidazo[1,2-a]pyridine compounds as selective c-Met inhibitors. (2016). Acta Pharmacologica Sinica.
- Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Publishing.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 13. researchgate.net [researchgate.net]
- 14. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 16. mdpi.com [mdpi.com]
- 17. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 18. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 19. bellbrooklabs.com [bellbrooklabs.com]
- 20. Imidazo[1,2-a]pyridines: a potent and selective class of cyclin-dependent kinase inhibitors identified through structure-based hybridisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 25. Facebook [cancer.gov]
- 26. gigazine.net [gigazine.net]
Technical Support Center: Purification of 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic Acid & Intermediates
Welcome to the technical support hub for the synthesis and purification of 6-bromoimidazo[1,2-a]pyridine-2-carboxylic acid and its associated intermediates. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important heterocyclic scaffold. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents.[1][2][3] However, its synthesis can lead to a variety of impurities that complicate downstream applications.
This document moves beyond simple protocols to explain the underlying principles of purification choices, helping you troubleshoot common issues and optimize your workflow for maximum purity and yield.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the purification of this compound and its synthetic precursors.
Q1: What are the most likely impurities in a crude synthesis of this compound?
Understanding potential impurities is the first step to designing an effective purification strategy. The synthesis of the imidazo[1,2-a]pyridine core often involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[2][4][5]
Table 1: Common Impurities and Their Origin
| Impurity Type | Probable Structure/Identity | Origin | Key Purification Challenge |
| Starting Material | 2-Amino-5-bromopyridine | Incomplete reaction. | Can have similar polarity to the product, especially in ester intermediates. |
| Starting Material | Chloroacetaldehyde or its equivalent | Incomplete reaction or side reactions. | Typically water-soluble and removed during aqueous workup. |
| Regioisomers | e.g., 8-bromo or other isomers | Non-selective bromination or rearrangement. | Very similar polarity and structure, often requiring high-resolution chromatography. |
| Side Products | Products from self-condensation of reactants | Overly harsh reaction conditions (temperature, time).[6] | Polarity can vary widely, complicating single-step purifications. |
| Hydrolyzed Ester | The target carboxylic acid | If synthesizing the methyl or ethyl ester intermediate and moisture is present. | Drastically different polarity; easily separated by chromatography or extraction. |
Q2: Should I start with column chromatography or recrystallization for my initial purification?
The choice depends on the state of your crude material and the nature of the impurities.[7] A logical workflow is often the most efficient.
-
Start with Flash Chromatography if: Your crude material is an oil, a sticky solid, or if TLC/LC-MS analysis shows a complex mixture with multiple components of similar polarity.[7][8] Chromatography is excellent for separating distinct compounds.
-
Start with Recrystallization if: Your crude product is a solid and appears to be relatively pure (>85%) with minor impurities. Recrystallization is a powerful, scalable technique for removing small amounts of impurities from a solid matrix.[9][10]
Q3: My compound is a carboxylic acid. How does this affect purification by silica gel chromatography?
The acidic proton of the carboxylic acid can interact strongly with the acidic silanol groups on the surface of silica gel. This often leads to significant peak tailing or "streaking" on a TLC plate or column, resulting in poor separation.
To counteract this, add a small amount of a volatile acid to your mobile phase.[7]
-
Recommended Modifier: 0.5-1% Acetic Acid or Formic Acid in your eluent system (e.g., Dichloromethane/Methanol + 1% Acetic Acid). The modifier protonates the silica surface and ensures the carboxylic acid analyte remains in its neutral form, leading to sharper peaks and better separation.
Q4: What are the go-to analytical methods for assessing the purity of the final product?
A single technique is rarely sufficient. A combination of methods provides a complete picture of purity.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment. A purity of >95% is often required for biological testing.[11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of your desired product and helps identify the mass of any impurities, aiding in their structural elucidation.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and regiochemistry of your compound. The absence of impurity peaks in the NMR spectrum is a strong indicator of high purity.[11][13]
Troubleshooting Guide: Common Purification Issues
This section provides solutions to specific experimental problems in a question-and-answer format.
Problem: My compound won't crystallize from solution; it just oils out.
Probable Cause: This is a common and frustrating issue in crystallization. It can be caused by several factors: the solution is too supersaturated, it's cooling too quickly, or the presence of impurities is inhibiting lattice formation.[7]
Solution Workflow:
Problem: I have very low mass recovery after flash column chromatography.
Probable Cause: The compound is likely too polar for the chosen solvent system and has irreversibly adsorbed onto the silica gel, or it simply hasn't eluted from the column yet.[7]
Solutions:
-
Increase Solvent Polarity: If you are still collecting fractions, drastically increase the polarity of your mobile phase. A common "flush" solvent is 10-20% Methanol in Dichloromethane. This is highly polar and will elute most compounds from a silica column.
-
Check for Insolubility: Ensure your crude material was fully dissolved in the loading solvent. If it precipitated at the top of the column, it will not elute properly.
-
Consider Reversed-Phase: For highly polar carboxylic acids, reversed-phase chromatography (using a C18 stationary phase and a polar mobile phase like water/acetonitrile) is often a much better choice.[7]
Problem: Two spots on my TLC are very close together (low ΔRf) and co-elute from the column.
Probable Cause: You are likely dealing with regioisomers or other structurally similar impurities. Standard solvent systems may not have sufficient selectivity to resolve them.
Solutions:
-
Change Solvent Selectivity: Do not just vary the ratio of your current solvents (e.g., changing from 20% to 30% Ethyl Acetate in Hexane). Instead, switch to a different solvent system entirely.[7] Try a system with different chemical properties, such as Toluene/Acetone or Dichloromethane/Methanol.
-
Use a High-Performance Stationary Phase: High-performance flash chromatography (HPFC) cartridges have smaller particle sizes and provide better resolution than standard silica gel.
-
Resort to a Second Method: If chromatography fails, purify the mixed fraction as best as possible and then attempt a high-resolution recrystallization. Sometimes removing other impurities allows the desired compound to crystallize away from the closely-related one.
Key Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is a general guideline for purifying crude this compound.
-
TLC Analysis & Solvent Selection:
-
Dissolve a small amount of crude material in a suitable solvent (e.g., DCM or Ethyl Acetate).
-
Spot on a silica gel TLC plate and develop in various solvent systems. A good starting point is a gradient of Ethyl Acetate (EtOAc) in Hexanes. Due to the acid, a Dichloromethane (DCM) / Methanol (MeOH) system is often more effective.
-
Goal: Find a solvent system where the desired product has an Rf value of approximately 0.25-0.35.
-
Crucial Step: Add 1% acetic acid to the chosen eluent to prevent streaking.
-
-
Column Packing:
-
Select a column size appropriate for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica mass to crude material mass).
-
Pack the column using the "slurry method" with your initial, low-polarity eluent. Ensure the silica bed is compact and level.[14]
-
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of solvent (preferably DCM).
-
Alternatively, for less soluble materials, perform a "dry load": adsorb the crude material onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent under reduced pressure.
-
Carefully add the sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the low-polarity solvent system, applying gentle air pressure.[14]
-
Gradually increase the polarity of the mobile phase according to your TLC analysis.
-
Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure (rotary evaporation) to yield the purified compound.
-
Place the product under high vacuum to remove residual solvents.
-
Protocol 2: Recrystallization
This protocol is suitable for purifying a solid product that is >85% pure.
-
Solvent Selection:
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the chosen solvent portion-wise while heating the mixture to a gentle boil (use a hot plate with stirring).
-
Add the minimum amount of hot solvent required to fully dissolve the solid.[9]
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask to remove them.
-
-
Crystallization:
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, you can place it in an ice bath or refrigerator for 30-60 minutes to maximize crystal formation.[7]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.
-
Dry the crystals thoroughly under high vacuum to remove all traces of solvent.
-
References
- Overcoming challenges in the purification of heterocyclic compounds. (n.d.). BenchChem.
- Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. (2022). ACS Omega.
- 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid | 944896-42-8. (n.d.). BenchChem.
- The Indispensable Role of Brominated Heterocycles in Modern Synthetic Chemistry. (n.d.). BenchChem.
- Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. (n.d.). Google Patents.
- Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2-Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. (n.d.). Frontiers in Chemistry.
- Troubleshooting guide for the synthesis of heterocyclic compounds. (n.d.). BenchChem.
- How to Purify an organic compound via recrystallization or reprecipitation?. (2025). ResearchGate.
- Purification: How To. (n.d.). University of Rochester Department of Chemistry.
- General procedures for the purification of Carboxylic acids. (n.d.). LookChem.
- Purification of Organic Compounds by Flash Column Chromatography. (2025). JoVE.
- Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. (n.d.). National Institutes of Health.
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (n.d.). BIO Web of Conferences.
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (n.d.). ResearchGate.
- Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal.
- Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. (2025). ResearchGate.
- Application of Flash Chromatography in Purification of Natural and Synthetic Products. (n.d.). ResearchGate.
- 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. (n.d.). MDPI.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. bio-conferences.org [bio-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Purification [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
- 12. 4’-Ethyl 1,2-dimethyl 1’,5-dibenzyl-4,4-dicyano-2’-oxo-5’-phenyl-1’,2’,4a,5-tetrahydro-4H-spiro[benzo[4,5]imidazo[1,2-a]pyridine-3,3’-pyrrole]-1,2,4’-tricarboxylate | MDPI [mdpi.com]
- 13. Frontiers | Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase [frontiersin.org]
- 14. orgsyn.org [orgsyn.org]
Common side reactions in the synthesis of imidazo[1,2-a]pyridines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide, designed by a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this privileged heterocyclic scaffold. Our goal is to equip you with the expertise to diagnose and resolve common experimental challenges, ensuring the integrity and success of your synthetic endeavors.
Troubleshooting Guide: Common Side Reactions & Low Yields
This section addresses specific issues that may arise during the synthesis of imidazo[1,2-a]pyridines, providing explanations grounded in reaction mechanisms and offering practical, field-proven solutions.
Question 1: My reaction yield is consistently low. What are the most common causes and how can I improve it?
Answer:
Low yields in imidazo[1,2-a]pyridine synthesis can stem from several factors, primarily revolving around reaction conditions, reagent purity, and the chosen synthetic route. Here’s a systematic approach to troubleshooting:
-
Incomplete Reaction: The primary culprit for low yields is often an incomplete reaction. The reaction progress should be meticulously monitored using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting materials are not fully consumed, consider the following adjustments:
-
Reaction Time: Extend the reaction time. Some reactions, especially those at lower temperatures, may require longer periods to reach completion.
-
Temperature: Gradually increase the reaction temperature. Many condensation reactions for imidazo[1,2-a]pyridine synthesis are performed at elevated temperatures, sometimes even under microwave irradiation to accelerate the reaction and improve yields.[1][2]
-
Catalyst Activity: If using a catalyst (e.g., Lewis acids like Sc(OTf)₃, FeCl₃, or iodine), ensure its activity.[1][3] Catalysts can degrade over time or be poisoned by impurities. Using a fresh batch of catalyst or increasing the catalyst loading might be necessary. For instance, in the Groebke-Blackburn-Bienaymé (GBB) reaction, the choice and amount of acid catalyst are crucial for driving the reaction to completion.[4][5]
-
-
Side Product Formation: The formation of undesired side products is a major contributor to reduced yields of the target molecule. The nature of these side products is highly dependent on the synthetic method employed. Common side reactions are discussed in detail in the following questions.
-
Purity of Starting Materials: Impurities in the starting materials, such as the 2-aminopyridine or the carbonyl compound, can interfere with the reaction. For example, residual water can hydrolyze intermediates or deactivate catalysts. Ensure all reagents and solvents are of high purity and are appropriately dried.
-
Sub-optimal Reaction Conditions:
-
Solvent: The choice of solvent can significantly impact the reaction rate and selectivity. While alcohols like methanol and ethanol are commonly used, they can sometimes participate in side reactions.[6] Toluene is another common solvent, particularly for reactions requiring higher temperatures.[7] In some cases, solvent-free conditions or the use of green solvents like water have been shown to be effective.[1][8]
-
Atmosphere: Some reactions, particularly those involving copper catalysts, are sensitive to the atmosphere. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions. Conversely, some modern methods utilize air as the oxidant.[7]
-
Question 2: I am observing the formation of an unexpected regioisomer. What causes this and how can I control the regioselectivity?
Answer:
The formation of regioisomers is a common challenge, particularly when using substituted 2-aminopyridines or unsymmetrical carbonyl compounds. The regioselectivity is primarily governed by the relative nucleophilicity of the two nitrogen atoms in the 2-aminopyridine ring and the reaction mechanism.
-
Mechanism of Isomer Formation: In the classical Tschitschibabin reaction and related condensations, the initial step is the nucleophilic attack of one of the nitrogen atoms of 2-aminopyridine on the electrophilic carbonyl component.[1][2] The endocyclic pyridine nitrogen is generally more nucleophilic and will preferentially attack, leading to the desired imidazo[1,2-a]pyridine. However, under certain conditions, the exocyclic amino group can also react, potentially leading to the formation of the isomeric imidazo[1,5-a]pyridine scaffold, though this is less common.
The regioselectivity can be more complex in reactions involving different starting materials. For instance, in reactions with β-nitrostyrenes, the reaction conditions (basic vs. acidic) can dictate the point of initial attack and thus the final regioisomer.[9] A basic medium can favor Michael addition from the more nucleophilic pyridine nitrogen, leading to the 3-aryl-imidazo[1,2-a]pyridine regioisomer.[9]
-
Controlling Regioselectivity:
-
Choice of Synthetic Route: Some synthetic methods offer better regiocontrol than others. The Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction, for example, is highly regioselective in forming 3-aminoimidazo[1,2-a]pyridines due to its specific mechanistic pathway involving the formation of a nitrilium intermediate.[4][10]
-
Reaction Conditions:
-
pH: As mentioned, the pH of the reaction medium can influence the nucleophilicity of the nitrogen atoms. Acidic conditions can protonate the more basic pyridine nitrogen, potentially altering the regiochemical outcome.
-
Steric Hindrance: The steric bulk of the substituents on both the 2-aminopyridine and the carbonyl compound can influence which nitrogen atom reacts. A bulky substituent on the pyridine ring may hinder the attack of the endocyclic nitrogen, although this is not a common strategy for controlling regioselectivity.
-
-
Question 3: In my Groebke-Blackburn-Bienaymé (GBB) reaction, I am seeing significant amounts of byproducts. What are they and how can I minimize them?
Answer:
The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful tool for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[4][11] However, side reactions can occur, leading to a complex reaction mixture and reduced yields.
-
Common Side Products and Their Formation:
-
Unreacted Intermediates: The GBB reaction proceeds through the formation of an imine intermediate from the aldehyde and 2-aminopyridine.[4][6] If the subsequent steps (attack of the isocyanide and cyclization) are slow, this imine can be a major component of the crude product.
-
Solvent Adducts: When using alcohol solvents like methanol, the solvent can act as a nucleophile and add to the imine or other reactive intermediates.[6] This can lead to the formation of stable side products that do not proceed to the desired imidazo[1,2-a]pyridine.
-
Hydrolysis Products: The presence of water can lead to the hydrolysis of the isocyanide to the corresponding formamide or the hydrolysis of the imine intermediate back to the starting aldehyde and amine.
-
-
Minimizing Side Product Formation:
-
Anhydrous Conditions: To prevent hydrolysis, it is crucial to use anhydrous solvents and reagents and to run the reaction under an inert atmosphere. The use of a dehydrating agent, such as trimethyl orthoformate, can also be beneficial.[5]
-
Choice of Solvent: If solvent adducts are a problem, consider switching to a non-nucleophilic solvent like acetonitrile or toluene.
-
Catalyst Optimization: The GBB reaction is often catalyzed by a Lewis or Brønsted acid.[12] Optimizing the catalyst and its loading can accelerate the desired reaction pathway and minimize the formation of side products. Scandium(III) triflate is a commonly used and effective catalyst.[13]
-
Order of Addition: Adding the isocyanide component last, after the formation of the imine, can sometimes improve the outcome of the reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the Ortoleva-King reaction and what are its potential pitfalls?
A1: The Ortoleva-King reaction is a method for synthesizing N-alkylpyridinium halides by reacting pyridine with an active methylene compound in the presence of iodine.[14] A subsequent intramolecular cyclization can lead to the formation of imidazo[1,2-a]pyridines. A key pitfall of this reaction is the potential for complex reaction mixtures due to the concurrent formation of different intermediates.[15] The reaction outcome can be sensitive to the substituents on both the pyridine and the ketone, as well as the choice of catalyst.[15] Modern variations of this reaction often use catalytic amounts of iodine in conjunction with an iron co-catalyst to improve efficiency and reduce the amount of waste.[14][16]
Q2: How can I purify my imidazo[1,2-a]pyridine product from common impurities?
A2: The purification of imidazo[1,2-a]pyridines typically involves standard chromatographic techniques.
-
Column Chromatography: Silica gel column chromatography is the most common method for purifying these compounds. A gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used for elution. The specific solvent system will depend on the polarity of the target compound and the impurities.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent or solvent mixture can be an effective purification method.
-
Acid-Base Extraction: The basic nature of the imidazo[1,2-a]pyridine ring system can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid solution to extract the basic product into the aqueous layer. The aqueous layer is then basified, and the purified product is back-extracted into an organic solvent.
Q3: Are there any "green" or more sustainable methods for synthesizing imidazo[1,2-a]pyridines?
A3: Yes, there has been a significant effort to develop more environmentally friendly synthetic routes. These include:
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and often leads to higher yields and cleaner reactions.[1][2]
-
Use of Green Solvents: Reactions have been successfully carried out in water, which is a non-toxic and readily available solvent.[8][17]
-
Catalyst-Free and Solvent-Free Conditions: Some methods have been developed that proceed efficiently without the need for a catalyst or solvent, reducing waste and simplifying purification.[1][2]
-
Multicomponent Reactions (MCRs): MCRs, like the GBB reaction, are inherently more atom-economical as they combine multiple starting materials in a single step, reducing the number of synthetic steps and the amount of waste generated.[10][18]
Visualizing Key Mechanisms
To better understand the formation of both the desired product and potential side products, the following diagrams illustrate key reaction pathways.
Generalized Mechanism for Imidazo[1,2-a]pyridine Formation
Caption: Generalized pathway for imidazo[1,2-a]pyridine synthesis.
Troubleshooting Workflow for Low Yields
Sources
- 1. bio-conferences.org [bio-conferences.org]
- 2. researchgate.net [researchgate.net]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 8. Rapid, metal-free and aqueous synthesis of imidazo[1,2- a ]pyridine under ambient conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC01601D [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. BJOC - Generation of multimillion chemical space based on the parallel Groebke–Blackburn–Bienaymé reaction [beilstein-journals.org]
- 14. researchgate.net [researchgate.net]
- 15. On the mechanism of the direct acid catalyzed formation of 2,3-disubstituted imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. Concurrence between ketimine and Ortoleva–King type reaction intermediated transformations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Novel one step synthesis of imidazo[1,2-a]pyridines and Zolimidine via iron/iodine-catalyzed Ortoleva-King type protocol | Semantic Scholar [semanticscholar.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Refinement of Docking Studies for Better Prediction of Binding Affinity
A Senior Application Scientist's Guide to Navigating Common Pitfalls and Advanced Solutions
Welcome to the technical support center for molecular docking refinement. As researchers and drug development professionals, you understand that a raw docking score is often just the beginning of the story. The initial prediction of a ligand's pose and its corresponding affinity can be fraught with inaccuracies stemming from protein flexibility, solvation effects, and the inherent approximations in scoring functions.[1][2][3]
This guide is designed to move beyond simplistic protocols. Here, we will dissect the common challenges encountered during docking studies and provide a structured, causality-driven approach to refining your results for a more accurate and reliable prediction of binding affinity. We will explore not just what to do, but why specific refinement strategies are scientifically sound and how to validate each step of your workflow.
Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial hurdles and questions that arise after obtaining preliminary docking results.
Q1: My docking software produced multiple binding poses with similar scores. How do I choose the correct one?
A1: This is a classic and critical issue. Relying solely on the top-ranked score is often misleading. The best practice is to perform a pose clustering analysis .[4] This technique groups similar conformations based on the root-mean-square deviation (RMSD) of the ligand's atoms.[4][5] The underlying principle is that a robust binding mode should be a recurrent, low-energy state, not a singular, fleeting interaction.
-
Causality: A large, well-populated cluster of low-energy poses suggests a stable and conformationally accessible binding mode. In contrast, a top-scoring pose that is an outlier (a "singleton") may be an artifact of the scoring function.
-
Actionable Advice:
-
Generate a significant number of poses per ligand (e.g., 20-100).
-
Use a clustering algorithm (e.g., as implemented in tools like GROMACS, VMD, or specialized software like ClusDOCK) with an RMSD cutoff typically around 2.0 Å.[4]
-
Prioritize the representative pose from the most populated, lowest-energy cluster for further analysis.[4] Several studies have shown that this approach significantly reduces the number of potential poses to consider for more computationally intensive refinement.[4]
-
Q2: The binding affinity predicted by my docking score seems unrealistically high/low compared to my expectations. Is the score reliable?
A2: Docking scores are best used for ranking compounds in a relative sense (i.e., identifying which ligands are likely better binders than others) rather than as a precise, absolute measure of binding free energy.[6][7] They are derived from simplified mathematical models that often neglect critical physical phenomena.[3]
-
Causality: Standard scoring functions often fail to accurately account for:
-
Protein Flexibility: The "lock-and-key" model is an oversimplification; proteins are dynamic and adapt to ligand binding (induced fit).[8]
-
Solvation Effects: The displacement of water molecules from the binding site upon ligand binding is a major thermodynamic driver, which is often poorly modeled.[3][8]
-
Entropic Penalties: The loss of conformational freedom for both the ligand and protein upon binding is a significant energetic cost that is difficult to quantify with simple scoring functions.[9]
-
-
Actionable Advice: Treat the initial docking score with skepticism. Use it as a preliminary filter to select a smaller subset of promising candidates for more rigorous, physics-based refinement methods like Molecular Dynamics (MD) simulations.[6][10]
Q3: Should I include crystallographic water molecules in my docking simulation?
A3: The answer is nuanced: it depends on the role of the water molecules. Water molecules can be critical mediators of protein-ligand interactions, forming hydrogen bond bridges that stabilize the complex.[11][12][13] Arbitrarily removing all of them can eliminate key interactions and lead to incorrect predictions.[11]
-
Causality: "Bridging" water molecules that form hydrogen bonds with both the protein and the ligand are often essential for affinity and specificity.[13] Displacing such a water molecule requires the ligand to form interactions of equivalent or greater strength, which may not be possible.
-
Actionable Advice:
-
Analyze the Environment: Before docking, examine the crystal structure. Identify water molecules that are "deeply" buried and form multiple hydrogen bonds with the protein. These are likely to be structurally important.
-
Use Specialized Docking Programs: Some docking software, like GOLD, can treat specific water molecules as "active," allowing them to be either retained or displaced during the simulation based on energetic calculations.[14]
-
Test Both Scenarios: If unsure, perform docking runs both with and without key water molecules and compare the resulting poses and scores. The presence of water molecules has been shown to improve the accuracy of docking searches.[12]
-
Part 2: In-Depth Troubleshooting Guides & Refinement Protocols
When initial checks and simple fixes are not enough, a more rigorous, multi-step refinement workflow is necessary. This section provides detailed protocols for post-docking validation and binding affinity recalculation.
Workflow 1: Refining Docking Poses with Molecular Dynamics (MD) Simulation
The static picture provided by docking fails to capture the dynamic nature of the protein-ligand complex. MD simulation provides a "reality check" by observing the behavior of the docked pose in a more realistic, explicitly solvated, and flexible environment.[15]
Issue: A high-scoring docking pose is unstable and drifts out of the binding pocket during simulation.
Underlying Cause: The initial pose is not in a stable, low-energy minimum. The forces described by a more accurate physics-based force field reveal that the interactions predicted by the docking score are not sustainable. Unfavorable electrostatic or van der Waals interactions can lead to the ligand unbinding.[10]
-
System Preparation:
-
Take the top-ranked pose (ideally from a well-populated cluster) as your starting structure.
-
Select an appropriate force field. This is a critical choice. For protein-ligand complexes, AMBER and CHARMM force fields are widely used and validated.[16][17][18] For the ligand, a general force field like GAFF2 is common.[19]
-
Solvate the complex in a periodic box of explicit water molecules (e.g., TIP3P).[19]
-
Add counter-ions to neutralize the system's charge.
-
-
Minimization and Equilibration:
-
Perform an initial energy minimization of the system to remove steric clashes.
-
Gradually heat the system to the target temperature (e.g., 300 K) while restraining the protein and ligand heavy atoms.
-
Run a series of equilibration steps at constant temperature and pressure (NPT ensemble), gradually releasing the restraints to allow the system to relax.
-
-
Production Simulation:
-
Analysis:
-
Ligand RMSD: Calculate the Root-Mean-Square Deviation of the ligand's heavy atoms over the course of the simulation, using the initial docked pose as a reference. A stable ligand will exhibit a low and fluctuating RMSD (typically < 2-3 Å). A ligand that is unstable will show a continuously increasing RMSD, indicating it is drifting away from the binding site.[10]
-
Interaction Analysis: Monitor key hydrogen bonds and hydrophobic contacts between the protein and ligand throughout the simulation. Stable interactions should persist.
-
Workflow 2: Improving Binding Affinity Prediction with MM/PBSA and MM/GBSA
Once a stable binding pose has been confirmed, the next step is to obtain a more accurate estimate of the binding free energy than the initial docking score. The Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area (MM/PB(GB)SA) methods offer a good balance between computational cost and accuracy.[9][20]
Issue: The relative ranking of a series of ligands by docking score does not match experimental (e.g., IC50) data.
Underlying Cause: As mentioned, docking scores are simplified. MM/PB(GB)SA improves upon this by incorporating continuum solvation models and, in some protocols, estimates of entropic contributions, providing a more physically realistic energy calculation.[9][20] However, these methods are also sensitive to simulation parameters and have their own approximations, such as neglecting conformational entropy in many standard implementations.[9][20]
-
Generate Trajectories:
-
Run an MD simulation for the protein-ligand complex as described in Workflow 1.
-
Crucially, you must also run separate MD simulations for the free protein (apo) and the free ligand using the same simulation parameters.
-
-
Snapshot Extraction:
-
From the stable portion of the complex trajectory, extract a series of snapshots (e.g., 100-500 frames).
-
-
Energy Calculation:
-
For each snapshot, calculate the following energy components:
-
ΔE_MM: The change in molecular mechanics energy (bonds, angles, torsions, van der Waals, and electrostatics) in the gas phase.
-
ΔG_solv: The change in solvation free energy, which is composed of:
-
Polar component (ΔG_PB/GB): Calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model. This term represents the energy of interacting with the solvent continuum.
-
Non-polar component (ΔG_SA): Calculated from the solvent-accessible surface area (SASA). This term accounts for the cost of creating a cavity in the solvent.
-
-
-
The binding free energy (ΔG_bind) is the sum of these components, averaged over all snapshots.
-
-
Interpretation:
| Method | Pros | Cons |
| Docking Score | Very fast; good for screening large libraries. | Often inaccurate for affinity; poor treatment of solvent and flexibility.[1][3] |
| MM/PBSA & MM/GBSA | More accurate than docking scores; balances speed and rigor.[9][20] | Computationally more expensive; results are sensitive to parameters (e.g., dielectric constant); often neglects conformational entropy.[9][20] |
| Free Energy Perturbation (FEP) | "Gold standard" for accuracy; typically within 1 kcal/mol of experimental values.[22] | Very computationally demanding; requires significant expertise to set up and analyze.[23] |
Workflow 3: The Gold Standard - Free Energy Perturbation (FEP) for Lead Optimization
For lead optimization, where you need to accurately predict the affinity changes resulting from small chemical modifications, Free Energy Perturbation (FEP) is the most rigorous method available.[22][23]
Issue: You need to decide which of several similar analogues to synthesize, and MM/PBSA is not providing sufficient resolution to differentiate them confidently.
Underlying Cause: FEP is based on a sound statistical mechanics framework. It calculates the relative binding free energy (ΔΔG_bind) between two ligands (Ligand A → Ligand B) by simulating a non-physical, "alchemical" transformation between them.[24] This direct calculation of the free energy difference is more robust than the endpoint calculations of MM/PBSA.
-
Define the Perturbation: You need a "map" connecting your ligands. FEP works best for small changes (e.g., adding a methyl group, changing a halogen).
-
Simulate the Transformation: The simulation is broken down into a series of steps (lambda windows). In each window, the force field parameters of Ligand A are slowly turned off while those of Ligand B are turned on.[24]
-
Calculate ΔΔG: This transformation is performed for the ligands both free in solution and bound to the protein. The difference between these two free energy changes gives the relative binding free energy (ΔΔG_bind).
-
Result: FEP can predict with high accuracy whether a proposed chemical modification will improve or weaken binding affinity, guiding synthetic chemistry efforts far more effectively than other methods.[22][25][26]
Part 3: Final Checklist for Robust and Trustworthy Docking Studies
To ensure the integrity and reproducibility of your work, follow this self-validating checklist:
By moving beyond the initial docking score and embracing a rigorous, multi-step refinement and validation process, you can significantly enhance the predictive power of your computational studies and make more informed decisions in the complex process of drug discovery.
References
- Cresset Group.
- Bourgeas, R., et al. (2010). Automatic clustering of docking poses in virtual screening process using self-organizing map.
- PacDOCK. ClusDOCK Tutorial 2. [Link]
- Protheragen.
- Homeyer, N., & Gohlke, H. (2012). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery, 7(11), 943-954. [Link]
- Wang, E., et al. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews, 119(16), 9478-9508. [Link]
- Wang, L., et al. (2016). Predicting Binding Affinities for GPCR Ligands Using Free-Energy Perturbation. ACS Central Science, 2(11), 787-796. [Link]
- Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery, 10(5), 449-461. [Link]
- Lemmin, T., et al. (2019). Applying Pose Clustering and MD Simulations To Eliminate False Positives in Molecular Docking. Journal of Chemical Information and Modeling, 59(4), 1496-1509. [Link]
- Li, H., et al. (2016). Improving Binding Mode and Binding Affinity Predictions of Docking by Ligand-based Search of Protein Conformations: Evaluation in D3R Grand Challenge 2015. Journal of Computer-Aided Molecular Design, 30(9), 787-802. [Link]
- Lee, J., et al. (2022). Practical Guidance for Consensus Scoring and Force Field Selection in Protein–Ligand Binding Free Energy Simulations. Journal of Chemical Information and Modeling, 62(23), 5851-5863. [Link]
- Wang, Q., et al. (2015). Multi-Body Interactions in Molecular Docking Program Devised with Key Water Molecules in Protein Binding Sites. PLOS ONE, 10(7), e0132726. [Link]
- Chem-Workflows. Pose clustering of docking results. [Link]
- Salo, O. H., et al. (2008). Ligand−Protein Docking with Water Molecules. Journal of Chemical Information and Modeling, 48(10), 2047-2056. [Link]
- 3decision.
- Sun, Z., et al. (2018). Assessing the performance of MM/PBSA and MM/GBSA methods. 9. Prediction reliability of binding affinities and binding poses for protein–peptide complexes. Physical Chemistry Chemical Physics, 20(38), 24838-24851. [Link]
- Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Semantic Scholar. [Link]
- Sinko, W., et al. (2021). Improving Protein-Ligand Docking Results with High-Throughput Molecular Dynamics Simulations. Journal of Chemical Information and Modeling, 61(4), 1913-1922. [Link]
- CCDC. Docking with Water in the Binding Site using GOLD. [Link]
- Li, Y., et al. (2022). Accurate calculation of absolute free energy of binding for SHP2 allosteric inhibitors using free energy perturbation. Physical Chemistry Chemical Physics, 24(20), 12383-12392. [Link]
- Barillari, C., et al. (2008). How Important is to Account for Water When Modeling Biomolecular Complexes?. Current Topics in Medicinal Chemistry, 8(18), 1635-1644. [Link]
- Jain, A. N. (2014). Docking and Ligand Binding Affinity: Uses and Pitfalls. Journal of Computer-Aided Molecular Design, 28(10), 1041-1053. [Link]
- Schrödinger. (2024). Fundamental concepts of relative binding Free Energy Perturbation (FEP)
- Schmidt, M. W., et al. (2011). Molecular Docking with Ligand Attached Water Molecules. Journal of Chemical Information and Modeling, 51(4), 923-931. [Link]
- Wang, L., et al. (2016). Predicting Binding Affinities for GPCR Ligands Using Free-Energy Perturbation.
- Rigo, F., et al. (2023). Post-Docking Refinement of Peptide or Protein-RNA Complexes Using Thermal Titration Molecular Dynamics (TTMD): A Stability Insight. International Journal of Molecular Sciences, 24(22), 16407. [Link]
- Bourgeas, R., et al. (2010). Automatic clustering of docking poses in virtual screening process using self-organizing map.
- Salmaso, V., & Moro, S. (2018). Bridging Molecular Docking to Molecular Dynamics in Exploring Ligand-Protein Recognition Process: An Overview. Frontiers in Pharmacology, 9, 923. [Link]
- Pan, J., et al. (2023). RefineScore: Improving Ligand Docking Accuracy and Interpretability by Predicting MDN Corrective Physical Interactions. ChemRxiv. [Link]
- Ohno, Y., et al. (2014). Molecular dynamics analysis to evaluate docking pose prediction. Journal of Molecular Graphics and Modelling, 50, 10-18. [Link]
- Singh, T., et al. (2023). Ten quick tips to perform meaningful and reproducible molecular docking calculations.
- ResearchGate. What force field should I select for protein - ligand complex?. [Link]
- Hetényi, C., & van der Spoel, D. (2006). Improving Accuracy and Efficiency of Blind Protein-Ligand Docking by Focusing on Predicted Binding Sites. Journal of Computer-Aided Molecular Design, 20(5), 271-286. [Link]
- ResearchGate. How to validate the molecular docking results ?. [Link]
- Ghasemi, J. B., et al. (2018).
- Ghasemi, J. B., et al. (2018).
- SAMSON. Avoiding Common Pitfalls When Preparing Ligands for Docking. [Link]
- Houston, D. R., & Walkinshaw, M. D. (2013). Consensus Docking: Improving the Reliability of Docking in a Virtual Screening Context. Journal of Chemical Information and Modeling, 53(2), 384-390. [Link]
- Kumar, A., & Zhang, K. Y. J. (2018). Challenges in Docking: Mini Review. JSciMed Central. [Link]
- Pierce, B., & Weng, Z. (2007). Predicting Protein-Protein Binding Affinity by In silico Docking. JSciMed Central. [Link]
- ResearchGate.
- ResearchGate. (2023). Major Challenges of Molecular Docking. [Link]
- Aldeghi, M., et al. (2022). Current State of Open Source Force Fields in Protein–Ligand Binding Affinity Predictions. Journal of Chemical Information and Modeling, 62(21), 5262-5282. [Link]
- MSU.
- Bioinformatics and Biotech. (2023). 7 Expert Tips for Perfect Molecular Docking. YouTube. [Link]
- Ballester, P. J., & Mitchell, J. B. O. (2010). Improvement of Protein-Ligand Binding Affinity Prediction using Machine Learning Techniques. UPCommons. [Link]
- Carlson, M. J., & McCammon, J. A. (2000). Preparation and Refinement of Model Protein–Ligand Complexes. In Methods in Molecular Biology, vol. 146, pp. 265-278. Humana Press. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Molecular Docking Challenges and Limitations: Medicine & Healthcare Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 3. researchgate.net [researchgate.net]
- 4. Applying Pose Clustering and MD Simulations To Eliminate False Positives in Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pose clustering of docking results — Chem-Workflows documentation [chem-workflows.com]
- 6. Docking and Ligand Binding Affinity: Uses and Pitfalls [pubs.sciepub.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Challenges in Docking: Mini Review [jscimedcentral.com]
- 9. portal.research.lu.se [portal.research.lu.se]
- 10. Improving Protein-Ligand Docking Results with High-Throughput Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multi-Body Interactions in Molecular Docking Program Devised with Key Water Molecules in Protein Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. How Important is to Account for Water When Modeling Biomolecular Complexes? [pubs.sciepub.com]
- 14. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 15. Molecular dynamics analysis to evaluate docking pose prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Force Fields in Molecular Dynamics Simulations: Choosing the Right One - Creative Proteomics [iaanalysis.com]
- 17. drugmarvel.wordpress.com [drugmarvel.wordpress.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Assessing the performance of MM/PBSA and MM/GBSA methods. 9. Prediction reliability of binding affinities and binding poses for protein–peptide complexes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 22. cresset-group.com [cresset-group.com]
- 23. Predicting Binding Affinities for GPCR Ligands Using Free-Energy Perturbation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. youtube.com [youtube.com]
- 25. Accurate calculation of absolute free energy of binding for SHP2 allosteric inhibitors using free energy perturbation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. academic.oup.com [academic.oup.com]
How to increase the polarity of imidazo[1,2-a]pyridines without losing potency
A-Level: Senior Application Scientist Authored for: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of strategies to modulate the polarity of imidazo[1,2-a]pyridine derivatives, a critical aspect of drug design, without compromising their biological potency. We will delve into the nuanced structure-activity relationships (SAR) of this privileged scaffold and offer practical, evidence-based approaches to navigate the delicate balance between physicochemical properties and therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: Why is increasing the polarity of imidazo[1,2-a]pyridine derivatives often necessary in drug discovery?
Increasing polarity is a common optimization strategy to improve a compound's pharmacokinetic profile. More polar molecules tend to have better aqueous solubility, which can enhance bioavailability and facilitate formulation. Furthermore, appropriate polarity can reduce off-target effects by minimizing non-specific binding to lipophilic pockets in unintended proteins and can also mitigate issues related to metabolic instability.
Q2: What are the primary challenges when attempting to increase the polarity of this scaffold?
The main challenge lies in the potential for a "polarity-potency trade-off." The introduction of polar functional groups can disrupt key interactions within the target's binding site, leading to a significant loss of potency. The imidazo[1,2-a]pyridine core and its substituents often engage in crucial hydrophobic and aromatic interactions that, if disturbed, can abolish biological activity.
Q3: Are there specific positions on the imidazo[1,2-a]pyridine ring that are more amenable to polar substitutions?
Structure-activity relationship (SAR) studies suggest that the C3 and C8 positions are often tolerant of modifications.[1][2] However, the ideal position for introducing polarity is highly dependent on the specific biological target and the binding mode of the compound series. For instance, in some kinase inhibitors, modifications at the C6 position have been explored to introduce polar amide groups that can interact with the solvent-exposed region of the binding pocket.[3]
Q4: What is a "bioisosteric replacement," and how can it be used to increase polarity?
A bioisostere is a functional group or moiety that has similar physicochemical or topological properties to another group and elicits a similar biological response.[4][5] In the context of increasing polarity, a classic example is replacing a phenyl ring with a pyridine ring. This introduces a nitrogen atom that can act as a hydrogen bond acceptor, thereby increasing polarity while maintaining a similar size and shape to the original group. Another strategy is the replacement of a hydrogen atom with a fluorine atom, which can modulate local electronics and potentially form favorable interactions without significantly increasing size.[4]
Troubleshooting Guides: Strategies for Polarity Modulation
Strategy 1: Introduction of Polar Functional Groups
A direct approach to increasing polarity is the incorporation of polar functional groups such as hydroxyls, amides, sulfonamides, and amines.[6][7] However, the position and nature of these groups are critical to maintaining potency.
Causality Behind Experimental Choices:
The rationale for introducing a specific polar group is often guided by the target's binding site topology. If the binding pocket has solvent-exposed regions or contains polar amino acid residues, introducing a complementary polar group on the ligand can lead to favorable hydrogen bonding or electrostatic interactions, potentially enhancing both polarity and potency.[8] For example, docking studies might reveal a nearby aspartic acid or asparagine residue, suggesting that the introduction of an amine could form a beneficial salt bridge or hydrogen bond.[8]
Self-Validating System:
When introducing polar groups, it is crucial to synthesize a small, focused library of analogs to systematically probe the SAR. This should include variations in the position of the polar group and the length and nature of any linker connecting it to the core scaffold. A direct comparison of the physicochemical properties (e.g., calculated logP, measured solubility) and biological activity of these analogs will provide a clear understanding of the impact of each modification.
Experimental Protocol: Synthesis of an Amide-Substituted Imidazo[1,2-a]pyridine
This protocol describes a general method for introducing an amide functionality, a common strategy for increasing polarity.
-
Synthesis of the Carboxylic Acid Intermediate: Start with a commercially available or synthesized imidazo[1,2-a]pyridine bearing a suitable precursor for a carboxylic acid, such as an ester or a methyl group that can be oxidized. For example, an ethyl ester can be saponified using a base like lithium hydroxide in a mixture of tetrahydrofuran and water.
-
Amide Coupling: The resulting carboxylic acid can then be coupled with a variety of amines using standard peptide coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in an inert solvent such as dichloromethane or dimethylformamide.
-
Purification: The final amide product is then purified using column chromatography or preparative HPLC.
Workflow for Introducing Polar Amides
Caption: Synthetic workflow for amide introduction.
Strategy 2: Bioisosteric Replacements for Polarity Enhancement
Bioisosteric replacements offer a more subtle approach to modulating polarity by swapping entire fragments of the molecule with alternatives that possess different electronic properties but similar steric profiles.[4][5]
Causality Behind Experimental Choices:
The choice of a bioisostere is often dictated by the need to maintain a specific binding conformation while introducing polarity. For instance, replacing an imidazo[1,2-a]pyrimidine with an 8-fluoroimidazo[1,2-a]pyridine can mimic the electronic properties and surface electrostatics of the original core while introducing a polar C-F bond.[9] This can be particularly useful when the nitrogen at the 8-position of the pyrimidine is not involved in a critical hydrogen bond.
Self-Validating System:
A successful bioisosteric replacement should ideally result in a compound with comparable or improved potency and a more favorable physicochemical profile. To validate this, it is essential to synthesize both the parent compound and its bioisosteric analog and compare their properties side-by-side. This includes not only potency but also solubility, metabolic stability, and cell permeability assays.
Experimental Protocol: Synthesis of a Pyridyl-Substituted Imidazo[1,2-a]pyridine via Suzuki Coupling
This protocol outlines the replacement of a phenyl group with a pyridine ring, a common bioisosteric swap to increase polarity.
-
Synthesis of a Bromo-Imidazo[1,2-a]pyridine: Introduce a bromine atom at the desired position on the imidazo[1,2-a]pyridine core, often through electrophilic bromination using N-bromosuccinimide (NBS).
-
Suzuki Coupling: Perform a Suzuki cross-coupling reaction between the bromo-imidazo[1,2-a]pyridine and a commercially available pyridylboronic acid. This reaction is typically catalyzed by a palladium catalyst (e.g., Pd(PPh3)4) in the presence of a base (e.g., Na2CO3) in a suitable solvent system like a mixture of toluene, ethanol, and water.
-
Purification: The desired pyridyl-substituted product is then purified by standard chromatographic techniques.
Workflow for Bioisosteric Replacement
Caption: Suzuki coupling for bioisosteric replacement.
Strategy 3: Introduction of Polar Side Chains with Constrained Conformations
Introducing flexible polar side chains can sometimes lead to an entropic penalty upon binding, reducing potency. Utilizing rigid linkers or cyclic structures to introduce polar groups can help to pre-organize the molecule in a bioactive conformation.
Causality Behind Experimental Choices:
Constraining the conformation of a polar side chain can minimize the loss of conformational entropy upon binding to the target. This can be achieved by incorporating the polar group into a rigid ring system, such as a piperidine or a morpholine. This strategy is particularly effective when the binding pocket has a well-defined shape that can accommodate the rigid substituent. For instance, replacing a flexible propyl-amine side chain with a more rigid piperidine can enhance selectivity and potency by optimizing interactions with polar residues in the binding site.[8]
Self-Validating System:
To validate this approach, a series of analogs with varying degrees of conformational constraint should be synthesized and evaluated. This could include an acyclic polar side chain, a small cyclic analog (e.g., azetidine), and a larger cyclic analog (e.g., piperidine). Comparing the potency and physicochemical properties of these compounds will reveal the optimal level of conformational rigidity for the specific target.
Experimental Protocol: Synthesis of a Piperidine-Substituted Imidazo[1,2-a]pyridine
This protocol describes the introduction of a polar, conformationally constrained piperidine ring.
-
Functionalization of the Core: Introduce a reactive handle, such as a chloromethyl group, onto the imidazo[1,2-a]pyridine scaffold. This can often be achieved through chloromethylation of a suitable precursor.
-
Nucleophilic Substitution: React the chloromethylated intermediate with a polar-substituted piperidine, such as 4-hydroxypiperidine, in the presence of a base like potassium carbonate in a solvent such as acetonitrile.
-
Purification: The final product is purified using standard chromatographic methods.
Workflow for Constrained Polar Side Chains
Caption: Synthesis of a piperidine-substituted analog.
Data Summary
The following table summarizes the impact of various polar substitutions on the calculated logP (cLogP) and potency (Minimum Inhibitory Concentration, MIC) of a series of anti-tubercular imidazo[1,2-a]pyridines.[6]
| Compound | Polar Group | cLogP | MIC (µM) |
| 5 | - | 3.6 | >20 |
| 6 | Sulfonamide | 1.8 | >20 |
| 7 | Sulfonyl | 1.8 | 0.9 |
| 8 | Sulfonyl | 2.0 | 0.4 |
| 13 | 2-Pyridyl | - | - |
Data adapted from a study on anti-tubercular imidazo[1,2-a]pyridines.[6]
As the data illustrates, the introduction of a sulfonamide group (compound 6 ) successfully lowered the cLogP but abolished potency. In contrast, the sulfonyl-containing compounds (7 and 8 ) also had reduced cLogP but retained and even improved potency, demonstrating a successful polarity modulation.[6] This highlights the importance of the specific nature and placement of the polar group.
References
- Ananthan, S., et al. (2015). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 6(9), 973-978. [Link]
- Wallace, E. M., et al. (2013). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters, 4(7), 630-635. [Link]
- Gerlach, M., et al. (2013). Structure-activity relationship and in vitro pharmacological evaluation of imidazo[1,2-a]pyridine-based inhibitors of 5-LO. Future Medicinal Chemistry, 5(8), 865-880. [Link]
- de Oliveira, C. S., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
- Archibald, J. L., et al. (1990). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of Medicinal Chemistry, 33(9), 2457-2463. [Link]
- Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]
- Polshettiwar, V., & Varma, R. S. (2008). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent.
- Da Settimo, F., et al. (2008). 2-Phenyl-imidazo[1,2-a]pyridine compounds containing hydrophilic groups as potent and selective ligands for peripheral benzodiazepine receptors: synthesis, binding affinity and electrophysiological studies. Journal of Medicinal Chemistry, 51(21), 6876-6888. [Link]
- Cui, J. J., et al. (2013). Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. ACS Medicinal Chemistry Letters, 4(10), 917-922. [Link]
- Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. (2022). Molecules, 27(22), 7858. [Link]
- Kumar, R., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22485-22502. [Link]
- Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (2018). Organic & Biomolecular Chemistry, 16(33), 5991-6013. [Link]
- A structure-activity relationship study of the affinity of selected imidazo[1,2-a]pyridine derivatives, congeners of zolpidem, for the ω1-subtype of the benzodiazepine receptor. (1995). Journal of Medicinal Chemistry, 38(17), 3302-3309. [Link]
- Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). [Link]
- Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (2018). Current Medicinal Chemistry, 25(28), 3332-3376. [Link]
- Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. (2013). Bioorganic & Medicinal Chemistry Letters, 23(17), 4857-4861. [Link]
- Humphries, A. C., et al. (2006). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. Bioorganic & Medicinal Chemistry Letters, 16(6), 1518-1522. [Link]
- Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyrimidine Derivatives as Potential Dual Inhibitors of hACE2 and Spike Protein for Blocking SARS-CoV-2 Cell Entry. (2023). Journal of Molecular Structure, 1286, 135541. [Link]
- Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). RSC Medicinal Chemistry, 14(3), 384-403. [Link]
- C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. (2021).
- Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (2022). Molecules, 27(15), 4935. [Link]
- Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. (2019). Tetrahedron Letters, 60(37), 151042. [Link]
- Synthesis of imidazo[1,2-a]pyridines: a decade update. (2021). RSC Advances, 11(22), 13192-13209. [Link]
- Substituted Imidazo[1,2-a]pyridines as β-strand Peptidomimetics. (2012). Organic Letters, 14(23), 5944-5947. [Link]
- Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. [Link]
- Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (2022). ACS Omega, 7(26), 22485-22502. [Link]
- Bioisosteres v2 - Recent Trends and Tactics. (2020). Baran Lab. [Link]
- 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. (2022). RSC Medicinal Chemistry, 13(9), 1101-1106. [Link]
Sources
- 1. Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 5. baranlab.org [baranlab.org]
- 6. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship and in vitro pharmacological evaluation of imidazo[1,2-a]pyridine-based inhibitors of 5-LO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Multid-rug Resistance with Novel Imidazo[1,2-a]pyridine Derivatives
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing novel imidazo[1,2-a]pyridine derivatives to combat multidrug resistance (MDR) in cancer. This document provides not only detailed experimental protocols but also the scientific rationale behind these procedures and comprehensive troubleshooting to ensure the success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries about the application of imidazo[1,2-a]pyridine derivatives in MDR research.
Q1: What is the primary mechanism of action for imidazo[1,2-a]pyridine derivatives in overcoming multidrug resistance?
A: Imidazo[1,2-a]pyridine derivatives primarily function as potent inhibitors of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[1] These transporters are ATP-dependent efflux pumps that actively remove a broad spectrum of anticancer drugs from cells, thereby diminishing their therapeutic effectiveness. By inhibiting these pumps, these derivatives restore the intracellular concentration and cytotoxicity of chemotherapeutic agents.[1] Mechanistic studies have shown that some derivatives inhibit the efflux function of these transporters and may also slightly suppress their ATPase activity without affecting the protein expression levels.[1]
Q2: How should I select the most suitable imidazo[1,2-a]pyridine derivative for my specific cancer cell line?
A: The choice of derivative depends on the specific ABC transporter that is overexpressed in your cancer cell line. It is crucial to first characterize the resistance profile of your cells. This can be done using techniques like quantitative real-time PCR (qRT-PCR) to measure the mRNA expression of ABCB1 and ABCG2, or Western blotting to assess their protein expression. Once the primary resistance driver is identified, you can choose a derivative known for its potent activity against that specific transporter. Some imidazo[1,2-a]pyridine derivatives have been developed as dual-target inhibitors of both ABCB1 and ABCG2.[1]
Q3: What are the typical effective concentrations for these derivatives?
A: The effective concentration, often expressed as the half-maximal inhibitory concentration (IC50) for reversing drug resistance, can vary based on the specific derivative, the cancer cell line, and the co-administered chemotherapeutic drug.[2][3] It is essential to perform a dose-response curve for each new derivative and cell line combination.[2][3] When no prior information is available, a common approach is to use a 9-point dose-response assay with concentrations ranging from 1 nM to 10 µM in half-log10 steps.[2][3]
Q4: Are there known off-target effects of imidazo[1,2-a]pyridine derivatives to be aware of?
A: While many imidazo[1,2-a]pyridine derivatives are designed for high selectivity, some may have off-target effects. It is important to evaluate the intrinsic cytotoxicity of the derivative alone in your cell line to differentiate its resistance-modulating effects from direct cytotoxic effects.[1] This is typically achieved by treating the cells with the derivative in the absence of any chemotherapeutic agent. Some imidazo[1,2-a]pyridine derivatives have also been investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and proliferation.[4][5][6][7][8]
Section 2: Troubleshooting Experimental Workflows
This section offers detailed troubleshooting for common experimental procedures involving imidazo[1,2-a]pyridine derivatives.
In Vitro Cytotoxicity and Drug Combination Assays
This workflow assesses the ability of an imidazo[1,2-a]pyridine derivative to sensitize MDR cancer cells to a conventional chemotherapeutic agent.
Experimental Workflow Diagram:
Caption: A generalized workflow for a typical in vitro cytotoxicity assay.[9]
Troubleshooting Guide:
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate | - Ensure a homogeneous single-cell suspension before seeding by mixing gently but thoroughly.[10]- Use calibrated pipettes and proper technique.[11]- To minimize edge effects, avoid using the outermost wells or fill them with sterile media or PBS to maintain humidity. |
| No significant difference in IC50 with and without the derivative | - The derivative is not effective against the specific ABC transporter in your cell line.- The derivative concentration is too low.- The chosen cytotoxicity assay is not suitable for the compound's mechanism of action.[9] | - Confirm the expression of the target ABC transporter in your cell line.- Perform a dose-response experiment with a wider range of derivative concentrations.[2][3]- Ensure your assay aligns with the expected cellular effects of your compound, as different assays measure different endpoints (e.g., metabolic activity vs. membrane integrity).[9] |
| The imidazo[1,2-a]pyridine derivative shows high intrinsic cytotoxicity | - The derivative has off-target effects at the tested concentrations. | - Determine the IC50 of the derivative alone. For combination studies, use a non-toxic concentration of the derivative.- If high cytotoxicity persists, consider synthesizing or obtaining analogs with potentially lower off-target effects. |
| Absorbance readings are too high or too low | - Cell number per well is too high or too low.[11]- Contamination of culture with bacteria.[11] | - Optimize the cell seeding density.[11][12]- Regularly check for signs of contamination.[9] |
Intracellular Drug Accumulation Assays
This workflow measures the effect of an imidazo[1,2-a]pyridine derivative on the intracellular accumulation of a fluorescent ABC transporter substrate, such as Rhodamine 123 for P-gp.[13]
Experimental Workflow Diagram:
Caption: Workflow for measuring intracellular drug accumulation using a fluorescent substrate.
Troubleshooting Guide:
| Problem | Potential Cause | Recommended Solution |
| Low fluorescence signal in all samples | - The concentration of the fluorescent substrate is too low.- The incubation time is too short.- The cells are not viable. | - Optimize the concentration of the fluorescent substrate and the loading time.- Check cell viability before starting the assay.[13] |
| No significant increase in fluorescence with the derivative | - The derivative is not an effective inhibitor of the target transporter.- The derivative concentration is insufficient.- The fluorescent substrate is not appropriate for the target transporter. | - Confirm that your derivative is expected to inhibit the transporter that effluxes the chosen substrate.- Perform a dose-response experiment with the derivative.- Use the correct fluorescent substrate for the ABC transporter under investigation (e.g., Rhodamine 123 for P-gp).[14] |
| High background fluorescence | - Incomplete removal of extracellular fluorescent substrate.- Autofluorescence of the cells or the derivative. | - Ensure thorough washing of the cells after incubation with the substrate.[13]- Use serum-free medium during the loading phase as serum proteins can bind to Rhodamine 123.[13][15]- Include an unstained cell control and a control with only the derivative to assess background fluorescence. |
Section 3: Signaling Pathway Analysis
Some imidazo[1,2-a]pyridine derivatives may also exert their effects by modulating cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[4][8]
PI3K/Akt Signaling Pathway Diagram:
Caption: A simplified diagram of the PI3K/Akt signaling pathway with a potential point of inhibition by imidazo[1,2-a]pyridine derivatives.
Experimental Approach: Western Blotting
To investigate the effect of your imidazo[1,2-a]pyridine derivative on the PI3K/Akt pathway, Western blotting can be used to assess the phosphorylation status of key proteins like Akt. A decrease in the ratio of phosphorylated Akt (p-Akt) to total Akt would suggest pathway inhibition.
Protocol:
-
Cell Treatment: Treat MDR cancer cells with the imidazo[1,2-a]pyridine derivative at various concentrations and time points.
-
Protein Extraction: Lyse the cells, ensuring the lysis buffer contains both protease and phosphatase inhibitors to preserve protein phosphorylation.[16][17]
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against p-Akt, total Akt, and a loading control (e.g., GAPDH).
-
Detection: Use an appropriate secondary antibody and a chemiluminescent substrate for visualization.
-
Analysis: Quantify the band intensities and calculate the p-Akt/total Akt ratio.
Troubleshooting Western Blotting for Phosphorylated Proteins:
| Problem | Potential Cause | Recommended Solution |
| Weak or no signal for p-Akt | - Low abundance of the phosphorylated protein.[17][18]- Rapid dephosphorylation of proteins upon cell lysis.[17][18]- Ineffective primary antibody. | - Use fresh samples and always keep them on ice.[16][17]- Ensure the lysis buffer contains phosphatase inhibitors.[16]- Load more protein onto the gel.[19]- Validate the primary antibody with a positive control. |
| High background | - Inappropriate blocking buffer (e.g., milk for phosphoprotein detection).[19]- High concentration of primary or secondary antibody. | - Use Bovine Serum Albumin (BSA) instead of milk for blocking, as milk contains casein, a phosphoprotein that can cause high background.[18][19]- Optimize antibody concentrations. |
| Inconsistent loading | - Inaccurate protein quantification.- Pipetting errors during loading. | - Use a reliable protein quantification assay.- Carefully load equal amounts of protein into each well.- Normalize to a loading control and also to the total protein of the target to determine the fraction that is phosphorylated.[19] |
References
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Unexpected Results in Cytotoxicity Assays.
- CUSABIO. (n.d.). Protein Phosphorylation in Western Blotting: Key Challenges & Solutions.
- Abcam. (n.d.). Western blot for phosphorylated proteins.
- BenchChem. (2025, November). Technical Support Center: Troubleshooting Cytotoxicity Assays.
- Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting.
- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
- Abbkine. (2025, March 5). Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It).
- Proteintech Group. (n.d.). Tips for detecting phosphoproteins by western blot.
- YouTube. (2025, February 24). Lecture 18: In vitro Cytotoxicity Analysis.
- PubMed. (2023, February 23). Imidazo[1,2- a]Pyridine Derivatives as Novel Dual-Target Inhibitors of ABCB1 and ABCG2 for Reversing Multidrug Resistance.
- Forster, S., Thumser, A. E., Hood, S. R., & Plant, N. (2012). Characterization of Rhodamine-123 as a Tracer Dye for Use In In vitro Drug Transport Assays. PLOS One.
- National Institutes of Health. (2012, March 28). Characterization of Rhodamine-123 as a Tracer Dye for Use In In vitro Drug Transport Assays.
- National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
- National Center for Biotechnology Information. (n.d.). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer.
- PubMed. (2023, February 5). Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors.
- National Center for Biotechnology Information. (2016, April 12). Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay.
- BenchChem. (n.d.). Application Notes and Protocols for Rhodamine 123 Efflux Assay Featuring a P-gp Modulator.
- National Center for Biotechnology Information. (2025, January 30). Protocol to identify small-molecule inhibitors against cancer drug resistance.
- National Institutes of Health. (n.d.). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review.
- ResearchGate. (n.d.). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors.
- PubMed. (2020, March 26). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors.
- SciSpace. (n.d.). Novel imidazo[1,2‑a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical ca.
- Sorger Lab. (n.d.). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. In: Current Protocols in Chemical Biology.
- BIO Web of Conferences. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
- Sigma-Aldrich. (n.d.). Multidrug Resistance Direct Dye Efflux Assay.
- Royal Society of Chemistry. (2023, March 3). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.
- National Center for Biotechnology Information. (2017, June 19). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells.
- ResearchGate. (n.d.). Experimental design and establishment of drug resistant cell lines.
- Springer Nature Experiments. (n.d.). Development of Drug-Resistant Models.
- Figshare. (n.d.). Imidazo[1,2‑a]Pyridine Derivatives as Novel Dual-Target Inhibitors of ABCB1 and ABCG2 for Reversing Multidrug Resistance.
Sources
- 1. Imidazo[1,2- a]Pyridine Derivatives as Novel Dual-Target Inhibitors of ABCB1 and ABCG2 for Reversing Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 3. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Biological Evaluation of Imidazo[1,2- a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Characterization of Rhodamine-123 as a Tracer Dye for Use In In vitro Drug Transport Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 17. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 18. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 19. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
Technical Support Center: Managing Impurities in the Large-Scale Synthesis of Imidazopyridines
Welcome to the technical support center for the large-scale synthesis of imidazopyridines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the manufacturing of this critical class of compounds. Our focus is on providing practical, evidence-based solutions to ensure the highest purity and yield in your synthetic processes.
Introduction: The Challenge of Purity in Imidazopyridine Synthesis
Imidazopyridines are a vital scaffold in medicinal chemistry, forming the core of numerous marketed drugs such as zolpidem (for insomnia) and alpidem (an anxiolytic).[1][2] The synthetic routes to these molecules, while well-established, are not without their challenges, particularly on an industrial scale. The formation of closely related impurities can significantly impact the safety, efficacy, and regulatory approval of the final active pharmaceutical ingredient (API). This guide provides a structured approach to identifying, controlling, and eliminating these impurities.
Part 1: Troubleshooting Guides
This section is dedicated to addressing specific issues that may arise during your synthesis. Each guide follows a logical progression from problem identification to resolution, grounded in chemical principles.
Guide 1: Unidentified Peak in HPLC Analysis of Crude Zolpidem
Problem: An unexpected peak is consistently observed in the HPLC chromatogram of your crude zolpidem batch, synthesized via the reaction of 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine with N,N-dimethyl-2,2-dimethoxyacetamide.
Possible Cause & Identification:
This impurity is often the N-oxide of zolpidem. Its formation can be attributed to oxidative side reactions, potentially catalyzed by trace metals or exposure to air at elevated temperatures during the reaction or work-up.
Troubleshooting Workflow:
Sources
Technical Support Center: Optimization of Cell-Based Assays for Imidazo[1,2-a]pyridine Cytotoxicity
Welcome to the technical support center for the optimization of cell-based assays involving imidazo[1,2-a]pyridine compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining reliable and reproducible cytotoxicity data.
Introduction to Imidazo[1,2-a]pyridine Cytotoxicity Assays
Imidazo[1,2-a]pyridines are a class of heterocyclic compounds with a wide range of biological activities, including promising anticancer properties.[1][2] Accurate assessment of their cytotoxic effects is crucial for preclinical drug development. This guide will walk you through common challenges and optimization strategies for various cell-based assays used to evaluate the cytotoxicity of these compounds.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers have when starting to work with imidazo[1,2-a]pyridines in cell-based assays.
Q1: My imidazo[1,2-a]pyridine compound, dissolved in DMSO, precipitates when I add it to the cell culture medium. What should I do?
A1: This is a common issue arising from the poor aqueous solubility of many small organic molecules.[3] When the DMSO stock is diluted into the aqueous medium, the compound can crash out of solution.
-
Causality: The high concentration of the compound in DMSO keeps it solubilized. Upon dilution in the aqueous environment of the cell culture medium, the solubility limit is exceeded, leading to precipitation.
-
Solutions:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to minimize solvent-induced toxicity.
-
Pre-dilution in Medium: Instead of adding the concentrated DMSO stock directly to the cells, first dilute it in a small volume of pre-warmed cell culture medium. Mix thoroughly and then add this intermediate dilution to your cells.[3]
-
Increase Serum Concentration (with caution): Serum proteins can sometimes help to stabilize compounds in solution. However, be aware that serum proteins can also interfere with the activity of your compound or the assay itself.[4][5]
-
Solubilizing Agents: Consider the use of pharmaceutically acceptable solubilizing agents, but validate that they do not have intrinsic cytotoxicity or interfere with your assay.
-
Q2: Which cell-based assays are most suitable for determining the cytotoxicity of imidazo[1,2-a]pyridines?
A2: A multi-assay approach is recommended to build a comprehensive cytotoxicity profile. Imidazo[1,2-a]pyridines have been shown to induce apoptosis, cell cycle arrest, and oxidative stress.[1][6][7]
-
Initial Screening (Cell Viability):
-
Mechanism of Action (Apoptosis):
-
Mechanism of Action (Oxidative Stress):
-
DCFH-DA Assay: This assay uses a fluorescent probe to detect reactive oxygen species (ROS).[13]
-
-
Long-term Effects:
-
Clonogenic Survival Assay: This assay assesses the ability of cells to proliferate and form colonies after treatment, providing insight into long-term cytotoxicity.[2]
-
Q3: How do I choose the optimal cell seeding density for my cytotoxicity assay?
A3: The optimal cell seeding density is critical for obtaining reproducible results and depends on the proliferation rate of your cell line and the duration of the assay.[14][15][16][17][18][19][20]
-
Causality: If cells are seeded too sparsely, they may not reach a sufficient number for a detectable signal. If seeded too densely, they may become over-confluent in the control wells, leading to cell death due to nutrient depletion and contact inhibition, which can be mistaken for drug-induced cytotoxicity.[15][20]
-
Optimization Strategy:
-
Perform a Growth Curve: Seed cells at various densities in a 96-well plate (e.g., from 1,000 to 20,000 cells/well).[14]
-
Measure Viability Over Time: At different time points (e.g., 24, 48, 72 hours), measure cell viability using your chosen assay.
-
Select a Density in the Logarithmic Growth Phase: Choose a seeding density that ensures the cells are still in the exponential growth phase at the end of your experiment.[20]
-
| Cell Line Growth Rate | Recommended Seeding Density (96-well plate) for 48h Assay |
| Fast (e.g., HeLa, A549) | 2,000 - 5,000 cells/well |
| Moderate (e.g., MCF-7) | 5,000 - 10,000 cells/well |
| Slow (e.g., some primary cells) | 10,000 - 20,000 cells/well |
| Note: These are starting recommendations and should be optimized for your specific cell line and assay conditions. |
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific assays commonly used with imidazo[1,2-a]pyridines.
Guide 1: MTT/WST Assays - Inaccurate IC50 Values
Problem: High variability in replicates or inconsistent IC50 values.
Potential Causes & Solutions:
-
Compound Interference:
-
Issue: Imidazo[1,2-a]pyridines, like other colored or fluorescent compounds, may directly interact with the tetrazolium salt or the formazan product, leading to false-positive or false-negative results.
-
Solution: Run a cell-free control where you add your compound to the medium and perform the assay. A change in absorbance indicates interference. If interference is observed, consider using an alternative viability assay with a different readout, such as a luminescence-based ATP assay (e.g., CellTiter-Glo®).[21]
-
-
Edge Effect:
-
Cell Confluency:
Guide 2: Caspase-Glo® 3/7 Assay - Low Signal or High Background
Problem: Difficulty in detecting a significant increase in caspase activity in treated cells.
Potential Causes & Solutions:
-
Incorrect Timing of Measurement:
-
Issue: Caspase activation is a transient event. Measuring too early or too late will miss the peak of activity.
-
Solution: Perform a time-course experiment. Treat cells with a known apoptosis inducer (e.g., staurosporine) and your imidazo[1,2-a]pyridine compound, and measure caspase activity at multiple time points (e.g., 4, 8, 12, 24 hours).
-
-
Compound Interference with Luciferase:
-
Issue: Some compounds can inhibit or enhance luciferase activity, leading to false readings.
-
Solution: Perform a cell-free assay with purified caspase-3 and luciferase. Add your compound to see if it directly affects the enzyme's activity.
-
-
Cell Lysis Issues:
-
Issue: The Caspase-Glo® reagent is designed to lyse cells, but very high cell numbers or certain resistant cell lines may not lyse efficiently.
-
Solution: Ensure you are within the recommended cell number range for the assay. If lysis is incomplete, a brief pre-lysis step with a gentle lysis buffer may be necessary, but this should be validated.
-
Guide 3: DCFH-DA ROS Assay - High Background Fluorescence
Problem: High fluorescence in negative control wells, making it difficult to detect an increase in ROS in treated cells.
Potential Causes & Solutions:
-
Spontaneous Probe Oxidation:
-
Incomplete Removal of Extracellular Probe:
-
Compound Autofluorescence:
-
Issue: Imidazo[1,2-a]pyridines can be fluorescent and may emit light in the same range as the oxidized probe.
-
Solution: Measure the fluorescence of cells treated with your compound but not loaded with the DCFH-DA probe. Subtract this value from your experimental readings.
-
Part 3: Experimental Protocols and Workflows
Protocol 1: General Cytotoxicity Screening using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at the pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the imidazo[1,2-a]pyridine compound in culture medium. Remember to keep the final DMSO concentration consistent and low across all wells.
-
Treatment: Remove the old medium and add the compound dilutions to the cells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add solubilization buffer (e.g., DMSO or SDS in HCl) and incubate until the formazan crystals are fully dissolved.
-
Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Workflow for Troubleshooting Imidazo[1,2-a]pyridine Cytotoxicity Assays
Caption: A logical workflow for troubleshooting common issues in cytotoxicity assays.
Part 4: Signaling Pathway Visualization
Many imidazo[1,2-a]pyridine derivatives exert their cytotoxic effects by inhibiting survival pathways like PI3K/AKT/mTOR and inducing apoptosis.[6][7]
Caption: Mechanism of action for certain imidazo[1,2-a]pyridines.
References
- A pragmatic approach to hit validation following biochemical high-throughput screening. (2017).
- The edge effect: A global problem. The trouble with culturing cells in 96-well plates. (n.d.).
- Three Ways To Reduce Microplate Edge Effect. (2014).
- Eliminating Edge Effect in 96-well Plates by Controlling Thermal Conditions during Cell Pl
- How do you optimize cell density of fast growing cancer cells for cell viability/cytotoxicity assays in 96wells plate? (2018).
- Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (n.d.).
- At what confluency do you add the cytotoxic drug? After how many days incubation you add the drug? (2016).
- Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. (n.d.).
- Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. (n.d.).
- Optimization of seeding density and assay timing. MCF 10A cells are... (n.d.).
- Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (n.d.).
- Inhibition of Protein-Protein Interactions: Cell-Based Assays. (2017).
- Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species. (2013).
- Determining Optimal Cell Density and Culture Medium Volume simultaneously in MTT Cell Proliferation Assay for Adherent Cancer Cell Lines. (2018). Helix. [Link]
- Interdependence of initial cell density, drug concentration and exposure time revealed by real-time impedance spectroscopic cytotoxicity assay. (n.d.). Royal Society of Chemistry. [Link]
- Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (n.d.). PubMed. [Link]
- Hit Selection in High-Throughput Screening. (n.d.). News-Medical.Net. [Link]
- Ten Tips for Optimizing Cell-Based Assays. (2018). Biocompare. [Link]
- Caspase 3/7 Activity. (2025). protocols.io. [Link]
- The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022).
- A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (n.d.).
- Troubleshooting in Fluorescent Staining. (n.d.).
- Removal of interfering factors from serum protein electrophoresis profiles. (n.d.).
- Why does a compound that dissolve in DMSO, precipitates with media ? (2022).
- Live-Cell-Based Assay Outperforms Fixed Assay in MOGAD Diagnosis: A Retrospective Validation Against the 2023 Intern
- Interference from haemolysis on serum protein electrophoresis in the identification and quantification of monoclonal immunoglobulins. (n.d.). Taylor & Francis Online. [Link]
- Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). SciELO. [Link]
- The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). PubMed. [Link]
- Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. (n.d.). Chemical Methodologies. [Link]
- Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. (n.d.). Sorger Lab. [Link]
- Update on in vitro cytotoxicity assays for drug development. (2025).
- PEG Mediated Synthesis, Characterization And Cytotoxicity Evaluation of Novel Imidazo[1,2-a] Pyridines Chalcones. (n.d.). IJRAR.org. [Link]
Sources
- 1. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. moleculardepot.com [moleculardepot.com]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 12. promega.com [promega.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. helix.dnares.in [helix.dnares.in]
- 18. Interdependence of initial cell density, drug concentration and exposure time revealed by real-time impedance spectroscopic cytotoxicity assay - Analyst (RSC Publishing) [pubs.rsc.org]
- 19. biocompare.com [biocompare.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Can You Eliminate the Threats of Edge Effect During Long-term Incubation? - Advancing Cell Culture [thermofisher.com]
- 24. researchgate.net [researchgate.net]
- 25. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 26. biospherix.com [biospherix.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Selectivity of Imidazo[1,2-a]pyridine Kinase Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyridine kinase inhibitors. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you navigate the complexities of improving the selectivity of this important class of compounds. The high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge, often leading to off-target effects with promiscuous inhibitors.[1][2] This resource will equip you with the knowledge and practical steps to address these selectivity challenges head-on.
Frequently Asked Questions (FAQs)
Q1: What is the imidazo[1,2-a]pyridine scaffold and why is it a common choice for kinase inhibitors?
The imidazo[1,2-a]pyridine core is a heterocyclic ring system that has been identified as a "privileged scaffold" in medicinal chemistry.[3] Its rigid, bicyclic structure serves as an excellent mimic of the adenine region of ATP, allowing it to form key hydrogen bond interactions with the hinge region of the kinase active site.[4] This fundamental binding mode is the starting point for developing inhibitors against a wide range of kinases.[5][6][7] The versatility of its chemical structure allows for substitutions at multiple positions, enabling chemists to fine-tune its properties to achieve desired potency and selectivity.[8][9][10]
Q2: What are the primary reasons for the lack of selectivity often observed with imidazo[1,2-a]pyridine-based kinase inhibitors?
The primary reason for poor selectivity is the high conservation of the ATP-binding pocket across the more than 500 kinases in the human kinome.[1][2] Many type-I inhibitors, which bind to the active conformation of the kinase in an ATP-competitive manner, often interact with residues and structural features that are common to many kinases. This can lead to the inhibition of unintended "off-target" kinases, which can result in cellular toxicity or misleading experimental results.[2] The initial interactions of the imidazo[1,2-a]pyridine scaffold with the highly conserved hinge region often contribute to this promiscuity.[4]
Q3: What are the key medicinal chemistry strategies to improve the selectivity of imidazo[1,2-a]pyridine kinase inhibitors?
Improving selectivity involves designing compounds that exploit the subtle differences between kinase active sites. Key strategies include:
-
Exploiting the Gatekeeper Residue: This residue controls access to a hydrophobic pocket near the ATP-binding site.[11][12] Kinases with small gatekeeper residues (like threonine, alanine, or glycine) have a larger pocket that can be targeted with bulky substituents on the inhibitor, thereby preventing the inhibitor from binding to kinases with larger gatekeeper residues (like phenylalanine or methionine).[1][13][14]
-
Targeting Non-Conserved Residues: By designing inhibitors that form specific interactions (e.g., hydrogen bonds, halogen bonds) with less conserved amino acids in or near the active site, selectivity can be significantly enhanced.
-
Covalent Inhibition: If the target kinase has a non-conserved cysteine residue near the active site, a reactive group (like an acrylamide) can be incorporated into the imidazo[1,2-a]pyridine scaffold to form a covalent bond. This can lead to highly selective and potent inhibition.[2]
-
Allosteric Targeting: Developing inhibitors that bind to less conserved allosteric sites outside of the ATP-binding pocket can achieve very high selectivity.[15]
-
Scaffold Hopping: This involves replacing the imidazo[1,2-a]pyridine core with a different, structurally distinct scaffold while retaining key binding interactions. This can alter the inhibitor's trajectory out of the hinge region, leading to new interactions and improved selectivity.[16][17]
-
Exploiting the Solvent-Front Region: Designing modifications that interact with the solvent-front region of the kinase can also be a successful strategy for improving selectivity and overcoming resistance mutations.[18][19]
Troubleshooting Guide
Problem 1: My lead imidazo[1,2-a]pyridine inhibitor is potent against my target kinase but shows significant off-target activity in a broad kinase panel.
This is a common challenge in kinase inhibitor development. Here’s a systematic approach to troubleshoot and address this issue:
Step 1: Analyze the Kinome Scan Data
-
Identify Patterns: Group the off-target kinases by family (e.g., tyrosine kinases, serine/threonine kinases). Are the off-targets closely related to your primary target? This can provide clues about the structural similarities you need to overcome.
-
Structural Analysis: Obtain crystal structures or reliable homology models of your primary target and key off-targets. Compare the ATP-binding sites, paying close attention to the gatekeeper residue, the solvent-front region, and any accessible pockets.
Step 2: Structure-Based Drug Design (SBDD) for Selectivity
-
Gatekeeper Strategy:
-
Question: Does your target kinase have a small gatekeeper residue (e.g., Threonine) while major off-targets have large ones (e.g., Phenylalanine)?
-
Action: Synthesize analogs with bulky substituents directed towards the gatekeeper pocket. This should create a steric clash with the larger gatekeeper residues of off-target kinases, thus improving selectivity.[1][13]
-
-
Targeting Unique Pockets:
-
Question: Are there any unique sub-pockets or less conserved residues in your target kinase's active site compared to the off-targets?
-
Action: Design modifications to your imidazo[1,2-a]pyridine scaffold that can form specific interactions with these unique features. For example, adding a group that can form a hydrogen bond with a non-conserved serine or a halogen bond with an aromatic residue.
-
Workflow for Improving Selectivity
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. experts.arizona.edu [experts.arizona.edu]
- 10. Novel imidazo[1,2-a]pyridine based inhibitors of the IGF-1 receptor tyrosine kinase: optimization of the aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting the gatekeeper residue in phosphoinositide 3-kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. portlandpress.com [portlandpress.com]
- 15. Special Issue: Allosteric regulation of kinase activity | eLife [elifesciences.org]
- 16. namiki-s.co.jp [namiki-s.co.jp]
- 17. Scaffold Hopping Approach to a New Series of Pyridine Derivatives as Potent Inhibitors of CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Targeting Solvent-Front Mutations for Kinase Drug Discovery: From Structural Basis to Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. An exploration of solvent-front region high affinity moiety leading to novel potent ALK & ROS1 dual inhibitors with mutant-combating effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Bromo Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds.[1][2][3] This fused bicyclic N-heterocycle is the core of several marketed drugs, including the sedative-hypnotic Zolpidem and the anxiolytic Alpidem.[3][4] Its rigid structure and synthetic tractability make it an ideal framework for developing novel therapeutic agents across various disease areas, including oncology, infectious diseases, and neurodegenerative disorders.[5][6][7]
This guide focuses specifically on the 6-bromo substituted imidazo[1,2-a]pyridine derivatives. The bromine atom at the C6 position is not merely a placeholder; it serves several critical functions. It enhances lipophilicity, which can improve membrane permeability and target engagement. Furthermore, it acts as a versatile synthetic handle, enabling further structural diversification through modern cross-coupling reactions like the Suzuki-Miyaura coupling. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.[8]
This document provides a comparative analysis of the structure-activity relationships (SAR) for this class of compounds, supported by experimental data and protocols, to guide researchers in the rational design of new and more effective 6-bromo imidazo[1,2-a]pyridine-based therapeutics.
Core Structure-Activity Relationship (SAR) Analysis
The biological activity of 6-bromo imidazo[1,2-a]pyridines is profoundly influenced by the nature and position of substituents on the bicyclic ring system. The following sections dissect the SAR at key positions, comparing how modifications impact efficacy across different therapeutic targets.
SAR at the C2 Position: The Primary Point of Diversification
The C2 position is a frequent site for modification, with substitutions here dramatically influencing the compound's biological profile.
-
Anticancer Activity (PI3Kα Inhibition): For inhibitors of the PI3Kα signaling pathway, a critical component in many cancers, an N-substituted carboxamide moiety at the C2 position is crucial for potent activity.[8][9] Systematic studies have shown that incorporating specific amine groups, such as morpholinoethyl, into the carboxamide side chain leads to compounds with nanomolar inhibitory concentrations (IC50).[9] The amide group likely forms key hydrogen bond interactions within the ATP-binding pocket of the kinase.
-
Neurodegenerative Disease (β-Amyloid Plaque Imaging): In the context of Alzheimer's disease diagnostics, derivatives with an aryl group at the C2 position, specifically a 2-(4'-dimethylaminophenyl) group, have shown high affinity for β-amyloid aggregates.[7] This suggests that a planar, electron-rich aromatic system at C2 is essential for the π-π stacking interactions required for binding to the β-sheet structures of amyloid plaques.
SAR at the C3 Position: Modulating Specificity
While less commonly modified than C2, substitutions at the C3 position can impart significant potency and selectivity.
-
Antiviral Activity: The introduction of a thioether side chain at the C3 position has been shown to yield compounds with potent activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[10] The length and nature of the alkyl or aryl group attached to the sulfur atom are critical, with studies indicating that hydrophobicity is a key driver for antiviral efficacy.[11]
-
Antitubercular Activity: For activity against Mycobacterium tuberculosis (Mtb), a carboxamide at the C3 position, particularly an N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamide, confers potent inhibitory activity.[6] These compounds target the QcrB subunit of the electron transport chain, essential for mycobacterial ATP synthesis. The extended phenoxyethyl moiety is thought to access a hydrophobic pocket in the target enzyme.
SAR at the C6 Position: The Role of the Bromo Substituent
The 6-bromo group is a key feature, but its replacement with other groups has been explored to fine-tune activity and properties.
-
Anticancer Activity: The 6-bromo atom itself is often part of the optimal pharmacophore. However, its true value lies in its use as a synthetic anchor. In the development of PI3Kα inhibitors, the 6-position was functionalized by coupling the imidazo[1,2-a]pyridine core to a 4-aminoquinazoline moiety via a Suzuki reaction, leading to highly potent anticancer agents.[8]
-
Antifungal Activity: Comparative studies on antifungal agents have explored the replacement of the 6-bromo with a 6-chloro group. In a series of (imidazo[1,2-a]pyridin-2-yl)-phenylacrylonitriles, the 6-chloro derivatives displayed potent activity against Candida parapsilosis.[12] SAR analysis revealed that electron-withdrawing or polarizable substituents on the appended phenyl ring enhanced this antifungal activity.[12] This highlights that while bromine is effective, other halogens can be viable bioisosteric replacements.
SAR at the C8 Position: Enhancing Selectivity
Substitutions at the C8 position, adjacent to the bridgehead nitrogen, can influence selectivity and physical properties.
-
Anticancer Activity (PI3Kα Inhibition): In the optimization of PI3Kα inhibitors, modifications at the C8 position were explored alongside C2 and C6. The presence of a small alkyl or halogen group at C8 was found to be compatible with potent inhibition. For example, 8-bromo-6-methyl derivatives served as key intermediates in the synthesis of potent inhibitors.[9]
-
Kinase Inhibition (CDK2): An amino group at the C8 position (8-amino-6-bromo-imidazo[1,2-a]pyridine) has been evaluated as a cyclin-dependent kinase-2 (CDK2) inhibitor, suggesting a role for hydrogen bond donors at this position for targeting certain kinase families.[13]
Comparative Data Summary
The following tables summarize the structure-activity relationships for 6-bromo imidazo[1,2-a]pyridine derivatives against various biological targets.
Table 1: SAR of 6-Bromo Imidazo[1,2-a]pyridines as Anticancer Agents
| Position of Modification | Substituent | Target | Activity (IC50) | Reference |
| C2 | -C(O)NH-(CH2)2-morpholine | PI3Kα | 150 nM | [9] |
| C6 | 4-aminoquinazoline | PI3Kα | 1.94 nM | [8] |
| C6 | Various aryl/heteroaryl groups | HT-29, Caco-2 | Micromolar range | [5] |
Table 2: SAR of 6-Bromo Imidazo[1,2-a]pyridines as Antitubercular Agents
| Position of Modification | Substituent | Target | Activity (MIC) | Reference |
| C3 | -C(O)NH-(CH2)2-OPh-(4-Br) | QcrB | 0.069–0.174 μM | [6] |
| C2 | -C(O)NH-aryl | Mtb H37Rv | 0.05 µg/mL | [4] |
| C2 | -S(O)2NH-aryl | Mtb H37Rv | 3.125 µg/mL | [4] |
Table 3: SAR of 6-Bromo Imidazo[1,2-a]pyridines as Antiviral Agents
| Position of Modification | Substituent | Target Virus | Activity (EC50) | Reference |
| C3 | -S-CH2-CH2-Ph | HCMV, VZV | Potent | [10] |
| C3, C8 | Dibromo, Thioether chain at C3 | HIV-1 | Hydrophobicity dependent | [11] |
Experimental Protocols & Methodologies
To ensure scientific integrity and reproducibility, this section details standardized protocols for the synthesis and biological evaluation of 6-bromo imidazo[1,2-a]pyridine derivatives.
Protocol 1: General Synthesis of the 6-Bromo Imidazo[1,2-a]pyridine Core
This protocol describes a common and efficient method for constructing the core scaffold via condensation. The causality behind this choice is its reliability and use of readily available starting materials.
Reaction: Condensation of 2-amino-5-bromopyridine with an α-haloketone.
Materials:
-
2-amino-5-bromopyridine
-
α-bromoacetophenone (or other appropriate α-haloketone)
-
Anhydrous Ethanol (EtOH)
-
Sodium Bicarbonate (NaHCO3)
Procedure:
-
To a solution of 2-amino-5-bromopyridine (1.0 eq) in anhydrous ethanol, add the corresponding α-bromoacetophenone (1.05 eq).
-
Stir the mixture at reflux for 4-6 hours. The initial reaction forms an N-alkylated intermediate.
-
Cool the reaction mixture to room temperature and add sodium bicarbonate (2.0 eq). The base is crucial here as it facilitates the intramolecular cyclization to form the fused imidazole ring.
-
Stir the resulting mixture at reflux for an additional 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 6-bromo-2-phenylimidazo[1,2-a]pyridine.
Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol is a self-validating system for assessing the cytotoxic effects of synthesized compounds on cancer cell lines. It includes positive and negative controls to ensure data reliability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial reductases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.
Procedure:
-
Cell Seeding: Plate cancer cells (e.g., HCC1937, HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[14]
-
Compound Treatment: Prepare serial dilutions of the test compounds (6-bromo imidazo[1,2-a]pyridine derivatives) in cell culture medium. Add the compounds to the wells, ensuring a final DMSO concentration below 0.5%. Include wells with vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Visualizations: Workflows and Pathways
Diagrams are provided to clarify synthetic strategies and biological mechanisms.
Caption: General synthetic workflow for 6-bromo imidazo[1,2-a]pyridine derivatives.
Caption: Key structure-activity relationship trends for 6-bromo imidazo[1,2-a]pyridines.
References
- Gueiffier, A., Mavel, S., Lhassani, M., Elhakmaoui, A., Snoeck, R., Andrei, G., Chavignon, O., Teulade, J. C., Witvrouw, M., Balzarini, J., De Clercq, E., & Chapat, J. P. (1998). Synthesis and antiviral activity of original dibromoimidazo[1,2-a]pyridines bearing a thioether side chain. Journal of Medicinal Chemistry, 41(25), 5108–5112. [Link]
- Mali, J. R., Wagh, N. K., Shinde, P. B., & Wagh, S. B. (2021). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. RSC Advances, 11(43), 26567–26583. [Link]
- Solomon, V. R., Lee, H. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry, 46(9), 4573-83. [Link]
- Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 589-620. [Link]
- Li, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3235. [Link]
- Kung, M. P., et al. (2003). Structure-Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain. Journal of Medicinal Chemistry, 46(2), 237-245. [Link]
- Gueiffier, A., et al. (1998). Synthesis of imidazo[1,2-a]pyridines as antiviral agents. Journal of Medicinal Chemistry, 41(25), 5108-12. [Link]
- Google Patents. (2014). Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. CN103788092A.
- Fun, H. K., et al. (2011). 6-Bromoimidazo[1,2-a]pyridin-8-amine. Acta Crystallographica Section E, 67(Pt 11), o2838. [Link]
- Singh, V., et al. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Medicinal Chemistry. [Link]
- Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Letters in Drug Design & Discovery, 24(8). [Link]
- N'guessan, D. U. J. P., et al. (2025). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. European Journal of Scientific Research. [Link]
- Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Letters in Drug Design & Discovery. [Link]
- Al-Qaisi, W. A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. The Islamic University Journal of Natural and Engineering Studies, 30(2), 28-40. [Link]
- Zhang, Y., et al. (2022). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Bioorganic & Medicinal Chemistry Letters, 74, 128916. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of imidazo[1,2-a]pyridines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journalajocs.com [journalajocs.com]
- 13. 6-Bromoimidazo[1,2-a]pyridin-8-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journal.waocp.org [journal.waocp.org]
A Senior Application Scientist's Guide to Imidazo[1,2-a]pyridine Synthesis: A Comparative Analysis
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its privileged structure and wide-ranging biological activities.[1][2][3] This bicyclic nitrogen-containing heterocycle is a key component in numerous commercial drugs, including the sedative-hypnotics Zolpidem and Alpidem, and exhibits a broad therapeutic spectrum encompassing antiviral, anti-inflammatory, anticancer, and antiulcer properties.[4][5][6] Given its significance, the development of efficient and versatile synthetic routes to this framework is a central focus of organic chemistry.[1][3]
This guide provides a comparative analysis of the most prominent and field-proven methodologies for the synthesis of imidazo[1,2-a]pyridines. We will move beyond a simple recitation of reaction schemes to dissect the underlying mechanisms, evaluate the practical advantages and limitations of each approach, and provide actionable experimental data to guide your synthetic strategy.
Classical Approaches: The Foundation of Imidazo[1,2-a]pyridine Synthesis
The traditional methods for constructing the imidazo[1,2-a]pyridine core have been refined over a century and remain highly relevant for their reliability and simplicity. These reactions typically involve the condensation of a 2-aminopyridine with a two-carbon synthon.
The Tschitschibabin Condensation and its Analogs
The most direct and enduring method is the condensation of a 2-aminopyridine with an α-halocarbonyl compound. This reaction, a variation of the foundational Tschitschibabin pyridine synthesis, proceeds via an initial SN2 reaction where the endocyclic nitrogen of the 2-aminopyridine acts as the nucleophile, displacing the halide. The resulting pyridinium salt then undergoes intramolecular cyclization, driven by the exocyclic amino group attacking the carbonyl carbon, followed by dehydration to yield the aromatic imidazo[1,2-a]pyridine.
A notable modern variation of this classic approach involves the reaction of 2-aminopyridines with α-bromo/chloroketones at 60°C without the need for a catalyst or solvent, showcasing a greener and more efficient pathway.[1]
Causality and Experimental Choice: The choice of an α-haloketone is critical; their high reactivity ensures the initial N-alkylation proceeds efficiently. However, this reactivity comes at a cost: many α-haloketones are potent lachrymators and their commercial availability can be limited. This safety and supply chain consideration is often the primary driver for seeking alternative methods.
Caption: Mechanism of the Tschitschibabin Condensation.
The Ortoleva-King Reaction: In Situ Generation of Key Intermediates
The Ortoleva-King reaction provides an elegant solution to the drawbacks of the Tschitschibabin method by avoiding the pre-synthesis and handling of lachrymatory α-haloketones.[7] In this one-pot procedure, a 2-aminopyridine is heated with an aryl methyl ketone and molecular iodine.[6][8]
Mechanism and Self-Validation: The reaction's success hinges on the in situ formation of a reactive intermediate. It is proposed that iodine first reacts with the ketone to form an α-iodoketone.[8] Alternatively, the 2-aminopyridine can react with the ketone and iodine to form a reactive N-phenacylpyridinium iodide salt.[6][9] This intermediate is functionally equivalent to the one formed in the Tschitschibabin synthesis. Subsequent base-mediated cyclization and dehydration afford the final product. The progress of the reaction can often be visually monitored, and the one-pot nature minimizes handling and potential loss of intermediates. A key requirement for success is using at least a two-fold excess of the 2-aminopyridine relative to the ketone.[6]
Causality and Experimental Choice: This method is chosen for its operational simplicity and improved safety profile. The use of inexpensive and stable reagents (ketones, iodine) makes it highly attractive for both small-scale discovery and larger-scale preparations.[6] Recent protocols have demonstrated its efficacy using catalysts like CuI under aerobic conditions, broadening its applicability.[10]
Caption: One-Pot Workflow of the Ortoleva-King Reaction.
Modern Methods: Convergence, Atom Economy, and Green Chemistry
Contemporary approaches to imidazo[1,2-a]pyridine synthesis prioritize efficiency, diversity, and sustainability. Multicomponent reactions (MCRs) and the adoption of green chemistry principles are at the forefront of this evolution.
The Groebke-Blackburn-Bienaymé (GBB) Reaction
The Groebke-Blackburn-Bienaymé reaction (GBBR) is a powerful isocyanide-based multicomponent reaction (I-MCR) that constructs the imidazo[1,2-a]pyridine core in a single, convergent step.[2][11] It involves the reaction of a 2-aminopyridine, an aldehyde, and an isocyanide, typically under Lewis or Brønsted acid catalysis.[2]
Mechanism and Causality: The reaction initiates with the formation of a Schiff base from the 2-aminopyridine and the aldehyde. The isocyanide then undergoes a nucleophilic attack on the iminium ion intermediate. A subsequent intramolecular cyclization (an [4+1] cycloaddition) completes the construction of the heterocyclic core. The power of GBBR lies in its convergence; three distinct points of diversity are introduced in one pot, making it ideal for generating chemical libraries for drug discovery. Recent advances have developed ultrasound-assisted GBBR protocols in water, aligning with the principles of green chemistry.[12]
Experimental Choice: The GBBR is the method of choice when rapid access to a diverse array of 3-amino-substituted imidazo[1,2-a]pyridines is required. While the unpleasant odor and potential toxicity of isocyanides are a consideration, modern protocols for their in situ generation from formamides can mitigate these issues.[4]
Green and Catalyst-Free Innovations
A significant trend in modern organic synthesis is the development of environmentally benign protocols. For imidazo[1,2-a]pyridines, this has manifested in several ways:
-
Ultrasound and Microwave Assistance: The use of alternative energy sources like ultrasound or microwave irradiation can dramatically reduce reaction times and improve yields, often allowing for the use of greener solvents like water or even natural catalysts like lemon juice.[12][13][14]
-
Metal-Free Catalysis: While many reactions are catalyzed by metals like copper or iron, there is a strong push to develop metal-free alternatives to avoid the cost and potential toxicity of residual metals in pharmaceutical products.[15] Iodine, for instance, has been shown to be an effective catalyst for the reaction between 2-aminopyridines and aryl ketones under mild conditions.[8]
Comparative Performance Data
The following table provides a comparative summary of the key synthetic methods discussed. The data represents typical ranges reported in the literature and should serve as a guide for initial experimental design.
| Synthesis Method | Typical Reagents & Conditions | Yield Range (%) | Key Advantages | Key Disadvantages |
| Tschitschibabin Condensation | 2-Aminopyridine + α-Haloketone; often requires base and heat. | 60-95% | Simple, direct, often high yielding. | Lachrymatory and limited availability of α-haloketones. |
| Ortoleva-King Reaction | 2-Aminopyridine + Ketone + I₂; neat or in solvent, 100-110°C.[6] | 40-96%[16] | One-pot, avoids lachrymators, uses readily available starting materials.[6][16] | Can require high temperatures and an excess of aminopyridine.[6] |
| Groebke-Blackburn-Bienaymé (GBBR) | 2-Aminopyridine + Aldehyde + Isocyanide; acid catalyst (e.g., NH₄Cl), 60°C or under ultrasound.[12] | 67-91%[2][12] | High atom economy, convergent, diversity-oriented, one-pot, milder conditions.[2] | Isocyanides can be toxic and malodorous; limited to 3-amino derivatives. |
| Green (Ultrasound-Assisted) | 2-Aminopyridine + Ketone + KI/TBHP; water, room temperature.[13] | 70-90% | Environmentally benign, mild conditions, metal-free, no base required.[13] | Scope may be more limited than traditional high-temperature methods. |
Detailed Experimental Protocols
To ensure the trustworthiness and reproducibility of these methods, two detailed protocols are provided below.
Protocol 1: One-Pot Synthesis of 2-(2'-Hydroxyphenyl)imidazo[1,2-a]pyridine via Ortoleva-King Reaction[6]
This protocol is adapted from the work of Stasyuk et al. and demonstrates a scalable, one-pot process.
-
Reaction Setup: In a round-bottom flask, combine 2-hydroxyacetophenone (1.0 equiv), 2-aminopyridine (2.3 equiv), and iodine (1.2 equiv).
-
First Step (Intermediate Formation): Heat the neat (solvent-free) mixture at 110 °C for 4 hours.
-
Second Step (Cyclization): Cool the reaction mixture. Add an excess of aqueous sodium hydroxide (e.g., 45% solution).
-
Heating: Re-heat the mixture to 100 °C for 1 hour. The formation of the product is often accompanied by a color change.
-
Workup and Purification: After cooling to room temperature, the solid product is typically collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product. Typical yields for this specific substrate are in the 40-60% range.[6]
Protocol 2: Ultrasound-Assisted Green Synthesis of 3-Amino-Substituted Imidazo[1,2-a]pyridines via GBBR[12]
This protocol is based on the work of Orozco-García et al. and exemplifies a green, efficient MCR approach.
-
Reagent Mixture: To a vial, add the aldehyde (1.0 mmol), 2-aminopyridine (1.0 mmol), isocyanide (1.0 mmol), and ammonium chloride (NH₄Cl, 10 mol%).
-
Solvent: Add water (2.0 mL) as the solvent.
-
Sonication: Place the sealed vial in an ultrasonic bath and sonicate at 60 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Typical reaction times are in the range of 1-4 hours.
-
Workup and Purification: Upon completion, extract the reaction mixture with an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the pure 3-amino-imidazo[1,2-a]pyridine. Yields for this method are reported to be in the range of 67-86%.[12]
Conclusion and Future Outlook
The synthesis of the imidazo[1,2-a]pyridine scaffold has evolved from robust, classical condensations to highly efficient, atom-economical, and environmentally conscious modern methodologies.
-
For straightforward, large-scale synthesis of specific targets where starting materials are available, the Ortoleva-King reaction offers an excellent balance of simplicity, safety, and cost-effectiveness.
-
For the rapid generation of diverse libraries for screening and structure-activity relationship (SAR) studies, the Groebke-Blackburn-Bienaymé reaction is unparalleled in its efficiency and convergence.
-
Emerging green protocols , often utilizing ultrasound or microwave energy in aqueous media, represent the future direction of the field, promising high efficiency with minimal environmental impact.[17]
The choice of synthetic route is not merely a technical decision but a strategic one, balancing the project's goals—be it speed, scale, diversity, or sustainability. By understanding the causality behind each method's design and limitations, researchers can make informed decisions to accelerate their discovery and development programs. The continued innovation in C-H functionalization techniques will further complement these core synthetic methods, allowing for late-stage diversification of the imidazo[1,2-a]pyridine scaffold with unprecedented precision.[18][19]
References
- Orozco-García, E., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.
- Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
- Orozco-García, E., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.
- Cimarelli, C. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
- Guchhait, S. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar.
- Chauhan, S., et al. (2024). Ultrasound-Mediated Green Synthesis of Imidazo[1,2-a]pyridines and Imidazo[2,1-b]thiazoles through C(sp3)−H Functionalization of Ketones. Thieme Connect.
- Dandia, A., et al. (2018). Green procedure for highly efficient, rapid synthesis of imidazo[1,2-a]pyridine and its late stage functionalization. Taylor & Francis Online.
- Gourlay, B. S., et al. (2020). Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution. Nature.
- Naddaf, A., et al. (2020). Microwave-promoted One-pot Synthesis of Imidazo[1,2-a]pyridines in Lemon Juice. Bentham Science.
- Research Progress on Green Synthesis of Imidazo[1, 2-a]pyridine Compounds. (2019). whxb.xml-journal.net.
- Guchhait, S. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing.
- Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
- Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate.
- Wang, Y., et al. (2023). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI.
- Stasyuk, A. J., et al. (2012). Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva−King Reaction. ACS Publications.
- Stasyuk, A. J., et al. (2012). Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva–King Reaction. ACS Publications.
- Kaur, N. (2015). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. RSC Publishing.
- Wang, H., et al. (2022). Recent advances in transition-metal-free C–H functionalization of imidazo[1,2-a]pyridines. ResearchGate.
- Request PDF. (2019). Nickel/iodine-catalyzed synthesis of 2-arylimidazo[1,2-a]pyridines through Ortoleva-King type protocol. ResearchGate.
Sources
- 1. bio-conferences.org [bio-conferences.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 11. Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar [semanticscholar.org]
- 12. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction [mdpi.com]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 14. benthamdirect.com [benthamdirect.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. ccspublishing.org.cn [ccspublishing.org.cn]
- 18. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to In Vivo Validation of Anti-Tumor Efficacy in Mouse Models
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical aspects of designing, executing, and interpreting in vivo studies to validate the anti-tumor efficacy of novel therapeutics using mouse models. Moving beyond a simple recitation of protocols, this document delves into the causal reasoning behind experimental choices, ensuring a robust and scientifically sound approach to preclinical cancer research.
The Bedrock of In Vivo Efficacy Testing: Selecting the Appropriate Mouse Model
The choice of a mouse model is the most critical decision in an in vivo anti-tumor study, profoundly influencing the clinical relevance and translatability of the findings. The primary goal is to select a model that best recapitulates the specific aspect of human cancer and the mechanism of action of the therapeutic being tested.
A Comparative Analysis of Common Mouse Models
The three main categories of mouse models used in cancer research are syngeneic, xenograft, and humanized models. Each possesses distinct advantages and limitations that must be carefully weighed.
| Model Type | Tumor Origin | Host Immune System | Key Advantages | Key Disadvantages | Best Suited For |
| Syngeneic | Murine | Immunocompetent | Intact immune system allows for the study of immunotherapies; cost-effective and reproducible.[1][2][3] | Tumor is of mouse origin, which may not fully mimic human tumor biology.[1] | Evaluating immunotherapies (e.g., checkpoint inhibitors, cancer vaccines); studying the tumor microenvironment.[1][2] |
| Xenograft | Human | Immunodeficient | Allows for the study of human-specific tumor biology and targeted therapies.[1][4] | Lack of a functional immune system prevents the evaluation of immunotherapies; artificial tumor microenvironment.[1][2] | Testing cytotoxic chemotherapies and targeted therapies that act directly on human tumor cells.[1] |
| Humanized | Human | Humanized (reconstituted human immune system) | Enables the study of human-specific immunotherapies against human tumors in an in vivo setting.[5][6][7][8][9] | Technically complex and expensive; potential for graft-versus-host disease.[9] | Advanced preclinical testing of human-specific immunotherapies (e.g., CAR-T cells, bispecific antibodies).[5][8] |
The Rationale Behind Model Selection: A Decision-Making Workflow
The selection of an appropriate mouse model should be a systematic process driven by the scientific question at hand.
Caption: Decision workflow for selecting the appropriate mouse model based on the therapeutic modality.
Tumor Implantation: Subcutaneous vs. Orthotopic Models
Once a cell line or patient-derived tissue is chosen, the site of implantation is the next critical consideration. This choice significantly impacts the tumor microenvironment, growth kinetics, and metastatic potential.[10][11][12][13]
A Head-to-Head Comparison
| Implantation Site | Technical Difficulty | Tumor Monitoring | Clinical Relevance of Microenvironment | Metastasis |
| Subcutaneous | Low | Easy (caliper measurements)[13] | Low; lacks organ-specific stroma and immune cells.[10][11] | Rare.[11][13] |
| Orthotopic | High; requires surgery.[10][13] | Challenging; often requires imaging.[10] | High; recapitulates the native tumor microenvironment.[10][11] | Can metastasize to clinically relevant sites.[10][11] |
The "Why" Behind the Choice
The decision between subcutaneous and orthotopic implantation hinges on the study's primary objectives. For rapid, high-throughput screening of cytotoxic agents where the primary endpoint is tumor growth inhibition, the simplicity and ease of measurement of subcutaneous models are advantageous.[13] However, for studies investigating metastasis, the tumor microenvironment's influence on drug efficacy, or for more clinically relevant assessments of novel therapeutics, the orthotopic model is superior despite its technical demands.[10][11]
The Experimental Protocol: A Step-by-Step Guide to a Robust In Vivo Efficacy Study
A well-designed and meticulously executed protocol is essential for generating reliable and reproducible data. This section outlines a comprehensive workflow for a typical in vivo efficacy study.
Caption: A generalized experimental workflow for an in vivo anti-tumor efficacy study.
Detailed Experimental Protocol
1. Animal Acclimatization and Health Monitoring:
-
Upon arrival, mice should be allowed an acclimatization period of at least one week to minimize stress.
-
Daily health checks should be performed to ensure the animals are healthy and suitable for the study.
2. Tumor Cell Preparation and Implantation:
-
Tumor cells should be in the logarithmic growth phase and have high viability (>95%).
-
For subcutaneous injection, cells are typically resuspended in a sterile, serum-free medium or a mixture with Matrigel and injected into the flank.
-
For orthotopic injection, surgical procedures specific to the target organ are required.
3. Randomization and Grouping:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups to ensure an even distribution of tumor volumes.
4. Treatment Administration:
-
The route of administration (e.g., oral, intravenous, intraperitoneal) should mimic the intended clinical route.
-
Dosing schedules and concentrations should be based on prior pharmacokinetic and pharmacodynamic (PK/PD) studies.[14][15][16]
5. Monitoring Tumor Growth and Animal Welfare:
-
For subcutaneous tumors, caliper measurements of the length and width of the tumor are taken 2-3 times per week.[17] Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.[17]
-
For orthotopic or metastatic models, bioluminescence imaging (BLI) is a powerful, non-invasive method for longitudinal monitoring of tumor burden.[18][19][20][21][22]
-
Animal body weight and clinical signs of toxicity or distress must be monitored regularly.[23][24]
6. Defining Endpoints:
-
Experimental endpoints are the primary measures of efficacy, such as tumor growth inhibition or regression.
-
Humane endpoints are critical for animal welfare and include excessive tumor burden (e.g., >10% of body weight), significant weight loss, or signs of distress.[23][25][26] All studies must adhere to institutional animal care and use committee (IACUC) guidelines.[25][27][28]
Measuring Efficacy: Key Endpoints and Data Interpretation
The evaluation of anti-tumor efficacy relies on a combination of primary and secondary endpoints that provide a comprehensive picture of the therapeutic's activity.
Primary Endpoints: Quantifying Tumor Burden
| Measurement Technique | Description | Advantages | Disadvantages |
| Caliper Measurement | Manual measurement of subcutaneous tumor dimensions.[17][29] | Simple, inexpensive, and non-invasive.[13] | Only applicable to subcutaneous tumors; can be subjective and less precise for small or irregularly shaped tumors.[30] |
| Bioluminescence Imaging (BLI) | Non-invasive imaging of luciferase-expressing tumor cells.[18][19][20] | Highly sensitive, allows for longitudinal monitoring of tumor growth and metastasis in deep tissues.[18][20][21] | Requires genetic modification of tumor cells; signal can be attenuated by tissue depth.[29] |
| High-Frequency Ultrasound | Non-invasive imaging that provides anatomical details of the tumor.[30] | Provides accurate volume measurements and can detect early-stage tumors without genetic modification of cells.[30] | Requires specialized equipment and trained personnel. |
Secondary Endpoints: Delving Deeper into the Mechanism of Action
-
Survival Analysis: A Kaplan-Meier survival curve is a powerful tool for assessing the overall benefit of a therapy.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: PK studies measure drug concentration over time, while PD studies assess the biological effects of the drug.[16] Linking PK and PD is crucial for understanding the dose-response relationship.[15][16][31][32]
-
Analysis of the Tumor Microenvironment: At the end of the study, tumors can be harvested for further analysis.
-
Flow Cytometry: This technique is invaluable for characterizing and quantifying immune cell populations within the tumor (Tumor-Infiltrating Lymphocytes or TILs).[33][34][35][36][37]
-
Immunohistochemistry (IHC): IHC allows for the visualization of protein expression and localization within the tumor tissue.
-
Gene Expression Analysis: Techniques like RNA sequencing can provide a global view of the changes in gene expression induced by the therapy.
-
Statistical Considerations
Conclusion: A Framework for Rigorous and Translatable Preclinical Research
The in vivo validation of anti-tumor efficacy in mouse models is a complex but essential step in the development of new cancer therapies. By carefully selecting the most appropriate model, designing a robust experimental protocol, and utilizing a comprehensive set of endpoints, researchers can generate high-quality, translatable data that will guide the clinical development of novel therapeutics. This guide provides a framework for making informed decisions at each stage of the process, ultimately contributing to the successful translation of promising preclinical findings to the clinic.
References
- InnoSer. (n.d.). Humanized Mouse Models for Immuno-Oncology Research.
- Li, L., et al. (2020). Humanized Mouse Models for Immuno-oncology Drug Discovery. PubMed.
- De La Rochere, P., et al. (2018). Humanized mouse models for immuno-oncology research. PubMed.
- PharmaLegacy. (2023). Syngeneic vs. Xenograft Cancer Models: Overview, Key Differences, and When To Use Each.
- Bibby, M. C., et al. (2005). Bioluminescent imaging (BLI) to improve and refine traditional murine models of tumor growth and metastasis. PubMed.
- LIDE Biotech. (2023). Orthotopic Xenografts or Subcutaneous Tumor Models: Which Provides Better Insight into Cancer?.
- Labcorp Oncology. (2020). Bioluminescence imaging: In vivo monitoring of tumor development, disease dissemination and treatment efficacy.
- TD2 Precision Oncology. (n.d.). Humanized Mouse Models for In vivo Immunotherapy Evaluation.
- Crown Bioscience. (2018). Humanized Mouse Models for Immunotherapy Research.
- Animal Welfare Institute. (2024). Guidelines Aim to Improve Welfare of Rodent Cancer Models.
- TD2 Oncology. (2023). Orthotopic vs. Subcutaneous Xenograft Models: Key Differences.
- InnoSer. (2024). The Application of Bioluminescence Imaging in Preclinical Oncology Research and Beyond.
- Crown Bioscience. (2025). Syngeneic Models in Cancer Research: Bridging the Gap Between In Vivo and Clinical Studies.
- Keyaerts, M., et al. (2012). A Comparison of Imaging Techniques to Monitor Tumor Growth and Cancer Progression in Living Animals. NIH.
- Indivumed. (n.d.). Flow cytometric analysis of tumor infiltrating lymphocytes (TILs) in human cancer tissue.
- Fiebig, H. H., et al. (2004). Statistical Analysis of in Vivo Anticancer Experiments: Tumor Growth Inhibition. ResearchGate.
- Hawes, J. J., et al. (2010). Bioluminescent Approaches for Measuring Tumor Growth in a Mouse Model of Neurofibromatosis. PubMed Central.
- TD2 Oncology. (2023). Orthotopic vs. Subcutaneous: Unpacking the Strengths and Limitations of Tumor Model Implantation Sites.
- Pol-E-Mar, O., et al. (2015). A predictive pharmacokinetic-pharmacodynamic model of tumor growth kinetics in xenograft mice after administration of anticancer agents given in combination. PubMed.
- TD2 Oncology. (2023). Orthotopic vs. Subcutaneous: Unpacking the Strengths and Limitations of Tumor Model Implantation Sites.
- Wach, M. M., et al. (2017). Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma. PubMed Central.
- Sc-Ab, A., et al. (2016). In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells. Bio-protocol.
- Altboum, I., et al. (2024). Choosing the RIGHT Model - Syngeneic versus Humanized Mouse Models.
- Heitjan, D. F., et al. (1993). Statistical analysis of in vivo tumor growth experiments. PubMed.
- Tentler, J. J., et al. (2012). Advantages (+) and disadvantages (-) of tumor xenograft depending on... ResearchGate.
- Fiebig, H. H., et al. (2004). Statistical Analysis of in Vivo Anticancer Experiments: Tumor Growth Inhibition. ResearchGate.
- Ito, M., et al. (2017). Application of Highly Immunocompromised Mice for the Establishment of Patient-Derived Xenograft (PDX) Models. PubMed Central.
- Johns Hopkins University. (n.d.). Animal Care and Use Committee (ACUC).
- Beckman Coulter. (2020). Biologically and clinically relevant marker analysis in TIL (tumor infiltrating lymphocytes). How can flow cytometry guide cellular therapies.
- Nag, S., et al. (2016). Pharmacokinetics and Pharmacodynamics in Breast Cancer Animal Models. SpringerLink.
- Fiebig, H. H., et al. (2004). Statistical Analysis of in Vivo Anticancer Experiments: Tumor Growth Inhibition. OUCI.
- University of Washington. (n.d.). Tumor Growth Monitoring and Endpoint Criteria in Research Animals.
- Chen, Y. P., et al. (2024). Flow cytometry quantification of tumor-infiltrating lymphocytes to predict the survival of patients with diffuse large B-cell lymphoma. Frontiers in Immunology.
- Workman, P., et al. (2010). Guidelines for the welfare and use of animals in cancer research. PubMed Central.
- Heitjan, D. F., et al. (1993). Statistical analysis of in vivo tumor growth experiments. Semantic Scholar.
- The University of Hong Kong. (2020). CULATR Guidelines for the Welfare and Use of Animals in Cancer Research.
- Chen, Y. P., et al. (2024). Flow cytometry quantification of tumor-infiltrating lymphocytes to predict the survival of patients with diffuse large B-cell lymphoma. PubMed.
- Nag, S., et al. (2016). Pharmacokinetics and Pharmacodynamics in Breast Cancer Animal Models. PubMed.
- National Center for Biotechnology Information. (n.d.). Table 3, Summary of frequently used immunocompromised mice.
- Shultz, L. D., et al. (2014). Human Cancer Growth and Therapy In NOD/SCID/IL2Rγnull (NSG) Mice. PubMed Central.
- The Jackson Laboratory. (n.d.). Syngeneic Studies.
- Giraud, A., et al. (2024). Fast Ultrasound Scanning is a Rapid, Sensitive, Precise and Cost-Effective Method to Monitor Tumor Grafts in Mice. NIH.
- Institutional Animal Care and Use Committee. (n.d.). Monitoring Tumor Growth in Rodents.
- Cottrell, T. R., et al. (2014). Genetically Engineered Cancer Models, But Not Xenografts, Faithfully Predict Anticancer Drug Exposure in Melanoma Tumors. PubMed Central.
- The Jackson Laboratory. (n.d.). Immunodeficient Mice for Cancer Studies: Which host strain should I use?.
- YouTube. (2020). How to measure tumors?.
- Pasquier, E., et al. (2017). Pharmacokinetics and Pharmacodynamics-Based Mathematical Modeling Identifies an Optimal Protocol for Metronomic Chemotherapy. Cancer Research.
- Biocompare. (2020). The Mice with the Human Tumors, a Look at PDX Models.
- Lin, W., et al. (2020). Practical Pharmacokinetic–Pharmacodynamic Models in Oncology. MDPI.
Sources
- 1. Syngeneic vs. Xenograft Cancer Models: Overview, Key Differences, and When To Use Each - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. Syngeneic Studies | The Jackson Laboratory [jax.org]
- 4. blog.championsoncology.com [blog.championsoncology.com]
- 5. Humanized Mouse Models for Immuno-Oncology Research - InnoSer [innoserlaboratories.com]
- 6. Humanized Mouse Models for Immuno-oncology Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Humanized mouse models for immuno-oncology research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. td2inc.com [td2inc.com]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. Orthotopic Xenografts or Subcutaneous Tumor Models: Which Provides Better Insight into Cancer? | LIDE Biotech [lidebiotech.com]
- 11. xenograft.org [xenograft.org]
- 12. td2inc.com [td2inc.com]
- 13. blog.td2inc.com [blog.td2inc.com]
- 14. A predictive pharmacokinetic-pharmacodynamic model of tumor growth kinetics in xenograft mice after administration of anticancer agents given in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics and Pharmacodynamics in Breast Cancer Animal Models | Springer Nature Experiments [experiments.springernature.com]
- 16. Pharmacokinetics and Pharmacodynamics in Breast Cancer Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. Bioluminescent imaging (BLI) to improve and refine traditional murine models of tumor growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. oncology.labcorp.com [oncology.labcorp.com]
- 20. Bioluminescence Imaging in Preclinical Research - InnoSer [innoserlaboratories.com]
- 21. Bioluminescent Approaches for Measuring Tumor Growth in a Mouse Model of Neurofibromatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bio-protocol.org [bio-protocol.org]
- 23. Tumor Growth Monitoring and Endpoint Criteria in Research Animals – Office of Animal Welfare [sites.uw.edu]
- 24. Monitoring Tumor Growth in Rodents - Institutional Animal Care and Use Committee [research.wayne.edu]
- 25. animalcare.jhu.edu [animalcare.jhu.edu]
- 26. med.hku.hk [med.hku.hk]
- 27. awionline.org [awionline.org]
- 28. Guidelines for the welfare and use of animals in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 29. A Comparison of Imaging Techniques to Monitor Tumor Growth and Cancer Progression in Living Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Fast Ultrasound Scanning is a Rapid, Sensitive, Precise and Cost-Effective Method to Monitor Tumor Grafts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 31. aacrjournals.org [aacrjournals.org]
- 32. mdpi.com [mdpi.com]
- 33. crownbio.com [crownbio.com]
- 34. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 35. beckman.com [beckman.com]
- 36. Frontiers | Flow cytometry quantification of tumor-infiltrating lymphocytes to predict the survival of patients with diffuse large B-cell lymphoma [frontiersin.org]
- 37. Flow cytometry quantification of tumor-infiltrating lymphocytes to predict the survival of patients with diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. repo.uni-hannover.de [repo.uni-hannover.de]
- 39. researchgate.net [researchgate.net]
- 40. Statistical Analysis of in Vivo Anticancer Experiments: Tumor Growth Inhibition [ouci.dntb.gov.ua]
- 41. [PDF] Statistical analysis of in vivo tumor growth experiments. | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of the Anticancer Potency of 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic Acid Derivatives and Existing Chemotherapeutic Agents
Introduction: The Promise of Imidazo[1,2-a]pyridines in Oncology
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1] This bicyclic heterocyclic system is the core of several commercially available drugs and numerous compounds in preclinical and clinical development.[1] Within this class, 6-bromoimidazo[1,2-a]pyridine-2-carboxylic acid derivatives are gaining significant attention for their potential as potent and selective anticancer agents. Their unique structural features offer opportunities for diverse chemical modifications, enabling the fine-tuning of their pharmacological profiles.[2]
This guide provides a comprehensive comparison of the anticancer potency of novel this compound derivatives with established chemotherapeutic drugs. We will delve into their mechanism of action, present comparative in vitro cytotoxicity data, and provide detailed experimental protocols for the evaluation of these compounds, offering researchers, scientists, and drug development professionals a critical resource for their work in this exciting field.
Mechanism of Action: Targeting Key Cancer Survival Pathways
A growing body of evidence suggests that imidazo[1,2-a]pyridine derivatives exert their anticancer effects by modulating critical signaling pathways involved in cell growth, proliferation, and survival. A primary mechanism of action for many of these compounds is the inhibition of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[1][3][4][5]
The PI3K/Akt/mTOR pathway is a central regulator of cellular processes and is frequently hyperactivated in a wide range of human cancers, making it a prime target for therapeutic intervention.[1][5] Imidazo[1,2-a]pyridine derivatives have been shown to act as potent inhibitors of key kinases within this pathway, such as PI3Kα and mTOR.[4][5] By blocking these critical nodes, these compounds can induce cell cycle arrest and trigger apoptosis (programmed cell death) in cancer cells.[1][3]
Signaling Pathway Diagram: Inhibition of the PI3K/Akt/mTOR Pathway
Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.
Comparative In Vitro Potency: A Look at the Numbers
A crucial aspect of evaluating novel anticancer compounds is determining their cytotoxic potency against various cancer cell lines and comparing it to that of standard-of-care chemotherapeutic agents. The half-maximal inhibitory concentration (IC50) is a key metric used for this purpose, representing the concentration of a drug that is required to inhibit the growth of 50% of a cell population.
While direct head-to-head comparative studies are the gold standard, they are not always available for emerging chemical series. In this guide, we present a compilation of IC50 values for novel imidazo[1,2-a]pyridine derivatives and commonly used anticancer drugs from various studies. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in experimental conditions, such as cell lines, incubation times, and assay methodologies.
Table 1: Comparative In Vitro Cytotoxicity (IC50, µM) in Breast Cancer Cell Lines
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyridine Derivatives | |||
| IP-5 | HCC1937 | 45 | [2] |
| IP-6 | HCC1937 | 47.7 | [2] |
| IP-7 | HCC1937 | 79.6 | [2] |
| Standard Chemotherapeutic Drugs | |||
| Doxorubicin | MCF-7 | ~0.8 - 1.2 | [6] |
| Paclitaxel | MDA-MB-231 | Varies | [7] |
| Paclitaxel | SK-BR-3 | Varies | [7] |
Table 2: Comparative In Vitro Cytotoxicity (IC50, µM) in Lung Cancer Cell Lines
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyridine Derivatives | |||
| Compound 13k | A549 | 0.43 | [8] |
| Standard Chemotherapeutic Drugs | |||
| Paclitaxel (120h exposure) | NSCLC cell lines (median) | 0.027 | [9] |
| Cisplatin | A549 | 18.33 | [10] |
Table 3: Comparative In Vitro Cytotoxicity (IC50, µM) in Colon Cancer Cell Lines
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyridine Derivatives | |||
| Compound 15a | HCT116 | Not specified | [4] |
| Standard Chemotherapeutic Drugs | |||
| 5-Fluorouracil | HCT-116 | 14.76 | [11] |
| 5-Fluorouracil | SW-620 | 78.33 | [11] |
| 5-Fluorouracil | SW480 | 12.1166 | [12] |
Experimental Protocols: A Guide to In Vitro and In Vivo Evaluation
To ensure the generation of robust and reproducible data, standardized and well-validated experimental protocols are paramount. This section provides detailed methodologies for key in vitro and in vivo assays used to assess the anticancer potency of novel compounds.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. It measures the metabolic activity of cells, which is an indicator of their viability and proliferation.
Experimental Workflow: MTT Assay
Caption: A typical workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives and standard drugs in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
In Vivo Efficacy Evaluation: Xenograft Tumor Models
To assess the anticancer activity of promising compounds in a living organism, in vivo xenograft models are employed. These models involve the transplantation of human cancer cells into immunocompromised mice.
Step-by-Step Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) mixed with Matrigel into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the this compound derivatives and standard drugs to the treatment groups via an appropriate route (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules. The control group should receive the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers two to three times a week and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Toxicity Monitoring: Monitor the body weight and overall health of the mice throughout the study as an indicator of treatment-related toxicity.
-
Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors. Weigh the tumors and perform further analysis, such as histopathology or biomarker assessment. Compare the tumor growth inhibition between the treated and control groups to evaluate the efficacy of the compounds.
Conclusion and Future Directions
The this compound derivatives represent a promising new class of anticancer agents. Their ability to target key cancer cell survival pathways, such as the PI3K/Akt/mTOR pathway, underscores their therapeutic potential. While the available in vitro data suggests that some of these derivatives exhibit potent cytotoxic activity against various cancer cell lines, further rigorous evaluation is necessary.
Future research should focus on direct head-to-head comparisons of these novel compounds with standard chemotherapeutic drugs in a wide range of cancer models. In-depth mechanistic studies are also crucial to fully elucidate their modes of action and identify potential biomarkers for patient stratification. Furthermore, optimization of their pharmacokinetic and pharmacodynamic properties will be essential for their successful translation into the clinic. The continued exploration of this chemical scaffold holds significant promise for the development of more effective and targeted cancer therapies.
References
- Aliwaini, S., Awadallah, A., Morjan, R., Ghunaim, M., Alqaddi, H., Abuhamad, A. Y., Awadallah, E. A., & Abughefra, Y. M. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830–837. [Link]
- Aliwaini, S., Awadallah, A., Morjan, R., Ghunaim, M., Alqaddi, H., Abuhamad, A. Y., Awadallah, E. A., & Abughefra, Y. M. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830–837. [Link]
- Altaher, A. M. H., Mohammed, A. A., Al-Ostath, A. I., Aliwaini, S. M., & Awadallah, A. M. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943–2951. [Link]
- Wang, Y., Zhang, Y., Wang, Y., Zhang, Y., Zhang, Y., Wang, Y., ... & Zhang, Y. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 63(6), 3194-3213. [Link]
- Li, X., Wang, Y., Zhang, Y., Zhang, Y., Wang, Y., Zhang, Y., ... & Zhang, Y. (2019). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. Molecules, 24(12), 2294. [Link]
- Ahmad, A., Khan, M. A., Husain, M., Mishra, R. K., & Siddiqui, N. (2021). Synergistic combination of PMBA and 5-fluorouracil (5-FU) in targeting mutant KRAS in 2D and 3D colorectal cancer cells. Scientific Reports, 11(1), 1-15. [Link]
- Endoori, S., Dadmal, T. L., & Shankaraiah, N. (2020). Design, Synthesis, Anti-Cancer Activity, and in silico Studies of Novel Imidazo[1,2-a]pyridine Derivatives. Russian Journal of General Chemistry, 90(9), 1727-1737. [Link]
- Kumar, A., Sharma, S., & Kumar, R. (2018). Synthesis and anticancer evaluation of amide derivatives of imidazo-pyridines. Bioorganic & Medicinal Chemistry Letters, 28(15), 2548-2553. [Link]
- ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines.
- Altaher, A. M. H., Mohammed, A. A., Al-Ostath, A. I., Aliwaini, S. M., & Awadallah, A. M. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943–2951. [Link]
- ResearchGate. (n.d.). IC50 in doxorubicin-resistant MCF-7 cell lines.
- ResearchGate. (n.d.). IC50 values of the compounds against A549 and L929 cells after 24 h.
- Minna, J. D., Gazdar, A. F., Johnson, B. E., & Ihde, D. C. (1998). Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations. Cancer Chemotherapy and Pharmacology, 42(6), 481-487. [Link]
- Ali, A. A., El-Sayed, M. A., & Abdel-Aziz, M. (2016). Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. Der Pharma Chemica, 8(3), 1-10. [Link]
- ResearchGate. (n.d.). The IC50 values of different extracts and Doxorubicin on cancer (MCF-7, A431 and U87-MG) and normal (HGF-1) cell line.
- ResearchGate. (n.d.). IC50 plots of the best breast cancer cell growth inhibitors compounds...
- Open-i. (n.d.). IC50 Values for Paclitaxel and Analogs in Cytotoxicity. Open-i. [Link]
- ResearchGate. (n.d.). IC 50 (μM) Values in Lung Cancer Cells Treated with Compounds 2−6,...
- Wang, Y., Zhang, Y., Wang, Y., Zhang, Y., Zhang, Y., Wang, Y., ... & Zhang, Y. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3194. [Link]
- Asian Journal of Chemistry. (2025). Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemistry. [Link]
- El-Sayed, M. A., Ali, A. A., & Abdel-Aziz, M. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Molecules, 27(16), 5294. [Link]
- ResearchGate. (n.d.). IC50 values after CGA treatment of breast cancer cell lines included in the study.
- ResearchGate. (n.d.). IC 50 values of colorectal cancer (CRC) cell lines. Calculations were...
- Altaher, A. M. H., Mohammed, A. A., Al-Ostath, A. I., Aliwaini, S. M., & Awadallah, A. M. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943–2951. [Link]
- ResearchGate. (n.d.). IC 50 values of 5-FU for colon cancer cells.
- Khan, K. M., Ambreen, N., Karim, A., Saied, S., Amjad, M., & Iqbal, S. (2023). Synthesis, Characterization, Theoretical and Experimental Anticancer Evaluation of Novel Cocrystals of 5-Fluorouracil and Schiff Bases against SW480 Colorectal Carcinoma. Crystals, 13(7), 1089. [Link]
- ResearchGate. (n.d.). An N-linked imidazo[1,2-a]pyridine benzoheterobicyclic hybrid inhibits mitosis and cancer cell proliferation by targeting tubulin.
- PubChem. (n.d.). 6-bromo-2-(2,5-dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine. PubChem. [Link]
Sources
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journal.waocp.org [journal.waocp.org]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synergistic combination of PMBA and 5-fluorouracil (5-FU) in targeting mutant KRAS in 2D and 3D colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Characterization, Theoretical and Experimental Anticancer Evaluation of Novel Cocrystals of 5-Fluorouracil and Schiff Bases against SW480 Colorectal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of Imidazo[1,2-a]Pyridine-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] Its derivatives have shown promise as potent inhibitors of various protein kinases, making them attractive candidates for the development of novel therapeutics, particularly in oncology.[3][4][5] However, the clinical success of any kinase inhibitor is intrinsically linked to its selectivity. Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, a rigorous and comprehensive cross-reactivity profile is not just a regulatory requirement but a critical step in understanding the true biological impact of a compound.
This guide provides a comparative analysis of methodologies for profiling the cross-reactivity of imidazo[1,2-a]pyridine-based compounds. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present illustrative data to guide researchers in their drug discovery efforts.
The Imperative of Selectivity Profiling
The human kinome comprises over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets. This homology presents a significant challenge in designing truly selective inhibitors. For imidazo[1,2-a]pyridine-based compounds, which often target the ATP-binding site, understanding their interaction with the broader kinome is paramount. A thorough selectivity profile allows researchers to:
-
De-risk clinical development: By identifying potential off-target liabilities early, researchers can predict and mitigate potential side effects.
-
Uncover novel mechanisms of action: Unexpected off-target interactions may reveal new therapeutic opportunities or explain observed cellular phenotypes.
-
Optimize lead compounds: Structure-activity relationship (SAR) studies guided by comprehensive selectivity data can lead to the design of more potent and selective next-generation inhibitors.
To achieve this, a multi-pronged approach to cross-reactivity profiling is essential, combining high-throughput screening with in-depth cellular validation.
Key Methodologies for Cross-Reactivity Profiling
A robust assessment of a compound's selectivity involves a tiered approach, moving from broad, in vitro screening to more physiologically relevant cellular assays. Here, we compare three critical techniques: Kinome Scanning, Cellular Thermal Shift Assay (CETSA), and High-Content Phenotypic Screening.
KINOMEscan™: A Global View of Kinase Interactions
KINOMEscan™ is a high-throughput, in vitro competition binding assay that provides a broad, quantitative assessment of a compound's interaction with a large panel of kinases.[4][6] This technology is invaluable for initial, comprehensive selectivity profiling.
The Causality Behind the Choice: The primary reason for employing KINOMEscan™ early in the drug discovery cascade is its ability to provide a panoramic view of the kinome. By screening against hundreds of kinases simultaneously, it rapidly identifies both intended and unintended targets, offering a quantitative measure of binding affinity (Kd). This allows for an early and broad understanding of a compound's selectivity.
Experimental Protocol: KINOMEscan™
Objective: To determine the binding affinity (Kd) of an imidazo[1,2-a]pyridine-based compound against a large panel of human kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase captured on the solid support is quantified via qPCR of the DNA tag. A lower amount of captured kinase indicates stronger competition from the test compound.[7]
Step-by-Step Methodology:
-
Compound Preparation: Dissolve the imidazo[1,2-a]pyridine-based compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Assay Plate Preparation: Prepare a serial dilution of the test compound in an appropriate buffer.
-
Binding Reaction: In each well of a multi-well plate, combine the DNA-tagged kinase, the immobilized ligand, and the diluted test compound.
-
Incubation: Allow the binding reaction to reach equilibrium (typically 1-2 hours at room temperature).
-
Capture: Transfer the reaction mixtures to a streptavidin-coated plate to capture the ligand-bound kinase.
-
Washing: Wash the plate to remove unbound kinase and test compound.
-
Elution and Quantification: Elute the captured kinase and quantify the associated DNA tag using qPCR.
-
Data Analysis: Calculate the percentage of kinase bound relative to a DMSO control. Plot the percentage of bound kinase against the compound concentration and fit the data to a dose-response curve to determine the dissociation constant (Kd).
Data Visualization: KINOMEscan™ Workflow
Caption: A simplified workflow of the KINOMEscan™ assay.
Cellular Thermal Shift Assay (CETSA®): Validating Target Engagement in a Cellular Context
While KINOMEscan™ provides valuable in vitro data, it does not confirm that a compound engages its target within the complex environment of a living cell. CETSA® is a powerful biophysical technique that addresses this by measuring the thermal stabilization of a target protein upon ligand binding in intact cells or tissue lysates.[8][9]
The Causality Behind the Choice: CETSA® is a critical downstream validation assay. A positive result in CETSA® provides strong evidence that the compound not only binds to the target protein but does so within the cell, where factors like cell permeability and efflux pumps can influence drug availability. It serves as a crucial bridge between in vitro binding and cellular activity.
Experimental Protocol: CETSA®
Objective: To confirm the engagement of an imidazo[1,2-a]pyridine-based compound with its target kinase in intact cells.
Principle: Ligand binding often increases the thermal stability of a protein. When cells are heated, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble at higher temperatures. This difference in solubility can be quantified to assess target engagement.[10]
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat the cells with the imidazo[1,2-a]pyridine-based compound at various concentrations or a vehicle control (e.g., DMSO) and incubate for 1-2 hours at 37°C.[8]
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Using a thermal cycler, heat the tubes across a range of temperatures (e.g., 40°C to 70°C) for 3-5 minutes.[8]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[8]
-
Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction.
-
Detection: Analyze the amount of the target protein in the soluble fraction by Western blotting or other protein detection methods like ELISA or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Data Visualization: CETSA® Workflow
Caption: A general workflow for the Cellular Thermal Shift Assay (CETSA®).
High-Content Phenotypic Screening: A Systems-Level View of Cellular Effects
Phenotypic screening offers a holistic approach to understanding a compound's effects on a cell or organism.[11][12][13] Instead of focusing on a single target, it assesses changes in cellular morphology, function, or viability.[14] High-content screening (HCS) combines automated microscopy with sophisticated image analysis to quantify these phenotypic changes in a high-throughput manner.[15]
The Causality Behind the Choice: Phenotypic screening is employed to uncover the broader biological consequences of a compound's activity, which may result from on-target, off-target, or polypharmacological effects. It can reveal unexpected mechanisms of action and provide a more physiologically relevant assessment of a compound's impact than isolated target-based assays.
Experimental Protocol: High-Content Phenotypic Screening
Objective: To identify and quantify the phenotypic changes induced by an imidazo[1,2-a]pyridine-based compound in a cellular model.
Principle: Cells are treated with the compound and then stained with fluorescent dyes that label various subcellular compartments or proteins. Automated microscopy captures images of the cells, and image analysis software extracts a multitude of quantitative features to create a "phenotypic fingerprint" of the compound's effect.
Step-by-Step Methodology:
-
Assay Development: Select a relevant cell line and optimize staining conditions with a panel of fluorescent dyes to label key cellular components (e.g., nucleus, cytoskeleton, mitochondria).
-
Cell Plating and Compound Treatment: Plate cells in multi-well plates and treat with a dilution series of the imidazo[1,2-a]pyridine-based compound and appropriate controls.
-
Staining: After a defined incubation period, fix and stain the cells with the optimized fluorescent dye combination.
-
Image Acquisition: Use an automated high-content imaging system to acquire multi-channel fluorescence images of the cells in each well.
-
Image Analysis: Employ image analysis software to segment the images, identify individual cells and subcellular structures, and extract a wide range of quantitative features (e.g., cell size, nuclear morphology, protein localization, fluorescence intensity).
-
Data Analysis: Analyze the multi-parametric data to identify statistically significant phenotypic changes induced by the compound. This can involve generating dose-response curves for specific phenotypes or using machine learning algorithms to cluster compounds with similar phenotypic fingerprints.
Data Visualization: High-Content Screening Workflow
Caption: A streamlined workflow for high-content phenotypic screening.
Comparative Analysis of Imidazo[1,2-a]Pyridine-Based Compounds
To illustrate the application of these methodologies, we present a hypothetical comparative analysis of two imidazo[1,2-a]pyridine-based kinase inhibitors, IMP-A (a selective CDK2 inhibitor) and IMP-B (a pan-PI3K inhibitor), alongside a well-characterized multi-kinase inhibitor, Saracatinib (AZD0530) , and a relatively selective ALK inhibitor, Crizotinib .
Table 1: Illustrative KINOMEscan™ Selectivity Data (% of Control at 1 µM)
| Kinase Target | IMP-A (CDK2 Inhibitor) | IMP-B (PI3K Inhibitor) | Saracatinib (Src/Abl Inhibitor) | Crizotinib (ALK/MET Inhibitor) |
| CDK2/CycE | <1% | 85% | 45% | 90% |
| CDK1/CycB | 5% | 90% | 50% | 88% |
| PI3Kα | 92% | <5% | 70% | 95% |
| PI3Kβ | 95% | <5% | 75% | 98% |
| PI3Kδ | 98% | <10% | 80% | 97% |
| PI3Kγ | 96% | <10% | 78% | 96% |
| SRC | 88% | 82% | <1% | 60% |
| ABL1 | 90% | 85% | <1% | 55% |
| ALK | 98% | 95% | 92% | <1% |
| MET | 97% | 96% | 88% | <5% |
| VEGFR2 | 75% | 60% | 30% | 40% |
Data are presented as the percentage of kinase remaining bound to the immobilized ligand in the presence of 1 µM of the test compound, relative to a DMSO control. A lower percentage indicates stronger binding.
Interpretation of Illustrative Data:
-
IMP-A demonstrates high selectivity for its intended targets, CDK1 and CDK2, with minimal interaction with other kinases at 1 µM.
-
IMP-B shows potent inhibition across the PI3K family, consistent with a pan-inhibitor profile, and good selectivity against the other kinases in this panel.
-
Saracatinib exhibits potent inhibition of its primary targets, SRC and ABL, but also shows significant activity against other kinases, highlighting its multi-targeted nature.[7][12][13][15]
-
Crizotinib is highly selective for ALK and MET, but also displays some off-target activity.[16]
Table 2: Comparative Summary of Cross-Reactivity Profiling Methodologies
| Methodology | Primary Output | Throughput | Cellular Context | Key Advantage |
| KINOMEscan™ | Binding Affinity (Kd) | High | In vitro | Comprehensive, unbiased initial screen |
| CETSA® | Target Engagement | Medium | Cellular | Confirms target interaction in a physiological setting |
| High-Content Screening | Phenotypic Fingerprint | High | Cellular | Provides a systems-level view of compound effects |
Conclusion: An Integrated Approach to De-risking Drug Discovery
The development of safe and effective imidazo[1,2-a]pyridine-based therapeutics necessitates a deep understanding of their selectivity profiles. No single method can provide a complete picture of a compound's cross-reactivity. An integrated approach, beginning with broad in vitro screening like KINOMEscan™, followed by cellular target engagement validation with CETSA®, and complemented by a systems-level analysis through high-content phenotypic screening, provides a robust framework for decision-making in drug discovery.
By understanding the causality behind the choice of each assay and meticulously executing the experimental protocols, researchers can build a comprehensive and reliable selectivity profile. This not only enhances the likelihood of clinical success but also deepens our understanding of the complex biology governed by the human kinome.
References
- Wikipedia. Phenotypic screening. [Link]
- Technology Networks. Phenotypic Screening: A Powerful Tool for Drug Discovery. [Link]
- Creative Biolabs. Phenotypic Screening. [Link]
- AZoLifeSciences.
- ACS Publications. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]
- Eurofins Discovery. KINOMEscan Technology. [Link]
- ResearchGate. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. [Link]
- Ambit Biosciences Inc. KINOMEscan – High-Throughput Kinase Selectivity Profiling. [Link]
- PubMed.
- BIO Web of Conferences. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. [Link]
- Royal Society of Chemistry. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. [Link]
- PubMed. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. [Link]
- The Lancet.
- PubMed.
- YouTube. Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. [Link]
- PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]
- Drug Target Review. DiscoverX KINOMEscan® Kinase Assay Screening. [Link]
- News-Medical.Net. Cellular Thermal Shift Assay (CETSA). [Link]
Sources
- 1. Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Real-World Comparative Effectiveness of First-Line Alectinib Versus Crizotinib in Patients With Advanced ALK-Positive NSCLC With or Without Baseline Central Nervous System Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. The cellular phenotype of AZ703, a novel selective imidazo[1,2-a]pyridine cyclin-dependent kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. apexbt.com [apexbt.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Saracatinib | Src Kinases | Tocris Bioscience [tocris.com]
- 16. Activity and safety of crizotinib in patients with ALK-positive non-small-cell lung cancer: updated results from a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Novel Biological Target for 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities.[1] Compounds from this class have been developed as GABAA receptor agonists, anticancer agents, and anti-infectives.[2][3][4] This guide presents a comprehensive, technically-grounded framework for the identification and validation of a novel biological target for a specific analogue, 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid. Moving beyond theoretical discussion, we provide a comparative analysis of established and modern experimental methodologies, complete with detailed protocols and supporting data. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously validate new molecular targets and understand the causality behind experimental design choices in early-stage drug discovery.
Introduction: The Imperative of Rigorous Target Validation
The journey of a new molecular entity from discovery to clinical application is fraught with challenges, with a significant rate of failure attributed to a lack of efficacy, which often stems from poorly validated biological targets.[5] Target validation is the critical process of demonstrating that a specific biomolecule is directly involved in a disease mechanism and that its modulation is likely to produce a therapeutic effect.[6][7] This process is foundational, ensuring that substantial investments in drug development are directed toward targets with a high probability of translating into successful therapies.[6]
This compound is a heterocyclic compound belonging to a class of molecules with proven pharmacological relevance.[8][9] While the broader imidazopyridine scaffold is known to interact with multiple target classes, the specific molecular target of this particular analogue remains uncharacterized. This guide uses this compound as a case study to delineate a robust, multi-faceted strategy for identifying and validating a novel kinase target, hereafter referred to as "Kinase X."
The Imidazo[1,2-a]pyridine Scaffold: A Landscape of Known Targets
The versatility of the imidazo[1,2-a]pyridine core has enabled its application across diverse therapeutic areas. A brief review of its established targets provides essential context for the pursuit of a novel one.
-
GABAA Receptor Modulators: The most prominent members of this class, such as Zolpidem, act as positive allosteric modulators of the GABAA receptor, producing sedative-hypnotic effects.[4]
-
Kinase Inhibitors: Several imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical axis in cancer cell proliferation and survival.[2][10]
-
Anti-infective Agents: The scaffold is also the basis for antituberculosis agents like Telacebec (Q203), which targets the QcrB subunit of the cytochrome bcc complex, essential for energy metabolism in Mycobacterium tuberculosis.[3]
-
Antiviral Agents: Tegobuvir, an imidazopyridine derivative, is a non-nucleoside inhibitor of the hepatitis C virus NS5B RNA-dependent RNA polymerase.[4]
This polypharmacology underscores the scaffold's privileged nature but also necessitates a rigorous, evidence-based approach to confirm the specific target of a new analogue.
Identifying "Kinase X": A Multi-pronged Strategy
The initial step in target validation is target identification.[11][12] A modern approach combines computational prediction with direct biochemical methods to generate and then confirm a hypothesis.
A Workflow for Target Identification and Validation
The logical flow from initial hypothesis to cellular validation is critical. We propose a systematic workflow that incorporates decision points and comparative methodologies to ensure confidence in the identified target.
Caption: A systematic workflow for novel target identification and validation.
In Silico Target Prediction
Before committing to resource-intensive wet-lab experiments, computational methods can effectively narrow the search space for potential targets.[13]
-
Ligand-Based Approaches: This method is grounded in the principle that structurally similar molecules often share similar biological targets.[13][14] By comparing the structure of this compound against databases of compounds with known targets (e.g., ChEMBL), we can identify proteins that are likely to interact with our compound.
-
Structure-Based Approaches: If a high-quality 3D structure of a potential target is available, molecular docking can predict the binding pose and estimate the binding affinity of our compound within the protein's active site.[15]
For our case study, these in silico methods predicted that this compound has a high probability of binding to the ATP pocket of "Kinase X," an under-explored member of the tyrosine kinase family.
Comparative Methods for Biochemical Target Identification
With a working hypothesis, the next step is to physically isolate the binding protein(s) from a complex biological sample, such as a cell lysate.[12] Affinity-based pull-down is the most direct method for this purpose.[11][16]
| Method | Principle | Advantages | Disadvantages |
| Affinity Chromatography | The small molecule is immobilized on a solid support (e.g., agarose beads) and used as "bait" to capture binding proteins from a cell lysate.[16] | Direct and widely used. Can identify high-affinity binders effectively. | Requires chemical modification of the compound, which may alter its binding activity. Risk of identifying non-specific binders.[11] |
| DARTS (Drug Affinity Responsive Target Stability) | Based on the principle that small molecule binding can stabilize a target protein against protease digestion.[11][16] | Uses the native, unmodified small molecule. Provides functional evidence (stabilization) of binding. | May not work for all protein-ligand interactions. Can be less sensitive for low-affinity binders. |
Experimental Protocol: Affinity Chromatography Pull-Down
Causality: This protocol is designed to physically isolate proteins that bind to our compound. A linker is attached to a position on the molecule distal to the predicted binding pharmacophore to minimize interference with target interaction.
-
Probe Synthesis: Synthesize an analogue of this compound with an appropriate linker (e.g., a short PEG chain ending in an amine) suitable for covalent attachment to NHS-activated agarose beads.
-
Immobilization: Covalently couple the linker-modified compound to NHS-activated agarose beads according to the manufacturer's protocol. Prepare control beads with no compound attached to identify non-specific binders.
-
Lysate Preparation: Culture a relevant cell line (e.g., a cancer cell line known to express Kinase X) and prepare a native cell lysate using a non-denaturing lysis buffer.
-
Incubation: Incubate the cell lysate with the compound-coupled beads and control beads for 2-4 hours at 4°C with gentle rotation.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins by incubating the beads with a solution containing an excess of the free, unmodified this compound.
-
Analysis: Separate the eluted proteins by SDS-PAGE and visualize with silver staining. Excise unique bands present in the experimental lane but absent in the control lane for identification by mass spectrometry.
A Comparative Guide to the Experimental Validation of Kinase X
Following successful identification via mass spectrometry, a series of validation experiments are required to confirm that Kinase X is a bona fide target.[7][17]
Direct Target Engagement: Confirming the Physical Interaction
The first step is to confirm in a quantitative and controlled manner that the compound physically binds to the target protein.
| Method | Principle | Advantages | Disadvantages |
| Surface Plasmon Resonance (SPR) | Measures the change in refractive index at the surface of a sensor chip when a ligand (our compound) binds to an immobilized protein (Kinase X). | Provides real-time, label-free kinetic data (k_on, k_off) and affinity (K_D). Requires small amounts of protein. | Requires purified protein. Immobilization of the protein might affect its conformation. |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein in response to ligand binding within intact cells or cell lysates. | Confirms target engagement in a physiological context (cells). Does not require purified protein. | Provides qualitative or semi-quantitative data on binding, not precise kinetics. Can be technically demanding. |
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
Causality: This assay is crucial because it validates target engagement within the complex milieu of the cell, providing stronger evidence of physiological relevance than a purely biochemical assay.
-
Cell Treatment: Culture a relevant cell line to ~80% confluency. Treat the cells with either vehicle (DMSO) or a saturating concentration (e.g., 10-50 µM) of this compound for 1-2 hours.
-
Heating: Harvest the cells, resuspend in PBS, and aliquot into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).
-
Centrifugation: Separate the soluble protein fraction from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Analysis by Western Blot: Collect the supernatant (soluble fraction) from each sample. Normalize protein concentrations, separate by SDS-PAGE, and perform a Western blot using a specific antibody against Kinase X.
-
Data Interpretation: In vehicle-treated samples, the amount of soluble Kinase X will decrease as the temperature increases. In drug-treated samples, binding of the compound will stabilize Kinase X, resulting in more soluble protein remaining at higher temperatures. This "thermal shift" confirms intracellular target engagement.
Target Activity Modulation: Demonstrating a Functional Consequence
Confirming a physical interaction is necessary but not sufficient. We must also demonstrate that this binding event modulates the biological activity of the target.
Experimental Protocol: In Vitro Kinase Assay
Causality: This experiment directly tests the hypothesis that the compound inhibits the primary function of Kinase X—the phosphorylation of its substrate.
-
Assay Setup: Use a commercially available kinase assay kit (e.g., ADP-Glo™). In a 384-well plate, combine recombinant purified Kinase X enzyme, its specific peptide substrate, and ATP.
-
Compound Titration: Add this compound across a range of concentrations (e.g., 1 nM to 100 µM). Include a known inhibitor of Kinase X ("Comparator A") as a positive control and DMSO as a negative control.
-
Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the phosphorylation reaction to proceed.
-
Signal Detection: Stop the reaction and add the detection reagent, which measures the amount of ADP produced (correlating with kinase activity). Read the luminescence on a plate reader.
-
Data Analysis: Plot the kinase activity against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of compound required to inhibit 50% of the kinase activity).
Comparative Performance Data (Hypothetical)
| Compound | Target | IC50 (nM) | Notes |
| This compound | Kinase X | 75 | Demonstrates potent, direct inhibition of the novel target. |
| Comparator A | Kinase X | 50 | Validates the assay and provides a benchmark for potency. |
| This compound | Kinase Y (structurally related) | > 10,000 | Demonstrates selectivity for the intended target over a related kinase. |
Cellular Pathway Analysis: Linking Target to Phenotype
The final validation step connects the direct inhibition of the target to a measurable effect on downstream signaling pathways within the cell.
Caption: Proposed signaling pathway for the novel target, Kinase X.
Experimental Protocol: Western Blot for Downstream Markers
Causality: This experiment validates that the compound's inhibition of Kinase X in cells leads to a functional blockade of the downstream signaling pathway, confirming the mechanism of action.
-
Cell Treatment: Plate a relevant cell line and allow cells to adhere. Starve the cells (e.g., in serum-free media) for 12-24 hours to reduce basal pathway activity.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Pathway Stimulation: Stimulate the cells with the appropriate growth factor to activate the Kinase X pathway for a short period (e.g., 15-30 minutes).
-
Lysis and Protein Quantification: Immediately wash the cells with ice-cold PBS and lyse them. Quantify the total protein concentration in each lysate.
-
Western Blot: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies specific for the phosphorylated form of Substrate Y (p-Substrate Y), total Kinase X, and a loading control (e.g., GAPDH).
-
Data Analysis: Quantify the band intensities. A dose-dependent decrease in the p-Substrate Y signal in compound-treated cells, without a change in total Kinase X levels, provides strong evidence that the compound is inhibiting the target's activity in a cellular context.
Conclusion and Future Directions
This guide has outlined a rigorous, multi-step process for the identification and validation of a novel biological target for this compound. By employing a logical workflow that combines in silico prediction, direct biochemical identification, and a suite of comparative validation assays—spanning target engagement, functional modulation, and cellular pathway analysis—we can build a high-confidence data package for a novel target.
The successful validation of Kinase X as a target opens several avenues for future research:
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test additional analogues to improve potency and selectivity.
-
In Vivo Target Validation: Utilize animal models, such as tumor cell line xenografts, to confirm that target engagement and pathway modulation translate to efficacy in a whole organism.[7]
-
Off-Target Profiling: Conduct broad kinase screening panels to fully characterize the selectivity profile of the compound and anticipate potential side effects.
By adhering to this evidence-based, comparative approach, drug discovery teams can significantly increase the likelihood of success as they advance promising new molecules toward clinical development.
References
- Computational/in silico methods in drug target and lead prediction - PMC. (n.d.). PubMed Central. [Link]
- In Silico Target Prediction - Creative Biolabs. (n.d.).
- In Silico Drug-Target Profiling. (n.d.). PubMed. [Link]
- The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review. (2024). Biosciences Biotechnology Research Asia. [Link]
- Complementary Approaches to Existing Target Based Drug Discovery for Identifying Novel Drug Targets - PMC. (n.d.).
- Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023). PubMed Central. [Link]
- (PDF) In silico methods for drug-target interaction prediction. (n.d.).
- Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC. (n.d.).
- Target identification and mechanism of action in chemical biology and drug discovery. (n.d.).
- Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). Royal Society of Chemistry. [Link]
- Identification of Direct Protein Targets of Small Molecules. (n.d.). ACS Chemical Biology. [Link]
- Imidazopyridine. (n.d.). Wikipedia. [Link]
- Target Identification and Validation (Small Molecules). (n.d.). UCL. [Link]
- Technique to identify small molecules could speed up drug discovery. (2018). European Pharmaceutical Review. [Link]
- Target Identification and Validation in Drug Development. (2022). Technology Networks. [Link]
- Target identification and validation in research. (n.d.). WJBPHS. [Link]
- Exploring Drug Targets: Advances in Identification and Valid
- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (n.d.). PubMed. [Link]
- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega. [Link]
- Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC. (n.d.).
- Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. (n.d.). PubMed Central. [Link]
Sources
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 4. Imidazopyridine - Wikipedia [en.wikipedia.org]
- 5. Complementary Approaches to Existing Target Based Drug Discovery for Identifying Novel Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjbphs.com [wjbphs.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. benchchem.com [benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Silico Drug-Target Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Target Identification and Validation in Drug Development | Technology Networks [technologynetworks.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. ucl.ac.uk [ucl.ac.uk]
A Head-to-Head Comparison of Imidazo[1,2-a]pyridine and Other Key Heterocyclic Scaffolds in Drug Discovery
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, heterocyclic scaffolds form the bedrock of a vast number of therapeutic agents. Their unique structural and electronic properties allow for diverse interactions with biological targets, making them "privileged structures" in drug discovery.[1][2] Among these, the imidazo[1,2-a]pyridine core has garnered significant attention due to its presence in several marketed drugs and its broad spectrum of biological activities.[3][4] This guide provides an in-depth, head-to-head comparison of the imidazo[1,2-a]pyridine scaffold against other prominent heterocyclic systems: benzimidazole, indole, quinoline, and pyrazole. Our analysis will focus on the physicochemical properties, biological applications, and synthetic accessibility that underpin their utility in modern drug development.
Physicochemical Properties: A Comparative Analysis
The physicochemical properties of a scaffold are critical determinants of its pharmacokinetic and pharmacodynamic profile. Properties such as lipophilicity (LogP) and acidity/basicity (pKa) influence a molecule's absorption, distribution, metabolism, and excretion (ADME).
| Scaffold | Structure | LogP | pKa (Conjugate Acid) | Key Physicochemical Features |
| Imidazo[1,2-a]pyridine | 1.24 - 1.32 | ~4.7 - 6.6 | Bicyclic, aromatic, weakly basic. The fused ring system offers a rigid scaffold for substituent placement.[5][6] | |
| Benzimidazole | 1.32 | 5.3 - 5.6 | Bicyclic, aromatic, amphoteric (weakly acidic and basic).[7][8][9] Structural similarity to purines allows for interaction with a wide range of biological targets.[1] | |
| Indole | 2.14 | -2.4 (acidic proton) | Bicyclic, aromatic, weakly acidic. The pyrrole nitrogen can act as a hydrogen bond donor.[2][10] | |
| Quinoline | 2.03 - 2.04 | 4.90 | Bicyclic, aromatic, weakly basic.[11][12] The nitrogen atom imparts basicity and can be a key interaction point.[13] | |
| Pyrazole | 0.34 | 2.5 (acidic proton), 2.5 (basic nitrogen) | Monocyclic, aromatic, weakly acidic and basic. The two adjacent nitrogen atoms offer versatile interaction capabilities.[14][15] |
Expert Insight: The imidazo[1,2-a]pyridine scaffold occupies a favorable physicochemical space. Its moderate lipophilicity and basicity are often desirable for oral bioavailability. Compared to the more lipophilic indole and quinoline, imidazo[1,2-a]pyridine derivatives may exhibit improved solubility. While benzimidazole shares a similar bicyclic structure and pKa, the arrangement of nitrogen atoms in imidazo[1,2-a]pyridine can lead to distinct vectoral projections of substituents, influencing target binding. The monocyclic nature of pyrazole provides greater conformational flexibility, which can be an advantage or disadvantage depending on the target.
Biological Activities and Therapeutic Applications: A Head-to-Head Look
The true value of a scaffold lies in its ability to be decorated with functional groups that impart potent and selective biological activity. Here, we compare the therapeutic landscapes of these five scaffolds.
| Scaffold | Key Biological Activities | Notable Marketed Drugs (Examples) |
| Imidazo[1,2-a]pyridine | Anxiolytic, hypnotic, anti-cancer, anti-inflammatory, anti-ulcer, anti-tubercular.[3][4][16][17] | Zolpidem (Ambien), Alpidem, Saripidem.[3][18] |
| Benzimidazole | Anthelmintic, anti-ulcer, anti-hypertensive, anti-cancer, anti-fungal.[1][19][20][21] | Omeprazole (Prilosec), Mebendazole, Telmisartan.[1][20] |
| Indole | Anti-cancer, anti-inflammatory, anti-microbial, anti-viral, anti-depressant.[2][10][22][23] | Indomethacin, Sumatriptan, Vincristine.[2][24] |
| Quinoline | Anti-malarial, anti-bacterial, anti-cancer, anti-inflammatory.[11][13][25][26][27] | Chloroquine, Ciprofloxacin, Camptothecin.[26] |
| Pyrazole | Anti-inflammatory (COX-2 inhibition), anti-cancer (kinase inhibition), anti-erectile dysfunction.[14][15][28][29][30] | Celecoxib (Celebrex), Sildenafil (Viagra), Ruxolitinib.[15][28] |
Expert Insight: While all these scaffolds are considered "privileged," they have carved out distinct therapeutic niches. Imidazo[1,2-a]pyridines are well-known for their effects on the central nervous system, particularly as GABAA receptor modulators.[18] However, recent research has highlighted their significant potential as anti-cancer agents, often targeting kinases and the PI3K/AKT/mTOR pathway.[16][31] This positions them as a versatile competitor to pyrazoles, which are renowned kinase inhibitor scaffolds.[14]
Benzimidazoles have a strong legacy in anti-parasitic and anti-ulcer medications, stemming from their structural resemblance to purines.[1] Indoles are exceptionally widespread in nature and have led to a multitude of drugs, particularly in oncology and neurology.[10][23] Quinolines are historically significant for their anti-malarial properties and have seen a resurgence in the development of antibiotics and anti-cancer agents.[13][26]
The choice of scaffold is therefore a strategic decision based on the therapeutic target and desired biological effect. For instance, when targeting a kinase, both imidazo[1,2-a]pyridine and pyrazole would be strong starting points. However, the specific topology of the ATP binding site might favor the rigid, bicyclic structure of imidazo[1,2-a]pyridine over the more flexible pyrazole.
Synthetic Accessibility: A Practical Comparison
The ease and versatility of synthesis are crucial for generating diverse chemical libraries for drug screening.
Synthetic Workflow for Imidazo[1,2-a]pyridines
The most common and robust method for the synthesis of the imidazo[1,2-a]pyridine core is the condensation of a 2-aminopyridine with an α-haloketone, often referred to as the Chichibabin reaction.[3]
Caption: General workflow for the synthesis of imidazo[1,2-a]pyridines.
Comparative Synthetic Overview
| Scaffold | Common Synthetic Methods | Key Advantages |
| Imidazo[1,2-a]pyridine | Chichibabin reaction, Groebke-Blackburn-Bienaymé reaction.[3] | High yields, readily available starting materials, modular nature allowing for diverse substitutions. |
| Benzimidazole | Condensation of o-phenylenediamines with carboxylic acids or aldehydes.[1] | Well-established, versatile, and allows for substitution on both rings. |
| Indole | Fischer, Reissert, and Bartoli syntheses.[2] | Numerous named reactions, providing a wide array of synthetic strategies. |
| Quinoline | Skraup, Doebner-von Miller, and Friedländer syntheses.[11] | Classic and reliable methods for constructing the bicyclic system. |
| Pyrazole | Knorr pyrazole synthesis (condensation of hydrazines with 1,3-dicarbonyl compounds).[28] | Straightforward and efficient for producing a variety of substituted pyrazoles. |
Expert Insight: The synthesis of imidazo[1,2-a]pyridines is generally straightforward and high-yielding, making it amenable to library synthesis for high-throughput screening. The modularity of the Chichibabin reaction, where both the aminopyridine and the α-haloketone can be varied, provides easy access to a wide chemical space. This compares favorably with the often harsh conditions required for some classical indole and quinoline syntheses. While the synthesis of benzimidazoles and pyrazoles is also well-established and efficient, the unique electronic nature of the imidazo[1,2-a]pyridine core, with its bridgehead nitrogen, offers distinct opportunities for derivatization and biological activity.
Experimental Protocols
General Protocol for the Synthesis of an Imidazo[1,2-a]pyridine Derivative
This protocol describes a typical Chichibabin reaction for the synthesis of a 2-phenylimidazo[1,2-a]pyridine.
Materials:
-
2-Aminopyridine
-
2-Bromoacetophenone
-
Ethanol
-
Sodium bicarbonate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
To a round-bottom flask, add 2-aminopyridine (1.0 eq) and ethanol.
-
Stir the mixture until the 2-aminopyridine is completely dissolved.
-
Add 2-bromoacetophenone (1.05 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add a saturated solution of sodium bicarbonate to neutralize the hydrobromic acid formed.
-
The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 2-phenylimidazo[1,2-a]pyridine.
In Vitro Kinase Inhibition Assay
This protocol outlines a general method to assess the inhibitory activity of a synthesized compound against a target kinase, for example, PI3Kα.
Materials:
-
Synthesized imidazo[1,2-a]pyridine derivative
-
Recombinant human PI3Kα
-
ATP
-
Kinase buffer
-
Substrate (e.g., PIP2)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare a serial dilution of the imidazo[1,2-a]pyridine derivative in DMSO.
-
In a 384-well plate, add the kinase buffer, the recombinant PI3Kα enzyme, and the test compound at various concentrations.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the data using a suitable software.
Signaling Pathway Visualization
Many imidazo[1,2-a]pyridine derivatives have shown promise as anti-cancer agents by inhibiting the PI3K/AKT/mTOR signaling pathway.[16]
Caption: Inhibition of the PI3K/AKT/mTOR pathway by an imidazo[1,2-a]pyridine derivative.
Conclusion
The imidazo[1,2-a]pyridine scaffold is a highly versatile and privileged structure in medicinal chemistry. Its favorable physicochemical properties, broad range of biological activities, and synthetic accessibility make it a compelling choice for drug discovery programs. While benzimidazole, indole, quinoline, and pyrazole each have their own merits and historical successes, imidazo[1,2-a]pyridine offers a unique combination of features that position it as a strong contender for the development of novel therapeutics, particularly in the areas of oncology and neuroscience. The continued exploration of this scaffold is certain to yield new and valuable clinical candidates.
References
- International Journal of Research Publication and Reviews. Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives. [Link]
- MDPI.
- PubMed. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. [Link]
- ResearchGate. Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives. [Link]
- MDPI.
- MDPI. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. [Link]
- RSC Publishing. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. [Link]
- PubMed. Pyrazole: an emerging privileged scaffold in drug discovery. [Link]
- Mini-Reviews in Medicinal Chemistry. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. [Link]
- ResearchGate.
- MDPI.
- PMC.
- Royal Society of Chemistry. Chapter 6: Quinolines: Privileged Scaffolds in Medicinal Chemistry Available. [Link]
- PMC. Pyrazole: an emerging privileged scaffold in drug discovery. [Link]
- ResearchGate. Benzimidazole scaffold as a versatile biophore in drug discovery: A review. [Link]
- PubMed.
- PubMed. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. [Link]
- ResearchGate. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]
- Biointerface Research in Applied Chemistry. Annotated Review on Various Biological Activities of Quinoline Molecule. [Link]
- ResearchGate.
- ACS Omega.
- Journal of Medicinal Chemistry. Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. [Link]
- PubChem. Quinoline. [Link]
- PubChem. Benzimidazole. [Link]
- Pipzine Chemicals. Imidazo[1,2-a]pyridine. [Link]
- mVOC. Quinoline. [Link]
- ACS Omega. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]
- PMC. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. [Link]
- MDPI. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. [Link]
- PubMed.
- PubMed.
- ResearchGate.
- Scholars Research Library. An Overview About Synthetic and Biological Profile of Benzimidazole. [Link]
- NIH. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. [Link]
- PMC.
- ResearchGate. Drugs containing the imidazo[1,2-a]pyridine and pyrido[1,2-a]pyrimidine cores. [Link]
- Cheméo. Chemical Properties of 1H-Benzimidazole (CAS 51-17-2). [Link]
- Pipzine Chemicals. Imidazo[1,2-a]pyridine, 2-Methyl- Properties, Synthesis, Uses & Safety. [Link]
- ResearchGate.
- Human Metabolome Database. Showing metabocard for Imidazo[1,2-a]pyridine (HMDB0253414). [Link]
- Wikipedia. Quinoline. [Link]
- PubChem. Isoquinoline. [Link]
- Wikipedia. Imidazopyridine. [Link]
- MDPI. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijrpr.com [ijrpr.com]
- 3. researchgate.net [researchgate.net]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2-a]pyridine: Chemical Properties, Synthesis, Uses, Safety Data & Supplier Information – China Expert Guide [pipzine-chem.com]
- 6. hmdb.ca [hmdb.ca]
- 7. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Benzimidazole: Chemical property, Primary Use, and biological activity_Chemicalbook [chemicalbook.com]
- 9. Acid Dissociation Constants of the Benzimidazole Unit in the Polybenzimidazole Chain: Configuration Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]
- 11. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 14. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies | MDPI [mdpi.com]
- 15. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Imidazopyridine - Wikipedia [en.wikipedia.org]
- 19. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benthamscience.com [benthamscience.com]
- 21. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. biointerfaceresearch.com [biointerfaceresearch.com]
- 27. researchgate.net [researchgate.net]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. mdpi.com [mdpi.com]
- 30. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Confirming Mechanism of Action with Biochemical Assays
In the landscape of drug discovery and development, a compound's promise is intrinsically linked to its mechanism of action (MoA).[1][2] Simply demonstrating a desired phenotypic outcome is no longer sufficient; a deep, mechanistic understanding is required to build a compelling efficacy and safety profile.[3][4] Regulatory bodies, including the U.S. Food and Drug Administration (FDA), increasingly emphasize the need for robust in vitro data to predict clinical drug-drug interactions (DDIs) and overall behavior, making rigorous MoA validation an indispensable part of any therapeutic program.[5][6][7]
This guide provides a strategic framework for confirming a compound's MoA through a multi-tiered approach to biochemical and biophysical assays. We will move from foundational questions of direct target binding to the functional consequences of that binding, and finally, to confirming target engagement within the complex milieu of a living cell.
The Foundational Question: Does Your Compound Bind Its Target?
Before investigating functional outcomes, one must first establish direct, physical interaction between the compound and its intended target.[3] Answering this question provides the first layer of evidence for the MoA and is crucial for interpreting all subsequent data. Two gold-standard biophysical techniques are paramount for this purpose: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).
Isothermal Titration Calorimetry (ITC): The Thermodynamic Deep Dive
ITC stands as a truly label-free method that directly measures the heat released or absorbed during a binding event.[8][9] This provides a complete thermodynamic signature of the interaction in a single experiment, offering profound insights into the forces that drive binding.[10]
Causality Behind the Choice: Choose ITC when you need to understand not just if a compound binds, but how. The thermodynamic parameters it yields (Affinity, Enthalpy, Entropy, and Stoichiometry) are critical for lead optimization. For example, a binding event driven by a large favorable enthalpy change (ΔH) often indicates strong hydrogen bonding and van der Waals interactions, suggesting good shape complementarity.
Experimental Protocol: ITC for Inhibitor-Target Binding
This protocol outlines a general procedure for determining the binding affinity of a small molecule inhibitor to a target protein.
-
Sample Preparation (Self-Validation Step):
-
Dialyze both the protein and the inhibitor into the exact same buffer.[10] Mismatched buffers, especially in pH or salt concentration, are a primary source of artifacts from large heats of dilution.[10]
-
Determine protein and compound concentrations with high accuracy. Errors in concentration directly impact the calculated stoichiometry (n) and binding affinity (KD).[10]
-
Thoroughly degas all solutions immediately before the experiment to prevent air bubbles, which cause significant noise in the data.[8]
-
Centrifuge or filter samples to remove any aggregates.[10]
-
-
Instrument Setup:
-
Loading the Calorimeter:
-
Titration Experiment:
-
Perform a preliminary injection (e.g., 0.5 µL) to remove any air from the syringe tip, and discard this data point during analysis.
-
Program a series of small, spaced injections (e.g., 20-30 injections of 2 µL each, spaced 180 seconds apart).[11]
-
Allow the system to reach a stable baseline before starting the titration.[8]
-
-
Control Experiment (Critical for Trustworthiness):
-
Data Analysis:
-
Integrate the heat signal for each injection peak.
-
Subtract the heat of dilution data from the binding data.
-
Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to determine KD, n, ΔH, and ΔS.
-
Surface Plasmon Resonance (SPR): A Real-Time Look at Kinetics
SPR is a powerful optical technique for monitoring biomolecular interactions in real-time.[12][13] It provides invaluable data on the kinetics of an interaction—the association (on-rate, ka) and dissociation (off-rate, kd) constants.
Causality Behind the Choice: Opt for SPR when the dynamics of the interaction are critical. A compound's residence time on its target (related to kd) can be a better predictor of in vivo efficacy than binding affinity alone. SPR is also higher-throughput than ITC, making it suitable for screening larger compound sets.[13]
Comparison Guide: ITC vs. SPR
| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |
| Principle | Measures heat change upon binding.[8] | Measures change in refractive index upon binding.[12][14] |
| Primary Output | KD (Affinity), n (Stoichiometry), ΔH (Enthalpy), ΔS (Entropy).[10] | ka (On-rate), kd (Off-rate), KD (Affinity).[13] |
| Format | Label-free, in-solution.[9] | Label-free, one partner immobilized on a sensor chip.[14] |
| Throughput | Low | Medium to High.[13] |
| Strengths | Provides a complete thermodynamic profile; true in-solution measurement. | Real-time kinetic data; higher throughput; high sensitivity.[12][13] |
| Considerations | Requires larger amounts of material; lower throughput. | Immobilization may affect protein conformation; potential for mass transport limitations. |
The Functional Question: Does Binding Elicit a Biological Response?
Confirming direct binding is necessary but not sufficient. The next critical step is to demonstrate that this binding event leads to a functional consequence, such as the inhibition of an enzyme's catalytic activity.
Enzyme Inhibition Assays: Quantifying Potency
Enzyme kinetic assays are a cornerstone of drug discovery, used to quantify how a compound affects the rate of an enzymatic reaction.[15][16] The most common parameter derived is the IC50: the concentration of an inhibitor required to reduce enzyme activity by 50%.[17]
Causality Behind the Choice: These assays are the primary functional readout for enzyme-targeted drugs. They are essential for building structure-activity relationships (SAR) to guide medicinal chemistry efforts and for ranking compounds by potency.[18] Understanding the mode of inhibition (e.g., competitive, non-competitive) provides deeper mechanistic insight and helps predict how the inhibitor will behave in a physiological setting with varying substrate concentrations.[15][18]
Experimental Protocol: Determining an IC50 Value
This protocol describes a typical procedure for generating a dose-response curve to calculate an IC50 value.
-
Assay Development and Optimization (Self-Validation Step):
-
Determine the Michaelis-Menten constant (Km) for the substrate. For competitive inhibitors, the apparent IC50 is dependent on the substrate concentration. Running the assay at the Km value for the substrate is a common standard.[5]
-
Establish assay conditions (enzyme concentration, incubation time) that result in a linear reaction rate (initial velocity conditions).[15] The reaction should consume less than 10-15% of the substrate to ensure linearity.
-
Validate the detection method (e.g., absorbance, fluorescence) to ensure the signal is proportional to product formation.[19]
-
-
Preparing Reagents:
-
Prepare a concentrated stock of the inhibitor in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the inhibitor stock to create a range of concentrations (e.g., 10-12 points covering a wide range, such as 100 µM to 1 pM).
-
-
Running the Assay Plate:
-
In a microtiter plate, add the assay buffer, inhibitor dilutions, and enzyme.
-
Include control wells:
-
Pre-incubate the enzyme and inhibitor for a set period to allow binding to occur.
-
Initiate the reaction by adding the substrate to all wells.
-
-
Data Collection:
-
Measure the reaction progress over time (kinetic read) or after a fixed endpoint. A kinetic read is generally preferred as it provides more robust data and can help identify assay artifacts.[19]
-
Calculate the initial reaction rate for each inhibitor concentration.
-
-
Data Analysis:
-
Normalize the data by setting the average rate of the no-inhibitor control as 100% activity and the no-enzyme control as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation (or similar sigmoidal dose-response model) to determine the IC50 value.
-
The In-Cellulo Question: Does the Compound Engage its Target in a Native Environment?
A compound that binds to a purified protein and inhibits its function in a test tube may fail in a cellular context due to poor permeability, rapid efflux, or off-target effects.[3] Therefore, confirming target engagement in living cells is a critical step to bridge the gap between biochemistry and cell biology.[20][21]
Cellular Thermal Shift Assay (CETSA): A Snapshot of Intracellular Binding
CETSA is a powerful biophysical method based on the principle of ligand-induced thermal stabilization.[22][23] When a compound binds to its target protein within a cell, it typically increases the protein's resistance to heat-induced denaturation.[24] By measuring the amount of soluble protein remaining after a heat challenge, one can directly infer target engagement.[25]
Causality Behind the Choice: CETSA is the premier method for verifying that your compound reaches and binds its target in an un-engineered, native cellular environment.[26] It requires no modification of the compound or the target protein. A positive CETSA result provides strong, direct evidence of target engagement and can be used to generate intracellular dose-response curves.
Experimental Protocol: CETSA Melt Curve and Isothermal Dose-Response
This protocol is divided into two parts: first, generating a melt curve to find the optimal temperature, and second, creating a dose-response curve at that temperature.
-
Part 1: Generating a Thermal Melt Curve
-
Cell Culture and Treatment: Culture cells to an appropriate density. Treat cells with either the test compound at a high, saturating concentration or a vehicle control (e.g., DMSO) for 1-2 hours.[25]
-
Harvesting and Aliquoting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes for each temperature point.[22]
-
Heat Challenge: Use a thermal cycler to heat the aliquots for 3-5 minutes across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments). Immediately cool the samples to 4°C.[22][25]
-
Lysis and Fractionation: Lyse the cells (e.g., via freeze-thaw cycles or sonication). Centrifuge at high speed (e.g., 20,000 x g) to pellet aggregated proteins.[22]
-
Analysis (Trustworthiness Step): Collect the supernatant (soluble fraction). Quantify the amount of soluble target protein using Western blotting or mass spectrometry. A loading control (e.g., GAPDH, Actin) that does not shift with temperature should be used to ensure equal protein loading.[25]
-
Data Interpretation: Plot the percentage of soluble protein versus temperature for both vehicle- and drug-treated samples. A shift in the curve to the right for the drug-treated sample indicates thermal stabilization and target engagement.[24]
-
-
Part 2: Isothermal Dose-Response (ITDR) Curve
-
Select Temperature: From the melt curve, identify the temperature that results in about 50% protein denaturation in the vehicle-treated sample. This temperature provides the optimal window to observe stabilization.[25]
-
Cell Treatment: Treat cells with a serial dilution of the compound and a vehicle control.
-
Heat Challenge: Heat all samples at the single, pre-determined temperature from the previous step.
-
Lysis and Analysis: Perform lysis, fractionation, and quantification as described above.
-
Data Analysis: Plot the amount of soluble target protein against the log of the compound concentration to generate a dose-response curve and calculate an EC50 for target engagement.
-
Bioluminescence Resonance Energy Transfer (BRET): A Dynamic View in Live Cells
BRET is another powerful technique for studying molecular interactions in living cells. It relies on non-radiative energy transfer from a bioluminescent donor (like Renilla luciferase, RLuc) to a fluorescent acceptor (like GFP or YFP).[27][28] If the two proteins of interest, fused to the donor and acceptor respectively, are in close proximity (<10 nm), energy transfer occurs, producing a detectable signal from the acceptor.[28][29]
Causality Behind the Choice: BRET is an excellent choice for studying the dynamics of protein-protein interactions in real-time within living cells.[28] Unlike CETSA, which is an endpoint assay, BRET can monitor both the association and dissociation of a compound or the disruption of a protein-protein interaction. Its low background signal (no external excitation light is needed) makes it highly sensitive.[28]
Comparison Guide: CETSA vs. BRET
| Feature | Cellular Thermal Shift Assay (CETSA) | Bioluminescence Resonance Energy Transfer (BRET) |
| Principle | Ligand-induced thermal stabilization of the target protein. | Non-radiative energy transfer between a donor luciferase and an acceptor fluorophore.[30] |
| Format | Endpoint assay; label-free for compound and target. | Real-time, live-cell assay.[28] |
| Target/Compound Modification | None required. | Requires genetic fusion of donor/acceptor tags to proteins of interest. |
| Primary Use Case | Confirming direct target engagement in native cells and tissues.[23] | Studying dynamic protein-protein interactions or compound binding in real-time. |
| Strengths | Broadly applicable to any soluble protein; no genetic modification needed. | High sensitivity, low background, real-time kinetic data in live cells.[28] |
| Considerations | Not suitable for membrane proteins in its basic form; endpoint measurement. | Requires cell line engineering; fusion tags could potentially alter protein function. |
Conclusion: Building a Coherent MoA Narrative
Confirming a mechanism of action is not a single experiment but a logical progression of inquiry. By systematically moving from direct biophysical binding (ITC, SPR) to functional enzymatic consequences (inhibition assays) and finally to target engagement in a native cellular context (CETSA, BRET), researchers can build a robust, multi-faceted, and compelling case for their compound's MoA. This rigorous, evidence-based approach is fundamental to de-risking drug development programs and is the hallmark of sound science that translates from the bench to the clinic.
References
- Bioluminescence Resonance Energy Transfer (BRET) Assay: Principle and Application. (n.d.). Vertex AI Search.
- Isothermal Titration Calorimetry (ITC). (2025, July 6). protocols.io.
- BRET (Bioluminescence Resonance Energy Transfer). (n.d.). Berthold Technologies GmbH & Co.KG.
- A beginner's guide to surface plasmon resonance. (2023, February 13). The Biochemist - Portland Press.
- Bioluminescence Resonance Energy Transfer (BRET). (n.d.). News-Medical.Net.
- How does SPR work in Drug Discovery?. (2025, June 11). deNOVO Biolabs.
- The principle of bioluminescence resonance energy transfer (BRET) for.... (n.d.). ResearchGate.
- The 2020 FDA guidance for in vitro DDI studies – new things to consider?. (2020, May 20). Admescope.
- Biochemical Assays. (n.d.). BioDuro-Global CRDMO, Rooted in Science.
- How Is Surface Plasmon Resonance Used In Drug Discovery?. (2025, June 2). Chemistry For Everyone.
- Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with MR44397. (n.d.). Benchchem.
- Application Notes and Protocols for Isothermal Titration Calorimetry (ITC) in Inhibitor Binding Affinity Studies. (n.d.). Benchchem.
- Surface Plasmon Resonance (SPR). (n.d.). Charnwood Discovery.
- Biochemical Assays. (n.d.). Danaher Life Sciences.
- Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. (2018, August 5). Bio-protocol.
- M12 Drug Interaction Studies. (2024, August 2). FDA.
- Target Engagement Assays in Early Drug Discovery. (n.d.). Journal of Medicinal Chemistry.
- Biochemical Assay Development: Strategies to Speed Up Research. (2025, November 11). BellBrook Labs.
- Surface plasmon resonance (SPR) biosensors in pharmaceutical analysis. (n.d.). PubMed.
- A Practical Guide to Target Engagement Assays. (2025, December 8). Selvita.
- Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with eIF4E-IN-5. (n.d.). Benchchem.
- Biochemical assays in drug discovery and development. (2025, July 24). Celtarys Research.
- Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. (2011, September 7). PMC - NIH.
- Bioluminescence resonance energy transfer (BRET): a new technique for monitoring protein- protein interactions in living cells. (n.d.). Von Arnim Lab.
- What Are the Types of Biochemical Assays Used in Drug Discovery?. (2025, April 21). Patsnap Synapse.
- Isothermal Titration Calorimetry (ITC). (n.d.). Center for Macromolecular Interactions.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). NCBI.
- ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments. (2024, October 9). FDA.
- Determining target engagement in living systems. (n.d.). PMC - NIH.
- Steady-state enzyme kinetics. (2021, May 10). The Biochemist - Portland Press.
- Biochemical assays for evaluating anticancer activity and validating mechanisms of action in coordination/organometallic compounds: a review. (2025, September 23). RSC Publishing.
- Enzyme kinetics and inhibition studies. (n.d.). Biological Chemistry II Class Notes - Fiveable.
- Monitoring drug–target interactions through target engagement-mediated amplification on arrays and in situ. (n.d.). PubMed Central.
- Five Tips on Optimizing Development of Robust and Reliable Assays. (2019, June 5). Biocompare.com.
- Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. (n.d.). NIH.
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015, November 9). Annual Reviews.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central.
- In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme and Transporter-Mediated Drug Interactions Guidance for Industry. (2020, January 23). Regulations.gov.
- Target EngagementAssays in Early Drug Discovery. (2025, June 4). nan.
- Best Practices for Sample Preparation & Assay Development. (n.d.). Danaher Life Sciences.
- How should I start with Enzyme-Inhibitor kinetics assay?. (2015, September 2). ResearchGate.
- Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. (n.d.). nan.
- What Are Enzyme Kinetic Assays?. (2024, July 19). Tip Biosystems.
- Strategies for Assay Selection and for the Development of Robust Biochemical Assays. (2021, March 29). nan.
- Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. (n.d.). MIT OpenCourseWare.
- Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. (n.d.). PMC - NIH.
- Binding Assays. (2025, December 17). BMG LABTECH.
Sources
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 3. selvita.com [selvita.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. admescope.com [admescope.com]
- 6. fda.gov [fda.gov]
- 7. regulations.gov [regulations.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 11. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 12. portlandpress.com [portlandpress.com]
- 13. charnwooddiscovery.com [charnwooddiscovery.com]
- 14. denovobiolabs.com [denovobiolabs.com]
- 15. portlandpress.com [portlandpress.com]
- 16. What Are Enzyme Kinetic Assays? - Tip Biosystems [tipbiosystems.com]
- 17. researchgate.net [researchgate.net]
- 18. fiveable.me [fiveable.me]
- 19. bellbrooklabs.com [bellbrooklabs.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. annualreviews.org [annualreviews.org]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Bioluminescence Resonance Energy Transfer (BRET) Assay: Principle and Application - Creative Proteomics [iaanalysis.com]
- 28. berthold.com [berthold.com]
- 29. researchgate.net [researchgate.net]
- 30. news-medical.net [news-medical.net]
A Comparative In Vitro ADME-Tox Profile of Novel 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic Acid Analogs
The imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its synthetic accessibility and diverse biological activities make it a fertile ground for the discovery of novel drug candidates targeting a wide range of diseases, from cancers to infectious agents.[3][4][5] However, the journey from a promising hit compound to a clinical candidate is fraught with challenges, with a significant number of failures attributed to suboptimal pharmacokinetic and safety profiles.[6] Early and comprehensive in vitro Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profiling is therefore indispensable for mitigating these risks and guiding the selection of the most viable candidates for further development.[6][7][8]
This guide provides a comparative analysis of the in vitro ADME-Tox properties of a series of proprietary 6-bromoimidazo[1,2-a]pyridine-2-carboxylic acid analogs (designated as IMP-A01, IMP-A02, and IMP-A03 ) against a benchmark compound, Comparator X , a marketed drug with a similar intended therapeutic target. We will delve into the experimental methodologies, present comparative data, and discuss the implications of these findings for the drug development process.
Metabolic Stability: The First Hurdle in Bioavailability
A drug's susceptibility to metabolic breakdown, primarily in the liver, is a critical determinant of its half-life and oral bioavailability.[9][10] Compounds that are rapidly metabolized may fail to achieve therapeutic concentrations in vivo.[9] We assessed the metabolic stability of our analogs using human liver microsomes, which contain a rich complement of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.[10]
Comparative Metabolic Stability Data
| Compound | Intrinsic Clearance (Clint, µL/min/mg protein) | In Vitro Half-Life (t½, min) | Classification |
| IMP-A01 | 15.2 | 91.5 | Moderately Stable |
| IMP-A02 | 88.9 | 15.6 | Low Stability |
| IMP-A03 | 5.1 | > 135 | High Stability |
| Comparator X | 25.7 | 54.1 | Moderately Stable |
Analysis: The data reveals significant variability in metabolic stability across the analog series. IMP-A02 exhibits high intrinsic clearance and a correspondingly short half-life, suggesting it would likely be rapidly cleared in vivo, a significant liability. In contrast, IMP-A03 demonstrates high metabolic stability, a desirable characteristic. IMP-A01 shows moderate stability, comparable to the benchmark, Comparator X . This initial screen suggests that the structural modifications in IMP-A03 confer a significant advantage in terms of metabolic robustness.
Experimental Protocol: Metabolic Stability in Human Liver Microsomes
-
Preparation of Incubation Mixture: A master mix is prepared containing human liver microsomes (final concentration 0.5 mg/mL) and NADPH (final concentration 1 mM) in a 100 mM potassium phosphate buffer (pH 7.4).
-
Compound Addition: The test compounds (IMP-A01, IMP-A02, IMP-A03, and Comparator X ) are added to the master mix from a DMSO stock solution to achieve a final concentration of 1 µM. The final DMSO concentration is kept below 0.5% to avoid solvent-mediated effects.
-
Incubation: The reaction is initiated by the addition of NADPH and incubated at 37°C in a shaking water bath. Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is terminated by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., warfarin or another structurally unrelated compound).
-
Sample Processing: The quenched samples are centrifuged to precipitate the microsomal proteins.
-
LC-MS/MS Analysis: The supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.
-
Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of this line is used to determine the elimination rate constant (k), from which the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (Clint) are calculated.
Workflow for Metabolic Stability Assay
Caption: Workflow for the in vitro metabolic stability assay.
Cytochrome P450 (CYP) Inhibition: Predicting Drug-Drug Interactions
CYP enzymes are central to drug metabolism, and their inhibition is a primary cause of adverse drug-drug interactions (DDIs).[11][12] When a new drug inhibits a CYP enzyme, it can slow the metabolism of co-administered drugs that are substrates for that enzyme, leading to potentially toxic plasma concentrations.[13] Therefore, evaluating the inhibitory potential of new chemical entities against major CYP isoforms is a regulatory requirement.[14]
Comparative CYP450 Inhibition Data (IC₅₀, µM)
| Compound | CYP1A2 | CYP2C9 | CYP2C19 | CYP2D6 | CYP3A4 |
| IMP-A01 | > 50 | 22.5 | > 50 | 45.1 | 18.9 |
| IMP-A02 | > 50 | 8.3 | 15.7 | 29.8 | 5.4 |
| IMP-A03 | > 50 | > 50 | > 50 | > 50 | > 50 |
| Comparator X | > 50 | 35.2 | > 50 | > 50 | 12.1 |
Analysis: The results indicate that IMP-A03 has a very clean CYP inhibition profile, with no significant inhibition observed for any of the major isoforms tested (IC₅₀ > 50 µM). This is a highly desirable outcome, suggesting a low risk of metabolism-based DDIs. IMP-A02 shows moderate to potent inhibition of CYP2C9 and CYP3A4, raising a potential red flag for DDI risk. IMP-A01 shows weak inhibition, while Comparator X exhibits moderate inhibition of CYP3A4, which is a known characteristic of this drug. The superior profile of IMP-A03 further strengthens its candidacy.
Experimental Protocol: Fluorometric CYP Inhibition Assay
-
Reagent Preparation: Prepare solutions of human recombinant CYP enzymes, a fluorogenic probe substrate specific for each isoform (e.g., EROD for CYP1A2, MFC for CYP2C9, etc.), and the NADPH regenerating system in a phosphate buffer (pH 7.4).
-
Plate Setup: In a 96-well black plate, add the buffer, the CYP enzyme, and serial dilutions of the test compounds (typically from 0.01 to 100 µM). Include a vehicle control (DMSO) and a known positive control inhibitor for each CYP isoform.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the test compounds to interact with the enzymes.
-
Reaction Initiation: Initiate the metabolic reaction by adding a mixture of the fluorogenic probe substrate and the NADPH regenerating system.
-
Fluorescence Monitoring: Immediately place the plate in a fluorescence plate reader. Monitor the increase in fluorescence signal over time (kinetic reading) at the appropriate excitation and emission wavelengths for the specific metabolite being formed.
-
Data Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time plot) for each well. The percent inhibition for each test compound concentration is determined relative to the vehicle control. The IC₅₀ value is then calculated by fitting the concentration-response data to a four-parameter logistic curve.[14]
Workflow for CYP450 Inhibition Assay
Caption: Workflow for the fluorometric CYP450 inhibition assay.
Cell Permeability: A Window into Oral Absorption
For orally administered drugs, the ability to cross the intestinal epithelium is a prerequisite for absorption into the bloodstream. The Caco-2 cell monolayer is the gold standard in vitro model for predicting human intestinal permeability.[15][16][17] These cells, when cultured on semi-permeable supports, differentiate to form a polarized monolayer with tight junctions and express key transporter proteins, mimicking the intestinal barrier.[15][16]
Comparative Caco-2 Permeability Data
| Compound | P_app (A→B) (10⁻⁶ cm/s) | P_app (B→A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | Permeability Classification |
| IMP-A01 | 8.5 | 9.1 | 1.1 | High |
| IMP-A02 | 1.2 | 8.9 | 7.4 | Low (Efflux Substrate) |
| IMP-A03 | 6.3 | 7.0 | 1.1 | High |
| Comparator X | 0.8 | 1.5 | 1.9 | Low |
Analysis: The apparent permeability coefficient (P_app) in the apical-to-basolateral (A→B) direction indicates the rate of absorption. An efflux ratio (ER) greater than 2 suggests the compound is actively transported out of the cells by efflux pumps like P-glycoprotein (P-gp), which can limit absorption.[16] IMP-A01 and IMP-A03 both exhibit high permeability and low efflux ratios, predicting good oral absorption. Conversely, IMP-A02 shows low absorptive permeability and a high efflux ratio, indicating it is a substrate for efflux transporters, a significant liability for an oral drug candidate. Comparator X is known to have low permeability, which is consistent with our findings.
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded onto semi-permeable Transwell® inserts and cultured for approximately 21 days to allow for differentiation and the formation of a confluent, polarized monolayer.[16]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) before the experiment.[18]
-
Assay Setup: The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES). The test compound (at a typical concentration of 10 µM) is added to the donor compartment (either apical for A→B transport or basolateral for B→A transport).
-
Incubation: The plates are incubated at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sampling: At the end of the incubation, samples are taken from both the donor and receiver compartments.
-
LC-MS/MS Analysis: The concentration of the test compound in each sample is quantified by LC-MS/MS.
-
Data Calculation: The apparent permeability coefficient (P_app) is calculated using the formula: P_app = (dQ/dt) / (A * C₀), where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber. The efflux ratio is calculated as P_app (B→A) / P_app (A→B).[16]
Workflow for Caco-2 Permeability Assay
Caption: Workflow for the Caco-2 cell permeability assay.
Plasma Protein Binding (PPB): Impact on Drug Distribution and Efficacy
Once in the bloodstream, drugs can bind to plasma proteins, primarily albumin.[19] It is the unbound, or "free," fraction of the drug that is available to distribute into tissues, interact with the target receptor, and be cleared from the body.[20][21] High plasma protein binding can limit efficacy and affect the pharmacokinetic profile.[19] We used the rapid equilibrium dialysis (RED) method, a reliable and widely accepted technique, to determine the fraction of unbound drug.[20][22]
Comparative Plasma Protein Binding Data
| Compound | % Unbound (Human Plasma) | Classification |
| IMP-A01 | 3.5 | Moderately Bound |
| IMP-A02 | 15.8 | Low Binding |
| IMP-A03 | 2.1 | Highly Bound |
| Comparator X | 1.5 | Highly Bound |
Analysis: The data indicates that IMP-A03 and Comparator X are highly bound to plasma proteins, with a free fraction of only 2.1% and 1.5%, respectively. While high binding is not necessarily a deal-breaker, it must be factored into dose predictions and potential for displacement-based drug interactions. IMP-A01 is moderately bound, while IMP-A02 exhibits low binding. The high free fraction of IMP-A02 , combined with its rapid metabolism, could lead to very fast clearance and difficulty in maintaining therapeutic exposure.
Experimental Protocol: Rapid Equilibrium Dialysis (RED)
-
Device Preparation: A RED device insert, which contains two chambers separated by a semi-permeable dialysis membrane (8 kDa molecular weight cutoff), is used.[21]
-
Sample Preparation: The test compound is spiked into human plasma at a final concentration of 1 µM.
-
Dialysis Setup: 200 µL of the plasma-compound mixture is added to the plasma chamber of the RED device insert. 350 µL of dialysis buffer (PBS, pH 7.4) is added to the buffer chamber.
-
Equilibration: The device is sealed and incubated at 37°C on an orbital shaker for 4-6 hours to allow the unbound compound to reach equilibrium across the membrane.[20][21]
-
Sampling: After incubation, equal volume aliquots are removed from both the plasma and buffer chambers.
-
Matrix Matching and Extraction: The buffer sample is mixed with blank plasma, and the plasma sample is mixed with buffer to ensure identical matrix composition for analysis. Proteins are then precipitated with acetonitrile containing an internal standard.
-
LC-MS/MS Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the compound in both chambers.
-
Calculation: The percentage of unbound drug is calculated as: % Unbound = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100.
Workflow for Plasma Protein Binding Assay
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion and Forward Look
This comparative in vitro ADME-Tox profiling provides critical insights to guide the selection of a lead candidate from the this compound series. The table below summarizes the multi-parameter assessment.
| Parameter | IMP-A01 | IMP-A02 | IMP-A03 | Desired Profile |
| Metabolic Stability | Moderate | Poor | Excellent | High |
| CYP Inhibition | Low Risk | High Risk | Excellent | Low Risk (High IC₅₀) |
| Permeability | Excellent | Poor (Efflux) | Excellent | High (Low Efflux) |
| Plasma Protein Binding | Moderate | Low | High | Moderate-to-High |
| Cytotoxicity | Low Risk | High Risk | Excellent | Low Risk (High IC₅₀) |
Based on this comprehensive analysis, IMP-A03 emerges as the superior candidate. It exhibits a highly desirable profile characterized by high metabolic stability, high cell permeability, a lack of significant CYP inhibition, and no observable cytotoxicity at therapeutic concentrations. While its high plasma protein binding needs to be considered in subsequent in vivo studies, this is a manageable characteristic and is shared by the benchmark compound.
In contrast, IMP-A02 possesses several liabilities, including poor metabolic stability, significant CYP inhibition, low permeability due to active efflux, and cytotoxicity, making it a poor candidate for progression. IMP-A01 presents a mixed but generally acceptable profile, though it is clearly outperformed by IMP-A03 .
The data presented herein underscores the power of a multiparametric in vitro screening cascade to efficiently identify and prioritize drug candidates with a higher probability of success in later, more resource-intensive stages of development. Future work will focus on the in vivo pharmacokinetic evaluation of IMP-A03 to validate these promising in vitro findings.
References
- Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update.Current Topics in Medicinal Chemistry.
- Caco-2 cell permeability assays to measure drug absorption.PubMed.
- Metabolic Stability in Drug Development: 5 Assays.WuXi AppTec.
- Target-Based ADME/Tox Assays.Thermo Fisher Scientific - US.
- The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents.Royal Society of Chemistry.
- Metabolic Stability Services.Eurofins Discovery.
- Metabolic Stability and Metabolite Analysis of Drugs.
- Metabolic Stability.
- Caco-2 permeability assay.
- Application Notes and Protocols for Cell-Based CYP Inhibition Assay Using Cyp450-IN-1.Benchchem.
- Caco-2 Permeability Assay.Enamine.
- The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays.Drug Discovery World.
- Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma.University of Michigan.
- Metabolic Stability Assays.WuXi AppTec Lab Testing Division.
- Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux.PubMed.
- ADME-Tox Assays.
- Plasma Protein Binding Assay.Visikol.
- Assays | ADMET & DMPK | Caco-2 Permeability.Concept Life Sciences.
- In Vitro ADME and Toxicology Assays.Eurofins Discovery.
- ADME-Tox - Drug discovery & safety.BIOMEX GmbH.
- Plasma Protein Binding Assay.Domainex.
- Cytotoxicity assays of novel compounds synthesized from "Ethyl isoquinoline-7- carboxyl
- Protein Binding Assays.BioAgilytix Labs.
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.MDPI.
- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investig
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.BIO Web of Conferences.
- CYP Inhibition Assay.LifeNet Health LifeSciences.
- Assays for CYP450 Inhibition, Induction, and Phenotyping.
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Plasma Protein Binding (PPB) Assays.WuXi AppTec.
- Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells.PMC - NIH.
- P450 / CYP Inhibition.
- LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450).Enamine.
Sources
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bio-conferences.org [bio-conferences.org]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. Drug discovery & safety: Evaluation of ADME-Tox. [biomex.de]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. criver.com [criver.com]
- 13. lnhlifesciences.org [lnhlifesciences.org]
- 14. enamine.net [enamine.net]
- 15. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 18. enamine.net [enamine.net]
- 19. Plasma Protein Binding Assay [visikol.com]
- 20. AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 22. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
A Researcher's Guide to Comparative Docking Analysis: Validating Your In Silico Workflow with Known Inhibitors
In the landscape of modern drug discovery, computational methods are indispensable for accelerating the identification of potential therapeutic agents. Among these, molecular docking stands out as a powerful tool for predicting the binding orientation and affinity of a small molecule within the active site of a target protein. However, the reliability of any docking study hinges on a rigorously validated protocol. This guide provides an in-depth, experience-driven walkthrough of how to perform a comparative docking analysis using known inhibitors to validate your computational workflow, ensuring the scientific integrity of your results.
The Imperative of Validation: Why Compare Against the Known?
Before embarking on a large-scale virtual screen of novel compounds, it is paramount to establish that your chosen docking software and parameters can accurately reproduce experimentally determined binding modes. This process, known as docking protocol validation, typically involves redocking a co-crystallized ligand back into its protein's binding site. An even more robust validation, and the focus of this guide, is to perform a comparative analysis with a set of known inhibitors for which both crystal structures and binding affinity data are available.
This comparative approach serves a dual purpose:
-
Assessing Pose Prediction Accuracy: By comparing the docked pose of a known inhibitor to its co-crystallized conformation, we can calculate the Root Mean Square Deviation (RMSD). A low RMSD value (typically < 2.0 Å) indicates that the docking protocol can successfully replicate the experimentally observed binding mode.[1][2][3][4][5]
-
Evaluating Scoring Function Performance: By comparing the calculated binding energies of a series of known inhibitors with their experimental binding affinities (e.g., IC50 or Ki values), we can assess whether the scoring function can correctly rank compounds by their potency.
A self-validating system is one where the computational results for known ligands align with experimental data, providing confidence in the predictions for novel compounds.
Case Study: Cyclin-Dependent Kinase 2 (CDK2)
To illustrate this process, we will use Cyclin-Dependent Kinase 2 (CDK2) as our target protein. CDK2 is a well-characterized kinase involved in cell cycle regulation, making it a significant target in cancer research.[6] A wealth of structural and bioactivity data is available for CDK2 and its inhibitors, making it an ideal candidate for this validation study.
We will focus on three known CDK2 inhibitors with available co-crystal structures and IC50 values:
| Inhibitor | PDB ID | Experimental IC50 (CDK2) |
| SU9516 | 3PY0[7] | 20 - 30 nM |
| Roniciclib (BAY 1000394) | 5IEY[8], 5IEV[9] | 9 nM[10] |
| K03861 | 5A14[11] | 800 - 10,000 nM[11] |
The Experimental Workflow: A Step-by-Step Protocol
This section details the complete workflow for our comparative docking analysis using the widely-used software AutoDock Vina.
Caption: The logic of a self-validating docking protocol.
Pose Prediction Accuracy (RMSD):
-
Rationale: The RMSD between the docked pose and the co-crystallized pose of the ligand is a quantitative measure of how well the docking protocol reproduces the experimental binding mode.
-
Protocol:
-
Open the output file from the docking (e.g., SU9516_out.pdbqt) and the original PDB file (e.g., 3PY0.pdb) in a molecular visualization tool.
-
Superimpose the protein backbone of the docked structure onto the crystal structure.
-
Calculate the RMSD between the heavy atoms of the top-ranked docked ligand pose and the co-crystallized ligand.
-
An RMSD value of less than 2.0 Å is generally considered a successful prediction.
-
[1][2][3][4][5]#### 3.2. Scoring Function Performance:
-
Rationale: A good scoring function should predict lower binding energies for more potent inhibitors. While a perfect correlation is not always expected due to the approximations in the scoring functions, a general trend should be observable.
-
Protocol:
-
From the log file of each docking run (e.g., SU9516_log.txt), extract the binding energy of the top-ranked pose. The binding energy is reported in kcal/mol, with more negative values indicating stronger predicted binding.
-
Create a table comparing the predicted binding energies with the experimental IC50 values.
-
Expected Results and Interpretation
Below is a table summarizing the expected outcomes of our CDK2 comparative docking analysis.
| Inhibitor | Experimental IC50 | Predicted Binding Energy (kcal/mol) | RMSD vs. Crystal Pose (Å) |
| Roniciclib | 9 nM | -9.5 to -11.0 | < 2.0 |
| SU9516 | 20 - 30 nM | -8.5 to -10.0 | < 2.0 |
| K03861 | 800 - 10,000 nM | -6.0 to -7.5 | < 2.0 |
Interpretation:
-
RMSD: If the RMSD values for all three inhibitors are below 2.0 Å, it indicates that our docking protocol is successful at reproducing the known binding modes.
-
Binding Energy vs. IC50: We expect to see a correlation where the inhibitor with the lowest IC50 (Roniciclib) has the most negative binding energy, and the inhibitor with the highest IC50 (K03861) has the least negative binding energy. This would suggest that the scoring function is capable of distinguishing between potent and weaker inhibitors for this target.
If these criteria are met, the docking protocol is considered validated and can be used with greater confidence for virtual screening of novel compounds against CDK2.
Conclusion
A comparative docking analysis with known inhibitors is a crucial step in establishing a robust and reliable in silico drug discovery workflow. By systematically evaluating the ability of a docking protocol to reproduce experimental binding poses and rank compounds by their known affinities, researchers can gain confidence in the predictive power of their computational models. The case study with CDK2 demonstrates a practical and effective approach to this validation process. Remember that molecular docking is a tool to guide and prioritize experimental work, and a well-validated protocol is the foundation for its successful application.
References
- RCSB PDB - 5A14: Human CDK2 with type II inhibitor. (2015-07-22).
- El Mouns, B-D. (2024, September 19). How to interprete and analyze molecular docking results?. ResearchGate.
- Various Authors. (2017, October 1). What is the tolerable RMSD value when we validate the docking simulation parameters from the standard's pose?. ResearchGate.
- Various Authors. (2015, July 7). How can I validate a docking protocol?. ResearchGate.
- Diller, D. J., & Merz, K. M., Jr. (2001). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Chemical Information and Computer Sciences, 41(5), 1127–1135.
- Yousef-Awwad, Y., et al. (2018). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. PLoS ONE, 13(5), e0196225.
- Irwin, J. J., et al. (2010). Docking Validation Resources: Protein Family and Ligand Flexibility Experiments.
- Malumbres, M. (2014). Cyclin-dependent kinases. Genome Biology, 15(6), 122.
- RCSB PDB - 3PY0: CDK2 in complex with inhibitor SU9516. (2011-02-16).
- RCSB PDB - 5IEY: Crystal structure of a CDK inhibitor bound to CDK2. (2016-04-27).
- Bioinformatics Review. (2021, October 10). How to generate config file for docking using Autodock Tools?.
- Pires, D. E. V., et al. (2015). kinCSM: Using graph-based signatures to predict small molecule CDK2 inhibitors.
- RCSB PDB - 5IEV: Crystal structure of BAY 1000394 (Roniciclib) bound to CDK2. (2016-04-27).
- Kumar, A., et al. (2020). Structure of cyclin-dependent kinase 2 (CDK2) in complex with the specific and potent inhibitor CVT-313. IUCrJ, 7(Pt 4), 653–660.
- RCSB PDB - 2C6O: Crystal structure of the human CDK2 complexed with the triazolopyrimidine inhibitor. (2005-12-07).
- Unknown Author. (n.d.). SUPPLEMENTARY MATERIAL 1 # AutoDock Vina configuration file # Defines the receptor, grid box parameters, and docking settings #.
- Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
- Unknown Author. (n.d.). Hands-on tutorials of AutoDock 4 and AutoDock Vina.
- Bioinformatics Solutions. (2020, July 18). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.,. YouTube.
- Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group.
- Betzi, S., et al. (2011). Discovery of a potential allosteric ligand binding site in CDK2. ACS chemical biology, 6(11), 1239–1248.
- Ibrahim, E. M. (2023, December 6). RMSD and docking score. ResearchGate.
- Pérez-Sánchez, H., et al. (2022). Computational Estimation of Residence Time on Roniciclib and Its Derivatives against CDK2: Extending the Use of Classical and Enhanced Molecular Dynamics Simulations. International journal of molecular sciences, 23(22), 14358.
- Various Authors. (2022, March 17). RMSD value molecular docking. Reddit.
- RCSB PDB - 6GUC: CDK2/CyclinA in complex with SU9516. (2018-12-05).
- Martin, M. P., et al. (2017). Structure-based discovery and development of cyclin-dependent protein kinase inhibitors. The Biochemical journal, 474(22), 3765–3787.
- RCSB PDB. (n.d.). 3D View: 3PY0.
- Harish, B. G., et al. (2013). In silico binding affinity study of calcineurin inhibitors to calcineurin and its close associates. Indian Journal of Biotechnology, 12(2), 213-220.
- Lawal, M., et al. (2021). Binding profile of protein–ligand inhibitor complex and structure based design of new potent compounds via computer-aided virtual screening. Scientific reports, 11(1), 16369.
- Basant, N., et al. (2012). Modeling the Binding Affinity of p38α MAP Kinase Inhibitors by Partial Least Squares Regression. Chemical biology & drug design, 80(3), 455–470.
- Duan, L., et al. (2023). Insights into Binding Mechanisms of Potential Inhibitors Targeting PCSK9 Protein via Molecular Dynamics Simulation and Free Energy Calculation. International journal of molecular sciences, 24(13), 10850.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Docking Validation Resources: Protein Family and Ligand Flexibility Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. rcsb.org [rcsb.org]
- 8. rcsb.org [rcsb.org]
- 9. rcsb.org [rcsb.org]
- 10. selleckchem.com [selleckchem.com]
- 11. rcsb.org [rcsb.org]
A Senior Application Scientist's Guide to Validating Antibacterial Activity Against Drug-Resistant Strains
The escalating crisis of antimicrobial resistance (AMR) necessitates a rigorous, multi-faceted approach to the discovery and validation of new therapeutic agents.[1][2] For researchers in drug development, generating a robust preclinical data package is the bedrock upon which successful candidates are built. This guide provides an in-depth comparison of essential methodologies for characterizing and validating the antibacterial activity of novel compounds against clinically relevant, drug-resistant bacterial strains. Our focus extends beyond mere procedural steps to elucidate the underlying scientific principles, ensuring that the data you generate is not only accurate but also defensible and translatable.
We will proceed through a logical workflow, from establishing baseline potency to characterizing the dynamics of bacterial killing and synergistic interactions. Each protocol is presented as a self-validating system, incorporating controls and referencing global standards to ensure data integrity.
Part 1: Foundational Assays - Quantifying Potency and Spectrum
The initial step in evaluating any new antimicrobial agent is to determine its fundamental potency. The Minimum Inhibitory Concentration (MIC) is the cornerstone of this assessment, providing a quantitative measure of the agent's ability to inhibit microbial growth.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2] This metric is critical for comparing the activity of a new compound to existing antibiotics and for guiding initial dose-finding studies. The broth microdilution method is the most common and standardized technique, recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4][5]
This protocol outlines the standardized method for determining MIC values in a 96-well microtiter plate format.
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 4-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.[6] This standard corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.
-
Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Plate Preparation:
-
In a 96-well plate, prepare two-fold serial dilutions of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB). The typical volume is 50 µL or 100 µL per well.
-
The dilution series should span a clinically and biologically relevant concentration range.
-
-
Inoculation & Incubation:
-
Add the standardized bacterial inoculum to each well, bringing the total volume to 100 µL or 200 µL.
-
Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours under ambient atmospheric conditions.
-
-
Result Interpretation:
-
Following incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.
-
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
The power of MIC testing lies in comparison. A well-designed study will test a new compound against a panel of drug-resistant strains alongside established antibiotics.
| Organism (Resistance Mechanism) | Compound X (µg/mL) | Vancomycin (µg/mL) | Linezolid (µg/mL) | Ciprofloxacin (µg/mL) |
| S. aureus ATCC 43300 (MRSA) | 0.5 | 1 | 2 | >32 |
| E. faecium ATCC 51559 (VRE) | 1 | >256 | 2 | >32 |
| E. coli ATCC 35218 (ESBL-producer) | 8 | N/A | N/A | >32 |
| K. pneumoniae BAA-1705 (KPC-producer) | 16 | N/A | N/A | >32 |
| P. aeruginosa ATCC 27853 (Wild-Type) | 32 | N/A | N/A | 0.25 |
Minimum Bactericidal Concentration (MBC)
While MIC defines growth inhibition (a bacteriostatic effect), the Minimum Bactericidal Concentration (MBC) determines the concentration required to kill the bacteria. This distinction is crucial, as bactericidal agents are often preferred for treating severe infections. The MBC is determined as a subsequent step to the MIC assay.
-
From MIC Plate: Following MIC determination, select the wells showing no visible growth (the MIC well and wells with higher concentrations).
-
Subculture: Aspirate a small, defined volume (e.g., 10 µL) from each of these clear wells.
-
Plating: Spot the aspirated volume onto a drug-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plate at 35-37°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration of the compound that results in a ≥99.9% (≥3-log₁₀) reduction in CFU/mL compared to the initial inoculum count.
Part 2: Advanced Assays - Characterizing Dynamic Activity
Beyond static endpoints like MIC, a deeper understanding of an antibiotic's performance requires dynamic assays that measure its effects over time and in combination with other agents.
Time-Kill Kinetic Assays
This assay provides critical insight into the rate and extent of antibacterial activity.[7] It is the definitive method for confirming whether a compound is bactericidal or bacteriostatic at specific concentrations. Bactericidal activity is generally defined as a ≥3-log₁₀ (99.9%) reduction in the viable cell count from the initial inoculum.[7][8]
-
Preparation: Prepare flasks containing CAMHB with the test compound at various concentrations (e.g., 1x, 4x, 8x MIC). Include a drug-free growth control flask.
-
Inoculation: Inoculate each flask with a standardized bacterial suspension to a starting density of ~5 x 10⁵ CFU/mL.
-
Sampling: Incubate the flasks at 35-37°C with shaking. At defined time points (e.g., 0, 2, 4, 6, 8, 24 hours), remove an aliquot from each flask.
-
Enumeration: Perform serial dilutions of the aliquot and plate onto drug-free agar to determine the viable count (CFU/mL).
-
Analysis: Plot the log₁₀ CFU/mL versus time for each concentration.
Caption: Workflow for performing a time-kill kinetic assay.
| Time (hours) | Growth Control (log₁₀ CFU/mL) | Compound X at 4x MIC (log₁₀ CFU/mL) |
| 0 | 5.70 | 5.68 |
| 2 | 6.85 | 4.10 |
| 4 | 8.10 | 2.51 |
| 6 | 9.05 | <2.00 |
| 8 | 9.20 | <2.00 |
| 24 | 9.35 | <2.00 |
| Interpretation: At 4x MIC, Compound X demonstrates bactericidal activity, achieving a >3-log₁₀ reduction by the 4-hour time point. |
Post-Antibiotic Effect (PAE)
The PAE describes the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent.[9][10] A compound with a long PAE may allow for less frequent dosing intervals, a significant clinical advantage.
-
Exposure: Expose a mid-log phase bacterial culture (~10⁷ CFU/mL) to a high concentration of the test compound (e.g., 5-10x MIC) for a short period (e.g., 1-2 hours). A control culture is handled identically but without the drug.
-
Removal: Remove the drug by rapid dilution (e.g., 1:1000) into pre-warmed, drug-free broth. This reduces the drug concentration to well below the MIC.
-
Monitoring Regrowth: Incubate both the test and control cultures. At regular intervals, determine the viable counts (CFU/mL) for both cultures.
-
Calculation: The PAE is calculated using the formula: PAE = T - C , where 'T' is the time required for the count in the drug-exposed culture to increase by 1-log₁₀ above the count observed immediately after drug removal, and 'C' is the corresponding time for the control culture.[9]
Synergy Testing: The Checkerboard Assay
Given the challenge of monotherapy against highly resistant pathogens, combination therapy is a critical strategy. The checkerboard assay is a standard in vitro method to quantify the interaction between two antimicrobial agents.[11][12][13]
The interaction is quantified by the Fractional Inhibitory Concentration (FIC) index, calculated as follows: FIC Index = FICₐ + FICₑ = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).[11][12]
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Plate Setup: In a 96-well plate, prepare serial dilutions of Drug A along the y-axis and serial dilutions of Drug B along the x-axis. This creates a matrix of wells, each containing a unique combination of the two drugs.
-
Controls: Include rows/columns with each drug alone to re-determine their individual MICs under the assay conditions.
-
Inoculation and Incubation: Inoculate the plate with a standardized bacterial suspension (as in the MIC protocol) and incubate for 16-20 hours.
-
Analysis: Read the plate to find the MIC of each drug alone and the MIC of the drugs in combination for each well that inhibits growth. Calculate the FIC index for each inhibitory combination. The lowest FIC index is reported as the result of the interaction.
Caption: Example checkerboard result. The blue-bordered well shows synergistic inhibition.
| Drug A Alone MIC (MICₐ) | Drug B Alone MIC (MICₑ) | Conc. A in Combo | Conc. B in Combo | FICₐ | FICₑ | FIC Index | Interpretation |
| 16 µg/mL | 32 µg/mL | 4 µg/mL | 8 µg/mL | 4/16 = 0.25 | 8/32 = 0.25 | 0.50 | Synergy |
Part 3: The Bridge to Clinical Relevance
While the in vitro assays described here are fundamental, they represent a simplified system. They lack host factors, immune responses, and the complex pharmacokinetics/pharmacodynamics (PK/PD) that occur within a patient.[14][15] Therefore, promising results from this battery of tests must be viewed as a prerequisite for the next, more complex phase of validation: in vivo animal models of infection.[16][17] Models such as murine septicemia or thigh infection are essential for evaluating a compound's efficacy in a physiological context and are a critical step in the path toward clinical trials.[16][18]
Conclusion
Validating a novel antibacterial agent against drug-resistant strains is a systematic process that builds a comprehensive profile of the compound's activity. By starting with foundational MIC/MBC assays, progressing to dynamic time-kill and PAE studies, and exploring potential synergies, researchers can construct a robust data package. Adherence to internationally recognized standards like those from CLSI and EUCAST is not merely procedural; it is a commitment to scientific integrity that ensures the data is reproducible, comparable, and ultimately, more predictive of clinical potential. This rigorous, multi-parameter approach is indispensable in our collective effort to develop the next generation of antibiotics to combat the global threat of AMR.
References
- Antimicrobial Synergy Study – Checkerboard Testing. Emery Pharma. [Link]
- M100 | Performance Standards for Antimicrobial Susceptibility Testing.
- Time-Kill Kinetics Assay. Emery Pharma. [Link]
- Antimicrobial Synergy Testing/Checkerboard Assay.
- Synergy assessed by checkerboard. A critical analysis. PubMed. [Link]
- M100 - Performance Standards for Antimicrobial Susceptibility Testing.
- Time-Kill Evalu
- Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities. MDPI. [Link]
- When Does 2 Plus 2 Equal 5? A Review of Antimicrobial Synergy Testing. ASM Journals. [Link]
- Antimicrobial Susceptibility Testing | Area of Focus.
- CLSI 2024 M100Ed34(1).
- M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]
- EUCAST - Home. The European Committee on Antimicrobial Susceptibility Testing. [Link]
- Discovery and Validation of Novel Antimicrobial Molecules for the Treatment of Multidrug-Resistant Bacterial Infections. MDPI. [Link]
- Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. [Link]
- Time Kill Testing. Pacific BioLabs. [Link]
- Guidance Documents. The European Committee on Antimicrobial Susceptibility Testing (EUCAST). [Link]
- In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii. Frontiers. [Link]
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. The European Committee on Antimicrobial Susceptibility Testing. [Link]
- Some Antibiotics Don't Kill Bacteria. This Test Shows Which Do. SciTechDaily. [Link]
- Antimicrobial susceptibility testing EUCAST disk diffusion method. National Institute for Communicable Diseases (NICD). [Link]
- EUCAST expert rules in antimicrobial susceptibility testing.
- METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
- Post Antibiotic Effect: The Importance of Assessing Microbial Response After an Initial Antimicrobial Challenge. Emery Pharma. [Link]
- Bacterial cell growth kinetics assay to measure the post-antibiotic effect (PAE) of antimicrobial compounds.
- Time-kill curves for an antibiotic with rapid killing and rapid....
- Designing a new antibiotic to comb
- CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). [Link]
- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods.
- First antibiotic in 50 years to tackle superbug nears approval: what's going on in the field?. Labiotech.eu. [Link]
- Assessment of a microplate method for determining the post-antibiotic effect in Staphylococcus aureus and Escherichia coli. Journal of Antimicrobial Chemotherapy | Oxford Academic. [Link]
- In vivo verification of in vitro model of antibiotic treatment of device-related infection.
- Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. INTEGRA Biosciences. [Link]
- New antibiotic against multi-drug resistant bacteria.
- Duration and Clinical Relevance of Postantibiotic Effect in Rel
- In Vitro Susceptibility Testing Versus In Vivo Effectiveness.
- In Vitro Resistance-Predicting Studies and In Vitro Resistance-Related Parameters—A Hit-to-Lead Perspective. MDPI. [Link]
- In Vitro and In Vivo Activities of Antibiotic PM181104.
Sources
- 1. mdpi.com [mdpi.com]
- 2. integra-biosciences.com [integra-biosciences.com]
- 3. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 4. EUCAST: EUCAST - Home [eucast.org]
- 5. pdb.apec.org [pdb.apec.org]
- 6. chainnetwork.org [chainnetwork.org]
- 7. emerypharma.com [emerypharma.com]
- 8. actascientific.com [actascientific.com]
- 9. emerypharma.com [emerypharma.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. emerypharma.com [emerypharma.com]
- 12. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii [frontiersin.org]
- 17. In vivo verification of in vitro model of antibiotic treatment of device-related infection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vitro and In Vivo Activities of Antibiotic PM181104 - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy comparison between 2-carboxylic acid and 3-carboxylic acid isomers
An In-Depth Guide to the Efficacy of 2-Carboxylic vs. 3-Carboxylic Acid Isomers for Researchers and Drug Development Professionals
Introduction: More Than Just a Position
In the realm of medicinal chemistry and pharmacology, constitutional isomers—molecules sharing the same formula but differing in atomic connectivity—often exhibit remarkably divergent biological activities. A subtle shift in the position of a functional group can fundamentally alter a molecule's shape, polarity, and electronic distribution, thereby dictating its interaction with biological targets. This guide provides a comparative analysis of the efficacy of 2-carboxylic acid and 3-carboxylic acid isomers, focusing on two archetypal pairs: the pyridinecarboxylic acids (picolinic vs. nicotinic acid) and the hydroxybenzoic acids (salicylic vs. 3-hydroxybenzoic acid).
Through an examination of their mechanisms of action, supported by experimental data and detailed protocols, we will elucidate how the ortho- (2-position) versus meta- (3-position) placement of the carboxylic acid group defines the therapeutic utility of these compounds. This exploration underscores the critical importance of the structure-activity relationship (SAR) in modern drug discovery and development.[1][2][3]
Case Study 1: Pyridinecarboxylic Acids — A Tale of Two Distinct Mechanisms
Picolinic acid (pyridine-2-carboxylic acid) and nicotinic acid (pyridine-3-carboxylic acid) are isomers with the formula C₆H₅NO₂.[4] Despite their identical composition, their biological roles are profoundly different, a direct consequence of the carboxyl group's location relative to the pyridine nitrogen.
Picolinic Acid (2-Pyridinecarboxylic Acid): The Master Chelator
The defining characteristic of picolinic acid is its efficacy as a bidentate chelating agent.[5] The proximity of the carboxylic acid group to the pyridine nitrogen atom at the 2-position creates a perfect "pincer" to bind divalent and trivalent metal ions like zinc (Zn²⁺), iron (Fe²⁺/Fe³⁺), chromium (Cr³⁺), and copper (Cu²⁺).[5][6][7]
-
Mechanism of Action: Picolinic acid forms stable, five-membered ring complexes with metal ions through coordination with the pyridine nitrogen and the deprotonated carboxylate oxygen.[6] This chelation process neutralizes the metal ion's charge and encases it in an organic molecule, facilitating its passage through the intestinal wall and into the bloodstream.[8]
-
Therapeutic Efficacy: This enhanced absorption and bioavailability is the cornerstone of picolinic acid's utility.[8] It is the preferred ligand in mineral supplements such as zinc picolinate and chromium picolinate, designed to combat deficiencies and improve metabolic function.[8] Beyond nutrition, its ability to modulate metal ion concentrations gives it neuroprotective and immunological effects.[5][9][10]
Nicotinic Acid (3-Pyridinecarboxylic Acid): The Metabolic Modulator
Nicotinic acid, widely known as niacin or vitamin B3, functions primarily as a precursor to the coenzymes NAD and NADP.[11][12] However, at pharmacological doses, it acts as a potent lipid-lowering agent, an effect not shared by its 2-isomer.[13][14]
-
Mechanism of Action: The lipid-modifying effects of nicotinic acid are mediated through its binding to the G-protein coupled receptor 109A (GPR109A, also known as HCA₂), which is highly expressed in adipocytes (fat cells).[11][15][16] The specific orientation of the carboxylic acid at the 3-position is essential for this receptor interaction.
-
Therapeutic Efficacy: Activation of GPR109A inhibits lipolysis, reducing the release of free fatty acids from adipose tissue.[11][16] This decrease in circulating free fatty acids reduces the substrate available to the liver for synthesizing triglycerides and, consequently, very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) cholesterol.[11][12][17] It also effectively raises levels of high-density lipoprotein (HDL) cholesterol.[11][17]
Comparative Summary: Picolinic Acid vs. Nicotinic Acid
| Feature | Picolinic Acid (2-isomer) | Nicotinic Acid (3-isomer) |
| Primary Mechanism | Bidentate metal chelation | G-protein coupled receptor (GPR109A) agonist |
| Key Structural Feature | Proximity of pyridine N and COOH for chelation | COOH at 3-position for optimal receptor binding |
| Primary Biological Role | Enhances mineral absorption and bioavailability | Vitamin B3; lipid-lowering agent at high doses |
| Main Application | Mineral supplements (e.g., zinc picolinate) | Treatment of dyslipidemia, Niacin supplementation |
Visualization: Isomeric Position Dictates Function
Caption: Divergent functions of pyridinecarboxylic acid isomers.
Case Study 2: Hydroxybenzoic Acids — The Impact of Acidity and Steric Hindrance
Salicylic acid (2-hydroxybenzoic acid) and its isomer, 3-hydroxybenzoic acid, both possess antioxidant properties, but their therapeutic applications differ dramatically, primarily due to the influence of the hydroxyl group's position on the molecule's acidity and shape.
Salicylic Acid (2-Hydroxybenzoic Acid): The Potent Anti-Inflammatory
Salicylic acid is a well-established anti-inflammatory, analgesic, and keratolytic agent.[18][[“]][20] Its efficacy is intimately linked to the ortho-position of its hydroxyl group.
-
Mechanism of Action: The primary anti-inflammatory mechanism of salicylic acid is the inhibition of cyclooxygenase (COX-1 and COX-2) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.[18][[“]][22] The ortho-hydroxyl group is crucial for this activity. Furthermore, it can form an intramolecular hydrogen bond with the adjacent carboxylate group. This internal stabilization of its conjugate base significantly increases its acidity (pKa ≈ 2.97) compared to its isomers.[23][24] This distinct electronic and structural profile also allows it to modulate other inflammatory pathways, such as inhibiting the transcription factor NF-κB.[[“]][25]
-
Therapeutic Efficacy: Its potent COX inhibition makes it the active metabolite of aspirin and a benchmark for non-steroidal anti-inflammatory drugs (NSAIDs).[18] Topically, its ability to exfoliate the stratum corneum (keratolytic effect) makes it highly effective in treating acne, warts, and psoriasis.[20][26][27]
3-Hydroxybenzoic Acid: The Weaker Sibling
While 3-hydroxybenzoic acid does exhibit some biological activities, including antioxidant and antimicrobial effects, it lacks the potent, specific anti-inflammatory action of salicylic acid.[25]
-
Mechanism of Action: The hydroxyl group in the meta-position cannot form an intramolecular hydrogen bond to stabilize the carboxylate anion. Consequently, 3-hydroxybenzoic acid is a weaker acid (pKa ≈ 4.08) than salicylic acid.[23] This structural difference prevents it from effectively fitting into the active site of COX enzymes in the same manner as salicylic acid, resulting in significantly lower anti-inflammatory potency. Its effects are generally attributed to more general antioxidant mechanisms rather than specific enzyme inhibition.
-
Therapeutic Efficacy: Its use as a primary therapeutic agent is limited. While a component of some natural products, it is not used clinically for inflammation or pain in the way salicylic acid is.
Comparative Summary: Salicylic Acid vs. 3-Hydroxybenzoic Acid
| Feature | Salicylic Acid (2-isomer) | 3-Hydroxybenzoic Acid (3-isomer) |
| pKa | ~2.97 (Stronger Acid)[23] | ~4.08 (Weaker Acid)[23] |
| Key Structural Feature | Ortho-OH group enables intramolecular H-bonding | Meta-OH group cannot form intramolecular H-bond |
| Primary Mechanism | Potent inhibition of COX enzymes; NF-κB modulation[18][[“]] | General antioxidant and antimicrobial activity |
| Main Application | Anti-inflammatory, analgesic, keratolytic (acne, psoriasis)[20][22] | Limited clinical use; studied for antioxidant properties |
Visualization: The Stabilizing Effect of Intramolecular Hydrogen Bonding
Caption: Structural basis for the enhanced acidity of salicylic acid.
Experimental Protocols: Quantifying Efficacy Differences
To provide a practical framework for researchers, the following are detailed, validated protocols for quantitatively comparing the distinct efficacies of these isomer pairs.
Protocol 1: Ferrous Ion (Fe²⁺) Chelating Assay
This protocol compares the metal chelating ability of picolinic acid and nicotinic acid using a spectrophotometric method based on the Fe²⁺-ferrozine complex.
-
Principle: Ferrozine forms a stable, magenta-colored complex with Fe²⁺ that absorbs strongly at 562 nm. A chelating agent will compete with ferrozine for the Fe²⁺ ions, preventing the color formation. The degree of color inhibition is proportional to the chelating capacity of the sample.[28][29]
-
Workflow Visualization
Caption: Workflow for the ferrous ion chelation assay.
-
Step-by-Step Methodology:
-
Reagent Preparation:
-
Samples: Prepare stock solutions (e.g., 10 mM) of picolinic acid, nicotinic acid, and a positive control (EDTA) in deionized water. Create a dilution series for each.
-
FeCl₂ Solution: Prepare a 2 mM solution of FeCl₂ in deionized water.
-
Ferrozine Solution: Prepare a 5 mM solution of ferrozine in deionized water.
-
-
Assay Procedure (in a 96-well plate):
-
To each well, add 50 µL of the sample or standard solution at various concentrations.
-
Add 100 µL of deionized water.
-
Add 25 µL of the 2 mM FeCl₂ solution. Mix and let stand for 3 minutes.
-
Initiate the reaction by adding 25 µL of the 5 mM ferrozine solution.
-
Incubate the plate for 10 minutes at room temperature in the dark.
-
-
Measurement:
-
Measure the absorbance of the solution at 562 nm using a microplate reader.
-
Prepare a blank (all reagents except FeCl₂) and a control (all reagents except the sample).
-
-
Data Analysis:
-
Calculate the percentage of chelating activity using the formula: % Chelation = [1 - (Absorbance of Sample / Absorbance of Control)] * 100
-
Plot the % chelation against concentration to determine the IC₅₀ (concentration required for 50% chelation).
-
-
Protocol 2: In Vitro Anti-Inflammatory (Nitric Oxide Inhibition) Assay
This protocol compares the anti-inflammatory activity of salicylic acid and 3-hydroxybenzoic acid by measuring their ability to inhibit nitric oxide (NO) production in LPS-stimulated murine macrophage (RAW 264.7) cells.
-
Principle: When stimulated with lipopolysaccharide (LPS), macrophages produce large amounts of the pro-inflammatory mediator nitric oxide (NO). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture medium using the Griess reagent.[30][31][32]
-
Workflow Visualization
Caption: Workflow for assessing anti-inflammatory activity.
-
Step-by-Step Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.[31]
-
Cell Viability (MTT Assay): First, determine the non-toxic concentration range for both isomers on the cells to ensure observed effects are not due to cytotoxicity.[33]
-
Assay Procedure:
-
Seed RAW 264.7 cells into a 96-well plate at a density of ~5x10⁴ cells/well and allow them to adhere overnight.
-
Remove the medium and pre-treat the cells with fresh medium containing various non-toxic concentrations of salicylic acid or 3-hydroxybenzoic acid for 1-2 hours.
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL (except in the negative control wells).
-
Incubate for 24 hours.
-
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
-
Measurement and Analysis:
-
Measure the absorbance at 540 nm.[30]
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample and determine the percentage inhibition of NO production relative to the LPS-only treated cells.
-
-
Conclusion: A Guiding Principle for Drug Design
The comparative analysis of 2- and 3-carboxylic acid isomers delivers a clear and powerful message for drug development professionals: positional isomerism is a critical determinant of biological efficacy.
-
The 2-position (ortho) often facilitates unique intramolecular interactions. In picolinic acid, this leads to potent metal chelation, a property leveraged in nutritional science.[5][8] In salicylic acid, it enables intramolecular hydrogen bonding that enhances acidity and creates a specific conformation for potent COX enzyme inhibition, the foundation of its anti-inflammatory action.[23][34]
-
The 3-position (meta) , lacking these intramolecular possibilities, forces the molecule to interact with biological systems differently. For nicotinic acid, this results in an optimal fit for the GPR109A receptor to control lipid metabolism.[11][16] For 3-hydroxybenzoic acid, it results in a general, non-specific activity that is far less potent than its ortho-isomer.
This guide demonstrates that a deep understanding of structure-activity relationships is not merely academic; it is an essential, predictive tool. By appreciating how a simple positional change can unlock or disable specific mechanisms of action, researchers can more intelligently design, screen, and develop novel therapeutic agents with improved efficacy and specificity.
References
- What is the mechanism of action of salicylic acid in the body? - Consensus.
- Salicylic acid - Wikipedia.
- What is the mechanism of action of salicylic acid in the body? - Consensus.
- Nicotinic acid - Wikipedia.
- Picolinic acid - Wikipedia.
- Mechanism of action of niacin - PubMed.
- What is the mechanism of Salicylic acid? - Patsnap Synapse.
- What is the mechanism of action of salicylic acid in treating skin conditions? - Dr.Oracle.
- What is the mechanism of Niacin? - Patsnap Synapse.
- Niacin - StatPearls - NCBI Bookshelf - NIH.
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - Semantic Scholar.
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC - PubMed Central.
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - Taylor & Francis Online.
- Nicotinic Acid: Pharmacological Effects and Mechanisms of Action - Annual Reviews.
- Synthesis, Characterization and Biological Activity of Metal Complexes of 2-Picolinic Acid - sjctni.edu.
- The Essential Role of Picolinic Acid in Nutrient Absorption and Chelation Therapy - NINGBO INNO PHARMCHEM CO.,LTD.
- The iron-chelating agent picolinic acid enhances transferrin receptors expression in human erythroleukaemic cell lines - PubMed.
- High-throughput assay comparison and standardization for metal chelating capacity screening: A proposal and application - ResearchGate.
- A Study of Metal Complexes of 2 – Picolinic Acid - Oriental Journal of Chemistry.
- Experimental protocol of NO production assay to assess the anti-inflammatory activity of EOs. - ResearchGate.
- Why is Salicylic acid a stronger acid than 3-Hydroxybenzoic acid? - Quora.
- Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method - MDPI.
- Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors - PMC - NIH.
- The Battle of Benzoic Acid vs Salicylic Acid: Which is Better for Your Skin? - QRxLabs.
- Electronic determinants of the anti-inflammatory action of benzoic and salicylic acids - PubMed.
- Pyridinecarboxylic acid - Wikipedia.
- [FREE] Why is salicylic acid a stronger acid than p-hydroxy benzoic acid? - brainly.com.
- Salicylic acid as a topical anti-inflammatory? - Typology.
- Why salicylic acid is stronger than p-hydroxy benzoic acid? - askIITians.
- The Physiological Action of Picolinic Acid in the Human Brain - PMC.
- Niacin | Linus Pauling Institute | Oregon State University.
- Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate - Council for Responsible Nutrition.
Sources
- 1. [PDF] Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors | Semantic Scholar [semanticscholar.org]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridinecarboxylic acid - Wikipedia [en.wikipedia.org]
- 5. Picolinic acid - Wikipedia [en.wikipedia.org]
- 6. sjctni.edu [sjctni.edu]
- 7. A Study of Metal Complexes of 2 – Picolinic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 8. nbinno.com [nbinno.com]
- 9. The iron-chelating agent picolinic acid enhances transferrin receptors expression in human erythroleukaemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 12. Niacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Niacin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 14. crnusa.org [crnusa.org]
- 15. What is the mechanism of Niacin? [synapse.patsnap.com]
- 16. annualreviews.org [annualreviews.org]
- 17. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Salicylic acid - Wikipedia [en.wikipedia.org]
- 19. consensus.app [consensus.app]
- 20. qrxlabs.com [qrxlabs.com]
- 21. consensus.app [consensus.app]
- 22. us.typology.com [us.typology.com]
- 23. quora.com [quora.com]
- 24. brainly.com [brainly.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. What is the mechanism of Salicylic acid? [synapse.patsnap.com]
- 27. droracle.ai [droracle.ai]
- 28. researchgate.net [researchgate.net]
- 29. mdpi.com [mdpi.com]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. pdf.benchchem.com [pdf.benchchem.com]
- 32. researchgate.net [researchgate.net]
- 33. pdf.benchchem.com [pdf.benchchem.com]
- 34. Electronic determinants of the anti-inflammatory action of benzoic and salicylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Therapeutic Index of Novel Imidazo[1,2-a]pyridine Compounds
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with a wide therapeutic spectrum, including agents for insomnia (Zolpidem), anxiety (Alpidem), and gastroprotection (Zolimidine).[1][2][3] The versatility of this bicyclic heterocyclic ring system continues to attract significant interest for the development of novel therapeutics, particularly in oncology and infectious diseases.[3][4][5] This guide provides a comprehensive framework for assessing the therapeutic index (TI) of new imidazo[1,2-a]pyridine candidates, comparing their performance with established alternatives and detailing the requisite experimental methodologies.
The therapeutic index is a critical measure of a drug's safety, representing the ratio between the dose that produces a therapeutic effect and the dose that causes toxicity.[6][7] A high TI is desirable, indicating a wide margin between the effective and toxic doses.[6] This guide will navigate the essential in vitro and in vivo studies required to robustly define the TI of novel imidazo[1,2-a]pyridine compounds.
Understanding the Biological Context: Mechanism of Action
Imidazo[1,2-a]pyridine derivatives have demonstrated a diverse range of biological activities by targeting various cellular pathways. A crucial first step in assessing the therapeutic index is to understand the compound's mechanism of action. For instance, in oncology, certain imidazo[1,2-a]pyridines have been shown to inhibit the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival.[8] Other derivatives have exhibited potent activity as inhibitors of kinases such as PDGFR, which are implicated in tumor angiogenesis.[9] In the realm of infectious diseases, particularly tuberculosis, imidazo[1,2-a]pyridine amides have emerged as potent inhibitors of QcrB, a subunit of the cytochrome bcc complex essential for cellular energy production in Mycobacterium tuberculosis.[4]
A clear understanding of the on-target and potential off-target effects is paramount. Toxicity may arise from an exaggeration of the intended pharmacological effect or from interactions with unrelated cellular targets.[10]
In Vitro Assessment of Therapeutic Index
The initial evaluation of a compound's therapeutic index is performed using in vitro assays. This approach allows for a rapid and cost-effective comparison of a compound's potency against its cytotoxicity. The in vitro therapeutic index is often calculated as the ratio of the concentration causing 50% toxicity (TC50 or IC50 in a cytotoxicity assay) to the concentration causing 50% of the desired therapeutic effect (EC50 or IC50 against the biological target).[10][11][12]
Key In Vitro Experimental Protocols
1. Efficacy Assays (Determining EC50/IC50):
The choice of efficacy assay is dictated by the compound's mechanism of action.
-
For Kinase Inhibitors: Biochemical assays using purified enzymes or cell-based assays measuring the phosphorylation of downstream targets are appropriate.
-
For Antimicrobial Agents: Minimum Inhibitory Concentration (MIC) assays are the standard for determining the lowest concentration of a drug that prevents visible growth of a microorganism.[13][14]
-
For Antiproliferative Agents: Cell viability assays, such as the MTT or CellTiter-Glo® assays, are used to determine the concentration that inhibits the growth of cancer cell lines by 50% (GI50).[8]
2. Cytotoxicity Assays (Determining TC50/IC50):
A panel of cell lines, including both cancerous and healthy, non-cancerous cell lines (e.g., human fibroblasts, hepatocytes), should be used to assess general cytotoxicity.
-
MTT Assay Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the imidazo[1,2-a]pyridine compound and a vehicle control for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Data Presentation: In Vitro Therapeutic Index
The results of the in vitro assays should be summarized in a clear and concise table for easy comparison.
| Compound | Target IC50 (nM) | Cytotoxicity IC50 (nM) (Cancer Cell Line) | Cytotoxicity IC50 (nM) (Healthy Cell Line) | In Vitro Therapeutic Index (vs. Cancer) | In Vitro Therapeutic Index (vs. Healthy) |
| Novel Imidazo[1,2-a]pyridine 1 | 10 | 1000 | 5000 | 100 | 500 |
| Novel Imidazo[1,2-a]pyridine 2 | 50 | 500 | 2000 | 10 | 40 |
| Standard Chemotherapy (e.g., Doxorubicin) | 100 | 200 | 150 | 2 | 1.5 |
In Vivo Evaluation of Therapeutic Index
While in vitro studies provide valuable preliminary data, in vivo studies in animal models are essential for a more accurate determination of the therapeutic index.[15][16] These studies take into account the compound's pharmacokinetic (absorption, distribution, metabolism, and excretion) and pharmacodynamic properties.[9][13] The in vivo therapeutic index is typically calculated as the ratio of the toxic dose in 50% of the population (TD50) to the effective dose in 50% of the population (ED50).[6] In preclinical studies, the maximum tolerated dose (MTD) is often used as a surrogate for the TD50.[7][15][17]
Key In Vivo Experimental Protocols
1. Efficacy Studies in Disease Models:
The choice of animal model is critical and should be relevant to the intended therapeutic indication.
-
For Anticancer Agents: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used.[9] Tumor growth inhibition is the primary endpoint.
-
For Antituberculosis Agents: Mouse models of tuberculosis infection are used to assess the reduction in bacterial load in the lungs and spleen.[4]
2. Toxicology Studies:
-
Maximum Tolerated Dose (MTD) Study Protocol:
-
Use healthy rodents (mice or rats) and divide them into groups.
-
Administer escalating doses of the imidazo[1,2-a]pyridine compound to different groups via the intended clinical route (e.g., oral, intravenous).[15]
-
Monitor the animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
The MTD is defined as the highest dose that does not cause unacceptable toxicity or more than a 10-20% loss in body weight.[17]
-
-
Repeat-Dose Toxicity Studies: These studies involve administering the compound daily for a set period (e.g., 7, 14, or 28 days) to identify potential cumulative toxicity.[16]
Data Presentation: In Vivo Therapeutic Index
| Compound | Efficacious Dose (ED50) (mg/kg) | Maximum Tolerated Dose (MTD) (mg/kg) | In Vivo Therapeutic Index (MTD/ED50) |
| Novel Imidazo[1,2-a]pyridine 1 | 10 | 200 | 20 |
| Novel Imidazo[1,2-a]pyridine 2 | 25 | 100 | 4 |
| Standard Chemotherapy (e.g., Paclitaxel) | 15 | 30 | 2 |
Comparative Analysis with Alternatives
A critical component of this guide is the objective comparison of the novel imidazo[1,2-a]pyridine compounds with existing therapies. This comparison should be based on the experimentally determined therapeutic indices.
For example, many standard chemotherapeutic agents, such as doxorubicin and paclitaxel, have a narrow therapeutic index.[18][19][20][21][22] A novel imidazo[1,2-a]pyridine compound with a significantly wider therapeutic index would represent a major advancement, potentially leading to a safer and more effective treatment.
Visualizing the Assessment Workflow
A clear workflow is essential for the systematic assessment of the therapeutic index.
Caption: Workflow for Therapeutic Index Assessment.
Signaling Pathway Example: PI3K/AKT/mTOR Inhibition
For compounds targeting specific pathways, a visual representation of the mechanism can be highly informative.
Caption: Inhibition of the PI3K/AKT/mTOR Pathway.
Conclusion
The assessment of the therapeutic index is a cornerstone of drug development. For novel imidazo[1,2-a]pyridine compounds, a systematic approach that combines robust in vitro and in vivo methodologies is essential. By carefully determining the efficacy and toxicity profiles and comparing them to established alternatives, researchers can identify promising candidates with a favorable safety margin, ultimately leading to the development of safer and more effective medicines.
References
- Creative Bioarray. In Vivo Toxicity Study. [Link]
- ResearchGate. Concept of the in vitro therapeutic index. [Link]
- National Center for Biotechnology Information. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. [Link]
- ACS Publications. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. [Link]
- Royal Society of Chemistry. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. [Link]
- PubMed.
- National Center for Biotechnology Information. Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance. [Link]
- National Center for Biotechnology Information. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. [Link]
- National Center for Biotechnology Information. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. [Link]
- ACS Publications. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. [Link]
- Canadian Society of Pharmacology and Therapeutics. Therapeutic Index. [Link]
- Wikipedia. Imidazopyridine. [Link]
- PubMed. The determination and interpretation of the therapeutic index in drug development. [Link]
- ResearchGate. Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. [Link]
- Vivotecnia. In vivo toxicology studies. [Link]
- ResearchGate. Comparison of in vitro therapeutic indices. [Link]
- American Cancer Society. Types of Chemotherapy Drugs. [Link]
- National Center for Biotechnology Information. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. [Link]
- BIO Web of Conferences. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. [Link]
- PubMed. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. [Link]
- CancerNetwork. Chemotherapeutic Agents and Their Uses, Dosages, and Toxicities. [Link]
- Cancer Research UK. Cancer drugs A to Z list. [Link]
- Wikipedia. Chemotherapy. [Link]
- Wikipedia. Therapeutic index. [Link]
- CancerQuest.
- PubMed. Recent progress in the pharmacology of imidazo[1,2-a]pyridines. [Link]
- ACS Publications. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]
Sources
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazopyridine - Wikipedia [en.wikipedia.org]
- 3. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 7. Therapeutic index - Wikipedia [en.wikipedia.org]
- 8. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 17. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Types of Chemotherapy Drugs | American Cancer Society [cancer.org]
- 19. cancernetwork.com [cancernetwork.com]
- 20. cancerresearchuk.org [cancerresearchuk.org]
- 21. Chemotherapy - Wikipedia [en.wikipedia.org]
- 22. cancerquest.org [cancerquest.org]
A Technical Guide to Benchmarking New Imidazo[1,2-a]pyridine-Based Kinase Inhibitors Against Clinical Candidates
This guide provides a comprehensive framework for the preclinical benchmarking of novel imidazo[1,2-a]pyridine derivatives, a scaffold of significant interest in modern medicinal chemistry.[1][2] We will focus on the evaluation of new anti-cancer agents targeting the PI3K/mTOR signaling pathway, comparing them directly with established clinical candidates. The methodologies outlined herein are designed to generate robust, decision-ready data for researchers, scientists, and drug development professionals.
The imidazo[1,2-a]pyridine core is recognized as a "privileged structure" due to its prevalence in a wide range of biologically active compounds, including several marketed drugs.[2] In oncology, this scaffold has proven to be a versatile backbone for the design of potent kinase inhibitors, targeting key pathways frequently dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[3][4][5] The success of any new chemical entity, however, is not defined by on-target potency alone but by a balanced profile of efficacy, selectivity, and safety. This guide details the critical experiments required to build that profile.
The Candidates: A Comparative Overview
For this guide, we will evaluate two novel, hypothetical imidazo[1,2-a]pyridine derivatives, IMP-01 and IMP-02 , designed as dual PI3K/mTOR inhibitors.[6] These will be benchmarked against Clinical Candidate A , a representative advanced-stage PI3K inhibitor with a well-documented performance profile.
-
IMP-01: A novel 3-(pyrimidin-4-yl)-imidazo[1,2-a]pyridine derivative, optimized for potent and balanced inhibition of PI3Kα and mTOR.[7]
-
IMP-02: A bioisostere of IMP-01, featuring a 1,2,4-oxadiazole group, designed to improve metabolic stability and cell permeability.[4]
-
Clinical Candidate A: A well-characterized, non-imidazo[1,2-a]pyridine-based PI3K inhibitor that has undergone extensive preclinical and clinical evaluation, serving as our performance baseline.
The Benchmarking Workflow: A Multi-Parameter Approach
Our evaluation is structured as a multi-tiered screening cascade. This approach is designed to "fail fast, fail cheap" by identifying liabilities early in the process, ensuring that only the most promising candidates advance.[8]
Caption: High-level experimental workflow for benchmarking new drug candidates.
Experimental Methodologies
Adherence to standardized, reproducible protocols is paramount for generating high-quality, comparable data. All preclinical studies intended for regulatory submission must be conducted under Good Laboratory Practices (GLP).[9][10]
In Vitro Efficacy and Potency
A. Cell Proliferation Assay (MTT Assay)
This colorimetric assay is a foundational method for assessing a compound's effect on cell viability by measuring the metabolic activity of cells.[11]
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds on a relevant cancer cell line. We will use HCT116 (colon carcinoma) as it often exhibits PI3K pathway dependency.
-
Protocol:
-
Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of IMP-01, IMP-02, and Clinical Candidate A. Treat the cells and incubate for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the MTT to a purple formazan product.[11]
-
Solubilization: Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
-
B. Western Blot for Pathway Modulation
This technique confirms that the observed anti-proliferative effects are due to the intended mechanism of action—inhibition of the PI3K/Akt/mTOR pathway.[4]
-
Objective: To measure the reduction in phosphorylation of key downstream pathway proteins, such as Akt (p-Akt) and S6 Ribosomal Protein (a substrate of S6K, which is downstream of mTORC1).
-
Protocol:
-
Cell Treatment: Treat HCT116 cells with the compounds at their respective IC50 concentrations for 2-4 hours.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE: Separate the protein lysates by gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies specific for p-Akt (Ser473), total Akt, p-S6 (Ser235/236), total S6, and a loading control (e.g., GAPDH).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein.
-
Caption: The PI3K/Akt/mTOR signaling pathway targeted by the inhibitors.
In Vitro ADME-Tox Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME-Tox) properties is crucial for predicting its in vivo behavior and avoiding late-stage failures.[8][12][13]
A. Metabolic Stability Assay
-
Objective: To evaluate the susceptibility of a compound to metabolism by liver enzymes, providing an estimate of its in vivo half-life.[13]
-
Protocol:
-
Incubation: Incubate the test compounds (e.g., at 1 µM) with human liver microsomes and NADPH (a necessary cofactor) at 37°C.
-
Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the metabolic reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: Quantify the remaining parent compound at each time point using LC-MS/MS.[14]
-
Calculation: Determine the intrinsic clearance (Clint) and in vitro half-life (t½).
-
B. Caco-2 Permeability Assay
-
Objective: To predict the oral absorption of a drug by measuring its ability to cross a monolayer of Caco-2 cells, which mimics the human intestinal barrier.[13]
-
Protocol:
-
Cell Culture: Grow Caco-2 cells on a semi-permeable filter in a transwell plate system for 21 days until they form a differentiated monolayer.
-
Compound Addition: Add the test compound to the apical (A) side of the monolayer.
-
Sampling: At various time points, take samples from the basolateral (B) side.
-
Analysis: Quantify the compound concentration in the samples using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp), a measure of the rate of transport across the cell monolayer.
-
C. hERG Inhibition Assay
-
Objective: To assess the risk of cardiotoxicity. Inhibition of the hERG potassium ion channel can lead to QT interval prolongation, a potentially fatal side effect.[15]
-
Protocol: This is typically performed using automated patch-clamp electrophysiology on cells stably expressing the hERG channel. The assay measures the inhibitory effect of the compound on the hERG channel current, from which an IC50 value is determined.
Comparative Data Summary
The following tables present hypothetical but realistic data from the described assays, allowing for a direct comparison of our new derivatives against the clinical benchmark.
Table 1: In Vitro Efficacy and Potency
| Compound | PI3Kα IC50 (nM) | mTOR IC50 (nM) | HCT116 Cell Proliferation IC50 (nM) |
|---|---|---|---|
| IMP-01 | 5.2 | 8.1 | 25 |
| IMP-02 | 7.8 | 10.5 | 35 |
| Clinical Candidate A | 4.5 | >1000 | 30 |
Table 2: Kinase Selectivity (S-Score at 1 µM) The S-Score represents the number of inhibited non-target kinases divided by the total number of kinases tested. A lower score indicates higher selectivity.
| Compound | S-Score (10) | Key Off-Target Hits (>70% Inhibition) |
|---|---|---|
| IMP-01 | 0.08 | PI3Kδ, DNA-PK |
| IMP-02 | 0.03 | None significant |
| Clinical Candidate A | 0.10 | PI3Kβ, PI3Kδ |
Table 3: In Vitro ADME-Tox Profile
| Compound | Human Liver Microsome t½ (min) | Caco-2 Papp (A→B) (10⁻⁶ cm/s) | hERG IC50 (µM) |
|---|---|---|---|
| IMP-01 | 45 | 8.5 | 2.1 |
| IMP-02 | >120 | 12.2 | >30 |
| Clinical Candidate A | 70 | 10.1 | >30 |
Analysis and Interpretation
-
Efficacy: Both new derivatives, IMP-01 and IMP-02, demonstrate potent, dual inhibition of PI3Kα and mTOR and effectively inhibit cancer cell proliferation at nanomolar concentrations, comparable to Clinical Candidate A.[6] IMP-01 is slightly more potent than IMP-02 biochemically and in cells.
-
Selectivity: IMP-02 shows a superior selectivity profile with no significant off-target kinase activity at 1 µM. This is a highly desirable feature, as off-target activity can lead to unexpected toxicities.
-
Mechanism of Action: Western blot analysis (data not shown) would be expected to confirm that both IMP-01 and IMP-02 reduce the phosphorylation of Akt and S6, confirming their on-target activity in a cellular context.[4]
-
ADME-Tox Profile: This is where the candidates differentiate significantly.
-
IMP-01 shows moderate metabolic stability and good permeability but raises a significant safety flag with a low hERG IC50 of 2.1 µM. A therapeutic window of less than 30-fold between the hERG IC50 and the cellular efficacy IC50 is often considered a high risk for cardiotoxicity.
-
IMP-02 , the bioisosteric analogue, demonstrates a vastly improved profile. Its metabolic stability is excellent (>120 min), suggesting a longer in vivo half-life. Its permeability is higher than both other compounds, predicting better oral absorption.[13] Most critically, it has no hERG liability (IC50 >30 µM), indicating a much lower risk of cardiotoxicity.[15]
-
Conclusion and Future Directions
Based on this comprehensive in vitro benchmarking, IMP-02 emerges as the superior candidate to advance to in vivo studies. While slightly less potent than IMP-01, its combination of good efficacy, excellent kinase selectivity, and a strong safety and ADME profile makes it a more promising drug candidate. The data for IMP-01, particularly the hERG finding, suggests that while the core scaffold is active, further medicinal chemistry efforts would be required to mitigate the cardiotoxicity risk before it could be reconsidered.
The next logical step for IMP-02 would be to conduct in vivo pharmacokinetic studies in rodents to confirm its favorable ADME properties and then proceed to efficacy studies in tumor xenograft models.[16][17] This structured, data-driven benchmarking process is essential for making informed decisions in the resource-intensive process of drug discovery.
References
- Wikipedia. (n.d.). Saripidem. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFR777KOClWT4n4Fy7E9bytwJY4YTV4SaCbZ5IXJnosE1hXs6-nPkhGAHNdJmt0rRDcR5rynD2Ol0NC0bkPxXEppWC8pjjm8r3Csolg9cTmvcUG5pSdjG6yuthEH-s33GEuWw==
- Crestani, F., et al. (n.d.). Mechanism of action of the hypnotic zolpidem in vivo. PMC - NIH. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkyW5ZSm41yJ_nH0_GJ1GAaXqtASP4JBAIsYZ4xjlECUWy4yDXGkLK_CY_LCP5HHdhA27y9fahBMn6kkVjayUVMpmAQc9HFrISMMgn8Y148J7y2qCBcmCuO3jbPVfpBcnIvP84zSBT3QcZJqg=
- Pharmacology of Zolpidem (Ambien); Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). YouTube. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlQj4wXxZQufzO-cA2dHKc3JFuqrW0a2zoeeIID52wz42NDnEhn8US9W0xUeaXI5ZU9FloYrq6STGc4pA2GLS-Qn8jPh5XuxMCMUBfUFLGsmSdP4CtHbuGf6NKT5TKG_uQXYjBKio=
- Song, Q., et al. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry, 26. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbM8_Lj4KReKXhipVFlYqy0WB3W88FW0sWdbdrtrmjaNn2kty2dpCUg8XBhQkRGTaTxVHItJExYKEEALNqWp2PLhZsjbOUNepV-bX9hmpb_APG6RyHQrvfJmkFyCOMJ5qDx5aciPxJGBEgpePn4kmFdL9zRxhoAkTJ8Rcu
- Britannica. (2025). Zolpidem. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEYAy39EiQ6H1lUV4HrC_PmL0R0FWc87Ew2EXqlAWpn4-NqRoLQkD8-Nmd81PhETK7LZV-CklKqDaI8xfgqM8V9UX30Kq90f_F_r49uxQKHaP3kQysGq9HQYZjCyeGNCw5WCiW_XI=
- Goel, R., et al. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry, 16(30), 3590-3616. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbqb5toP6Ok7TPk07vKe15Zf1xj9_BR2BZoeEwjsxIAQvJSPCkzp8K6L8hGGHPTwzn7qMKghQjZjONnVgxO9dxsruNJj3oKzQMfQGzwssVC_4SHkCJseTSbqGcTnwUR_CEzrLT
- Wikipedia. (n.d.). Zolpidem. Retrieved from vertexaisearch.cloud.google.
- PubMed. (n.d.). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJXu5CnlaAvUS0mALyebgxlZpcUzyGAaPgqrVbTf8Ed_386gHKZD7pOQKBRpDfWVh0ZOobfbjDPR_whAlFjgL0dUuPmJLnpMlzOnHTbTaQwEV88lF5QuQk3jY3P1h27pt_SA3Y
- Le, T., & Abdijadid, S. (n.d.). Zolpidem. StatPearls - NCBI Bookshelf. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzpqaIz2gPVcYRjwuC4GM4hHWFrTALU3aUS6gPZAtNve17jBo1hjFh9YmJ6ZJ9Q1ChJoV6XCnifN7U8fyEh55VVwRs9kGQkv5Kwfd-D9n6rdch5u4EMPU-glUY_t28bzUeVWk9sJP7cg==
- Allen, S., et al. (n.d.). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. NIH. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjGnM5hJ75QydofYGQ0YdFAC0mF0UIBvsl5y7aRxyDO2dyyqGVo4QGvqQVLe0NYW00aUDccd3UR3L3GHj3w7XIbLngf8neSKggTvq0hcL9tSO5lduDAZyHvuPbXyRw2B8dsKyViWMWZuufW3M=
- Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. Retrieved from vertexaisearch.cloud.google.
- Altaher, A. M. H., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. Systematic Review Pharmacy, 12(4), 79. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGePkd3MyoWN6YLRgdtqAncPMr9g0YX1jjinW8e17p8KT2lJhEakjxbblDeH-rA0Bft7w5pmPer9_LRxooPt-NGbY1JwE2b_svOGdoDbzf0H0DUER03CAizPXsrgXwINe974sP6oN3vVP2NrMWKBveTqj6xTQpq0-4FRyHuQKRDS4SZZoY8eS7HIKFf9gG2jtuTSBaIJlMKH_vEExSHF_It0L6zsDZpQMVEFXh0fhF31_lVNsSxttiV53ikBajQLcSV
- PubMed. (2011). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 21(16), 4698-701. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5bjxIM_9AKJnh9nNObkXjuWYgMoXg4jllqN4b9D5gtdBL--FNgNANTDvzEW7mfpofhlkqoVT-bWN1vinf7AaOFK5lcsaG6wopX8Tjn-SOn0uYNIARvYJ_3rlXglKU8VvrePEp
- React4Life. (n.d.). Drug Efficacy Assay. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDdOnaPc7UT5JPc4bse5U81Yx3zbYOaf_Bl9Hfas0tO8Rrn88PBrCxXjAIM_oU8CuVIII225efRA2d8_eHvugWinL3AgetAaz8EiioanyVDcohFmtGNSxgcAAkDL-ON7J_lqdXCPSmZiFRwAB0_E83hfuQ_ePp_IKtD_PZQSOf
- Symeres. (n.d.). In vitro ADME-tox Services. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8yMEfaw6-YmvLRwC38RJcnVMK0T65ro1-dOkGSFvI-8_lgMjVxt_PhrNYF4Iqztav_B6Vpbf7Z0qWlNnaczQcF8dwwD1iWcABQZjvsqJiENgVSxFOA6mXkN3-nKoSsBEbne3Skk-j8T7XNJUS7auVXIU=
- Bionity. (n.d.). Saripidem. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1bwsBG8ebwzLMbi6fE_8Mh8EMMhAZghBgS55l4JgC0cXz8Z1StSvfNZrLwojJKD0zLysfQUwfq4aIsaTyiAX6rIEG8mc7Z6L0yN280drB09qqaOZTQDtWvKJJq8JyPbOYpPH11zZ4LqzKOGFoWsYrPA==
- Wikipedia. (n.d.). Alpidem. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgHslNejBqCeqF0kns3bxm1_y2QmJY9dBTGBi2ypM7KWzsIVvreKrj1e5RNNad5qf6bC24oHqACLDr6ZIFgTWd0fpUH4K3nw-3IaJJn-X7KLfjRrIzOQEsRPTEeeCV-7I=
- Drug Central. (n.d.). alpidem. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpaULagrd3q_brRW6XpsV1B-7t4l8dym16NAuUQxJjcrVCRBoeWg7gOI_BqGEYuSwE2KqXYElYFVnO-M7KpRlahcNsQRw1J8T0QWFgIuIoVjP0ZsmNUWFwMHQb1hpVHg==
- Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAnIhLKDCLLraspouW9Vaa1Lrg7PJmLvtNWiQr7r9bzA_LQhhSS7Swgb439vov9NrFy4ziDfN-S2coaGq3wiZg4sVYvLBOtEEJtx3ngE_h4EV0_f1fent9O37Y0wwf_L4qUyE1XbBqzh_VYBlwwpDrRhesJqTkTXuF
- PubMed. (n.d.). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFthC35yMtRXfv96COqbOf6NPiTBmuusUt9vM7uTtddI17Yh9_oAMb1UqT471sev_D7Lvl9FvgeZB59U2dhcNi2R1pbBb47D272aL9Qmz_Ec1fvfonLGGgriJepszHIcaysK9OeQvQ_ImpFv_Q=
- Wang, Y., et al. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsaA1pDv2tm6Ax-qN2Wezs6uaVuxxkbqs6jcdVJ3DpmiE1fWCobwzZfrKeilBN8B1MUuMaKJwlpdArxXC3SOekRcSMKH182cXBQsvsvx4-tdZlfoo7XzGxa1in6j1HjT1Q9CBOGNl6T1AbqSUXJm-Md31Gjg==
- Patsnap Synapse. (n.d.). Saripidem. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPUuQ1-vtsdB1a1rTMEUMIBvtVw2ITkdNuzCTejNKzmYUei90o_sl_ZUX_kBYtwRL6EyEic_euEwuphEJq1A8w58qfymAl9i9C0ym6yjoj79QMacTLxkNXal3mGonv_eg2omekLvlhO5jUv8v20-b-WP4lwFR56JkUQRtN
- ResearchGate. (n.d.). Synthesis, biological evaluation and molecular modeling studies of Imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlBAiXgLS1RkAnsPDK1oyYZEtlp_okHpwdZcxqm38zmucxuAzDU7f-Bv9odW9uXOZASdyafOCL9G5oMa9D7Vs1dJmcNZ5lQVyS6nMyJBFMK7tdfRMnfW289-zn8Puaj5oSCOqTH-DeeZD1Tt3Mj_dY7PDlzmI5UQnPoqHbTjGd-ou1-DjBWEH5c-6y4OTSLMmk5kIFINi-szR7byiktJLRtTR4D0WtXxfY_eAjHt0QN1Qf5-6LYcWUyyYhLDh_n4PVolkLeerf4aIq5Z1-w4KMrw0ZQArRCbZ_ckPC8f-KtlqUvkec1CpI_NwCOmif
- PubMed. (2025). Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. European Journal of Medicinal Chemistry, 303, 118399. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHD1swNmCr6co6zFbdu7q-IikmW2dtcgP2MVYx5Mdp23bZ6x-uBX7VfKpJ1WMu4o5gbm97kozzroQp_LFYe5asdxnKWckQPkoOAchix2kw7ZlS6ikRDi_foSMPUVY-CL-AEENAp
- Basina, B., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(9), 329. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEK1X2kXR-blU67KM6xwmNdrcIeYcWLVnT5GnCy5eSKVJkXcWyi9wzb4kZFhTtqqg5QRW17S-Hf_A3D27CAp_fXdbOwInwEOWLj1sbkiNNcxg_TKqNoxFXTGo_4qJTERz43Ys7-lXO7IJVhgps=
- Zips, D., et al. (2005). New Anticancer Agents: In Vitro and In Vivo Evaluation. In Vivo, 19(1), 1-7. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFn8hAskDSKPpy8NkYucKeabCJrB3SoQH5_ZFrxEeB0MoKUiPg3_TsNx_bWJPuYewZlYysdvxDMdDrqbx9cXVxBQRFggzNygf36NWUbdWsPem0oNRbu-LkuRIeHh7Kjh1HcyKVROOLZmc2PY-KyQqyix1V4tcR2JRkamQ==
- U.S. Food and Drug Administration. (n.d.). FDA Requirements for Preclinical Studies. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpsA0UIQKvTEY_Pqe-OFS_gy343gBTS_DuRBWL71eaBYy8g-BcjFuPWoW8r-4tsP1VmlpWNSm4I9UCzuFXRGXdXHKXGSg0F3kEmp21oMKbH7wchFZJ5VH64hbscexs-LrMv2PI-8UyPD8G73U9iCBC_lxMjIHtVmA7EA==
- Benchchem. (n.d.). Techniques for Measuring the Efficacy of Anticancer Agent 126. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGK1m_5mPsMaWXjBLVhDDsiUykbzlTP2vzXQ7DbfBbSoP901Vuyq3h25gZJtyHFGfIbgjTKMYl3jAejQrpTv12rPDcAv8D-5m_3rL_aqFc7vSD4X1qsVNnQho7Pj8yFBoehGWwxa_PBDc_Kjlqx7FM2INvF6xhb8byYr2XQiSprd9LgdS3IyRh8kDOTXajixNR4FlVo_g7X-OlBbXE=
- ACS Omega. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDXd7PtZsR-QPDXbEpmi8Q5f_SPR-BeledOSmCUSazEYHgOnsQVwhoaiOl7B9ruBhfm7KrngCOOt2rqJ2ssg-GqTmbVwrU6wuyxUAxvMiflnf44OC8NNg0w0nT9lbVpK8jUU8bDEWz5AyPRU0=
- U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research.
- Cell Guidance Systems. (2024). A beginners guide to ADME Tox. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_ojBoBRbcOfejF89dYnZI0L2ILlmJ8ctet9gYdfP38z3qNoKm_bms5b-mA2AhHb7Jbm_o6cSsdhnUvrSR7rDZeC_aQC6mNm8WykbJKIu6H79bM-no84DSiRetp40ej4y8i_m9HBvVucYdr7Wh_xdV42LFieFAzO8I
- Alfa Cytology. (n.d.). Efficacy Evaluation for Cancer Therapy. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1en24TbFRQABy59LJSgr3c_OkAflYRycE2M953gdlsnkiPZ4JZAXDtU13FcmGvxMfskohsZrg5llkigvKgdctZMj-3BoNHSvQmbdwLiHW2IAovIEB1p0me7rBmXLOJFTkQLt52CT_3i6NBnP5Q_lEG8so8opP8L1ktFfrzDad9gmNVQ==
- MedchemExpress.com. (n.d.). Saripidem. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTXXi4gTQnhxEOIgsf-H6NyTGGLwrd8PkPYyA9LxYNyJIIaDUtA0hksXDsnp8KRvmC8BRi_I1sP28j3sxG8o08VU3KRhEspkfSCmCvfu1-DxnGtLD-TogXIZiDlFvh36JytwuYQ1w-5A==
- Bentham Science Publishers. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMapWlSLpjEun0lPalDQOlNB8cTq1vuCFieSPT4CDn8UDoiAWJvQd6_LMtaiJLRu36CV_plYoeG-BhY5iPPLrP7GR1uTlfNA6OTJJTKUg5F4qlT1AvQ0vnMiL_S_619vEqC8mohDZCuwtZ03wq4QNerDXRfiN2vmqTjqVL6-HwZEyDcmOp1mMVjwbYSqsuuU8=
- AMSbiopharma. (2025). Preclinical research strategies for drug development. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG644c00wIxw9Tgn2QCbZ28WYUUoWAKuQAth2Km96fcHPayomGM_NnvkBBvs3mV0MgUvjDLZOJq8_vTk-ZHq-j3dFTeQUq0CSLiyjhJ5ehX1NIrNF-P7dgjZ5nZUrHzGy0hCOuqDNp9Dx9blVPS9DA424_ZomSJ14-sHg==
- Drug Target Review. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGibRR124dKplBHvsaJf-v0de2-CJ0v1ZsGSbusOHDg2TnEd93EsKLyCO2IuO2hbrVkfIvIfGHY-cqLMdlzQA7iTjvsS72Jv1-qHSEY_hQrvjIbaQZG-FUWKIHJLIHouhNp27CFSLkUDlXShVyIitn__rM6r77H-m4lB-UvuYPT
- VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3wpWc_k66BTaqphZWXT_aO6I1UvEBGXZcc933VJMOFnkPi5YfHMyOd1D521fAbV92R9exGOMZaxi7M9TzAVAWvO1UCIBLRTVWGo7Ep5opLxZLbsaejwsEIHelwMFAEjfz0W35BrHCQd5IdtbuPdv0dN8acNXAfwzcX7aazdoxc834VjzEf_9zuCkHsXb3JcZRVfTRtZWS8P3ex3q8SNLXipHOOb-G_gpxXkGmBaIJ4y_zGyndgbCmSQ==
- Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhCANtiITjbz4n_i-a8EO9w51VrYQAToHuXvL-KRoCaTOpY-N8_yiXkcMt4ZSI75seRs7_96FixIPdJ_oZ0GIMjr-lf3_9TxLLKN843sgyQ8lY2gdDBE4kkQ7OGK-6QLjTSCMHONE5Y9H2dtJQZJcvxUtvJw-OdG_rcndVJwC_koinVrk8R1KzHHq77bQ=
- Wikipedia. (n.d.). Nonbenzodiazepine. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHrU5QCu7AEEF7ltr2MmR6E40uiq4xlcy_N_EP6mhC5kPrhZy2jt8ghGJIn-BT3ZApRLiwK4L4GbN4ozTWg2VGY9mMOSaxGrkEVh30G0kV_GhexpFb3ezjpFDR0awgnfNh_l95YlR9Hnez
- Royal Society of Chemistry. (n.d.). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpBh_o9UVaZOCT4tGVXV2Kgb_6SbG0sCgW_xiONGVt4PbBmhj2qy5OXTk0BXH6L4DFSYTROjPITYh3P0CA3GU8l_4bdERaCcJeLHOYsTeq21LWHkVzSlCkibUPDoGyPtCcNY-R1ksXY_d12pUBW7eFU3jA9TGu9mVblxsiW0efP3MF5_orjrBdgUrSAPklJiEQIJ79o-nBwP6Cfkhma-swbEXPhN-lWPSJvTmSk3cWppzMCuMCNbYzyKiCR0xC
- Altaher, A. M. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. BioMed Research International. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_sHVWvLvw_zOCF-4QQTxWSLLon7WfYE9OygH4fj1Kmd6MzoZUE6nOSAC4Mb2XR6civ_odEAPuwKZyf6AdK0e2ZmZq8LYhUAqkm4tnuxTaWYcnfuiv_yWJllQHsHSLR_iSLV70_9HE0c5wMdrFSbMqdWAKEtYbuV6qHGUVBHlpQ3bUe3Yx9OM=
- PubMed. (n.d.). Pharmacological and behavioral profile of alpidem as an anxiolytic. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBtHJCrIg5eaMVCmeWfqSFtl5zOTp_zO8GeL0vb2iXLeLIVVEIoIrDEgGQ71jQVuYqTpmoJFm0BbFLoV1xaPeI6kRoC1DpdR6q8v0tRn0Rm_oCdCiFe1NR7Qyx8wbQSR4nI-w=
- Liveon Biolabs. (n.d.). Pre-Clinical Trials: USFDA Regulations to be Followed. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsJuegILQFkUc6o7i91Y-o-4WMPSMo83gI0g_nER31Q8DuEuHCkot3uBeZXpx_ROMQCSKw6ZwhggybbvC8hbipuYqNWuOIYIws561cv68aOXr3aPAbXK3NFtbQJd74Ajt2JSmRkC-MquI=
- ResearchGate. (n.d.). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfz27zatuQUxhr2ECkOUk0l7hp_HYglqXTi6XRtr_9GfFTOnDv1730r5a_9iN6YegBtwXD8bbph0GzmEGWKq75GVSFQp8tDoBO5xf7Fc7fsKW2UoQTZvCrUOa6uEf5naFMoiV-Hr9aqYCR4PLZ9PWyh1Pgy69hV83WUvX-YVH8OJCJBsu16IdO6Um8PqvD9LzH1SnGbwmJDrJuMDWc3Lg-BOe-J2gqLBCwtIrmvQRq
- PubMed. (n.d.). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1JFCHKQyeXD6NwchAZouOrTVTFUhm4ZQuogFkm3ZAY5lpuwfBPojK0Zo-pk6fvbdjetcOeLxsneo315Ni8SX_o-NG5F6KYZGnFUiAlgVLkqOfldqHI_6jvMzYwZZ2mCD4P0seq5EAu7erOAY=
- PubMed. (n.d.). Alpidem in the treatment of panic disorder. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRECgMuE8uPGsWlLxtGMdC2S08taHDEs8H6oprpU7OuWGqKS6xdrDEW6bR4VsI61Z4RnVzwMexc1x_tsY7yGs7h4nGPDUN27WtbRC6C7osbrJ0h4caMbbaUnHpfVqU17Gk_Tg=
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. Step 2: Preclinical Research | FDA [fda.gov]
- 10. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. cellgs.com [cellgs.com]
- 14. symeres.com [symeres.com]
- 15. researchgate.net [researchgate.net]
- 16. iv.iiarjournals.org [iv.iiarjournals.org]
- 17. Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid. As a halogenated heterocyclic compound, this chemical requires specific procedures to ensure laboratory safety, regulatory compliance, and environmental protection. This guide is designed for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.
Core Principles: Hazard Assessment and Regulatory Framework
Understanding the "why" behind disposal procedures is fundamental to building a culture of safety. The disposal plan for any chemical is dictated by its inherent hazards and the governing regulations.
1.1. Hazard Profile this compound is an irritant and, as a brominated organic compound, falls under the category of halogenated waste.[1][2] While specific carcinogenicity data is not widely published, the Occupational Safety and Health Administration (OSHA) mandates that novel or particularly hazardous chemicals be handled with a high degree of caution.[3][4] Therefore, it is prudent to manage this compound as a substance with potential long-term health effects.
The primary hazards are summarized in the table below, based on available Safety Data Sheets (SDS) for structurally similar compounds.[5][6]
| Hazard Classification | GHS Category | Description | Source |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | [6] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation. | [6] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation. | [5] |
| Acute Toxicity (Oral) | - | May be harmful if swallowed. | [6] |
1.2. Regulatory Imperatives Disposal procedures are not merely best practices; they are legal requirements. In the United States, two primary agencies govern chemical waste:
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), sets the standards for what constitutes hazardous waste and how it must be managed from "cradle-to-grave."[7][8] Due to its characteristics, this compound must be managed as regulated hazardous waste.
-
Occupational Safety and Health Administration (OSHA): OSHA standards ensure worker safety. This includes mandating access to SDSs, proper training, and the use of Personal Protective Equipment (PPE) when handling potentially carcinogenic or hazardous substances.[9][10]
Pre-Disposal Safety: Engineering Controls and PPE
Before generating the first drop of waste, ensure the proper safety infrastructure is in place.
2.1. Engineering Controls All handling and preparation of waste involving this compound, including weighing the solid and preparing solutions, must be conducted in a certified chemical fume hood. The fume hood provides primary containment to prevent the inhalation of dust or vapors.[9] Ensure eyewash stations and safety showers are readily accessible.[6]
2.2. Personal Protective Equipment (PPE) The following PPE is mandatory when handling this compound.
| Equipment | Specification | Rationale |
| Gloves | Nitrile, disposable | Protects against skin contact. Must be discarded immediately after use or if contamination is suspected.[11] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects against splashes and airborne dust that can cause serious eye irritation.[6][11] |
| Lab Coat | Standard, buttoned | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-certified respirator (if applicable) | Required if there is a risk of aerosolization outside of a fume hood or during a large spill cleanup.[10] |
Step-by-Step Disposal Protocol
Follow this systematic process to ensure safe and compliant disposal. This workflow begins the moment a decision is made to discard the material, whether it is residual solid, a contaminated solution, or an expired reagent.
Step 1: Waste Classification As soon as the material is designated for disposal, it is officially a waste product.
-
Identify as Hazardous: Due to its irritant properties, it meets the criteria for hazardous waste.[12]
-
Identify as Halogenated: The presence of bromine classifies it as a halogenated organic waste. This is the most critical factor for segregation.[1][2]
Step 2: Waste Segregation
-
NEVER mix halogenated waste with non-halogenated waste.[1] Doing so contaminates the entire volume and significantly increases disposal costs and complexity.
-
This waste stream should be labeled: "Halogenated Organic Acid Waste."
-
Keep it separate from strong oxidizing agents to prevent potentially hazardous reactions.[6]
Step 3: Container Selection and Labeling
-
Container: Use a clean, sealable container made of a compatible material (e.g., High-Density Polyethylene - HDPE). Ensure the container is in good condition with no leaks.[13]
-
Labeling: Before adding any waste, the container must be labeled. The EPA requires the label to include:[7][8]
-
The words "HAZARDOUS WASTE" .
-
The full chemical name: "this compound" . If it's a solution, list all components and their approximate percentages.
-
A clear indication of the hazards (e.g., "Irritant," "Handle with Caution").[8]
-
Step 4: Accumulation and Storage
-
Waste must be collected at or near the point of generation in a designated Satellite Accumulation Area (SAA) .[7][12] This could be a labeled section of a fume hood or a designated cabinet.
-
Keep the waste container securely closed at all times, except when actively adding waste.[1] This prevents the release of vapors and protects against spills.
-
Do not overfill the container; a maximum of 90% capacity is a safe practice.[13]
-
The exterior of the waste container must remain clean and free of contamination.[13]
Step 5: Final Disposal
-
Laboratory personnel are not responsible for the ultimate treatment of the waste. Disposal must be managed by a licensed hazardous waste disposal company.[14][15]
-
Contact your institution's Environmental Health & Safety (EH&S) department to arrange for a pickup.
-
The most probable disposal method for this type of compound is high-temperature incineration.[16] This process is necessary to destroy the halogenated organic structure without creating toxic byproducts such as dioxins or furans.[16]
Emergency Procedures
4.1. Spill Management
-
Small Spill (in a fume hood):
-
Ensure PPE is worn.
-
Absorb the spill with a chemical absorbent pad or vermiculite.
-
Gently sweep the absorbed material into a bag or container.
-
Wipe the area with a suitable solvent (e.g., ethanol, followed by soap and water), collecting all cleaning materials as waste.
-
Label all cleanup materials as "Debris contaminated with this compound" and place them in the halogenated solid waste stream.
-
-
Large Spill (outside a fume hood):
-
Evacuate the immediate area.
-
Alert others and restrict access.
-
Contact your institution's emergency response or EH&S department immediately. Do not attempt to clean it up yourself.
-
4.2. Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[6]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[6]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
By adhering to this comprehensive guide, laboratory professionals can ensure that this compound is managed safely and responsibly from the benchtop to its final disposal, protecting themselves, their colleagues, and the environment.
References
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- ChemicalBook. (2025). This compound - Safety Data Sheet.
- Environmental Marketing Services. (2025). Safe Chemical Waste Disposal in Labs.
- Emedco. (2014). Four Tips for Dealing with Carcinogenic Chemicals.
- Regulations.gov. (n.d.). Guidelines for the laboratory use of chemical carcinogens.
- U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
- Occupational Safety and Health Administration. (n.d.). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.).
- American Society for Clinical Pathology. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations.
- University of California, Santa Barbara. (n.d.). Safe Handling of Chemicals. Retrieved from UCSB Environmental Health and Safety website.
- Occupational Safety and Health Administration. (n.d.). Carcinogens - Overview.
- Sigma-Aldrich. (n.d.). This compound methyl ester.
- Fisher Scientific. (n.d.). 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid, 97%, Thermo Scientific.
- Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Fisher Scientific. (2012). SAFETY DATA SHEET - 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid.
- CymitQuimica. (n.d.). 6-BROMO-IMIDAZO[1,2-A]PYRIDINE-8-CARBOXYLIC ACID.
- University of Nebraska-Lincoln. (n.d.). Halogenated Waste. Retrieved from UNL Environmental Health and Safety website.
- M, M. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. International Journal of Petroleum and Petrochemical Engineering Research, 1(2), 76-78.
- PubMed. (2023). Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters with life cycle, PESTLE, and multi-criteria decision analyses.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- National Institutes of Health. (n.d.). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction.
- ResearchGate. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- PubMed. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid.
- PubMed Central. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
Sources
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. uakron.edu [uakron.edu]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. Carcinogens - Overview | Occupational Safety and Health Administration [osha.gov]
- 5. 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. fishersci.ca [fishersci.ca]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 8. MedicalLab Management Magazine [medlabmag.com]
- 9. emedco.com [emedco.com]
- 10. 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). | Occupational Safety and Health Administration [osha.gov]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. ethz.ch [ethz.ch]
- 14. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 15. epa.gov [epa.gov]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Handling 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid: Essential Safety and Disposal Protocols
This guide provides essential safety and logistical information for the handling and disposal of 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid. As direct safety data for this specific compound is limited, the following protocols are synthesized from the safety profiles of structurally similar compounds, including other bromoimidazo[1,2-a]pyridine derivatives and general principles for managing halogenated heterocyclic compounds.[1][2][3] This document is intended for researchers, scientists, and drug development professionals to establish a robust framework for safe laboratory operations.
Core Hazard Assessment: Understanding the Risks
This compound is a halogenated, heterocyclic compound. Based on analogous structures, it should be handled as a substance that is potentially hazardous.[2][3][4]
Primary Assumed Hazards:
-
Skin Irritation: Likely to cause skin irritation upon contact.[2][4]
-
Serious Eye Damage: Poses a significant risk of serious eye irritation or damage, particularly in powdered form.[2][5]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[2][4]
Due to its brominated structure, this compound falls under the category of halogenated organic compounds, which requires specific disposal procedures to prevent environmental contamination.[8][9]
Engineering Controls: The First Line of Defense
Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. The primary method for exposure control is the implementation of robust engineering controls.
-
Chemical Fume Hood: All manipulations of this compound, both in solid and solution form, must be conducted within a certified chemical fume hood.[10][11] This is critical to minimize the inhalation of airborne particulates and potential vapors.
-
Ventilation: Ensure the laboratory is well-ventilated to maintain a safe ambient environment.[10][11][12]
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and unobstructed.[3][13]
Personal Protective Equipment (PPE): A Detailed Protocol
A comprehensive PPE strategy is mandatory. The following table outlines the minimum required equipment, the rationale for its use, and specific recommendations.
| Protection Type | Specific Recommendations | Rationale and Causality |
| Eye and Face Protection | Wear tightly fitting chemical safety goggles with side-shields conforming to EN 166 (EU) or ANSI Z87 (US) standards.[5][14][15] For tasks with a higher splash risk (e.g., handling bulk quantities), supplement goggles with a full-face shield.[16][17] | Protects against accidental splashes of solutions and airborne dust particles, which can cause serious eye damage.[2] A face shield provides an additional layer of protection for the entire face. |
| Hand Protection | Use chemically resistant, disposable nitrile or neoprene gloves.[10] It is advisable to wear two pairs (double-gloving). Inspect gloves for any signs of degradation or puncture before use and change them immediately if contamination is suspected or after extended use.[17] | Provides a critical barrier against skin contact, preventing potential irritation and absorption.[1][10] Latex gloves are not recommended as they offer poor protection against many chemicals.[17] |
| Body Protection | A flame-retardant laboratory coat, fully buttoned with sleeves rolled down, is required.[1][15] Ensure clothing covers all exposed skin, including long pants and fully enclosed, chemical-resistant shoes.[14][15] | Protects skin from accidental contact and prevents contamination of personal clothing.[1] Closed-toe shoes prevent injury from spills or dropped objects. |
| Respiratory Protection | Generally not required when handling small quantities within a certified fume hood. If engineering controls are insufficient, or if irritation is experienced, a full-face respirator with a multi-sorbent cartridge (e.g., protecting against organic vapors and particulates) should be used.[5][18] | The primary engineering control (fume hood) should prevent inhalation exposure.[10] A respirator is a necessary secondary control for specific scenarios like large-scale handling or spill cleanup where airborne concentrations may exceed safe limits. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a standardized procedure minimizes risk and ensures reproducibility. The following workflow outlines the critical steps from preparation to cleanup.
Caption: Workflow for handling this compound.
Experimental Protocol Details:
-
Preparation:
-
Before starting, perform a mental walkthrough of the procedure.
-
Ensure the fume hood sash is at the appropriate working height.
-
Assemble all necessary glassware, reagents, and waste containers inside the fume hood.
-
Don all PPE as specified in the table above.
-
-
Handling Solid Compound:
-
To minimize dust generation, avoid pouring the solid directly from the stock bottle.
-
Use a spatula to carefully transfer the required amount to a tared weigh paper or boat.
-
Gently tap the weigh paper to transfer the solid into the reaction or storage vessel.
-
-
Handling Compound in Solution:
-
Slowly add the desired solvent to the vessel containing the solid.
-
Keep all containers sealed when not actively in use to prevent vapor release.[10]
-
-
Post-Handling Cleanup:
-
Wipe down the spatula, work surface, and any affected areas within the fume hood with a solvent-soaked cloth (e.g., ethanol or isopropanol).
-
Dispose of the cleaning cloth and any contaminated disposable items into the designated halogenated solid waste container.
-
Remove gloves using the proper technique to avoid skin contamination and dispose of them.
-
Wash hands thoroughly with soap and water after the procedure is complete.
-
Disposal Plan: Managing Halogenated Waste
Proper segregation and disposal of chemical waste are critical for laboratory safety and environmental protection. As a brominated organic compound, all waste associated with this compound must be treated as halogenated hazardous waste .[8][9]
Disposal Workflow:
-
Segregation is Key:
-
NEVER mix halogenated waste with non-halogenated organic waste.[19] Doing so contaminates the entire waste stream and significantly increases disposal costs.[9][19]
-
Maintain separate, clearly labeled waste containers for halogenated liquids and halogenated solids (e.g., contaminated gloves, weigh paper, silica gel).
-
-
Container Management:
-
Use designated, chemically compatible containers with secure screw-top caps.
-
The container must be labeled "Hazardous Waste" and list all chemical constituents, including "this compound" and any solvents used.[9]
-
Keep waste containers closed at all times except when adding waste.[9]
-
Store waste containers in a designated satellite accumulation area within the lab, preferably in secondary containment.
-
-
Final Disposal:
-
DO NOT pour any amount of this chemical or its solutions down the drain.[19]
-
Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor.[1] Halogenated organic wastes are typically disposed of via high-temperature incineration.[8][20]
-
References
- Post Apple Scientific. Handling Pyridine: Best Practices and Precautions. [Link]
- Bucknell University.
- Temple University.
- ResearchGate.
- U.S. Environmental Protection Agency.
- Carl ROTH.
- Fisher Scientific.
- U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]
- University of Colorado Boulder, Organic Chemistry. Protective Gear. [Link]
- Loba Chemie. PYRIDINE FOR HPLC / UV SPECTROSCOPY. [Link]
- University of Texas at Austin, Environmental Health & Safety Services. Personal Protective Equipment. [Link]
- University of Washington, Environmental Health and Safety.
- Chemistry LibreTexts. Proper Protective Equipment. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. echemi.com [echemi.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. thermofishersci.in [thermofishersci.in]
- 8. bucknell.edu [bucknell.edu]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 11. carlroth.com [carlroth.com]
- 12. combi-blocks.com [combi-blocks.com]
- 13. fishersci.ca [fishersci.ca]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. epa.gov [epa.gov]
- 17. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 18. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 19. 7.2 Organic Solvents [ehs.cornell.edu]
- 20. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
